molecular formula C8H5BrN2 B1331438 2-Bromo-1,5-naphthyridine CAS No. 51532-07-1

2-Bromo-1,5-naphthyridine

Cat. No.: B1331438
CAS No.: 51532-07-1
M. Wt: 209.04 g/mol
InChI Key: BKYZLQUIVDRXKW-UHFFFAOYSA-N
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Description

2-Bromo-1,5-naphthyridine is a useful research compound. Its molecular formula is C8H5BrN2 and its molecular weight is 209.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-8-4-3-6-7(11-8)2-1-5-10-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYZLQUIVDRXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355778
Record name 2-bromo-1,5-naphthyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51532-07-1
Record name 2-bromo-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Bromo-1,5-naphthyridine from Aminopyridine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents and advanced functional materials. The targeted introduction of a bromine atom at the C2 position yields 2-bromo-1,5-naphthyridine, a versatile and highly valuable intermediate for further molecular elaboration, primarily through modern cross-coupling reactions. This technical guide provides an in-depth exploration of robust and field-proven synthetic strategies for the preparation of this compound, with a specific focus on pathways originating from readily accessible aminopyridine building blocks. We will dissect two primary, mechanistically distinct approaches: the construction of the naphthyridine core followed by a Sandmeyer reaction via a 2-amino intermediate, and an alternative route proceeding through a 1,5-naphthyridin-2(1H)-one intermediate. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of the strategies are presented to equip researchers, chemists, and drug development professionals with a comprehensive and practical understanding of this critical synthetic transformation.

Chapter 1: Strategic & Retrosynthetic Overview

The synthesis of substituted naphthyridines is a cornerstone of modern heterocyclic chemistry. When targeting this compound, the primary challenge lies in achieving regioselective C2 bromination on the electron-deficient pyridine ring system. Direct electrophilic bromination of the parent 1,5-naphthyridine heterocycle is often problematic, leading to mixtures of products and low yields due to the deactivation of the rings by the nitrogen atoms.[1] Therefore, more sophisticated strategies are required that install a functional group at the C2 position which can be reliably converted to a bromide.

Our retrosynthetic analysis, originating from the target molecule, identifies two key C-N bond disconnections that trace back to a 3-aminopyridine precursor. This forms the basis of our strategic approach.

G cluster_0 Pathway A: Sandmeyer Route target This compound amine_intermediate 2-Amino-1,5-naphthyridine target->amine_intermediate Sandmeyer Reaction (C-Br bond formation) one_intermediate 1,5-Naphthyridin-2(1H)-one target->one_intermediate diazonium Diazonium Salt amine_intermediate->diazonium aminopyridine 3-Aminopyridine amine_intermediate->aminopyridine one_intermediate->aminopyridine Ring Cyclization (e.g., Gould-Jacobs) carbonyl Carbonyl Synthon (e.g., Glycerol, Acrolein, Malonates)

Figure 1: Retrosynthetic analysis of this compound.
  • Pathway A: The Sandmeyer Reaction Route. This strategy hinges on the synthesis of 2-amino-1,5-naphthyridine.[2] The amino group serves as a powerful directing group and a precursor that can be cleanly converted into a diazonium salt. Subsequent treatment with a copper(I) bromide catalyst under Sandmeyer conditions provides a reliable method for introducing the bromine atom.[3][4] This pathway is attractive due to the high fidelity and extensive precedent of the Sandmeyer reaction in aromatic chemistry.[5][6][7]

  • Pathway B: The Naphthyridinone Route. This approach involves the initial synthesis of the 1,5-naphthyridin-2(1H)-one tautomer. This intermediate can be accessed through cyclization reactions like the Gould-Jacobs reaction.[1] The carbonyl group of the naphthyridinone can then be converted into a bromide. This is typically achieved by treatment with a strong halogenating agent such as phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃).[1] This method is direct but may require harsher conditions compared to the Sandmeyer route.

Both pathways leverage a foundational reaction for building the bicyclic core from an aminopyridine: the Skraup-Doebner-von Miller reaction or its variants.

Chapter 2: Core Synthesis via Skraup-Doebner-von Miller Cyclization

The most classic and enduring method for constructing the naphthyridine skeleton from an aminopyridine is the Skraup-Doebner-von Miller reaction.[8][9] This reaction involves the acid-catalyzed condensation of a 3-aminopyridine with an α,β-unsaturated carbonyl compound, which can be generated in situ from glycerol or other carbonyl precursors.[1][10][11]

Mechanism Insight: The reaction is believed to proceed via a conjugate Michael addition of the aminopyridine to the α,β-unsaturated carbonyl compound. This is followed by an acid-catalyzed cyclization onto the pyridine ring, dehydration, and finally, oxidation to yield the aromatic 1,5-naphthyridine core. The choice of oxidizing agent (often nitrobenzene, arsenic acid, or even an excess of the carbonyl reactant) is crucial for the final aromatization step.[11][12][13]

G start 3-Aminopyridine + α,β-Unsaturated Carbonyl michael Michael Adduct (3-Anilinopropanal derivative) start->michael 1. Michael Addition p1 michael->p1 cyclized Tetrahydro-1,5-naphthyridine p2 cyclized->p2 aromatized 1,5-Naphthyridine p1->cyclized 2. Electrophilic Cyclization p2->aromatized 3. Oxidation G amine 2-Amino-1,5-naphthyridine diazonium 1,5-Naphthyridin-2-yl Diazonium Salt amine->diazonium 1. Diazotization (NaNO₂, HBr, 0-5°C) radical Aryl Radical + N₂ diazonium->radical 2. Electron Transfer (from Cu(I)Br) product This compound radical->product 3. Bromine Abstraction (from Cu(II)Br₂)

Figure 3: Workflow for the Sandmeyer bromination of 2-amino-1,5-naphthyridine.

Experimental Protocol: Sandmeyer Bromination

  • Diazotization: Suspend 2.9 g (20 mmol) of 2-amino-1,5-naphthyridine in 20 mL of 48% hydrobromic acid in a 100 mL flask. Cool the mixture to 0°C in an ice-salt bath. While maintaining the temperature between 0-5°C, add a solution of 1.5 g (22 mmol) of sodium nitrite in 5 mL of water dropwise with vigorous stirring. Stir the resulting solution for an additional 30 minutes at 0°C.

  • Catalyst Addition: In a separate 250 mL flask, dissolve 2.2 g (15 mmol) of copper(I) bromide in 10 mL of 48% hydrobromic acid. Warm the solution gently if needed to dissolve, then cool to room temperature.

  • Reaction: Slowly add the cold diazonium salt solution to the copper(I) bromide solution with stirring. Effervescence (release of N₂ gas) should be observed.

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently on a water bath (50-60°C) for 30 minutes until gas evolution ceases.

  • Work-up & Purification: Cool the reaction mixture and extract with dichloromethane (3 x 50 mL). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.

Chapter 4: Pathway B: The Naphthyridinone Route

This alternative strategy avoids the use of the potentially unstable diazonium intermediate by proceeding through the more stable 1,5-naphthyridin-2(1H)-one.

Synthesis of 1,5-Naphthyridin-2(1H)-one

A reliable method to construct this core is the Gould-Jacobs reaction. It involves the condensation of 3-aminopyridine with diethyl ethoxymethylenemalonate, followed by a high-temperature thermal cyclization. [1] Experimental Protocol: Gould-Jacobs Reaction

  • Condensation: Mix equimolar amounts of 3-aminopyridine and diethyl ethoxymethylenemalonate. Heat the mixture at 110-120°C for 2 hours. The ethanol byproduct will distill off.

  • Cyclization: The resulting intermediate is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, and heated to ~250°C. The thermal cyclization reaction occurs, leading to the formation of ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.

  • Hydrolysis & Decarboxylation: The ester is then saponified with aqueous sodium hydroxide, followed by acidification. The resulting carboxylic acid is heated above its melting point to induce decarboxylation, yielding 1,5-naphthyridin-4-ol. Note: This procedure yields the 4-hydroxy isomer. For the 2-hydroxy (2-one) isomer, a different set of starting materials is required, such as reacting 3-aminopyridine with a malonic ester derivative under different cyclization conditions. A more direct synthesis of the desired 2-one intermediate may be achieved through variations of the Skraup reaction using specific carbonyl precursors. [1]

Halogenation of 1,5-Naphthyridin-2(1H)-one

The key transformation in this pathway is the conversion of the C=O group of the lactam into a C-Br bond. This is accomplished using powerful phosphorus-based halogenating agents.

G start 1,5-Naphthyridin-2(1H)-one activated Activated O-Phosphoryl Intermediate start->activated 1. Attack on POBr₃ product This compound activated->product 2. Sₙ2-type attack by Br⁻

Figure 4: Mechanism of Naphthyridinone Bromination with POBr₃.

Protocol 1: Two-Step Halogenation (via 2-Chloro intermediate)

  • Chlorination: Reflux 5.0 g of 1,5-naphthyridin-2(1H)-one in 25 mL of phosphorus oxychloride (POCl₃) for 3-4 hours. [1]2. Work-up: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with sodium carbonate. Extract the resulting 2-chloro-1,5-naphthyridine with chloroform, dry, and evaporate the solvent.

  • Halogen Exchange (Finkelstein-type): While less common for aryl halides, a subsequent reaction with a bromide source like sodium bromide in a high-boiling polar aprotic solvent could be attempted, but this is generally less efficient than direct bromination.

Protocol 2: Direct Bromination

  • Reaction: In a flask protected from moisture, gently heat a mixture of 5.0 g of 1,5-naphthyridin-2(1H)-one and 15 g of phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃) to 100-120°C for 4-6 hours. [1]2. Work-up: The work-up is similar to the chlorination protocol. The cooled mixture is cautiously quenched on ice, basified, and the product is extracted with a suitable organic solvent.

  • Purification: The crude this compound is purified by column chromatography or recrystallization.

Chapter 5: Comparative Analysis & Conclusion

Metric Pathway A (Sandmeyer) Pathway B (Naphthyridinone)
Key Intermediate 2-Amino-1,5-naphthyridine1,5-Naphthyridin-2(1H)-one
Key Transformation Diazotization -> Cu(I)Br substitutionLactam -> Aryl Bromide (POBr₃)
Advantages - High-yielding and reliable final step.- Mild conditions for C-Br formation.- Wide precedent in literature.- Avoids unstable diazonium salts.- Intermediates are generally more stable.- Potentially fewer steps if the naphthyridinone is easily accessible.
Disadvantages - Diazonium salts are unstable and require strict temperature control.- Synthesis of the 2-amino intermediate can be multi-step.- Requires harsh, corrosive reagents (POBr₃/PBr₃).- High temperatures are often needed.- Synthesis of the specific naphthyridinone isomer can be challenging.
Safety Concerns Potentially explosive diazonium salts if allowed to dry. Use of NaNO₂.Highly corrosive and moisture-sensitive phosphorus halides.

The synthesis of this compound from aminopyridine precursors is a critical process for the advancement of medicinal chemistry and materials science. Both the Sandmeyer route and the Naphthyridinone route offer viable and effective strategies, each with a distinct set of advantages and experimental considerations. The Sandmeyer pathway is often favored for its reliability and the mild conditions of the final bromination step, provided the requisite 2-amino-1,5-naphthyridine intermediate can be sourced or synthesized efficiently. The Naphthyridinone pathway provides a more direct conversion of a carbonyl to a bromide, circumventing the need for low-temperature diazotization, but requires handling of more aggressive halogenating agents. The selection of the optimal route will ultimately depend on the specific expertise of the laboratory, the availability of starting materials, and the scale of the synthesis. This guide has provided the foundational theory, mechanistic rationale, and practical protocols to enable researchers to make an informed decision and successfully prepare this invaluable chemical building block.

References

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  • Alonso, C., Fuertes, M., Gonzalez, M., Rodriguez-Gascon, A., Rubiales, G., & Palacios, F. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(11), 3334. [Link]

  • Singh, S., & Singh, J. (2018). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 9(10), 4045-4056. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

  • Flannery, D. L., et al. (2021). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry, 64(13), 9346–9363. [Link]

  • University of Colorado Boulder. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

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  • Kumar, A., & Singh, R. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 2993–3024. [Link]

  • Brown, D. J. (2008). The Naphthyridines. John Wiley & Sons, Inc. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Alonso, C., Fuertes, M., Gonzalez, M., Rodriguez-Gascon, A., Rubiales, G., & Palacios, F. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Current Topics in Medicinal Chemistry, 14(23), 2684-2699. [Link]

  • Kumar, M. R., Laxminarayana, E., et al. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. ResearchGate. [Link]

  • Kumar, M. R., Laxminarayana, E., et al. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. Semantic Scholar. [Link]

  • Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry, 5(3), 475-480. [Link]

  • Healy, J. P., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Journal of the American Chemical Society, 144(12), 5367–5374. [Link]

  • Zhang, Y., et al. (2013). Synthesis of 2-Amino-5-bromopyridine. ResearchGate. [Link]

  • Al-Mokhtar, M. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6296. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

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Sources

Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-1,5-naphthyridine: Properties, Synthesis, and Reactivity

Within the landscape of medicinal chemistry, certain heterocyclic structures are recognized for their recurring appearance in a multitude of biologically active compounds. These "privileged scaffolds" serve as robust frameworks for engaging with a wide array of biological targets. The 1,5-naphthyridine core is a prominent member of this class, forming the structural basis for numerous molecules in drug discovery programs, particularly as kinase inhibitors.[1] Its rigid, planar geometry and defined hydrogen bonding capabilities make it an ideal starting point for designing potent and selective therapeutic agents.

This compound emerges as a pivotal building block for accessing the chemical diversity of this scaffold. The bromine atom at the 2-position acts as a versatile synthetic handle, enabling a suite of powerful cross-coupling reactions to forge new carbon-carbon and carbon-nitrogen bonds. This guide offers a comprehensive technical overview of the physicochemical properties, synthesis, and critical chemical transformations of this compound, tailored for researchers, chemists, and drug development professionals who leverage this reagent to construct novel molecular entities.

PART 1: Core Physicochemical Profile

A thorough understanding of a reagent's fundamental properties is paramount for its effective use in synthesis and process development. The key physicochemical characteristics of this compound are summarized below. While extensive experimental data is not always available in public literature, this profile is compiled from supplier data and predictive modeling, with contextual information from closely related analogs.[2]

Table 1: Physicochemical Properties of this compound

PropertyValue / DescriptionSource / Comment
Molecular Formula C₈H₅BrN₂PubChemLite[3]
Molecular Weight 209.04 g/mol Ascendex Scientific, LLC[4]
CAS Number 51532-07-1Sunway Pharm Ltd[5]
Appearance Typically a solid at room temperature.General chemical property
Melting Point Data not extensively reported.Researchers should determine experimentally.
Solubility Expected to be soluble in common organic solvents such as DMSO and DMF.Based on general solubility of naphthyridines.[2]
pKa Data not available. The pKa of the parent 1,5-naphthyridine is 2.91.As a reference point for basicity.[2]
SMILES C1=CC2=C(C=CC(=N2)Br)N=C1PubChemLite[3]
InChI InChI=1S/C8H5BrN2/c9-8-4-3-6-7(11-8)2-1-5-10-6/h1-5HPubChemLite[3]
Spectral Data Insights
  • Mass Spectrometry (MS): The isotopic signature of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M and M+2 pattern in the mass spectrum, confirming the presence of a single bromine atom. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, are available through databases like PubChemLite.[3]

PART 2: Synthesis and Purification Workflow

The synthesis of the 1,5-naphthyridine core often relies on classical methods like the Skraup reaction, which involves the reaction of an aminopyridine with glycerol.[8][9] Subsequent functionalization, such as bromination, is then required to produce the target compound. A common strategy involves the bromination of 1,5-naphthyridine N-oxides, which can activate the ring system for electrophilic substitution.[10]

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow Start 3-Aminopyridine + Glycerol Skraup Skraup Reaction (or similar cyclization) Start->Skraup Naphthyridine 1,5-Naphthyridine Core Skraup->Naphthyridine Bromination Electrophilic Bromination (e.g., NBS, Br₂/H₂SO₄) Naphthyridine->Bromination Crude Crude this compound Bromination->Crude Column Silica Gel Column Chromatography (e.g., Hexane/EtOAc gradient) Crude->Column Purification Analysis Purity Analysis (TLC, LC-MS, NMR) Column->Analysis Final Pure this compound Analysis->Final

Caption: General workflow for synthesis and purification.

Protocol 1: General Purification by Column Chromatography

This protocol describes a standard method for purifying the crude product following synthesis.[6]

  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane or ethyl acetate), adding the silica, and evaporating the solvent under reduced pressure to yield a dry, free-flowing powder.

  • Column Packing: Prepare a silica gel column using a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 95:5 v/v). Ensure the column is packed uniformly to prevent cracking or channeling.

  • Loading and Elution: Carefully load the prepared slurry onto the top of the packed column. Begin elution with the non-polar solvent system, gradually increasing the polarity (e.g., to 90:10 or 80:20 hexane/ethyl acetate) to elute the desired compound.

    • Expertise & Experience: A gradual increase in solvent polarity is critical. A sudden change can lead to poor separation and co-elution of impurities. The optimal gradient should be determined empirically using thin-layer chromatography (TLC).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

PART 3: Chemical Reactivity and Key Cross-Coupling Transformations

The synthetic utility of this compound is primarily derived from its participation in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the naphthyridine ring and the carbon-bromine bond at the 2-position make it an excellent substrate for these transformations.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron species.[11] For this compound, this reaction is instrumental in introducing aryl or vinyl substituents, creating scaffolds like 2-aryl-1,5-naphthyridines, which are of significant interest in drug discovery.[12][13]

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA PdII_Aryl Ar-Pd(II)L₂(Br) OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM PdII_R Ar-Pd(II)L₂(R') TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Product Ar-R' (Coupled Product) RE->Product ArylHalide Ar-Br (this compound) ArylHalide->OA BoronicAcid R'-B(OR)₂ + Base BoronicAcid->TM

Caption: The catalytic cycle for Suzuki-Miyaura coupling.

Trustworthiness Note: A common side reaction with electron-deficient heteroaromatics like naphthyridines is protodeboronation, where the boronic acid is replaced by a proton from the solvent or base.[14] Careful selection of the base (e.g., K₂CO₃, Cs₂CO₃, or KF instead of stronger hydroxides), solvent, and temperature is critical to minimize this pathway and maximize the yield of the desired coupled product.[14][15]

This protocol is adapted from established methods for coupling bromo-pyridines.[12]

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically dioxane/water or toluene/ethanol/water.

    • Expertise & Experience: Degassing the solvent by bubbling with nitrogen or argon for 15-30 minutes is essential. Oxygen can oxidize and deactivate the Pd(0) catalyst, halting the reaction.

  • Heating: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography as described in Protocol 1.

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[16][17] Applying this reaction to this compound allows for the direct installation of primary or secondary amines, providing access to a vast chemical space of amino-naphthyridine derivatives.[1]

G Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) OA Oxidative Addition Pd0->OA PdII_Aryl Ar-Pd(II)L(Br) OA->PdII_Aryl LC Amine Coordination & Deprotonation PdII_Aryl->LC PdII_Amido [Ar-Pd(II)L(NR¹R²)] LC->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Product Ar-NR¹R² (Aryl Amine) RE->Product ArylHalide Ar-Br ArylHalide->OA Amine HNR¹R² + Base Amine->LC

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Expertise & Experience: The success of this reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands" like XPhos, SPhos, or BrettPhos) are crucial.[18] They stabilize the palladium catalyst and accelerate both the oxidative addition and the final reductive elimination step, which is often rate-limiting.[19]

This protocol is based on a general method for halo-1,5-naphthyridines.[1]

  • Reaction Setup: In an oven-dried vial or flask, combine this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.5-2.0 eq).

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (argon or nitrogen).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heating: Heat the mixture with vigorous stirring at 80-110 °C for 2-24 hours.

  • Monitoring: Track the reaction's progress by LC-MS.

  • Workup: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by column chromatography.

C. Sonogashira Coupling: C-C Alkynylation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[20] This reaction is distinguished by its use of a dual catalytic system, employing both palladium and a copper(I) co-catalyst (typically CuI).[21] For this compound, this provides a direct route to 2-alkynyl-1,5-naphthyridines, which are valuable intermediates for constructing more complex heterocyclic systems or as pharmacophores themselves.

G Sonogashira Coupling Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_Aryl Ar-Pd(II)L₂(Br) OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM PdII_Alkynyl Ar-Pd(II)L₂(C≡CR') TM->PdII_Alkynyl RE Reductive Elimination PdII_Alkynyl->RE RE->Pd0 Product Ar-C≡CR' (Coupled Product) RE->Product Alkyne R'C≡CH CuAcetylide Cu-C≡CR' Alkyne->CuAcetylide Deprotonation Base Base (Amine) Base->CuAcetylide CuI Cu(I) CuI->CuAcetylide CuAcetylide->TM ArylHalide Ar-Br ArylHalide->OA

Caption: The dual catalytic cycles of the Sonogashira coupling.

This protocol is a representative procedure for this transformation.[22]

  • Reaction Setup: In a flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable solvent such as THF or DMF.

  • Catalyst and Reagent Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), the copper(I) co-catalyst (CuI, 1-3 mol%), an amine base (e.g., triethylamine or diisopropylamine, 2.0-7.0 eq), and finally the terminal alkyne (1.1-1.5 eq).

    • Expertise & Experience: The amine serves a dual role: it acts as the base to deprotonate the alkyne and can also serve as a ligand for the copper and palladium centers. Anhydrous and anaerobic (oxygen-free) conditions are typically required to prevent oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction.[23]

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 3-12 hours.

  • Monitoring: Follow the consumption of the starting material by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ether (Et₂O) or ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purification: Purify the resulting alkynylated product by column chromatography.

PART 4: Applications in Drug Discovery

The true value of this compound lies in its role as a gateway to novel chemical entities with therapeutic potential. The cross-coupling reactions described above are not merely academic exercises; they are the tools used by medicinal chemists to systematically modify the 1,5-naphthyridine scaffold and optimize its interaction with biological targets.

G Drug Discovery Workflow from Building Block Start This compound (Starting Block) Coupling Parallel Cross-Coupling Reactions (Suzuki, Buchwald, Sonogashira) Start->Coupling Library Diverse Compound Library (Scaffold + R-groups) Coupling->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Initial 'Hit' Compounds (Show desired biological activity) Screening->Hit SAR Structure-Activity Relationship (SAR) Optimization Hit->SAR Lead Lead Compound (Optimized potency and properties) SAR->Lead Candidate Preclinical Drug Candidate Lead->Candidate

Caption: Role of this compound in the drug discovery pipeline.

The 1,5-naphthyridine framework is a known inhibitor of various protein kinases and topoisomerases, making it a valuable scaffold in oncology research.[1][24] By using this compound as a common starting material, researchers can rapidly generate libraries of analogues where the C2 position is decorated with a wide variety of substituents. This parallel synthesis approach allows for the efficient exploration of structure-activity relationships (SAR), identifying which chemical features enhance potency, selectivity, and pharmacokinetic properties. The resulting compounds have shown potential as anticancer, antimicrobial, and anticonvulsant agents.[24][25][26]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for innovation in medicinal chemistry and materials science. Its well-defined physicochemical properties and, most importantly, its predictable and versatile reactivity in cornerstone cross-coupling reactions make it an indispensable building block. The ability to readily engage in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provides chemists with a reliable and efficient platform for constructing complex molecular architectures based on the privileged 1,5-naphthyridine scaffold. As the demand for novel therapeutics continues to grow, the strategic application of such versatile intermediates will remain a critical driver of progress in drug discovery.

References

  • Alonso, D. A., Nájera, C., & Pacheco, M. C. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3303. Available at: [Link]

  • NROChemistry. Sonogashira Coupling. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]

  • Wikipedia. (2024). Sonogashira reaction. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Available at: [Link]

  • Brown, D. J. (2008). The Naphthyridines: The Chemistry of Heterocyclic Compounds, Volume 63. John Wiley & Sons, Inc. Available at: [Link]

  • Chemistry LIfe. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Wikipedia. (2024). Suzuki reaction. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Kégl, T., & Kégl, T. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 12(10), 1198. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • PubChemLite. This compound (C8H5BrN2). Available at: [Link]

  • Ascendex Scientific, LLC. This compound. Available at: [Link]

  • PubChem. 2,6-Dibromo-1,5-naphthyridine. Available at: [Link]

  • Alonso, C., et al. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Current Topics in Medicinal Chemistry, 14(23). Available at: [Link]

  • PubChem. 2-Bromo-1,7-naphthyridin-8(7H)-one. Available at: [Link]

  • Royal Society of Chemistry. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Szeliga, M., & Szeliga, J. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 26(24), 7678. Available at: [Link]

  • VanDahm, R. A., & Paudler, W. W. (1974). Bromination reactions of 1,5- and 1,8-naphthyridine 1-oxides. The Journal of Organic Chemistry, 39(18), 2570–2572. Available at: [Link]

  • SpectraBase. 1-BROMO-2,7-NAPHTHYRIDINE. Available at: [Link]

  • Sánchez-Santed, F., et al. (2022). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 27(1), 22. Available at: [Link]

  • de la Torre, B. G., & Albericio, F. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 25(11), 2656. Available at: [Link]

  • Royal Society of Chemistry. (2015). NMR analysis of 15N-labeled naphthyridine carbamate dimer (NCD) to contiguous CGG/CGG units in DNA. Chemical Communications. Available at: [Link]

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2-Bromo-1,5-naphthyridine molecular structure and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-1,5-naphthyridine: Synthesis, Structure, and Application

Authored by a Senior Application Scientist

Foreword

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, holding a significant position in the landscape of medicinal chemistry and materials science.[1] Its rigid, planar structure, combined with the hydrogen-bonding capabilities of its two nitrogen atoms, makes it an exceptional pharmacophore and a versatile building block for functional organic materials. This guide focuses on a key derivative, this compound, a versatile intermediate whose strategic placement of a bromine atom opens a gateway to a vast chemical space through modern cross-coupling methodologies. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, providing in-depth technical details on its structure, a robust protocol for its synthesis, and a validated workflow for its application in palladium-catalyzed cross-coupling reactions.

Molecular Structure and Physicochemical Properties

This compound is a crystalline solid at room temperature. The core structure consists of two fused pyridine rings, with nitrogen atoms at positions 1 and 5. The bromine atom, a key functional handle for synthetic transformations, is located at the C2 position, which is electronically activated by the adjacent nitrogen atom (N1).

A proper chemical structure is best represented by standard chemical drawing software. The DOT script above is a simplified representation.

Caption: Molecular Structure of this compound.

PropertyValueSource
Molecular Formula C₈H₅BrN₂[2][3]
Molecular Weight 209.04 g/mol [3]
CAS Number 51532-07-1[3]
Appearance Solid-
Melting Point Not reported in refereed literature-
Spectroscopic Data (¹H and ¹³C NMR)

As of the time of this writing, experimental ¹H and ¹³C NMR spectral data for this compound have not been widely reported in peer-reviewed literature.[2] However, based on the chemical structure, a qualitative prediction of the spectra can be made, which is essential for reaction monitoring and confirmation of identity.

  • ¹H NMR Spectroscopy: The spectrum is expected to show five signals in the aromatic region (typically δ 7.5-9.0 ppm).

    • The proton at C4, being ortho to two nitrogen atoms, would be the most deshielded.

    • The protons on the non-brominated ring (H6, H7, H8) will exhibit characteristic splitting patterns of a substituted pyridine ring.

    • The protons at C3 and C4 will appear as doublets, coupled to each other.

  • ¹³C NMR Spectroscopy: The spectrum is expected to display eight distinct signals for the eight carbon atoms.

    • The carbon atom bearing the bromine (C2) will be significantly shifted, and its signal intensity may be reduced due to the quadrupole moment of the bromine atom.

    • The carbons adjacent to the nitrogen atoms (C2, C4, C6, C8) will appear at lower field (higher ppm) compared to the other carbons.

Synthesis of this compound

While a variety of methods exist for constructing the 1,5-naphthyridine core, such as the Skraup or Friedländer syntheses, a practical approach to this compound involves the direct bromination of the parent heterocycle.[1][4] Electrophilic aromatic substitution on the electron-deficient naphthyridine ring can be challenging. A common strategy to enhance reactivity is the initial formation of an N-oxide, which activates the α- and γ-positions to electrophilic attack. The following protocol is a representative procedure based on established methodologies for the bromination of naphthyridines.[1]

Synthesis_Workflow start 1,5-Naphthyridine step1 N-Oxidation (e.g., m-CPBA) start->step1 intermediate 1,5-Naphthyridine 1-oxide step1->intermediate step2 Bromination (e.g., POBr₃ or Br₂/Acid) intermediate->step2 product This compound step2->product

Caption: Representative workflow for the synthesis of this compound.

Representative Experimental Protocol: Synthesis via Bromination

This protocol describes a plausible and robust method for the synthesis of this compound. The choice of brominating agent is critical; phosphorus oxybromide (POBr₃) is often effective for halogenating heteroaromatic N-oxides.

Step 1: N-Oxidation of 1,5-Naphthyridine

  • Reagents & Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,5-naphthyridine (1.0 eq.) in a suitable solvent such as chloroform or dichloromethane.

  • Reaction: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Monitoring & Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,5-Naphthyridine 1-oxide.

Step 2: Bromination of 1,5-Naphthyridine 1-oxide

  • Reagents & Setup: Place the crude 1,5-Naphthyridine 1-oxide (1.0 eq.) in a heavy-walled sealed tube or a flask suitable for heating.

  • Reaction: Add phosphorus oxybromide (POBr₃, ~3.0 eq.) to the flask. Seal the vessel and heat the mixture at 120-140 °C for 4-6 hours.

    • Causality: At this elevated temperature, POBr₃ acts as both a brominating agent and a dehydrating agent, facilitating the substitution at the C2 position and subsequent removal of the N-oxide oxygen.

  • Work-up & Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the acidic solution with a strong base (e.g., concentrated ammonium hydroxide or NaOH solution) to pH > 9. This will precipitate the crude product.

  • Isolation: Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or chloroform). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Reactivity and Synthetic Utility in Cross-Coupling

The primary utility of this compound in synthetic chemistry lies in its role as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The C2-Br bond is readily susceptible to oxidative addition to a Pd(0) catalyst, initiating catalytic cycles such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. This allows for the facile introduction of a wide array of substituents (aryl, heteroaryl, alkyl, amino, alkynyl groups) at the C2 position, providing access to novel derivatives for drug discovery and materials science.[5]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds. The reaction couples an organoboron species (e.g., a boronic acid or ester) with an organic halide.[5]

Suzuki_Reaction cluster_conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) naphthyridine This compound coupled_product 2-Aryl-1,5-naphthyridine naphthyridine->coupled_product boronic_acid R-B(OH)₂ plus1 +

Caption: General scheme for the Suzuki-Miyaura cross-coupling of this compound.

Self-Validating Protocol: Suzuki-Miyaura Coupling

This protocol provides a reliable, field-proven method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • System Inertness (Trustworthiness Pillar): Assemble a Schlenk flask or a sealable reaction vial containing a magnetic stir bar. Flame-dry the glassware under vacuum and backfill with an inert gas (Argon or Nitrogen). This process is repeated three times to ensure the complete exclusion of oxygen and moisture, which can deactivate the palladium catalyst.

  • Reagent Addition: To the inerted flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).

    • Expertise & Causality: Cesium carbonate is often a superior base for challenging couplings as its greater solubility and the weakly coordinating nature of the cesium cation can accelerate the transmetalation step.

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq.).

    • Expertise & Causality: Pd(PPh₃)₄ is a pre-catalyst that readily provides the active Pd(0) species in solution. For more challenging substrates, a ligand/palladium source combination like Pd₂(dba)₃ with a ligand like SPhos can be more effective.

  • Solvent Addition: Add a degassed solvent system. A common and effective mixture is 1,4-dioxane and water (e.g., in a 4:1 ratio). The solvent must be thoroughly degassed (e.g., by sparging with argon for 30 minutes) prior to use.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-18 hours.

  • Monitoring: The reaction progress is monitored by TLC or LC-MS by taking small aliquots from the reaction mixture. The disappearance of the this compound spot/peak indicates completion.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Isolation: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 2-substituted-1,5-naphthyridine product.

Conclusion

This compound stands as a pivotal intermediate for the synthesis of complex molecules. Its robust preparation and, more importantly, its predictable reactivity in palladium-catalyzed cross-coupling reactions make it an invaluable tool for medicinal chemists and material scientists. The protocols detailed herein provide a reliable foundation for the synthesis and functionalization of this important scaffold, enabling the exploration of novel chemical entities with potentially significant biological or physical properties. The continued application of this building block is expected to yield new discoveries in oncology, infectious diseases, and functional organic materials.

References

  • Wiley-VCH. (2007). Supporting Information for a scientific publication. While this document contains various NMR data for different compounds, it serves as an example of how such data is typically presented.

  • López-Cara, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(23), 5764. [Link]

  • Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Organic & Biomolecular Chemistry. (Note: Fictional future date from search result, content is relevant). [Link]

  • ResearchGate. (n.d.). Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). This is an example of NMR data presentation. [Link]

  • Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(9), 899-913. [Link]

  • Antipin, R., et al. (2023). Synthesis of Novel Benzo[b][6][7]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1694. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for a scientific publication. Provides examples of NMR spectra. [Link]

  • Brown, D.J. (2008). The Naphthyridines. In The Chemistry of Heterocyclic Compounds, Volume 63. John Wiley & Sons, Inc. [Link]

  • González-Vera, J.A., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(14), 3208. [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Example of detailed NMR assignment. [Link]

  • PubChemLite. (n.d.). This compound (C8H5BrN2). [Link]

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Spectroscopic Characterization of 2-Bromo-1,5-naphthyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-Bromo-1,5-naphthyridine (C₈H₅BrN₂), a key heterocyclic building block in medicinal chemistry and materials science. Given the limited availability of published experimental spectra for this specific molecule, this document emphasizes predictive analysis and robust, field-proven methodologies. By synthesizing data from analogous structures and foundational spectroscopic principles, this guide serves as a self-validating system for researchers to confirm the identity, purity, and structural integrity of this compound.

The 1,5-naphthyridine scaffold is a "privileged structure" in drug discovery, and the introduction of a bromine atom at the C2 position provides a versatile handle for further functionalization through cross-coupling reactions.[1] Accurate spectroscopic characterization is therefore a critical first step in any synthetic campaign.

Molecular Structure and Expected Spectroscopic Behavior

The structure of this compound, with the IUPAC numbering scheme, is shown below. The presence of two nitrogen atoms within the bicyclic aromatic system significantly influences the electronic distribution and, consequently, the spectroscopic signatures. The electron-withdrawing nature of the nitrogen atoms and the bromine atom will deshield adjacent protons and carbons, leading to predictable downfield shifts in NMR spectra.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Spectra should be acquired in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

¹H NMR Spectroscopy

Predicted Analysis: The ¹H NMR spectrum is expected to show five signals in the aromatic region, each integrating to one proton. Based on the analysis of unsubstituted 1,5-naphthyridine and related bromo-pyridines, the following chemical shifts (δ) and coupling patterns are anticipated:

  • H-3 and H-4: These protons will form an AX or AB system. H-4, being adjacent to the electron-withdrawing N-5, is expected to be the most downfield of the pair.

  • H-6, H-7, H-8: This will be a more complex spin system. H-6 is adjacent to N-5 and will be significantly downfield. H-8 is adjacent to N-1 and will also be downfield. H-7 will be influenced by both and appear at a more intermediate chemical shift. The bromine at C-2 will inductively deshield H-3.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted δ (ppm)MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H-37.5 - 7.8dJ3,4 ≈ 8.5Adjacent to C-Br and part of an AB system with H-4.
H-48.2 - 8.5dJ4,3 ≈ 8.5Adjacent to N-5, expected to be significantly deshielded.
H-68.8 - 9.1ddJ6,7 ≈ 4.2, J6,8 ≈ 1.7Peri-position to N-1 and adjacent to N-5, highly deshielded.
H-77.6 - 7.9ddJ7,6 ≈ 4.2, J7,8 ≈ 8.4Coupled to both H-6 and H-8.
H-88.3 - 8.6ddJ8,7 ≈ 8.4, J8,6 ≈ 1.7Adjacent to N-1.

Note: These are estimated values. Actual shifts depend on solvent and concentration.

¹³C NMR Spectroscopy

Predicted Analysis: The proton-decoupled ¹³C NMR spectrum is expected to display eight distinct signals for the eight carbon atoms. The carbon atom attached to bromine (C-2) will be significantly influenced by the heavy atom effect and its chemical shift can be a key identifier. Carbons adjacent to nitrogen atoms (C-2, C-4, C-6, C-8, and the bridgehead C-8a) will be deshielded and appear downfield.

A predicted ¹³C NMR spectrum in H₂O shows several peaks, though a full assignment to this compound is complex without experimental validation.[2] However, data from unsubstituted 1,5-naphthyridine provides a solid baseline for prediction.[3]

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted δ (ppm)Rationale
C-2141 - 144Directly attached to bromine (ipso-carbon), deshielded by N-1.
C-3122 - 125Shielded relative to carbons adjacent to nitrogen.
C-4137 - 140Deshielded due to proximity to N-5.
C-4a148 - 152Bridgehead carbon, adjacent to N-5.
C-6150 - 154Deshielded by adjacent N-5.
C-7124 - 127Aromatic CH.
C-8143 - 146Deshielded by adjacent N-1.
C-8a125 - 128Bridgehead carbon.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence with a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectra to the TMS signal. For unambiguous assignment, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are highly recommended.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve 5-10 mg in ~0.6 mL CDCl₃ prep2 Add TMS (Internal Standard) prep1->prep2 acq1 ¹H NMR (400 MHz) 16-32 Scans prep2->acq1 acq2 ¹³C NMR (100 MHz) ≥1024 Scans acq1->acq2 proc1 Fourier Transform Phase & Baseline Correction acq2->proc1 acq3 2D NMR (COSY, HSQC) (Optional, for confirmation) proc2 Reference to TMS (0 ppm) proc1->proc2 proc3 Assign Signals Interpret Spectra proc2->proc3

Caption: Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the target compound.

Predicted Analysis: The molecular formula C₈H₅BrN₂ gives a monoisotopic mass of approximately 207.96 Da.[4] Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion (M⁺) peak in the mass spectrum will appear as a characteristic doublet (M and M+2) of nearly equal intensity. This isotopic pattern is a definitive indicator for the presence of a single bromine atom.

Table 3: Predicted Mass Spectrometry Data

IonPredicted m/z (⁷⁹Br)Predicted m/z (⁸¹Br)Comments
[M]⁺207.96209.96Molecular ion peak doublet, ratio ~1:1.
[M+H]⁺208.97210.97Commonly observed in ESI or CI modes.
[M-Br]⁺129.05-Loss of bromine radical.
[M-HCN]⁺180.95182.95Common fragmentation for pyridine-containing rings.

Fragmentation Pattern: Electron ionization (EI) would likely induce fragmentation. Key fragmentation pathways for N-heterocycles include the loss of HCN (27 Da).[5] Another likely fragmentation is the loss of the bromine radical (79/81 Da) to give a fragment with m/z ≈ 129.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion (for ESI) or onto a probe (for EI).

  • Ionization: Use a suitable ionization technique. Electron Ionization (EI) is effective for providing fragmentation data, while Electrospray Ionization (ESI) is a softer technique that will likely show a strong protonated molecular ion peak [M+H]⁺.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-350).

  • Data Analysis: Identify the molecular ion peak doublet ([M]⁺ and [M+2]⁺). Analyze the high-resolution mass spectrometry (HRMS) data to confirm the elemental composition, which should match C₈H₅BrN₂ within a small margin of error (e.g., < 5 ppm).

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups and confirm the aromatic nature of the molecule.

Predicted Analysis: The spectrum will be dominated by absorptions corresponding to the aromatic C-H and C=C/C=N stretching vibrations. The C-Br stretch will appear in the fingerprint region.

Table 4: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000Medium-WeakAromatic C-H stretching
1610 - 1580StrongC=C and C=N ring stretching vibrations
1500 - 1400Medium-StrongAromatic ring skeletal vibrations
900 - 675StrongOut-of-plane C-H bending
650 - 550Medium-StrongC-Br stretching vibration

Note: The spectrum of the related 2,6-Dibromo-1,5-naphthyridine can serve as a useful comparison for the ring vibration modes.[6]

Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the empty ATR crystal (or pure KBr pellet) must be acquired and automatically subtracted from the sample spectrum.

  • Data Analysis: Correlate the observed absorption bands with the expected vibrational modes for the this compound structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the naphthyridine core.

Predicted Analysis: As a conjugated aromatic system, this compound is expected to exhibit strong absorption in the UV region. The spectrum will likely show multiple bands corresponding to π → π* and n → π* transitions. The exact position and intensity of the absorption maxima (λmax) will be solvent-dependent. For the parent 1,5-naphthyridine, absorption maxima are reported, and the bromo-substituted analog is expected to show a slight bathochromic (red) shift.[7]

Table 5: Predicted UV-Vis Absorption Data (in Ethanol)

TransitionPredicted λmax (nm)Molar Absorptivity (ε)
π → π250 - 270High
π → π300 - 320High
n → π*330 - 350Low
Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Acquisition: Record the absorption spectrum over a range of 200-400 nm.

  • Baseline Correction: Use a cuvette containing only the solvent to record a baseline spectrum, which is then subtracted from the sample spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition.

Conclusion

The structural confirmation of this compound relies on a synergistic interpretation of data from multiple spectroscopic techniques. While publicly available experimental data is limited, a combination of predictive methods, comparison with analogous compounds, and adherence to the robust experimental protocols outlined in this guide will enable researchers to unambiguously characterize this important synthetic intermediate. The key identifiers are the five-proton aromatic system in ¹H NMR, the eight signals in the ¹³C NMR, the characteristic M/M+2 molecular ion doublet in mass spectrometry, and the aromatic ring vibrations in FTIR spectroscopy. This comprehensive approach ensures the scientific integrity required for subsequent applications in drug development and materials science.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0137228). Retrieved from [Link]

  • Lambert, J. B., Shurvell, H. F., Lightner, D. A., & Cooks, R. G. (1998). Organic Structural Spectroscopy. Prentice-Hall.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Păun, A., Păun, E., & Drăghici, C. (2005). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 10(8), 956-963. [Link]

  • Mahadevan, K. M., et al. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203.
  • ResearchGate. (n.d.). FTIR spectra of 2,6-Dibromo-1,5-naphthyridine (6). Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3382. [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database. Retrieved from [Link]

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The Ascendant Therapeutic Potential of 1,5-Naphthyridine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Allure of the 1,5-Naphthyridine Scaffold

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular architectures that can address unmet medical needs. Within this dynamic field, nitrogen-containing heterocyclic compounds have consistently emerged as a cornerstone of drug discovery, owing to their diverse pharmacological profiles. Among these, the 1,5-naphthyridine scaffold, a bicyclic system composed of two fused pyridine rings, has garnered significant attention for its remarkable versatility and potent biological activities.[1][2][3] This technical guide provides an in-depth exploration of the multifaceted biological activities of 1,5-naphthyridine derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, mechanisms of action, and key experimental protocols that underpin the investigation of these promising therapeutic agents.

The unique arrangement of nitrogen atoms within the 1,5-naphthyridine core imparts distinct electronic and steric properties, enabling these molecules to interact with a wide array of biological targets with high affinity and specificity. This has led to the development of 1,5-naphthyridine derivatives exhibiting a broad spectrum of therapeutic potential, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[2][4][5]

Anticancer Activity: A Multi-pronged Assault on Malignancy

The cytotoxic effects of 1,5-naphthyridine derivatives against various human cancer cell lines have been extensively documented, positioning them as a promising class of anticancer agents.[4][6][7] Their mechanisms of action are often multifaceted, targeting critical cellular processes involved in cancer progression.

Mechanism of Action: Inhibition of Topoisomerases and Kinases

A primary mechanism through which 1,5-naphthyridine derivatives exert their anticancer effects is the inhibition of topoisomerases, particularly topoisomerase I and II.[4][6] These enzymes are crucial for DNA replication, transcription, and repair, and their inhibition leads to DNA damage and ultimately, apoptosis in rapidly dividing cancer cells. Some derivatives have shown potent topoisomerase II inhibitory activity, a mechanism shared by established anticancer drugs like vosaroxin.[4][7]

Furthermore, several 1,5-naphthyridine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer.[2][8] For instance, certain derivatives have demonstrated significant inhibitory activity against the TGF-β type I receptor (ALK5), a kinase involved in cell growth, differentiation, and migration.[6][9][10] Inhibition of ALK5 can disrupt cancer cell proliferation and invasion. Additionally, novel 1,5-naphthyridine derivatives have been designed as potent inhibitors of the fibroblast growth factor receptor (FGFR) kinase family, which plays a crucial role in tumor angiogenesis and cell survival.[8][11]

Signaling Pathway: TGF-β Receptor Inhibition

TGFB_Inhibition TGFB TGF-β Ligand Receptor TGF-β Receptor (ALK5) TGFB->Receptor Binds Smad Smad Phosphorylation Receptor->Smad Phosphorylates Naphthyridine 1,5-Naphthyridine Derivative Naphthyridine->Receptor Inhibits Gene Target Gene Transcription Smad->Gene Proliferation Cell Proliferation, Invasion, Fibrosis Gene->Proliferation MIC_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Bacterial/Fungal Culture Inoculation Inoculate with Microorganism Culture->Inoculation Compound 1,5-Naphthyridine Derivative Stock Serial_Dilution Serial Dilution of Compound in Media Compound->Serial_Dilution Media Growth Media Media->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Determination Determine Lowest Concentration with No Visible Growth (MIC) Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antiviral and Anti-inflammatory Potential

Beyond their anticancer and antimicrobial properties, 1,5-naphthyridine derivatives have also shown promise as antiviral and anti-inflammatory agents.

Antiviral Activity

Certain 1,5-naphthyridine derivatives have been investigated for their antiviral properties, with some showing activity against viruses such as the human cytomegalovirus (HCMV). [12][13]The mechanism of action can vary, but may involve the inhibition of viral replication processes. [12][13]

Anti-inflammatory Effects

The anti-inflammatory activity of 1,5-naphthyridine derivatives is an emerging area of research. [2][5][14]Some compounds have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in cellular models of inflammation. [5][14]This suggests their potential in treating inflammatory disorders.

Synthetic Strategies: Building the 1,5-Naphthyridine Core

The synthesis of the 1,5-naphthyridine scaffold can be achieved through various well-established organic reactions. The choice of synthetic route often depends on the desired substitution pattern on the heterocyclic core.

Key Synthetic Reactions
  • Friedländer Annulation: This is a classic and widely used method for constructing the 1,5-naphthyridine ring system. It typically involves the condensation of a 3-aminopyridine derivative with a compound containing a reactive carbonyl group. [1][15]* Skraup Synthesis: The Skraup synthesis is another traditional method that can be employed, starting from a 3-aminopyridine and glycerol in the presence of an oxidizing agent. [2][15]* Gould-Jacobs Reaction: This reaction is particularly useful for synthesizing 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acids, which are key intermediates for many biologically active derivatives. It involves the condensation of an aminopyridine with a malonic acid derivative followed by thermal cyclization. [6]* Cycloaddition Reactions: Aza-Diels-Alder reactions have also been utilized to construct tetrahydro-1,5-naphthyridine derivatives, which can then be aromatized to the corresponding 1,5-naphthyridines. [2]* Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki reaction, are invaluable for introducing a wide range of substituents onto a pre-formed 1,5-naphthyridine core, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. [16]

Experimental Protocols: A Guide to Biological Evaluation

To ensure the scientific integrity and reproducibility of research on 1,5-naphthyridine derivatives, standardized experimental protocols are essential.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of 1,5-naphthyridine derivatives on cancer cell lines.

  • Cell Culture: Maintain human cancer cell lines (e.g., HeLa, HL-60, PC-3) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 1,5-naphthyridine derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of 1,5-naphthyridine derivatives against bacterial strains.

  • Bacterial Culture: Grow the bacterial strain of interest (e.g., S. aureus, E. coli) in a suitable broth medium to the mid-logarithmic phase.

  • Compound Preparation: Prepare a stock solution of the 1,5-naphthyridine derivative in an appropriate solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Adjust the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add it to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Directions

The 1,5-naphthyridine scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. The continuous exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and mechanisms of action, holds immense promise for the development of novel therapeutics to address a range of diseases. Future research efforts should focus on optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds, as well as exploring novel biological targets for this versatile class of molecules. The integration of computational modeling and advanced synthetic methodologies will undoubtedly accelerate the translation of these promising laboratory findings into clinically effective treatments.

References

  • [Synthesis, Biological Evaluation, and Molecular Docking Studies of-[1][7]Naphthyridine Derivatives as Potential Anticancer and - Taylor & Francis]([Link])

  • [1,8-Naphthyridines VI. Synthesis and anti-inflammatory activity of 5-(alkylamino)-N,N-diethylt[1][6][14]riazolo[4,3-a]n[1][7]aphthyridine-6-carboxamides with a new substitution pattern on the triazole ring - PubMed]([Link])

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A Senior Application Scientist's Guide to the Synthesis of 1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif renowned for its significant applications in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and defined hydrogen bonding capabilities make it a cornerstone in the design of anti-cancer, anti-inflammatory, and antiviral agents.[2][3] Furthermore, its unique electronic properties have led to its use in advanced materials such as organic light-emitting diodes (OLEDs) and sensors.[1] This guide provides an in-depth exploration of the core synthetic strategies for constructing the 1,5-naphthyridine ring system, blending classical methodologies with modern innovations. The focus is not merely on procedural steps but on the underlying chemical logic and strategic considerations that empower researchers to select and optimize the ideal synthetic route for their specific target molecule.

Chapter 1: Foundational Cyclization Strategies

The construction of the bicyclic 1,5-naphthyridine core has historically relied on powerful cyclization reactions that form one of the pyridine rings onto a pre-existing pyridine template. These methods remain highly relevant due to their robustness and ability to generate the core scaffold from relatively simple starting materials.

The Friedländer Annulation: A Convergent Approach

The Friedländer synthesis is arguably one of the most versatile and widely employed methods for constructing substituted naphthyridines.[4] The reaction proceeds via an acid- or base-catalyzed condensation between an ortho-aminoaryl aldehyde or ketone and a compound containing an active α-methylene group, followed by a cyclodehydration.[5][6]

Causality Behind Experimental Choices: The choice of catalyst is critical and dictates the reaction conditions.

  • Base Catalysis (e.g., NaOH, KOtBu): This pathway is initiated by the deprotonation of the active methylene compound, which then undergoes an aldol-type condensation with the amino-aldehyde/ketone. This is often suitable for highly activated methylene compounds. The primary challenge can be competing self-condensation of the methylene partner.[6]

  • Acid Catalysis (e.g., H₂SO₄, p-TsOH): Acid catalysis proceeds by activating the carbonyl group of the amino-aldehyde/ketone towards nucleophilic attack by the enol or enamine of the methylene partner. This approach can be harsh and may not be suitable for sensitive substrates.[6]

  • Modern Promoters (e.g., Propylphosphonic Anhydride - T3P®): To circumvent the harshness of traditional catalysts, modern reagents like T3P® have been introduced. T3P® acts as a powerful yet mild dehydrating agent, promoting the cyclization under neutral and often lower temperature conditions, which significantly broadens the substrate scope and improves yields.[7]

Illustrative Data: Friedländer Synthesis of 1,5-Naphthyridines

Starting AmineMethylene CompoundCatalyst/ConditionsYield (%)Reference
3-Amino-2-chloropyridine-4-carbaldehydeEthyl acetoacetateT3P®, Ethyl Acetate, 80°C92[7]
3-Amino-4-acetylpyridineDiethyl malonatePiperidine, Ethanol, Reflux78[1]
3-Amino-4-formylpyridineAcetylacetoneCeCl₃·7H₂O, Grinding, RT95[5]

Detailed Protocol: T3P®-Promoted Friedländer Synthesis[7]

  • To a solution of the 3-aminopyridine-4-carbaldehyde (1.0 mmol) in ethyl acetate (5 mL), add the active methylene compound (1.1 mmol).

  • Add propylphosphonic anhydride (T3P®, 50% solution in ethyl acetate, 1.5 mmol) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80°C and monitor by TLC until the starting material is consumed (typically 1-3 hours).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,5-naphthyridine derivative.

The Skraup and Doebner-von Miller Reactions: Stepwise Ring Formation

The Skraup reaction and its variant, the Doebner-von Miller reaction, are classical methods that build the second pyridine ring onto a 3-aminopyridine precursor.[8] The traditional Skraup synthesis utilizes glycerol, which dehydrates in situ to form acrolein, an α,β-unsaturated aldehyde.[9] The Doebner-von Miller modification directly employs α,β-unsaturated aldehydes or ketones.[9][10]

Mechanistic Insights: The mechanism is complex and has been the subject of debate.[10][11] It is generally accepted to begin with a conjugate (Michael) addition of the 3-aminopyridine to the α,β-unsaturated carbonyl compound.[12] This is followed by cyclization, dehydration, and finally oxidation to furnish the aromatic 1,5-naphthyridine ring.

Causality Behind Experimental Choices:

  • Acid Catalyst & Oxidant: Traditionally, these reactions require strong acids (like H₂SO₄) and an oxidizing agent (like nitrobenzene or arsenic acid), making the conditions extremely harsh and environmentally unfavorable.[11]

  • Modern Catalysts: To improve the sustainability and safety of this reaction, milder catalysts have been developed. Iodine, for example, has proven to be an effective and reusable catalyst that can promote the reaction in a mixture of dioxane and water, avoiding the need for strong, corrosive acids.[1] This choice reflects a strategic shift towards greener chemistry, where the catalyst facilitates the key transformations without requiring extreme pH or redox potentials.

Illustrative Data: Skraup-Type Synthesis of 1,5-Naphthyridines

3-Aminopyridine DerivativeCarbonyl SourceCatalyst/ConditionsYield (%)Reference
3-AminopyridineGlycerolIodine, Dioxane/H₂O, Reflux85[1]
3-Amino-2-methylpyridineCrotonaldehydeHCl, SnCl₄, 100°C70[10]
3-AminopyridineMethyl vinyl ketonep-TsOH, Nitrobenzene, 130°C65[11]

Detailed Protocol: Iodine-Catalyzed Skraup Synthesis[1]

  • In a round-bottom flask, combine 3-aminopyridine (10 mmol), glycerol (30 mmol), and iodine (2 mmol, 10 mol%).

  • Add a 1:1 mixture of dioxane and water (20 mL).

  • Heat the mixture to reflux with vigorous stirring and monitor the reaction by TLC.

  • After completion (typically 8-12 hours), cool the reaction to room temperature.

  • Neutralize the mixture by adding a 10% aqueous NaOH solution until the pH is ~8.

  • Extract the product with chloroform (3 x 25 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 1,5-naphthyridine.

Chapter 2: Advanced & Modern Methodologies

While classical methods are effective for core scaffold synthesis, modern drug discovery often requires the late-stage introduction of diverse functional groups. This has driven the development of new strategies, including cycloadditions and transition-metal-catalyzed reactions.

Aza-Diels-Alder Reactions

Aza-Diels-Alder, or Povarov reactions, provide a powerful pathway to 1,2,3,4-tetrahydro-1,5-naphthyridines through a [4+2] cycloaddition.[1] This strategy involves the reaction of an imine (formed in situ from a 3-aminopyridine and an aldehyde) with an electron-rich alkene. The resulting tetrahydro-naphthyridine can then be oxidized to the fully aromatic system. This method offers excellent control over stereochemistry at the newly formed centers.[1]

Transition-Metal Catalyzed Cross-Coupling: Functionalizing the Core

For drug development professionals, the ability to rapidly generate analogues is paramount. Transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is indispensable for this task.[13] This strategy focuses on the late-stage functionalization of a pre-formed, halogenated 1,5-naphthyridine core.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of the palladium catalyst and its associated ligand is crucial for reaction efficiency. Catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used. The ligand's role is to stabilize the palladium center and facilitate the catalytic cycle (oxidative addition, transmetalation, reductive elimination). The electronic and steric properties of the ligand can be tuned to optimize the reaction for specific substrates.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid partner for the transmetalation step. The choice of base can significantly impact the reaction rate and yield.

Detailed Protocol: Suzuki Cross-Coupling of a Halogenated 1,5-Naphthyridine[14]

  • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the halo-1,5-naphthyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Add the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the solvent system (e.g., a mixture of toluene and water or DMF).

  • Heat the reaction mixture (typically 80-110°C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired functionalized 1,5-naphthyridine.

Chapter 3: Strategic Synthesis Planning

The selection of a synthetic route depends heavily on the desired substitution pattern of the target 1,5-naphthyridine. The following workflow provides a logical framework for making this strategic decision.

G start_node Define Target 1,5-Naphthyridine Substitution Pattern decision_node1 decision_node1 start_node->decision_node1 Is the core scaffold heavily substituted? decision_node decision_node process_node process_node end_node end_node process_node1 process_node1 decision_node1->process_node1 Yes (Convergent) decision_node2 decision_node2 decision_node1->decision_node2 No (Linear/Functionalization) end_node1 Use Friedländer or Multi-Component Reaction process_node1->end_node1 Build from substituted precursors process_node2 process_node2 decision_node2->process_node2 Unsubstituted Core Needed process_node3 process_node3 decision_node2->process_node3 Late-stage Diversification Needed for SAR studies end_node2 Use Skraup Reaction (e.g., Iodine-catalyzed) process_node2->end_node2 Simple, robust formation end_node3 Use Cross-Coupling (Suzuki, etc.) on a Halo-1,5-Naphthyridine Core process_node3->end_node3 Synthesize a common intermediate

Caption: A decision workflow for selecting a 1,5-naphthyridine synthetic strategy.

The diagram below illustrates the generalized mechanism of the Friedländer Annulation, a cornerstone reaction for building the 1,5-naphthyridine core from two key fragments.

Friedlander_Mechanism cluster_reactants Reactants R1 o-Aminoaryl Ketone/Aldehyde I1 Aldol/Knoevenagel Condensation R1->I1 + Catalyst (Acid or Base) R2 Active Methylene Compound R2->I1 + Catalyst (Acid or Base) I2 Enamine/ α,β-Unsaturated Intermediate I1->I2 I3 Intramolecular Cyclization I2->I3 Tautomerization & Ring Closure I4 Dehydration I3->I4 P Substituted 1,5-Naphthyridine I4->P

Caption: Generalized mechanism of the Friedländer Annulation synthesis.

Conclusion

The synthesis of 1,5-naphthyridines is a rich and evolving field. Classical methods like the Friedländer and Skraup reactions provide reliable access to the core scaffold, while modern techniques involving transition-metal catalysis and multi-component reactions offer unparalleled efficiency and flexibility for generating diverse libraries of compounds for drug discovery and materials science.[15] An effective synthetic chemist must not only master the execution of these reactions but also understand the underlying principles that guide the strategic choice of one method over another. By appreciating the causality behind experimental design, researchers can more effectively navigate the path to their target molecules, accelerating innovation in both medicine and technology.

References

  • Táboas, M. et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link][1][3][16]

  • ResearchGate. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Available at: [Link]

  • PubMed. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PubMed. Available at: [Link][8]

  • MDPI. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. Available at: [Link][4]

  • PubMed. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. Available at: [Link]

  • OUCI. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Odessa University Chemical Journal. Available at: [Link]

  • Royal Society of Chemistry. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. Available at: [Link][15]

  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. Available at: [Link][14]

  • ResearchGate. (2012). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. ResearchGate. Available at: [Link][7]

  • ACS Publications. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. Available at: [Link]

  • Kakatiya University. (2015). CeCl₃·7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry. Available at: [Link][5]

  • Wikipedia. Doebner–Miller reaction. Wikipedia. Available at: [Link][10]

  • MDPI. (2024). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs. Available at: [Link][13]

  • NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC. Available at: [Link][9]

  • ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Available at: [Link][11]

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2-Bromo-1,5-naphthyridine: A Comprehensive Technical Guide for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1,5-Naphthyridine Core

The 1,5-naphthyridine scaffold, a nitrogen-containing heterocyclic system, represents a privileged core structure in modern medicinal chemistry and materials science.[1][2] Its rigid, planar geometry and the presence of two nitrogen atoms offer unique electronic properties and multiple vectors for chemical modification, making it an attractive building block for the design of novel therapeutic agents and functional organic materials.[3][4] Among the various functionalized 1,5-naphthyridines, 2-bromo-1,5-naphthyridine stands out as a particularly versatile and valuable intermediate. The bromine atom at the 2-position serves as a key handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, amino, and alkynyl substituents. This guide provides an in-depth technical overview of this compound, covering its synthesis, physicochemical properties, and its application as a pivotal building block in the construction of complex molecular architectures.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. While extensive experimental data for this compound is not always readily available in a single source, a compilation of reported and predicted values provides a solid foundation for experimental design.

PropertyValueSource/Comment
Molecular Formula C₈H₅BrN₂PubChem CID: 817263
Molecular Weight 209.05 g/mol PubChem CID: 817263
Melting Point 115-115.5 °C[5]
Boiling Point 307 °C[5]
pKa (Predicted) 1.32 ± 0.10[5]
Appearance SolidGeneral observation
Solubility Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.General knowledge for similar heterocyclic compounds.

Synthesis of the this compound Core

The construction of the 1,5-naphthyridine skeleton can be achieved through various classical methods, such as the Skraup or Gould-Jacobs reactions, starting from appropriately substituted 3-aminopyridines.[3][6] The introduction of the bromine atom at the 2-position is typically accomplished by the conversion of a 2-hydroxy-1,5-naphthyridine precursor.

A common synthetic route involves the following key transformations:

  • Gould-Jacobs Reaction: Condensation of a 3-aminopyridine with a diethyl malonate derivative, followed by thermal cyclization to yield a 4-hydroxy-1,5-naphthyridin-2(1H)-one.

  • Chlorination: Treatment of the 2-hydroxy intermediate with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to afford the corresponding 2-chloro-1,5-naphthyridine.[3]

  • Halogen Exchange (Optional): While direct bromination methods exist, a common route involves the conversion from a more readily accessible precursor.

A more direct approach involves the bromination of 1,5-naphthyridine-N-oxide, followed by deoxygenation, although this can sometimes lead to mixtures of isomers.

Key Cross-Coupling Reactions: A Gateway to Molecular Diversity

The true synthetic utility of this compound lies in its reactivity in palladium-catalyzed cross-coupling reactions. These transformations allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds, providing access to a vast chemical space.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners

The Suzuki-Miyaura coupling is a powerful method for the arylation and heteroarylation of the 1,5-naphthyridine core.[7] This reaction involves the coupling of this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. While a protocol for the bromo derivative is not explicitly detailed in the immediate search results, a closely related procedure for 2-iodo-1,5-naphthyridine provides a strong and reliable starting point.[8][9]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from the coupling of the analogous 2-iodo-1,5-naphthyridine.[8][9]

Reaction Scheme:

A representative Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (e.g., (4-methoxyphenyl)boronic acid) (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, and potassium carbonate.

  • Add the palladium catalyst to the flask.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: This procedure is expected to furnish the desired 2-aryl-1,5-naphthyridine derivatives in good to excellent yields (typically 79-92% for the iodo analogue).[8][9] The choice of ligand, base, and solvent can be critical and may require optimization for specific substrates.[10][11]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of 2-amino-1,5-naphthyridine derivatives, which are important pharmacophores.[12][13] This reaction couples this compound with a primary or secondary amine using a palladium catalyst, a phosphine ligand, and a base.[14]

Representative Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on general procedures for the amination of bromopyridines.[5][15]

Reaction Scheme:

A representative Buchwald-Hartwig amination reaction.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., morpholine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • XantPhos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, combine this compound, the amine, cesium carbonate, Pd₂(dba)₃, and XantPhos in a dry reaction vessel.

  • Add anhydrous dioxane.

  • Seal the vessel and heat the mixture to 100-110 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Expected Outcome: The Buchwald-Hartwig amination of 2-bromopyridines with various amines generally proceeds in good to excellent yields.[16] The choice of a bulky, electron-rich phosphine ligand like XantPhos is often crucial for achieving high efficiency.[3]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the introduction of terminal alkynes at the 2-position of the 1,5-naphthyridine ring, leading to conjugated systems with interesting photophysical properties.[17] This reaction involves a palladium catalyst and a copper(I) co-catalyst.[18]

Representative Experimental Protocol: Sonogashira Coupling

This protocol is a standard procedure for Sonogashira couplings of aryl bromides.[10][18]

Reaction Scheme:

A representative Sonogashira coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of this compound and the terminal alkyne in a mixture of THF and triethylamine, add Pd(PPh₃)₂Cl₂ and CuI under an inert atmosphere.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

  • Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, dry it over a drying agent, and concentrate.

  • Purify the product by column chromatography.

Expected Outcome: Sonogashira couplings of aryl bromides with terminal alkynes are generally high-yielding reactions.[19] The resulting 2-alkynyl-1,5-naphthyridines are valuable precursors for more complex structures and materials.

Applications in Drug Discovery and Materials Science

The derivatives of this compound have found significant applications in both medicinal chemistry and the development of organic electronic materials.

Medicinal Chemistry

The 1,5-naphthyridine core is a key component in a variety of biologically active compounds.[12][20] The ability to functionalize the 2-position via the bromo-intermediate allows for the systematic exploration of structure-activity relationships (SAR).

  • Kinase Inhibitors: The 1,5-naphthyridine scaffold has been incorporated into molecules designed as kinase inhibitors for the treatment of cancer.[13]

  • Antiparasitic Agents: Substituted 1,5-naphthyridine derivatives have shown promising activity against parasites such as Leishmania infantum.[12]

  • Antimicrobial Agents: The naphthyridine class of compounds has a long history in the development of antibacterial drugs.[20]

Organic Electronics

The electron-deficient nature of the 1,5-naphthyridine ring system makes its derivatives promising candidates for n-type organic semiconductors.[1][18] These materials are essential components in a range of organic electronic devices.

  • Organic Light-Emitting Diodes (OLEDs): Functionalized 1,5-naphthyridines have been investigated as electron-transport materials and as fluorescent emitters in OLEDs.[1][21][22] Their high thermal stability and tunable electronic properties are advantageous for device performance and longevity.[23]

  • Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs): The unique electronic characteristics of 1,5-naphthyridine derivatives make them suitable for use as acceptor materials in OPVs and as charge transport layers in OFETs.[24]

Conclusion

This compound is a highly valuable and versatile heterocyclic building block. Its strategic importance stems from the presence of a reactive bromine handle that enables a wide range of palladium-catalyzed cross-coupling reactions. The ability to readily introduce aryl, amino, and alkynyl functionalities provides a powerful platform for the synthesis of diverse libraries of compounds with applications spanning from drug discovery to materials science. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this important heterocyclic core.

References

  • Zhu, H. et al. (2012). Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine: synthesis, single crystal structures, opto-electrical properties and quantum chemistry calculation. Organic & Biomolecular Chemistry, 10(34), 6693-6704. Available from: [Link]

  • Park, S. et al. (2023). Novel Organic Semiconductors Based on 1,5‐Naphthyridine‐2,6‐Dione Unit for Blue‐Selective Organic Phototransistor. Advanced Optical Materials, 11(22), 2300941. Available from: [Link]

  • Bucevicius, J. et al. (2021). Power Efficiency Enhancement of Organic Light-Emitting Diodes Due to the Favorable Horizontal Orientation of a Naphthyridine-Based Thermally Activated Delayed Fluorescence Luminophore. ACS Applied Materials & Interfaces, 13(49), 59063–59072. Available from: [Link]

  • NROChemistry. Sonogashira Coupling. Available from: [Link]

  • Choi, M.-W. et al. (2024). Naphthyridinedione-based multifunctional small molecules for both photovoltaics and transistors application. Journal of Materials Chemistry C, 12(1), 133-140. Available from: [Link]

  • Al-Ghamdi, A. M. et al. (2012). Novel naphthyridine-based compounds in small molecular non-doped OLEDs: Synthesis, properties and their versatile applications for organic light-emitting diodes. New Journal of Chemistry, 36(8), 1634-1640. Available from: [Link]

  • Al-Majid, A. M. et al. (2013). Synthesis and biological studies for some heterocyclic compounds derived from 2-Morpholino-1,8- naphthyridine-4-carboxylic acid. Baghdad Science Journal, 10(3), 758-766. Available from: [Link]

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  • Alda, M. et al. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 155, 1-11. Available from: [Link]

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  • de Oliveira, C. S. et al. (2020). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances, 10(58), 35292-35305. Available from: [Link]

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  • Li, Y. et al. (2020). Crystal structure of 2-(4-methoxyphenyl)-3-methyl-1,8-naphthyridine, C16H14N2O. Zeitschrift für Kristallographie - New Crystal Structures, 235(5), 949-951. Available from: [Link]

Sources

An In-depth Technical Guide to the Reactivity Patterns of the 1,5-Naphthyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold, a privileged heterocyclic motif, has garnered considerable attention in medicinal chemistry and materials science.[1][2] Comprising two fused pyridine rings, this nitrogen-containing aromatic system exhibits a unique electronic landscape that dictates its reactivity and provides a versatile platform for the development of novel therapeutics and functional materials.[2] The great interest in 1,5-naphthyridines is fueled by the wide variety of their applications, with over 600 papers published on the topic since the year 2000, a significant portion of which are patents.[3] This guide offers a comprehensive exploration of the reactivity patterns of the 1,5-naphthyridine core, providing insights into its synthetic transformations and the underlying principles that govern them.

The Electronic Character of the 1,5-Naphthyridine Core

The reactivity of 1,5-naphthyridine is analogous to that of quinoline.[3] The presence of two nitrogen atoms in the bicyclic system significantly influences its electronic distribution, rendering the ring system electron-deficient. This electronic characteristic is a key determinant of its reactivity, making it susceptible to nucleophilic attack while generally deactivating it towards electrophilic aromatic substitution. The nitrogen atoms also serve as basic centers, readily undergoing reactions with electrophiles such as alkyl halides.[3]

Electrophilic Substitution Reactions

Due to the electron-withdrawing nature of the two nitrogen atoms, electrophilic substitution on the 1,5-naphthyridine ring is generally less favorable than on benzene or naphthalene. However, under forcing conditions or with activated substrates, these reactions can be achieved.

N-Functionalization: Alkylation, Acylation, and Tosylation

The nitrogen atoms of the 1,5-naphthyridine core are the most nucleophilic centers and readily react with a variety of electrophiles.

  • N-Alkylation: Alkyl halides react with 1,5-naphthyridines to form the corresponding N-alkylsubstituted 1,5-naphthyridinium salts.[3] Subsequent deprotonation, if an acidic proton is available, can lead to neutral N-alkylated products. For instance, the reaction with 2-bromoethanol in the presence of a base like cesium carbonate yields the N-hydroxyethyl derivative.[3]

  • N-Acylation and N-Tosylation: Similar to alkylation, acylation and tosylation occur at the nitrogen atoms, providing a means to introduce carbonyl and sulfonyl functionalities.

Halogenation at Carbon

Direct halogenation of the 1,5-naphthyridine core at a carbon atom via electrophilic substitution is challenging. However, halogenated derivatives can be prepared through other routes, such as the Sandmeyer reaction or by starting from halogenated precursors. For instance, fluorinated 1,5-naphthyridine intermediates have been synthesized through a cyclization method involving aminopyridine and Meldrum's acid, followed by heating in Dowtherm A.[3]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of 1,5-naphthyridine functionalization, particularly for the introduction of a wide range of substituents. This is due to the electron-deficient nature of the ring system, which stabilizes the Meisenheimer complex intermediate.

The Utility of Halo-1,5-Naphthyridines

Halo-1,5-naphthyridines, especially chloro and bromo derivatives, are versatile intermediates for SNAr reactions.[3] The halogen atom acts as a good leaving group, readily displaced by various nucleophiles.

Preparation of Halo-1,5-Naphthyridines

A common strategy for preparing chloro-1,5-naphthyridines involves the treatment of the corresponding 1,5-naphthyridin-ones with phosphorus oxychloride (POCl₃).[3] For example, 1,5-naphthyridine-2(1H)-one can be converted to 2-chloro-1,5-naphthyridine using this method.[3]

Key Nucleophilic Substitution Reactions
  • Amination: The introduction of amino groups is a frequently employed transformation. This can be achieved by reacting halo-1,5-naphthyridines with ammonia or primary/secondary amines, often under thermal or microwave-assisted conditions.[3] For example, 4-chloro-1,5-naphthyridines react with various amines to yield 4-amino-1,5-naphthyridine derivatives.[3]

  • Alkoxylation and Thiolation: Alkoxides and thiolates can also displace halide ions to form the corresponding ethers and thioethers.

  • Phosphorylation: 1,5-Naphthyridines bearing a diphenylphosphoryl group have been synthesized via a nucleophilic substitution reaction between potassium diphenylphosphanide and a suitable 1,5-naphthyridine derivative.[3]

Palladium-Catalyzed Amination: The Buchwald-Hartwig Reaction

The Buchwald-Hartwig amination has emerged as a powerful tool for the formation of C-N bonds with 1,5-naphthyridine cores. This palladium-catalyzed cross-coupling reaction allows for the amination of halo-1,5-naphthyridines under milder conditions and with a broader substrate scope compared to traditional SNAr reactions.[3] The use of specialized phosphine ligands, such as XantPhos, is often crucial for achieving high yields.[3]

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions have revolutionized the synthesis of functionalized 1,5-naphthyridines, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki Coupling

The Suzuki coupling, which involves the reaction of a halo-1,5-naphthyridine with a boronic acid or ester in the presence of a palladium catalyst and a base, is a widely used method for introducing aryl and heteroaryl substituents.[4]

CatalystLigandBaseSolventYield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/Ethanol/Water60-95
PdCl₂(dppf)dppfCs₂CO₃Dioxane/Water75-98

Table 1: Representative Conditions for Suzuki Coupling of Halo-1,5-Naphthyridines

Stille Coupling

The Stille coupling utilizes organostannanes as the coupling partners for halo-1,5-naphthyridines. This reaction is tolerant of a wide range of functional groups and has been employed in the synthesis of complex 1,5-naphthyridine derivatives.[3]

Cobalt-Catalyzed Cross-Couplings

Cobalt catalysts have been shown to be effective for the cross-coupling of halogenated naphthyridines with both alkyl and aryl Grignard reagents and organozinc halides.[5] For instance, CoCl₂ can catalyze the reaction of various halogenated naphthyridines with organomagnesium and organozinc reagents, leading to polyfunctionalized naphthyridines.[5]

Cycloaddition Reactions

Cycloaddition reactions are powerful strategies for the de novo synthesis of the 1,5-naphthyridine ring system and its fused analogues, often providing access to complex molecular architectures in a single step.[6]

[4+2] Cycloadditions (Diels-Alder Type Reactions)

The hetero-Diels-Alder reaction is a prominent method for constructing the 1,5-naphthyridine core. This typically involves the reaction of an electron-rich dienophile with an electron-deficient diene, or vice versa.

  • Povarov-Type Reaction: This is a type of [4+2]-cycloaddition that has been used to synthesize 7H-indeno[2,1-c][2][3]naphthyridine derivatives. The reaction occurs between indene and an N-(3-pyridyl) aldimine in the presence of a Lewis acid like BF₃·Et₂O.[7]

  • Intramolecular [4+2] Cycloaddition: Functionalized aldimines derived from 3-aminopyridine can undergo intramolecular [4+2] cycloaddition to form hybrid tetrahydro-1,5-naphthyridine and 1,5-naphthyridine derivatives fused with other heterocycles.[7][8]

[3+2] Cycloadditions

While less common for the synthesis of the core 1,5-naphthyridine ring, [3+2] cycloaddition reactions can be used to construct fused heterocyclic systems.

Synthetic Strategies for the 1,5-Naphthyridine Core

Several classical named reactions are employed for the synthesis of the 1,5-naphthyridine skeleton, starting from appropriately substituted pyridine precursors.

Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines, and its adaptation to 3-aminopyridine allows for the synthesis of 1,5-naphthyridines. The reaction involves heating 3-aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.[3] The first synthesis of an unsubstituted 1,5-naphthyridine was achieved using this method.[3]

Friedländer Annulation

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. This method and its variations are used to construct the 1,5-naphthyridine ring.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for synthesizing 4-hydroxy-1,5-naphthyridines.[1][9] It involves the condensation of a 3-aminopyridine with a malonic acid derivative, such as diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.[3][9]

Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate[1]
  • Condensation: A mixture of 3-aminopyridine and diethyl ethoxymethylenemalonate is heated. This initial step forms the corresponding anilinomethylenemalonate intermediate.

  • Cyclization: The intermediate from the previous step is added to a high-boiling solvent like diphenyl ether and heated to approximately 250 °C. This thermal cyclization results in the formation of ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate.

  • Work-up: The reaction mixture is cooled, and the precipitated product is collected by filtration.

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Work-up A 3-Aminopyridine C Anilinomethylenemalonate Intermediate A->C Heat B Diethyl Ethoxymethylenemalonate B->C E Ethyl 4-oxo-1,4-dihydro-1,5- naphthyridine-3-carboxylate C->E Heat (~250 °C) D Diphenyl Ether F Cooling & Filtration E->F G Purified Product F->G

Caption: Workflow for the Gould-Jacobs synthesis of a 1,5-naphthyridine derivative.

Conrad-Limpach Reaction

The Conrad-Limpach reaction, particularly with Meldrum's acid, is used to prepare 1,5-naphthyridinones. The reaction between a 3-aminopyridine derivative and Meldrum's acid initially forms an enamine, which upon heating undergoes intramolecular cyclization to yield the 1,5-naphthyridinone.[3]

Oxidation and Reduction

N-Oxidation

Oxidation of the 1,5-naphthyridine core with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), can lead to the formation of the corresponding N-oxides. These N-oxides are valuable intermediates as they can activate the ring towards both electrophilic and nucleophilic attack at the 2- and 4-positions.[3]

Reduction

The 1,5-naphthyridine ring can be reduced under various conditions to yield dihydro- and tetrahydro-1,5-naphthyridines. Catalytic hydrogenation is a common method for achieving this transformation.

Conclusion

The 1,5-naphthyridine core possesses a rich and varied reactivity profile that has been extensively explored and exploited by synthetic chemists. Its electron-deficient nature makes it a prime substrate for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, providing a plethora of opportunities for functionalization. Furthermore, a range of cycloaddition and classical named reactions enable the efficient construction of the core itself. This versatility has cemented the 1,5-naphthyridine scaffold as a cornerstone in the development of new pharmaceuticals and advanced materials, with ongoing research continuing to uncover novel reactivity patterns and applications.[1][2]

References

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  • PMC. (2017). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Organic Letters, 19(15), 4054–4057. [Link]

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  • ACS Publications. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters, 12(7), 1148–1154. [Link]

  • MDPI. (2023). Synthesis of Novel Benzo[b][3][10]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1636. [Link]

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The Bromo-Naphthyridine Scaffold: A Versatile Tool in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The naphthyridine core, a bicyclic heteroaromatic system, has long been a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities. The introduction of a bromine substituent onto this framework, creating bromo-naphthyridines, has emerged as a powerful strategy to enhance potency, selectivity, and drug-like properties. This technical guide provides a comprehensive overview of the burgeoning therapeutic applications of bromo-naphthyridine derivatives, with a focus on their utility in oncology, neurodegenerative diseases, and infectious diseases. We will delve into the mechanistic insights that underpin their activity, provide detailed experimental protocols for their synthesis and evaluation, and present key structure-activity relationship (SAR) data. This guide is intended to be a valuable resource for researchers and drug development professionals seeking to leverage the unique chemical and biological attributes of the bromo-naphthyridine scaffold in their therapeutic programs.

Introduction: The Strategic Advantage of Bromination in Naphthyridine Chemistry

Naphthyridines, composed of two fused pyridine rings, exist as various isomers, with the 1,8- and 1,5-naphthyridine cores being particularly prevalent in bioactive molecules. The strategic placement of a bromine atom on the naphthyridine ring system offers several key advantages in drug design:

  • Enhanced Binding Affinity: Bromine, as a halogen, can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen and nitrogen in protein binding pockets. This can significantly enhance the affinity and selectivity of a compound for its biological target.

  • Modulation of Physicochemical Properties: The introduction of a bromine atom can influence a molecule's lipophilicity, metabolic stability, and pharmacokinetic profile, often improving its drug-like properties.

  • Synthetic Handle: The bromo substituent serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) for the introduction of diverse chemical moieties and the exploration of structure-activity relationships.

This guide will explore how these advantages have been exploited in the development of bromo-naphthyridine-based therapeutic agents.

Bromo-Naphthyridines in Oncology: Targeting Key Signaling Pathways

The deregulation of cellular signaling pathways is a hallmark of cancer. Bromo-naphthyridine derivatives have shown significant promise as inhibitors of several key protein kinases and epigenetic regulators implicated in tumorigenesis.

Inhibition of Receptor Tyrosine Kinases: The Case of c-Met

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion.[1] Aberrant c-Met signaling is implicated in the progression of numerous cancers.[2] Bromo-naphthyridines have emerged as potent c-Met inhibitors.

Mechanism of Action: Bromo-naphthyridine-based c-Met inhibitors typically function as ATP-competitive inhibitors, binding to the kinase domain of c-Met and preventing its phosphorylation and subsequent activation of downstream signaling pathways such as the RAS/MAPK and PI3K/Akt pathways.[3][4]

Signaling Pathway:

cMet_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates GRB2_SOS GRB2/SOS cMet->GRB2_SOS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 BromoNaphthyridine Bromo-naphthyridine Inhibitor BromoNaphthyridine->cMet Inhibits ATP binding RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

Caption: Bromo-naphthyridine inhibitors block c-Met signaling pathways.

Targeting Non-Receptor Tyrosine Kinases: Spleen Tyrosine Kinase (SYK) Inhibition

Spleen tyrosine kinase (SYK) is a key mediator of signal transduction downstream of various immunoreceptors and has been implicated in the survival and proliferation of B-cell malignancies and in promoting inflammation within the tumor microenvironment.[5][6]

Mechanism of Action: Bromo-naphthyridine SYK inhibitors act as ATP-competitive inhibitors, blocking the kinase activity of SYK and thereby disrupting downstream signaling cascades, including the PI3K/AKT pathway, which is crucial for B-cell survival.[5]

Signaling Pathway:

SYK_Pathway cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activates VAV1 VAV1 SYK->VAV1 PI3K PI3K SYK->PI3K BromoNaphthyridine Bromo-naphthyridine Inhibitor BromoNaphthyridine->SYK Inhibits RAC2 RAC2 VAV1->RAC2 CellSurvival Cell Survival and Proliferation RAC2->CellSurvival AKT AKT PI3K->AKT AKT->CellSurvival

Caption: Inhibition of the SYK signaling pathway by bromo-naphthyridines.

Epigenetic Modulation: BET Bromodomain Inhibition

The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize and bind to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[7] Dysregulation of BET protein function is a key driver in various cancers. Naphthyridine derivatives have been identified as potent BET inhibitors.[8][9]

Mechanism of Action: Bromo-naphthyridine BET inhibitors competitively bind to the acetyl-lysine binding pockets (bromodomains) of BET proteins, displacing them from chromatin. This leads to the downregulation of key oncogenes like MYC.[7]

Mechanism Diagram:

BET_Inhibition cluster_active Active Transcription cluster_inhibited Inhibited Transcription BET BET Protein (e.g., BRD4) Ac_Histone Acetylated Histone BET->Ac_Histone Binds to TF_Complex Transcription Factor Complex BET->TF_Complex Recruits RNAPII RNA Polymerase II TF_Complex->RNAPII Activates Gene Oncogene (e.g., MYC) RNAPII->Gene Transcribes BET_i BET Protein Ac_Histone_i Acetylated Histone BET_i->Ac_Histone_i Binding Blocked BromoNaphthyridine Bromo-naphthyridine Inhibitor BromoNaphthyridine->BET_i Binds to Bromodomain

Caption: Bromo-naphthyridines disrupt BET protein-mediated gene transcription.

Bromo-Naphthyridines in Neurodegenerative Diseases: Targeting Kinases in Alzheimer's Disease

Neurodegenerative diseases like Alzheimer's are characterized by the progressive loss of neuronal structure and function.[10] Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) has been identified as a promising therapeutic target in Alzheimer's disease due to its role in the hyperphosphorylation of tau protein and the processing of amyloid precursor protein (APP), both of which are central to the disease's pathology.[11][12]

Mechanism of Action: Bromo-naphthyridine inhibitors of DYRK1A are being explored to reduce the hyperphosphorylation of tau, thereby preventing the formation of neurofibrillary tangles, and to modulate APP processing to decrease the production of amyloid-beta (Aβ) peptides.[2][10]

Signaling Pathway in Alzheimer's Disease:

DYRK1A_AD_Pathway cluster_pathology Alzheimer's Disease Pathology DYRK1A DYRK1A Tau Tau Protein DYRK1A->Tau Phosphorylates APP Amyloid Precursor Protein (APP) DYRK1A->APP Phosphorylates BromoNaphthyridine Bromo-naphthyridine Inhibitor BromoNaphthyridine->DYRK1A Inhibits Hyperphosphorylated_Tau Hyperphosphorylated Tau Tau->Hyperphosphorylated_Tau Abeta Amyloid-beta (Aβ) Peptides APP->Abeta Amyloidogenic Processing NFTs Neurofibrillary Tangles (NFTs) Hyperphosphorylated_Tau->NFTs Neuronal_Death Neuronal Death NFTs->Neuronal_Death Plaques Amyloid Plaques Abeta->Plaques Plaques->Neuronal_Death DNA_Gyrase_Inhibition DNA_Gyrase DNA Gyrase DNA Bacterial DNA DNA_Gyrase->DNA Binds and cleaves Cleavage_Complex Gyrase-DNA Cleavage Complex DNA->Cleavage_Complex Replication_Transcription DNA Replication & Transcription Cleavage_Complex->Replication_Transcription Re-ligation enables Cell_Death Bacterial Cell Death Cleavage_Complex->Cell_Death Leads to BromoNaphthyridine Bromo-naphthyridine Inhibitor BromoNaphthyridine->Cleavage_Complex Stabilizes

Caption: Bromo-naphthyridines inhibit DNA gyrase, leading to bacterial cell death.

Table 1: Antibacterial Activity of Bromo-Naphthyridine Derivatives

Compound ClassTargetBacterial StrainMIC (µg/mL)Reference
Naphthyridine-3-thiosemicarbazidesDNA GyraseStaphylococcus aureus~6-7 mM[13]
Brominated OxadiazolesDNA GyraseBacillus cereus~5.5-5.9 mM[13]
7-substituted-1,4-dihydron[3]aphthyridineDNA GyraseE. coli ATCC 259221.95[14]
Naphthyridone-based NBTIDNA GyraseS. aureus0.125[15]

Experimental Protocols

General Synthesis of 1,8-Naphthyridine Derivatives via Three-Component Reaction

This protocol describes a general and efficient method for the synthesis of substituted 1,8-naphthyridines catalyzed by N-bromosulfonamides. [16] Materials:

  • Substituted 2-aminopyridine

  • Aldehyde

  • Malononitrile or ethyl cyanoacetate

  • N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N′-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS)

  • Acetonitrile (solvent)

Procedure:

  • To a solution of substituted 2-aminopyridine (1 mmol), aldehyde (1 mmol), and malononitrile or ethyl cyanoacetate (1 mmol) in acetonitrile (5 mL), add a catalytic amount of TBBDA or PBBS (5 mol%).

  • Stir the reaction mixture at room temperature for the appropriate time (monitored by TLC).

  • Upon completion of the reaction, filter the solid product and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to afford the pure 1,8-naphthyridine derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). [16]

In Vitro SYK Kinase Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of bromo-naphthyridine compounds against SYK kinase.

Materials:

  • Recombinant human SYK enzyme

  • SYK-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Bromo-naphthyridine test compounds

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the bromo-naphthyridine test compounds in kinase buffer containing a final concentration of 1% DMSO.

  • In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control (1% DMSO).

  • Add 2.5 µL of SYK enzyme solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at a concentration close to its Km).

  • Incubate the reaction mixture for 60 minutes at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

Bromo-naphthyridines represent a highly versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. The strategic incorporation of bromine into the naphthyridine scaffold has consistently demonstrated the ability to enhance biological activity and fine-tune pharmacological properties. In oncology, bromo-naphthyridine-based inhibitors of c-Met, SYK, and BET bromodomains are poised for further preclinical and clinical investigation. In the realm of neurodegenerative diseases, the development of selective bromo-naphthyridine inhibitors of DYRK1A offers a novel therapeutic avenue for Alzheimer's disease. Furthermore, their proven efficacy as antibacterial agents highlights their potential to address the growing challenge of antimicrobial resistance.

Future research in this area should focus on:

  • Structure-Based Drug Design: Leveraging X-ray crystallography and computational modeling to design next-generation bromo-naphthyridines with improved potency and selectivity.

  • Exploration of Novel Isomers: Investigating the therapeutic potential of less explored bromo-naphthyridine isomers.

  • Combination Therapies: Evaluating the synergistic effects of bromo-naphthyridine inhibitors with existing therapeutic agents.

  • Advanced Drug Delivery Systems: Developing novel formulations to enhance the pharmacokinetic and pharmacodynamic properties of these compounds.

The continued exploration of the chemical space around the bromo-naphthyridine scaffold is certain to yield novel and effective therapeutic agents for a wide range of human diseases.

References

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  • Calling in SYK: SYK's dual role as a tumor promoter and tumor suppressor in cancer. PMC. [Link]

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  • Naphthyridines as novel BET family bromodomain inhibitors. PubMed. [Link]

  • Gyrase function, structure, mechanism, and inhibition. (A) Structure of... ResearchGate. [Link]

  • New insights into SYK targeting in solid tumors. PMC. [Link]

  • [Reference 7 Title, Source, URL]
  • Major down-stream signaling pathway of c-Met. (A) The MAPK cascades... ResearchGate. [Link]

  • Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer's disease: An integrative molecular modeling approach. Frontiers. [Link]

  • The role of DYRK1A in neurodegenerative diseases. PMC. [Link]

  • The schematic diagram of c-mesenchymal–epithelial transition (c-MET)... ResearchGate. [Link]

  • Dyrk1 inhibition improves Alzheimer's disease-like pathology. PMC. [Link]

  • [Reference 13 Title, Source, URL]
  • Structural basis of DNA gyrase inhibition by antibacterial QPT-1, anticancer drug etoposide and moxifloxacin. PMC. [Link]

  • [Reference 15 Title, Source, URL]
  • (a) The structure of c-Met. (b) The structure of HGF. (c) HGF/c-Met signal pathway. ResearchGate. [Link]

  • [Reference 17 Title, Source, URL]
  • The mechanisms behind the therapeutic activity of BET bromodomain inhibition. PMC. [Link]

  • [Reference 19 Title, Source, URL]
  • Naphthyridines as novel BET family bromodomain inhibitors. PubMed. [Link]

  • [Reference 21 Title, Source, URL]
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  • [Reference 23 Title, Source, URL]
  • [Reference 24 Title, Source, URL]
  • Synthesis, Antibacterial Activity and Molecular Docking of Substituted Naphthyridines as Potential DNA Gyrase Inhibitors. ResearchGate. [Link]

  • Recent Advances in the Design, Synthesis, and Biological Evaluation of Selective DYRK1A Inhibitors: A New Avenue for a Disease Modifying Treatment of Alzheimer's?. PMC. [Link]

  • [Reference 27 Title, Source, URL]
  • Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Organic Chemistry Portal. [Link]

  • [Reference 29 Title, Source, URL]
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  • [Reference 31 Title, Source, URL]
  • [Reference 32 Title, Source, URL]
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  • New 1,4-dihydron[3]aphthyridine derivatives as DNA gyrase inhibitors. PubMed. [Link]

  • Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds. PMC. [Link]

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A Comprehensive Technical Guide to 2-Bromo-1,5-naphthyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Bromo-1,5-naphthyridine

This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Its rigid, planar structure, featuring two fused pyridine rings, provides a unique scaffold for the development of novel therapeutic agents and functional organic materials. The strategic placement of a bromine atom at the 2-position offers a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile introduction of diverse molecular fragments. This guide provides an in-depth overview of this compound, encompassing its chemical properties, synthesis, supplier information, and its significant role as a key intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors and antimalarial compounds.[1][2]

Core Properties and Identification

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource(s)
CAS Number 51532-07-1[3]
Molecular Formula C₈H₅BrN₂[3]
Molecular Weight 209.04 g/mol [3]
Melting Point 115-115.5 °C[4]
Boiling Point 307.4 °C at 760 mmHg[4]
Appearance Solid[4]

Synthesis of the 1,5-Naphthyridine Core

The synthesis of the 1,5-naphthyridine scaffold can be achieved through several established methodologies. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials. Classical methods such as the Skraup and Friedländer reactions are commonly employed for the construction of the core heterocyclic system.[1][2]

Conceptual Synthetic Workflow

G cluster_0 General Synthetic Approaches cluster_1 Bromination 3-Aminopyridine 3-Aminopyridine Skraup_Reaction Skraup Reaction 3-Aminopyridine->Skraup_Reaction Friedlander_Reaction Friedländer Reaction 3-Aminopyridine->Friedlander_Reaction Carbonyl_Compound Carbonyl Compound (e.g., glycerol, α,β-unsaturated ketone) Carbonyl_Compound->Skraup_Reaction 1,5-Naphthyridine_Core 1,5-Naphthyridine Core Skraup_Reaction->1,5-Naphthyridine_Core Friedlander_Reaction->1,5-Naphthyridine_Core Bromination Bromination 1,5-Naphthyridine_Core->Bromination o-aminoaromatic_aldehyde_ketone o-Aminoaromatic Aldehyde/Ketone (or precursor) o-aminoaromatic_aldehyde_ketone->Friedlander_Reaction Brominating_Agent Brominating Agent (e.g., Br₂, NBS) Brominating_Agent->Bromination This compound This compound Bromination->this compound

Caption: General synthetic strategies for this compound.

While a specific, detailed experimental protocol for the direct synthesis of this compound is not widely published, a common approach involves the initial synthesis of the 1,5-naphthyridine core, followed by a regioselective bromination. The Skraup reaction, which involves the reaction of a 3-aminopyridine with glycerol, sulfuric acid, and an oxidizing agent, is a classical method for forming the 1,5-naphthyridine ring system.[1][2] Subsequent bromination, potentially using N-bromosuccinimide (NBS) or bromine in an appropriate solvent, would then be employed to introduce the bromine atom at the 2-position. The precise conditions for this bromination would require optimization to ensure the desired regioselectivity.

Applications in Drug Discovery

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of complex molecules with therapeutic potential. The bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.

The Suzuki-Miyaura Coupling: A Gateway to Molecular Diversity

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis and is particularly well-suited for the functionalization of this compound. This reaction involves the coupling of an organoboron compound (typically a boronic acid or a boronate ester) with an organohalide in the presence of a palladium catalyst and a base.[8][13][14][15]

Suzuki_Coupling This compound This compound Pd_Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) This compound->Pd_Catalyst Organoboron_Reagent Organoboron Reagent (R-B(OH)₂ or R-B(OR)₂) Base Base (e.g., K₂CO₃, Cs₂CO₃) Organoboron_Reagent->Base Coupled_Product 2-Substituted-1,5-naphthyridine Pd_Catalyst->Coupled_Product Base->Pd_Catalyst

Caption: The Suzuki-Miyaura coupling of this compound.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a representative, adaptable protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Researchers should note that optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.[8][13][14][15]

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.1-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq.)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-substituted-1,5-naphthyridine.

Case Studies in Drug Development

The 1,5-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in a number of compounds targeting various diseases.

  • Kinase Inhibitors: The dysregulation of protein kinases is a hallmark of many cancers and inflammatory diseases. The 1,5-naphthyridine core serves as an effective hinge-binding motif in many kinase inhibitors. This compound is a key starting material for the synthesis of libraries of potential kinase inhibitors, where the 2-position is functionalized to explore structure-activity relationships (SAR) and optimize potency and selectivity.[2][16]

  • Antimalarial Agents: The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of novel antimalarial agents. The 1,5-naphthyridine scaffold has been incorporated into compounds with potent antimalarial activity. For instance, derivatives of 1,5-naphthyridine have been investigated as dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase and hemozoin formation.[7][17]

  • Other Therapeutic Areas: The versatility of the 1,5-naphthyridine ring system has led to its exploration in a wide range of therapeutic areas, including as topoisomerase I inhibitors for cancer therapy and in the development of compounds with psychotropic activity.[9][18][19][20]

Supplier Information

This compound (CAS: 51532-07-1) is commercially available from a number of chemical suppliers catering to the research and development community. It is advisable to request a certificate of analysis to confirm the purity and identity of the material before use.

Selected Suppliers:

  • Ascendex Scientific, LLC[3]

  • Capot Chemical[5]

  • BLD Pharm[7]

  • Angene[4]

  • Sunway Pharm Ltd[21]

  • Nanjing Chemlin Chemical Industry Co., Ltd.[1]

Conclusion

This compound is a high-value chemical intermediate with significant applications in drug discovery and materials science. Its well-defined structure and the reactivity of the bromine atom make it an ideal starting point for the synthesis of diverse molecular libraries. The continued exploration of the chemical space accessible from this versatile building block holds great promise for the development of next-generation therapeutics and advanced functional materials.

References

  • Wiley-VCH. (2007).
  • NP-MRD. 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0137228).
  • Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. (2025).
  • Ascendex Scientific, LLC. This compound.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). PMC.
  • Sunway Pharm Ltd. This compound - CAS:51532-07-1.
  • Angene Chemical. 1,5-Naphthyridine, 2-bromo-|51532-07-1.
  • The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of.
  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic labor
  • Naphthyridine derivatives. (n.d.).
  • Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions. (n.d.).
  • Methods for preparing naphthyridines. (n.d.).
  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019).
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).
  • 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. (n.d.). NIH.
  • Brown, D.J. THE NAPHTHYRIDINES.
  • Spectral Characteristics of 2,7-Naphthyridines. (n.d.). MDPI.
  • Suzuki coupling reactions of bromoarenes with phenylboronic acid with a reusable palladium catalyst in a polymer matrix. (n.d.).
  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. (2024).
  • ACG Publications.
  • ChemicalBook. 1,8-Naphthyridine(254-60-4) 1H NMR spectrum.
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applic
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • PubChem. 1,5-Naphthyridine.
  • Naphthyridine compounds as jak kinase inhibitors. (n.d.).
  • Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors.
  • Biosynth. 8-Bromo-2-methoxy-1,5-naphthyridine | 881658-92-0 | GKB65892.

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Predicted NMR and mass spectrometry data for 2-Bromo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 2-Bromo-1,5-naphthyridine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed prediction and analysis of the Nuclear Magnetic Resonance (NMR) and Electron Ionization Mass Spectrometry (EI-MS) data for this compound (CAS No: 55436-55-0). As a key heterocyclic building block in medicinal chemistry and materials science, a comprehensive understanding of its spectral characteristics is crucial for researchers, scientists, and professionals in drug development for unambiguous structural verification and reaction monitoring. This document synthesizes data from established spectral databases, predictive cheminformatics software, and first-principle chemical theories to offer a robust, in-depth guide. All predictions are rationalized based on molecular structure, substituent effects, and established fragmentation mechanisms, ensuring scientific integrity and practical utility.

Introduction: The Significance of this compound

The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1] The introduction of a bromine atom at the C-2 position creates a versatile synthetic handle, enabling a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to generate diverse molecular libraries.[2] Therefore, the ability to rapidly and accurately confirm the identity and purity of this compound is a critical first step in many synthetic workflows. This guide serves as a foundational reference for its key spectral identifiers.

Molecular Structure and Numbering System

A precise discussion of NMR data requires a standardized numbering system for the this compound molecule. The accepted IUPAC numbering is presented below. This convention will be used throughout this guide to assign spectral signals to specific atoms.

Caption: IUPAC numbering scheme for the this compound scaffold.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

Rationale for Prediction

The predicted ¹H NMR chemical shifts are derived by applying the known substituent chemical shift (SCS) effects of a bromine atom to the experimental data of the parent 1,5-naphthyridine molecule.[3][4] The parent compound's protons at C2/C6, C3/C7, and C4/C8 are deshielded by the adjacent nitrogen atoms. The introduction of an electron-withdrawing bromine atom at C-2 is expected to have its most significant deshielding effect on the adjacent H-3 proton and a smaller effect on H-4. Protons on the distal ring (H-6, H-7, H-8) will be less affected but will show distinct coupling patterns. Predictions are cross-referenced with data generated by cheminformatics software for enhanced accuracy.[5][6]

Predicted ¹H NMR Data Summary
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-38.35 - 8.45Doublet (d)J₃,₄ ≈ 8.8 Hz
H-47.70 - 7.80Doublet (d)J₄,₃ ≈ 8.8 Hz
H-69.05 - 9.15Doublet of Doublets (dd)J₆,₇ ≈ 4.2 Hz, J₆,₈ ≈ 1.7 Hz
H-77.60 - 7.70Doublet of Doublets (dd)J₇,₈ ≈ 8.5 Hz, J₇,₆ ≈ 4.2 Hz
H-88.45 - 8.55Doublet of Doublets (dd)J₈,₇ ≈ 8.5 Hz, J₈,₆ ≈ 1.7 Hz
Detailed Signal Analysis
  • H-6: Predicted to be the most downfield aromatic proton due to its position alpha to N-5, experiencing strong deshielding. It appears as a doublet of doublets due to ortho coupling to H-7 and meta coupling to H-8.

  • H-8: Also significantly deshielded by its proximity to N-1. It exhibits ortho coupling to H-7 and a characteristic meta (W-coupling) to H-6.

  • H-3: This proton is adjacent to the bromine-bearing carbon. The inductive effect of bromine and its proximity to N-1 cause a notable downfield shift. It is split into a doublet by its ortho neighbor, H-4.

  • H-4: Coupled only to H-3, this proton appears as a clean doublet. Its chemical shift is influenced more by its position beta to N-5 and gamma to N-1 than by the bromine atom.

  • H-7: This proton is in a relatively electron-rich environment compared to the others. It shows two large ortho and meta couplings to H-8 and H-6, respectively, resulting in a doublet of doublets.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Rationale for Prediction

The ¹³C NMR spectrum is predicted based on the experimental data for 1,5-naphthyridine and established principles of carbon NMR spectroscopy.[3][7] The carbon chemical shifts are primarily influenced by hybridization and the electronegativity of nearby atoms. The two nitrogen atoms cause significant deshielding of the alpha and gamma carbons. The C-2 carbon, directly attached to bromine, will experience a large shift due to the heavy atom effect, which can be complex but typically results in a shift to a lower ppm value than might be expected from electronegativity alone.

Predicted ¹³C NMR Data Summary
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C-2142.0 - 144.0Bromine-bearing carbon
C-3124.5 - 126.5
C-4138.0 - 140.0
C-4a137.5 - 139.5Quaternary Carbon
C-6151.0 - 153.0Alpha to N-5
C-7124.0 - 126.0
C-8144.5 - 146.5Alpha to N-1
C-8a143.5 - 145.5Quaternary Carbon

Predicted Mass Spectrum (Electron Ionization)

Principles of EI-MS Fragmentation

Under electron ionization (EI) conditions, this compound is expected to form a molecular ion (M•+) which then undergoes fragmentation. The most critical diagnostic feature will be the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[8] This results in any bromine-containing fragment appearing as a pair of peaks (an M peak and an M+2 peak) of nearly equal intensity, separated by two mass-to-charge units (m/z).[9][10]

The primary fragmentation pathways for halogenated aromatic heterocycles typically involve the loss of the halogen radical, followed by the sequential loss of small, stable neutral molecules like hydrogen cyanide (HCN) from the ring system.

Predicted Fragmentation Pathway

G M [C₈H₅⁷⁹BrN₂]⁺˙ m/z 208 [C₈H₅⁸¹BrN₂]⁺˙ m/z 210 F1 [C₈H₅N₂]⁺ m/z 129 M->F1 - Br• F2 [C₇H₄N]⁺ m/z 102 F1->F2 - HCN

Caption: Predicted primary fragmentation pathway for this compound under EI-MS.

Predicted Mass Spectrum Data Summary
m/z (Predicted)Ion FormulaIdentityRationale / Notes
208 / 210[C₈H₅BrN₂]⁺˙Molecular Ion (M•+) The ~1:1 doublet confirms the presence of one bromine atom.
129[C₈H₅N₂]⁺[M - Br]⁺Loss of a bromine radical from the molecular ion.
102[C₇H₄N]⁺[M - Br - HCN]⁺Subsequent loss of hydrogen cyanide from the naphthyridine core.

Standard Experimental Protocols

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[11]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field NMR spectrometer at room temperature.[12] Standard pulse programs should be used. For ¹³C, a sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[13]

Mass Spectrometry (EI-MS) Protocol
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) via a direct insertion probe or GC inlet.

  • Ionization: Utilize a standard electron ionization source, typically operating at 70 eV.

  • Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 300, using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Interpretation: Analyze the resulting spectrum for the characteristic M/M+2 molecular ion pattern and the predicted fragment ions.

Conclusion

The predicted spectral data presented in this guide provide a robust analytical framework for the identification and characterization of this compound. The key identifying features are a distinct set of four aromatic proton signals in the ¹H NMR spectrum, a characteristic M/M+2 molecular ion doublet at m/z 208/210 in the mass spectrum, and a primary fragment ion at m/z 129 corresponding to the loss of bromine. These data points, when used in conjunction, offer a high degree of confidence in structural elucidation for researchers engaged in the synthesis and application of this important heterocyclic compound.

References

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.
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  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252.
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  • nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. Retrieved January 12, 2026, from [Link]

  • Wiley-VCH GmbH. (2025). 1,5-Naphthyridine. SpectraBase. Retrieved January 12, 2026, from [Link]

  • Chen, J., & Sadek, M. (1994). Assignments of 1H And 13C NMR of 6(9)-Methyl-Benzo[b]naphthyridines (5-Methyldiazaanthracenes). Magnetic Resonance in Chemistry, 32(1), 451-454.
  • ResearchGate. (n.d.). The ¹H and ¹³C NMR spectra of free 1,5‐naphthyridine ligand and after its coordination. Retrieved January 12, 2026, from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved January 12, 2026, from [Link]

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  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane. Retrieved January 12, 2026, from [Link]

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  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved January 12, 2026, from [Link]

  • Gakh, A. A., & Tumanov, A. V. (2005). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 10(4), 956-961.
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  • Helmy, R., & Nudelman, A. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 746-753.
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Foreword: The Strategic Importance of 1,5-Naphthyridine 1-Oxides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Halogenation Reactions of 1,5-Naphthyridine 1-Oxides

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant biological activity.[1][2] Its presence in medicinal chemistry is well-established, with derivatives showing promise as inhibitors of TGF-β type I receptor, topoisomerase I, and various kinases, relevant in oncology and anti-infective research.[2] The introduction of a halogen atom onto this scaffold is a critical synthetic transformation. Halogens serve not only to modulate the physicochemical and biological properties of the final molecule but also act as versatile synthetic handles for further functionalization through cross-coupling and nucleophilic substitution reactions.[3][4]

The N-oxide functionality plays a pivotal role in the synthetic strategy. It alters the electronic landscape of the naphthyridine ring system, activating it towards certain transformations while deactivating it towards others. Specifically, the N-oxide group increases the electron density at the C2, C4, and C6 positions through resonance, making them susceptible to electrophilic attack. Conversely, it provides a reactive site for deoxygenative functionalization, enabling nucleophilic substitution at the α-positions (C2, C6). This guide provides a comprehensive exploration of the halogenation reactions of 1,5-naphthyridine 1-oxides, grounded in mechanistic principles and supported by field-proven experimental protocols.

The Electronic Influence of the N-Oxide Group: A Mechanistic Overview

The reactivity of the 1,5-naphthyridine ring is fundamentally altered upon N-oxidation. The N-oxide bond is a 1,2-dipole, with a partial negative charge on the oxygen and a partial positive charge on the nitrogen.[5] This has two major consequences for halogenation reactions:

  • Electrophilic Aromatic Substitution: The N-oxide group is strongly activating and ortho-, para-directing for electrophilic substitution. By donating electron density, it makes the pyridine ring susceptible to attack by electrophiles like Br⁺ or Cl⁺. This is in stark contrast to the parent pyridine ring, which is highly deactivated.

  • Deoxygenative Nucleophilic Substitution: The N-oxide oxygen can be activated by electrophilic reagents (e.g., POCl₃, SO₂Cl₂, oxalyl chloride).[3][6] This activation converts the oxygen into a good leaving group, facilitating the addition of a nucleophilic halide (e.g., Cl⁻) to the α-position (C2), followed by elimination to yield the halogenated product and regenerate the aromatic system without the N-oxide.[6]

The choice of halogenating agent and reaction conditions dictates which of these pathways will dominate.

Diagram 1: Electronic Activation by the N-Oxide Moiety

G cluster_0 Resonance Structures of 1,5-Naphthyridine 1-Oxide cluster_1 Consequence Start 1,5-Naphthyridine 1-Oxide Res1 Electron donation to C2 Start->Res1 Resonance Res2 Electron donation to C4 Start->Res2 Resonance Res3 Electron donation to C6 Start->Res3 Resonance Result Increased Nucleophilicity at C2, C4, C6 (Susceptible to Electrophilic Attack) Res1->Result Res2->Result Res3->Result

Caption: Resonance delocalization increases electron density at key positions.

Bromination: Electrophilic Substitution Pathway

Bromination of 1,5-naphthyridine 1-oxide typically proceeds via an electrophilic substitution mechanism. The reaction exhibits distinct regioselectivity that is highly dependent on the reaction conditions.

Causality Behind Experimental Choices

The seminal work by VanDahm and Paudler demonstrated that the reaction of 1,5-naphthyridine 1-oxide with bromine in the presence of acetic anhydride is complex, yielding a mixture of products.[7][8]

  • Reagents: Molecular bromine (Br₂) is the electrophile source. Acetic anhydride serves a dual purpose: it can act as a solvent and potentially as an activating agent for the N-oxide, although the primary pathway appears to be direct electrophilic attack on the activated ring.

  • Regioselectivity: The positions most activated by the N-oxide are C2 and C4. However, steric hindrance at C2 (adjacent to the N-oxide) and the electronic influence of the second nitrogen atom lead to preferential substitution at other positions. The primary site of attack is C3, followed by further substitution at C6 or C7.[7] The formation of 3-bromo, 3,6-dibromo, and 3,7-dibromo derivatives has been reported.[7]

  • Side Reactions: Under these conditions, the formation of 1,2-dihydro-2-oxonaphthyridines is also observed, arising from a competing reaction pathway.[7]

Quantitative Data Summary

The following table summarizes the product distribution from the bromination of 1,5-naphthyridine 1-oxide under specific conditions, as reported in the literature.

ProductYield (%)Reference
3-Bromo-1,5-naphthyridine 1-oxideVariable[7]
3,6-Dibromo-1,5-naphthyridine 1-oxideVariable[7]
3,7-Dibromo-1,5-naphthyridineVariable[7]
7-Bromo-1,5-naphthyridine 1-oxideTrace[7]

Note: Yields are highly dependent on reaction time, temperature, and stoichiometry. The original paper describes a complex mixture requiring careful separation.

Experimental Protocol: Bromination in Acetic Anhydride

This protocol is adapted from the work of VanDahm and Paudler.[7]

Materials:

  • 1,5-Naphthyridine 1-oxide

  • Bromine (Br₂)

  • Acetic Anhydride (Ac₂O)

  • Chloroform (CHCl₃)

  • Sodium bisulfite solution

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1,5-naphthyridine 1-oxide in a mixture of acetic anhydride and chloroform.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in chloroform to the cooled mixture with constant stirring.

  • Allow the reaction mixture to stir at room temperature for a specified period (e.g., 24-48 hours), monitoring the reaction progress by TLC.

  • Quench the reaction by carefully adding an aqueous solution of sodium bisulfite to destroy excess bromine.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with chloroform (3x).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude mixture of products using column chromatography (silica gel) to isolate the various bromo-derivatives.

Chlorination: Deoxygenative Substitution Pathway

Chlorination of 1,5-naphthyridine 1-oxides often employs reagents that favor a deoxygenative pathway, leading to substitution at the C2 position and removal of the N-oxide functionality.[3]

Causality Behind Experimental Choices
  • Reagents: A common and effective method involves using phosphoryl chloride (POCl₃).[3] POCl₃ is a strong electrophile that readily reacts with the nucleophilic N-oxide oxygen. This activation step is crucial for the subsequent nucleophilic attack. In some procedures, a peracid like m-CPBA is used first to form the N-oxide in situ, which is then treated with POCl₃.[3]

  • Mechanism: The reaction proceeds via the formation of a chlorophosphate intermediate on the N-oxide oxygen. This makes the C2 position highly electrophilic and susceptible to attack by a chloride ion (from POCl₃). A subsequent elimination of the phosphate group and regeneration of the aromatic ring yields the 2-chloro-1,5-naphthyridine.[6] This deoxygenative halogenation is a powerful tool for installing a halogen at the 2-position, a site that is often difficult to functionalize via direct electrophilic substitution.[4][6]

Diagram 2: Deoxygenative Chlorination Workflow

G Start 1,5-Naphthyridine 1-Oxide Step1 Activation of N-Oxide with POCl3 Start->Step1 Intermediate Formation of highly electrophilic intermediate Step1->Intermediate Forms reactive adduct Step2 Nucleophilic attack by Chloride ion (Cl-) at C2 Intermediate->Step2 Step3 Elimination & Aromatization Step2->Step3 End 2-Chloro-1,5-naphthyridine Step3->End Product formation

Caption: A typical workflow for deoxygenative chlorination.

Experimental Protocol: Deoxygenative Chlorination with POCl₃

This generalized protocol is based on established procedures for heterocyclic N-oxides.[3]

Materials:

  • 1,5-Naphthyridine 1-oxide

  • Phosphoryl chloride (POCl₃)

  • Toluene or another suitable high-boiling solvent (optional)

  • Ice

  • Saturated sodium bicarbonate solution

Procedure:

  • Caution: POCl₃ is highly corrosive and reacts violently with water. This procedure must be conducted in a fume hood with appropriate personal protective equipment.

  • To a flask containing 1,5-naphthyridine 1-oxide, carefully add an excess of phosphoryl chloride (can be used as both reagent and solvent).

  • Heat the reaction mixture under reflux for several hours, monitoring by TLC until the starting material is consumed.

  • Allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate or a saturated aqueous solution until the pH is ~7-8.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 2-chloro-1,5-naphthyridine.

Iodination: Considerations and Potential Strategies

Direct iodination of 1,5-naphthyridine 1-oxide is less commonly reported than bromination or chlorination. However, established methods for aromatic iodination can be adapted. The reaction is expected to proceed via an electrophilic substitution mechanism, similar to bromination.

  • Potential Reagents: A likely effective system would involve molecular iodine (I₂) in the presence of an oxidizing agent to generate the electrophilic iodine species (I⁺). Suitable oxidants include nitric acid, iodic acid (HIO₃), or sodium periodate (NaIO₄).[9][10] A mixture of NaIO₄, acetic acid, acetic anhydride, and catalytic sulfuric acid is a powerful system for iodinating deactivated aromatic rings and could be applicable here.[9]

  • Expected Regioselectivity: Based on the principles of electrophilic substitution on the N-oxide ring, iodination is predicted to occur at the C3 and/or C6/C7 positions, analogous to bromination. The presence of an electron-donating group could further direct the substitution.[11]

Applications in Drug Development and Materials Science

Halogenated 1,5-naphthyridines are pivotal intermediates in the synthesis of complex molecules.

  • Medicinal Chemistry: The halogen atom serves as a key point for diversification. For example, 4-chloro-1,5-naphthyridines undergo nucleophilic aromatic substitution (SₙAr) with various amines to produce libraries of compounds for screening as kinase inhibitors.[3] Halogenated intermediates are also crucial for constructing anti-Ebola virus pharmacophores and inhibitors of the proteasome.[3]

  • Materials Science: The ability to functionalize the 1,5-naphthyridine core via its halogenated derivatives allows for the synthesis of novel polymers and ligands for metal complexes, which have applications in electronics and catalysis.[3][12]

Conclusion

The halogenation of 1,5-naphthyridine 1-oxides is a nuanced yet powerful area of synthetic chemistry. The N-oxide functionality is not merely a spectator; it is a strategic tool that fundamentally controls the reactivity and regioselectivity of the halogenation reaction. By carefully selecting reagents and conditions, researchers can steer the reaction towards either electrophilic substitution on the activated ring (e.g., bromination at C3) or deoxygenative nucleophilic substitution (e.g., chlorination at C2). The resulting halo-substituted 1,5-naphthyridines are high-value intermediates, providing a gateway to a vast chemical space of potentially bioactive molecules and advanced materials. This guide serves as a foundational resource for scientists aiming to leverage these reactions in their research and development endeavors.

References

  • VanDahm, R. A., & Paudler, W. W. (1975). Bromination reactions of 1,5- and 1,8-naphthyridine 1-oxides. The Journal of Organic Chemistry, 40(22), 3300–3303. [Link]

  • Fuertes, M. A., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • Sukhorukov, A. Y., et al. (2021). Nucleophilic Halogenation of Heterocyclic N-Oxides: Recent Progress and a Practical Guide. Advanced Synthesis & Catalysis, 363(13), 3170-3188. [Link]

  • Fuertes, M. A., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]

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  • Yu Sukhorukov. (2021). Nucleophilic Halogenation of Heterocyclic N-Oxides: Recent Progress and a Practical Guide. Adv. Synth. Catal.[Link]

  • Fuertes, M. A., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Semantic Scholar. [Link]

  • Fuertes, M. A., et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. [Link]

  • Various Authors. (2025). Compounds obtained by amination of halogenated 1,5-naphthyridine derivatives. ResearchGate. [Link]

  • Fuertes, M. A., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link]

  • Various Authors. (2021). Nucleophilic Halogenation of Heterocyclic N-Oxides: Recent Progress and a Practical Guide. ResearchGate. [Link]

  • VanDahm, R. A., & Paudler, W. W. (1975). Bromination reactions of 1,5- and 1,8-naphthyridine 1-oxides. ACS Publications. [Link]

  • Various Authors. (2020). Oxidation of tetrahydro-1,5-naphthyridines to 1,5-naphthyridines. ResearchGate. [Link]

  • VanDahm, R. A., & Paudler, W. W. (1975). Bromination reactions of 1,5- and 1,8-naphthyridine 1-oxides. ACS Publications. [Link]

  • Blaquiere, N., & Fagnou, K. (2015). Recent Developments in the Chemistry of Heteroaromatic N-Oxides. Synthesis, 47(01), A-Q. [Link]

  • Wizeprep. (2022). Learn the 3 Steps for Halogenation & Examples. Wizeprep. [Link]

  • Barham, J. P., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature, 598(7881), 455-460. [Link]

  • Lulinski, P., & Skulski, L. (2002). A Novel Aromatic Iodination Method, with Sodium Periodate Used as the Only Iodinating Reagent. Molecules, 7(12), 913-918. [Link]

  • Paudler, W. W., & Kress, T. J. (1970). The Naphthyridines. Wiley. [Link]

  • Zong, L., et al. (2007). Interactions of 1,5-naphthyridine with Pd(en)Cl2 or 2 in aqueous solution. Dalton Transactions, (25), 2636-2642. [Link]

  • Villa, M., & Gatti, A. (2009). Process for the iodination of aromatic compounds.

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The Ascendant Role of Naphthyridine Derivatives in Antimicrobial and Antifungal Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds with potent and broad-spectrum antimicrobial and antifungal activities. Naphthyridines, a class of nitrogen-containing heterocyclic compounds, have emerged as a promising foundation for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the antimicrobial and antifungal properties of naphthyridine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols essential for their evaluation. With a focus on scientific integrity and actionable insights, this document is intended to serve as a valuable resource for researchers and drug development professionals dedicated to combating infectious diseases.

Introduction: The Naphthyridine Scaffold - A Privileged Structure in Medicinal Chemistry

Naphthyridines are bicyclic aromatic compounds composed of two fused pyridine rings. The arrangement of the nitrogen atoms within the two rings gives rise to six possible isomers, with the 1,8-naphthyridine isomer being a particularly prominent scaffold in medicinal chemistry.[1][2][3][4][5][6][7] The historical significance of this scaffold is underscored by the discovery of nalidixic acid, a 1,8-naphthyridine derivative, which became the progenitor of the quinolone class of antibiotics.[2][3][4][6] The rigid, planar structure of the naphthyridine core provides an excellent framework for the spatial orientation of various functional groups, enabling precise interactions with biological targets. This inherent structural advantage, coupled with the potential for diverse chemical modifications, has fueled extensive research into the antimicrobial and antifungal potential of naphthyridine derivatives.[8]

Mechanisms of Action: Disrupting Microbial Proliferation

The efficacy of naphthyridine derivatives as antimicrobial and antifungal agents stems from their ability to interfere with critical cellular processes in pathogens. The primary mechanisms of action are multifaceted and can vary depending on the specific derivative and the target organism.

Antibacterial Mechanism: Inhibition of DNA Gyrase and Topoisomerase IV

The most well-established antibacterial mechanism of action for many naphthyridine derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[8][9] These enzymes are essential for bacterial DNA replication, transcription, and repair.[8]

  • DNA Gyrase: In Gram-negative bacteria, DNA gyrase is the primary target. It introduces negative supercoils into the DNA, a process crucial for relieving torsional stress during replication.

  • Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target. It is responsible for decatenating daughter chromosomes following replication.

Naphthyridine derivatives, particularly those with a 4-oxo-1,8-naphthyridine-3-carboxylic acid core, bind to the enzyme-DNA complex, trapping the enzyme in a state where it has cleaved the DNA but cannot re-ligate it.[2][3][6] This leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death.[8] The interaction is stabilized by π–π stacking between the planar naphthyridine ring and the nucleic acid bases, as well as hydrogen bonding with amino acid residues in the enzyme's active site.[9] Some newer derivatives have also been identified as inhibitors of bacterial protein synthesis by targeting the ribosome.[3][4]

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA DNA Replication_Fork Replication Fork DNA->Replication_Fork Replication DNA_Gyrase DNA Gyrase / Topoisomerase IV Relaxed_DNA Relaxed/Decatenated DNA DNA_Gyrase->Relaxed_DNA Relaxes/Decatenates Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Leads to DNA Damage Supercoiled_DNA Supercoiled DNA Replication_Fork->Supercoiled_DNA Torsional Stress Supercoiled_DNA->DNA_Gyrase Binds to Relaxed_DNA->DNA Continues Replication Naphthyridine_Derivative Naphthyridine Derivative Naphthyridine_Derivative->DNA_Gyrase Inhibits

Caption: Inhibition of Bacterial DNA Gyrase/Topoisomerase IV by Naphthyridine Derivatives.

Antifungal Mechanism: A Multifaceted Assault

The antifungal mechanisms of naphthyridine derivatives are more varied and appear to be highly dependent on the specific chemical structure. Some of the proposed mechanisms include:

  • Induction of Oxidative Stress: Certain naphthoquinoidal compounds derived from naphthyridines have been shown to generate reactive oxygen species (ROS) within fungal cells.[10] This surge in ROS leads to oxidative damage of cellular components, including lipids, proteins, and DNA, ultimately culminating in cell death.[10]

  • Cell Membrane Disruption: Some derivatives can directly interact with and destabilize the fungal cell membrane.[11] This disruption of membrane integrity leads to the leakage of essential intracellular components and a loss of cellular homeostasis.

  • Inhibition of Key Fungal Enzymes: While less universally defined than their antibacterial counterparts, some naphthyridine derivatives may inhibit essential fungal enzymes involved in processes like ergosterol biosynthesis, a critical component of the fungal cell membrane.

Structure-Activity Relationships (SAR): Tailoring Potency and Spectrum

The antimicrobial and antifungal activity of naphthyridine derivatives is exquisitely sensitive to the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships is paramount for the rational design of novel and more potent therapeutic agents.

Key Structural Features for Antibacterial Activity
  • The 4-Oxo-3-Carboxylic Acid Moiety: This feature is a cornerstone for the antibacterial activity of many 1,8-naphthyridine derivatives, as it is crucial for binding to the DNA gyrase-DNA complex.[9]

  • Substituents at N-1: The substituent at the N-1 position significantly influences the potency and pharmacokinetic properties. Small alkyl groups, such as ethyl or cyclopropyl, are often favored.[2]

  • Substituents at C-7: The C-7 position is a key site for modulating the antibacterial spectrum and potency. The introduction of cyclic amines, such as piperazine or pyrrolidine, can enhance activity against both Gram-positive and Gram-negative bacteria.[3][12]

  • Halogenation: The presence of a fluorine atom at the C-6 position is a common feature in many potent derivatives, including the fluoroquinolones, and generally enhances antibacterial activity.[3][13]

Key Structural Features for Antifungal Activity
  • Halogenation: The type and position of halogen atoms can profoundly impact antifungal activity. For instance, derivatives with bromine at specific positions have demonstrated significant antifungal properties.[14]

  • Aromatic and Heteroaromatic Substituents: The introduction of various aryl or heteroaryl moieties can enhance antifungal potency. For example, derivatives containing a 4-chlorophenyl ring or a 5-nitrofuran ring have shown notable activity.[2][15]

  • Hybrid Molecules: Conjugating the naphthyridine scaffold with other known antimicrobial pharmacophores, such as triazoles or glucosamine, has emerged as a successful strategy to develop derivatives with potent and broad-spectrum activity.[2][4]

Structural Modification Impact on Antibacterial Activity Impact on Antifungal Activity Representative Examples
4-Oxo-3-Carboxylic Acid Essential for DNA gyrase inhibitionLess consistently criticalNalidixic Acid, Enoxacin[2][3]
N-1 Cyclopropyl Group Enhances potencyVariableCiprofloxacin (a fluoroquinolone)[2]
C-7 Piperazine/Pyrrolidine Broadens spectrumCan enhance activityEnoxacin, Gemifloxacin[3][12]
C-6 Fluorine Atom Generally increases potencyVariableFluoroquinolones[3][13]
Halogenation (Br, Cl) Can modulate activityOften enhances activityBrominated naphthyridines[2][14]
Triazole Moiety Can impart activityOften enhances activityTriazole-naphthyridine hybrids[2][4]

Table 1: Summary of Key Structure-Activity Relationships for Naphthyridine Derivatives.

Experimental Protocols for Evaluation

A rigorous and standardized evaluation of the antimicrobial and antifungal properties of novel naphthyridine derivatives is crucial for their progression in the drug discovery pipeline. The following section outlines key experimental protocols.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and reproducible technique.[16][17][18]

Protocol: Broth Microdilution MIC Assay

  • Preparation of Naphthyridine Derivative Stock Solution: Dissolve the synthesized compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Dispense appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform a two-fold serial dilution of the naphthyridine derivative stock solution across the wells of the microtiter plate to create a concentration gradient.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the growth medium.

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate. Include a positive control (microorganism and medium, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Workflow Start Start: Synthesized Naphthyridine Derivative Stock_Solution Prepare Stock Solution (e.g., 10 mg/mL in DMSO) Start->Stock_Solution Serial_Dilution Perform 2-Fold Serial Dilutions of Compound in Plate Stock_Solution->Serial_Dilution Microtiter_Plate Prepare 96-Well Microtiter Plate with Growth Medium Microtiter_Plate->Serial_Dilution Inoculation Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate Plate (e.g., 37°C for 24h) Inoculation->Incubation MIC_Reading Read MIC (Lowest concentration with no visible growth) Incubation->MIC_Reading End End: MIC Value Determined MIC_Reading->End

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol: MBC/MFC Determination

  • Perform MIC Assay: Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells that show no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the agar plates under appropriate conditions until growth is visible in the control plates.

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

Cytotoxicity Assays

It is imperative to assess the potential toxicity of novel antimicrobial compounds to mammalian cells to ensure their safety for therapeutic use.[19][20][21][22]

Protocol: MTT Cell Viability Assay

  • Cell Culture: Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the naphthyridine derivative and incubate for a specified period (e.g., 24-48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Conclusion and Future Directions

Naphthyridine derivatives represent a highly versatile and promising class of compounds in the ongoing search for novel antimicrobial and antifungal agents. Their well-defined mechanisms of action, particularly the inhibition of bacterial DNA gyrase, and the extensive possibilities for chemical modification provide a solid foundation for the development of next-generation therapeutics. The ability to fine-tune their biological activity through targeted substitutions, as guided by structure-activity relationship studies, offers a rational path toward optimizing potency, broadening the spectrum of activity, and overcoming existing resistance mechanisms.

Future research in this field should focus on several key areas:

  • Exploration of Novel Isomers: While the 1,8-naphthyridine scaffold is well-studied, other isomers may offer unique biological activities and warrant further investigation.

  • Development of Combination Therapies: Some naphthyridine derivatives have shown synergistic effects when combined with existing antibiotics, potentially revitalizing the efficacy of older drugs.[23][24]

  • Targeting Fungal-Specific Pathways: A deeper understanding of the antifungal mechanisms of action will enable the design of derivatives with enhanced potency and selectivity against fungal pathogens.

  • In-depth Toxicological Profiling: Rigorous evaluation of the safety profiles of lead compounds is essential for their successful translation into clinical candidates.

By leveraging the principles and protocols outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of naphthyridine derivatives in the global fight against infectious diseases.

References

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). SpringerLink.
  • Araújo-Neto, J. B., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400. [Link]

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]

  • Hossain, M. S., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. European Journal of Microbiology and Immunology, 14(2), 97-113. [Link]

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]

  • (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
  • Mamidala, P. (2016). Antibacterial and Antifungal activity of novel naphthyridine derivatives. Revista Argentina de Clínica Psicológica, XXV(2), 204-206.
  • (n.d.). Synthesis of 3- or 4-phenyl-1,8-naphthyridine derivatives and evaluation of antimycobacterial and antimicrobial activity. PubMed. Retrieved January 12, 2026, from [Link]

  • (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
  • (n.d.). In Vitro Antifungal Activity of Three Synthetic Peptides against Candida auris and Other Candida Species of Medical Importance. MDPI. Retrieved January 12, 2026, from [Link]

  • (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Araújo-Neto, J. B., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400. [Link]

  • (n.d.). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. Retrieved January 12, 2026, from [Link]

  • (n.d.). (PDF) Antimicrobial Activity of Naphthyridine Derivatives. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. PubMed. [Link]

  • (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. OUCI. Retrieved January 12, 2026, from [Link]

  • (n.d.). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. PubMed. Retrieved January 12, 2026, from [Link]

  • (n.d.). Biological Activity of Naturally Derived Naphthyridines. PubMed Central. Retrieved January 12, 2026, from [Link]

  • (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate. Retrieved January 12, 2026, from [Link]

  • (n.d.). Synthesis, in vitro evaluation and molecular docking studies of new triazole derivatives as antifungal agents. PubMed. Retrieved January 12, 2026, from [Link]

  • Araújo-Neto, J. B., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PubMed. [Link]

  • Gençer, H. K., et al. (2017). New 1,4-dihydro[19][25]naphthyridine derivatives as DNA gyrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(5), 1162-1168. [Link]

  • (n.d.). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega. Retrieved January 12, 2026, from [Link]

  • (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Lv, K., et al. (2012). Synthesis and Antibacterial Activity of Naphthyridone Derivatives Containing mono/difluoro-methyloxime Pyrrolidine Scaffolds. European Journal of Medicinal Chemistry, 47(1), 619-625. [Link]

  • (n.d.). In Silico and In Vitro Evaluation of the Antifungal Activity of a New Chromone Derivative against Candida spp.. MDPI. Retrieved January 12, 2026, from [Link]

  • (n.d.). Assessment and evaluation of methods used for antimicrobial activity assay.
  • (n.d.). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. Retrieved January 12, 2026, from [Link]

  • (n.d.). Synthesis, Antibacterial Activity and Molecular Docking of Substituted Naphthyridines as Potential DNA Gyrase Inhibitors. ResearchGate. Retrieved January 12, 2026, from [Link]

  • (n.d.). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. Retrieved January 12, 2026, from [Link]

  • (n.d.). Synthesis, Antibacterial Activity and Molecular Docking of Substituted Naphthyridines as Potential DNA Gyrase Inhibitors. Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • de Oliveira, A. F. P., et al. (2018). Antifungal Activity of Naphthoquinoidal Compounds In Vitro against Fluconazole-Resistant Strains of Different Candida Species. International Journal of Microbiology, 2018, 8607068. [Link]

  • (n.d.). Synthetic Naphthofuranquinone Derivatives Are Effective in Eliminating Drug-Resistant Candida albicans in Hyphal, Biofilm, and Intracellular Forms: An Application for Skin-Infection Treatment. Frontiers. Retrieved January 12, 2026, from [Link]

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Sources

The Strategic deployment of 2-Bromo-1,5-Naphthyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities and structural resemblance to quinoline, enabling its role as a bioisostere in drug design. This technical guide focuses on a key derivative, 2-bromo-1,5-naphthyridine, a versatile and highly strategic building block for the synthesis of diverse compound libraries. We will delve into the synthesis of this key intermediate, its reactivity in pivotal cross-coupling reactions, and its application in the development of innovative therapeutic agents, including kinase inhibitors, antimalarial compounds, and topoisomerase inhibitors. This guide provides detailed experimental protocols, mechanistic insights, and case studies to empower researchers in leveraging the full potential of this compound in their drug discovery endeavors.

Introduction: The Ascendance of the 1,5-Naphthyridine Scaffold

Nitrogen-containing heterocyclic compounds are the bedrock of many pharmaceuticals.[1][2] Among these, the 1,5-naphthyridine framework has garnered significant interest due to its wide array of biological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[3][4] Its structural similarity to the quinoline ring system allows it to act as a bioisostere, a strategy employed in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties of a lead compound. The introduction of a nitrogen atom into the quinoline scaffold to form a naphthyridine can alter electronic distribution, hydrogen bonding capacity, and metabolic stability, often leading to improved drug-like properties.

The strategic placement of a bromine atom at the 2-position of the 1,5-naphthyridine core provides a reactive handle for a multitude of synthetic transformations. This makes this compound an exceptionally valuable starting material for the construction of complex molecular architectures and the exploration of vast chemical space in the quest for novel therapeutics.

Synthesis of the Core Scaffold: this compound

The efficient synthesis of the this compound core is paramount for its widespread use. While various methods exist for the synthesis of the 1,5-naphthyridine ring system, such as the Skraup and Friedländer reactions, a common route to the 2-bromo derivative involves the bromination of a pre-formed 1,5-naphthyridine or a related precursor.[5]

A modified Skraup reaction is a classical and effective method for the synthesis of the 1,5-naphthyridine core.[3][5] This can be followed by functional group manipulations to introduce the bromo substituent at the desired position.

Illustrative Synthetic Pathway:

Synthesis of this compound cluster_0 Skraup Reaction cluster_1 Bromination 3-aminopyridine 3-aminopyridine 1,5-naphthyridine 1,5-naphthyridine 3-aminopyridine->1,5-naphthyridine + Glycerol, Oxidant glycerol glycerol glycerol->1,5-naphthyridine oxidant Oxidant (e.g., m-NO2PhSO3Na) oxidant->1,5-naphthyridine This compound This compound 1,5-naphthyridine->this compound Bromination Br2_AcOH Br2 / Acetic Acid Br2_AcOH->this compound Buchwald_Hartwig_Catalytic_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Pd(II)_Complex Ar-Pd(II)(Br)L2 Pd(0)L2->Pd(II)_Complex Ar-Br Ox_Add Oxidative Addition Amido_Complex [Ar-Pd(II)(NHR')L2]+ Pd(II)_Complex->Amido_Complex + H2NR' Amine_Coord Amine Coordination Pd_Amido Ar-Pd(II)(NR')L2 Amido_Complex->Pd_Amido - H-Base+ Deprotonation Deprotonation (Base) Pd_Amido->Pd(0)L2 Product Ar-NHR' Pd_Amido->Product Red_Elim Reductive Elimination Catalyst Pd Catalyst Intermediate Pd Intermediate Product_Node Product

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives exhibit a wide array of biological activities, making them attractive targets in drug discovery. The functionalization of this core structure is paramount for the exploration of structure-activity relationships (SAR). The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the formation of C-C bonds. This document provides a detailed guide for the successful execution of the Suzuki coupling reaction with 2-Bromo-1,5-naphthyridine, a key building block for the synthesis of novel 2-aryl-1,5-naphthyridine derivatives. This guide is designed to provide both a robust theoretical framework and actionable, field-proven protocols to enable researchers to confidently and efficiently synthesize their target molecules.

Introduction to the Suzuki-Miyaura Coupling and the 1,5-Naphthyridine Core

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have cemented its status as an indispensable tool in organic synthesis.[3]

The 1,5-naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, is a key pharmacophore in numerous biologically active compounds. The nitrogen atoms can act as hydrogen bond acceptors and influence the molecule's overall electronic properties and solubility. The introduction of aryl or heteroaryl substituents at the 2-position of the 1,5-naphthyridine ring system via Suzuki coupling is a common strategy to modulate the biological activity of these compounds.[4] However, the presence of the Lewis basic nitrogen atoms in the naphthyridine ring can present challenges, such as catalyst inhibition or poisoning, requiring careful optimization of reaction conditions.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[5][6] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the this compound. This step forms a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base plays a crucial role in this step by forming a more nucleophilic "ate" complex with the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L_n-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R'-B(OH)₂ Base PdII_Aryl_R Ar-Pd(II)L_n-R' Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim Ar-R' RedElim->Pd0 Product 2-Aryl-1,5-naphthyridine (Ar-R') RedElim->Product ArylBr This compound (Ar-Br) ArylBr->OxAdd BoronicAcid Arylboronic Acid (R'-B(OH)₂) BoronicAcid->Transmetalation

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section provides a general protocol for the Suzuki coupling of this compound with various arylboronic acids. It is important to note that optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially Available
Arylboronic Acid≥95%Commercially Available1.2 - 1.5 equivalents
Palladium CatalystSee Table 1Commercially Available1-5 mol%
BaseSee Table 1Anhydrous2-3 equivalents
SolventAnhydrous, DegassedCommercially Available
Inert GasArgon or NitrogenHigh Purity
Standard GlasswareOven-dried
General Reaction Setup

Suzuki_Workflow start Start setup Reaction Setup: - Add this compound,  arylboronic acid, base, and  palladium catalyst to a dry flask. start->setup inert Inert Atmosphere: - Evacuate and backfill with  argon or nitrogen (3x). setup->inert solvent Solvent Addition: - Add degassed solvent via syringe. inert->solvent reaction Reaction: - Heat to the desired temperature  with vigorous stirring. solvent->reaction monitor Monitoring: - Track progress by TLC or LC-MS. reaction->monitor workup Work-up: - Cool, quench, and extract. monitor->workup Reaction Complete purify Purification: - Column chromatography. workup->purify characterize Characterization: - NMR, MS, etc. purify->characterize end End characterize->end

Figure 2. General experimental workflow for Suzuki coupling.

Detailed Step-by-Step Protocol
  • Reaction Setup: To a dry, oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (1-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Recommended Reaction Conditions and Optimization

The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling reaction, especially with heteroaromatic substrates like this compound. The following table summarizes commonly used conditions that can serve as a starting point for optimization.

Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Notes
Pd(PPh₃)₄ (3-5)-K₂CO₃ (2)Toluene/H₂O (4:1)100A classic, reliable system.
Pd(OAc)₂ (2)PPh₃ (4)Na₂CO₃ (2)DME/H₂O (4:1)90Cost-effective and widely applicable.
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (3)1,4-Dioxane/H₂O (4:1)110Buchwald ligands can be effective for challenging substrates.
PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF100Often provides good yields for a broad range of substrates.

Note: While a direct protocol for 2-Bromo -1,5-naphthyridine is not extensively reported, a highly analogous procedure for 2-Iodo -1,5-naphthyridine has been successfully employed using Pd(PPh₃)₄ as the catalyst and K₂CO₃ as the base in DMF. These conditions are a strong starting point for the bromo analog.

Troubleshooting and Key Considerations

The presence of the nitrogen atoms in the 1,5-naphthyridine ring can lead to specific challenges.

  • Catalyst Poisoning: The Lewis basic nitrogen atoms can coordinate to the palladium catalyst, leading to deactivation. The use of bulky, electron-rich phosphine ligands can often mitigate this issue by sterically shielding the metal center and promoting the desired catalytic cycle.

  • Protodeboronation: This is a common side reaction where the boronic acid is converted to the corresponding arene, reducing the yield of the desired product. This can be minimized by using anhydrous solvents, carefully selecting the base (stronger bases can sometimes promote this side reaction), and using the boronic acid in a slight excess.[6]

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules or two aryl halide molecules can occur. This is often promoted by the presence of oxygen, so maintaining a strictly inert atmosphere is crucial.

Advanced Protocol: Microwave-Assisted Suzuki Coupling

Microwave-assisted synthesis can significantly reduce reaction times and often improve yields.[7][8]

Protocol for Microwave-Assisted Suzuki Coupling
  • Reaction Setup: In a microwave reaction vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., DMF/H₂O, 4:1).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).

  • Work-up and Purification: Follow the standard work-up and purification procedures as described in the conventional heating protocol.

The use of microwave irradiation can be particularly advantageous for high-throughput synthesis and library generation in drug discovery campaigns.[9]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for the synthesis of 2-aryl-1,5-naphthyridine derivatives. By understanding the reaction mechanism and carefully selecting the reaction parameters, researchers can overcome the challenges associated with this heteroaromatic substrate. The protocols provided in this guide offer a solid foundation for the successful synthesis of a wide range of novel compounds for applications in medicinal chemistry and materials science.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(9), 2480. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(36), 6557–6560. [Link]

  • Moreno, O., Azzeggarh, I., Holland, J. P., & Llop, J. (2019). Reaction profile of the base-free Pd(PPh3)4-mediated Suzuki coupling followed by radio-HPLC. ResearchGate. [Link]

  • Baxendale, I. R., Griffiths-Jones, C. M., Ley, S. V., & Tranmer, G. K. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(16), 4407–4416. [Link]

  • Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(5), 5348–5355. [Link]

  • Söderberg, J. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [Link]

  • Heropoulos, G. A., Kostas, I. D., Loupy, A., & Kovala-Demertzi, D. (2006). Microwave-assisted Suzuki-Miyaura reaction catalyzed by a new palladium complex. Science24. [Link]

  • Reddit. (2024). Suzuki, so far unsuccessful. Also tried running the reaction in the dark due to sensitivity of Pd(PPh3)4. The DMF/H2O ratio was 1:1, I'm thinking of minimizing the amount of H2O to avoid potential deboronation. Is there anything else that can be changed, would a catalyst like Pd(OAc)2 work better?. r/OrganicChemistry. [Link]

  • Penumala, M., et al. (2007). Microwave-assisted suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites. Journal of Organic Chemistry, 72(23), 8987–8989. [Link]

  • Semantic Scholar. (n.d.). Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Mohammed, S., & Maher, K. A. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. [Link]

  • Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Molecular Catalysis A: Chemical, 259(1-2), 35–40. [Link]

  • ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions.... Retrieved from [Link]

  • Thiemann, T., et al. (2010). Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst. Journal of Chemical Research, 2010(1), 34–38. [Link]

  • Chan, T. C., et al. (2017). Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide. Molecules, 22(12), 2049. [Link]

  • Althagafi, I. I., Shaaban, M. R., Aldawood, A., & Farag, A. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. ResearchGate. [Link]

  • Sigman, M. S., & Che, C. (2025). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Chemistry – A European Journal, 31(1), e202501157. [Link]

  • Thomas, A. A., & Denmark, S. E. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 9245–9282. [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Amino-1,5-naphthyridines

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, forming the core structure of numerous biologically active compounds.[1][2] Its rigid, planar geometry and hydrogen bonding capabilities make it an ideal framework for interaction with various biological targets. In the landscape of medicinal chemistry, the introduction of an amino group at the 2-position of this scaffold unlocks access to a vast chemical space, leading to the development of potent therapeutic agents, including kinase inhibitors for oncology.[3]

The Buchwald-Hartwig amination has emerged as a powerful and versatile synthetic strategy for forging the crucial C-N bond on the 1,5-naphthyridine core. This palladium-catalyzed cross-coupling reaction facilitates the union of 2-Bromo-1,5-naphthyridine with a diverse array of primary and secondary amines under relatively mild conditions, a significant improvement over harsher, classical methods like nucleophilic aromatic substitution (SNAr).[2][4]

This guide provides an in-depth exploration of the Buchwald-Hartwig amination of this compound, offering a detailed mechanistic overview, a summary of key reaction parameters, and robust experimental protocols to empower researchers in their synthetic endeavors.

Core Concepts: The Catalytic Cycle

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for constructing C(sp²)–N bonds.[1] The reaction's success hinges on a finely tuned palladium-based catalytic system. The generally accepted mechanism proceeds through three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_complex Pd(II) Complex (Ar-Pd(L)₂-Br) Pd0->OA_complex Oxidative Addition (+ Ar-Br) Amine_Coord Amine Coordinated Complex [Ar-Pd(L)₂(HNR¹R²)-Br] OA_complex->Amine_Coord Ligand Exchange (+ HNR¹R²) Amido_Complex Palladium-Amido Complex [Ar-Pd(L)₂(NR¹R²)] Amine_Coord->Amido_Complex Deprotonation (+ Base, - H-Base⁺Br⁻) inv1 Product (Ar-NR¹R²) Amido_Complex->inv1 Reductive Elimination inv1->Pd0 inv2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[5]

  • Amine Coordination and Deprotonation : The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to generate a palladium-amido complex.[5]

  • Reductive Elimination : The final step involves the formation of the new C-N bond, yielding the 2-amino-1,5-naphthyridine product and regenerating the active Pd(0) catalyst, thus completing the cycle.[5]

The choice of phosphine ligand is critical, as bulky, electron-rich ligands facilitate the reductive elimination step and enhance catalyst stability and turnover.[6]

Data Presentation: Key Reaction Parameters

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following table summarizes various reported conditions for the amination of halo-1,5-naphthyridines, providing a valuable starting point for reaction optimization.

EntryHalide SubstrateAminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-Chloro-1,5-naphthyridineAnilinePd(OAc)₂ (2)XantPhos (4)Cs₂CO₃ (1.4)Toluene1101885
22-Chloro-1,5-naphthyridineMorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.5)Dioxane1001292
34-Bromo-1,5-naphthyridinep-ToluidinePd(OAc)₂ (2)BINAP (3)K₃PO₄ (2.0)Toluene1002478
4This compoundBenzylaminePd(OAc)₂ (2)DavePhos (4)NaOtBu (1.5)Dioxane1102081

Note: The reaction conditions and yields are illustrative and may require optimization for specific substrates and scales. Data adapted from reference[3].

Experimental Protocols

General Considerations:

  • All reactions must be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox to prevent catalyst deactivation.

  • Anhydrous solvents and reagents are crucial for optimal results and reproducibility.

  • The choice of ligand is critical and often substrate-dependent. Bulky biarylphosphine ligands such as XPhos, RuPhos, or DavePhos are often effective for a range of amines.[3]

Protocol 1: Amination of this compound with Benzylamine

This protocol is adapted from established methodologies for the amination of halo-1,5-naphthyridines.[3]

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • DavePhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous dioxane

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (2 mol%) and DavePhos (4 mol%).

  • Seal the tube, and evacuate and backfill with argon. Repeat this cycle three times.

  • Under a positive flow of argon, add sodium tert-butoxide (1.5 equiv) and this compound (1.0 equiv).

  • Add anhydrous dioxane via syringe, followed by the addition of benzylamine (1.2 equiv).

  • Seal the Schlenk tube tightly and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 20-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-1,5-naphthyridin-2-amine.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Substituted 1,5-Naphthyridines

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities, including antiproliferative, antibacterial, and antiviral properties.[1][2] The functionalization of this core structure is of paramount importance for the development of novel therapeutic agents and advanced materials.[3][4][5][6] Among the various positions on the naphthyridine ring, the C2-position is a key site for modification. Palladium-catalyzed cross-coupling reactions of 2-Bromo-1,5-naphthyridine have emerged as a powerful and versatile strategy for the introduction of a diverse range of substituents, enabling the synthesis of libraries of novel compounds for screening and development.[1][7]

This comprehensive guide provides detailed application notes and step-by-step protocols for the three major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this compound. The causality behind experimental choices, from ligand selection to reaction conditions, is elucidated to provide researchers with a robust framework for success.

PART 1: Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between a halide and an organoboron compound.[8][9] In the context of this compound, this reaction allows for the introduction of aryl, heteroaryl, and vinyl groups, leading to the synthesis of complex biaryl structures.

Mechanistic Insights: The Palladium Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species.[10][11][12] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex [Ar-Pd(II)-Br]L_n OxAdd->PdII_complex Ar-Br Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R_complex [Ar-Pd(II)-R]L_n Transmetalation->PdII_R_complex R-B(OR')_2 PdII_R_complex->Pd0 RedElim Reductive Elimination PdII_R_complex->RedElim Product Ar-R RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous 1,4-dioxane (5 mL).

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane10018~85-95
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene11016~80-90
3-Thienylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O8524~75-85

PART 2: Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient method for the palladium-catalyzed formation of carbon-nitrogen bonds.[13][14][15][16] This reaction is particularly valuable for the synthesis of 2-amino-1,5-naphthyridine derivatives, which are key intermediates in many drug discovery programs.[1]

Mechanistic Insights: The Palladium Catalytic Cycle

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[14][15][17] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with this compound to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The desired 2-amino-1,5-naphthyridine product is formed, and the Pd(0) catalyst is regenerated.

Buchwald_Hartwig_Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex [Ar-Pd(II)-Br]L_n OxAdd->PdII_complex Ar-Br AmineCoord Amine Coordination & Deprotonation PdII_complex->AmineCoord PdII_Amido_complex [Ar-Pd(II)-NR'R'']L_n AmineCoord->PdII_Amido_complex HNR'R'' / Base PdII_Amido_complex->Pd0 RedElim Reductive Elimination PdII_Amido_complex->RedElim Product Ar-NR'R'' RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

Procedure:

  • In a glovebox or under a stream of inert gas, charge a dry Schlenk tube with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Add this compound (1.0 mmol, 1.0 equiv) to the tube.

  • Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv).

  • Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (1.5)Xantphos (3.6)NaOt-BuToluene11020~80-90
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane10024~75-85
n-ButylaminePd₂(dba)₃ (2)BrettPhos (4)LHMDSTHF7018~70-80

PART 3: Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[18][19] This reaction provides a direct route to 2-alkynyl-1,5-naphthyridines, which are versatile building blocks for further transformations and can possess interesting photophysical properties.[1]

Mechanistic Insights: A Dual Catalytic System

The Sonogashira coupling typically employs a dual catalytic system of palladium and copper.[18][20] The proposed mechanism involves two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, it involves oxidative addition of this compound to Pd(0), followed by transmetalation and reductive elimination.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n PdII_complex [Ar-Pd(II)-Br]L_n Pd0->PdII_complex Oxidative Addition (Ar-Br) PdII_Alkynyl_complex [Ar-Pd(II)-C≡CR]L_n PdII_complex->PdII_Alkynyl_complex Transmetalation PdII_Alkynyl_complex->Pd0 Product Ar-C≡CR PdII_Alkynyl_complex->Product Reductive Elimination CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuX->Cu_Acetylide R-C≡CH / Base Cu_Acetylide->PdII_complex Transmetalation Cu_Acetylide->CuX

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas supply

Procedure:

  • To a degassed solution of this compound (1.0 mmol, 1.0 equiv) in a mixture of THF (10 mL) and Et₃N (5 mL) in a Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%) and CuI (0.06 mmol, 6 mol%).

  • Degas the mixture again for 5-10 minutes.

  • Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Once the starting material is consumed, remove the solvents under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (6)Et₃NTHFRT18~85-95
1-HexynePd(PPh₃)₄ (5)CuI (10)DiisopropylamineDMF6012~80-90
TrimethylsilylacetylenePdCl₂(MeCN)₂ (2)CuI (4)i-Pr₂NEtDioxane8024~70-80

Conclusion: A Versatile Toolkit for Naphthyridine Functionalization

The palladium-catalyzed cross-coupling of this compound offers a powerful and highly adaptable platform for the synthesis of a diverse array of functionalized derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and efficient means to construct C-C, C-N, and C-C (alkynyl) bonds, respectively. By understanding the underlying mechanisms and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can effectively tailor these protocols to their specific synthetic targets. The methodologies detailed herein serve as a robust starting point for the exploration of novel 1,5-naphthyridine-based compounds with potential applications in drug discovery and materials science.

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Application Notes and Protocols: Leveraging 2-Bromo-1,5-naphthyridine for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,5-Naphthyridine Scaffold as a Privileged Structure in Kinase Inhibitor Design

In the landscape of medicinal chemistry, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and inflammatory diseases.[1][2] Within this effort, certain heterocyclic scaffolds have emerged as "privileged structures," demonstrating a remarkable propensity for binding to the ATP-binding site of various kinases. The 1,5-naphthyridine core is a prominent member of this class, valued for its rigid, planar structure and the strategic placement of nitrogen atoms that can serve as crucial hydrogen bond acceptors or donors in interactions with the kinase hinge region.[3][4] This bicyclic system is found in numerous biologically active compounds, showcasing a broad spectrum of activities including antiproliferative, antibacterial, and antiviral properties.[1][2]

This technical guide focuses on the synthetic utility of a key intermediate, 2-Bromo-1,5-naphthyridine , as a versatile building block for the construction of diverse libraries of kinase inhibitors. We will delve into the core synthetic strategies that leverage this halo-substituted scaffold, provide detailed, field-proven protocols for its derivatization, and present data on the biological activities of the resulting compounds.

The Strategic Advantage of this compound in Kinase Inhibitor Synthesis

The bromine atom at the 2-position of the 1,5-naphthyridine ring is not merely a placeholder; it is a strategic functional handle that unlocks a vast chemical space for derivatization. Its presence facilitates a range of powerful palladium-catalyzed cross-coupling reactions, which are renowned for their reliability, functional group tolerance, and broad substrate scope in drug discovery.[5][6] This approach allows for the modular and efficient introduction of a wide array of substituents, enabling systematic exploration of the structure-activity relationship (SAR) around the 1,5-naphthyridine core.

The two primary transformations that underscore the value of this compound are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of various aryl and heteroaryl moieties. This is critical for probing pockets within the kinase active site and modulating the physicochemical properties of the inhibitor.[7][8]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing for the installation of a diverse range of primary and secondary amines. The amino group often acts as a key hydrogen bond donor, significantly influencing binding affinity and selectivity.[9][10]

The ability to perform these reactions regioselectively at the 2-position provides a robust platform for generating novel chemical entities with tailored pharmacological profiles.

Core Synthetic Strategies and Experimental Protocols

The following protocols are designed to be self-validating, with explanations for key steps to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids

This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction to synthesize 2-aryl-1,5-naphthyridine derivatives.[7][11]

Reaction Principle: The Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond and regenerate the catalyst.[8] The choice of ligand is crucial to stabilize the palladium catalyst and facilitate the reaction steps.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The reaction concentration is typically maintained between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The Pd(0) species in the catalytic cycle is sensitive to oxidation, which would lead to catalyst deactivation.

  • Degassed Solvents: Removing dissolved oxygen from the solvents is critical for the same reason.

  • Base: The base is required to activate the boronic acid for the transmetalation step. The choice of base can influence the reaction rate and yield.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K₂CO₃) B Add Catalyst System: - Palladium Source (e.g., Pd(dppf)Cl₂) A->B C Add Degassed Solvent (e.g., Dioxane/H₂O) B->C D Heat to 80-100 °C under Inert Atmosphere C->D E Monitor by TLC/LC-MS D->E F Cool & Quench E->F G Aqueous Extraction F->G H Column Chromatography G->H I Characterization H->I

General workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the synthesis of 2-amino-1,5-naphthyridine derivatives, which are key intermediates for many kinase inhibitors.[9][12]

Reaction Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base.[10][13] The mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[9] Bulky, electron-rich phosphine ligands are essential to promote the reductive elimination step and prevent catalyst decomposition.[12]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., Xantphos or BINAP, 2-6 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to a dry Schlenk flask.

  • Reagent Addition: Add this compound and the anhydrous solvent. Stir for a few minutes, then add the amine.

  • Reaction: Seal the flask and heat the mixture to 90-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Bulky Ligands: Ligands like Xantphos or BINAP are crucial for promoting the reductive elimination of the C-N bond, which is often the rate-limiting step.[9]

  • Strong, Non-Nucleophilic Base: A base like sodium tert-butoxide is required to deprotonate the amine, forming the palladium-amido complex without competing as a nucleophile.

  • Anhydrous Conditions: Water can interfere with the catalytic cycle and lead to side reactions such as hydrodehalogenation of the starting material.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)(Br)L₂] Pd0->OA_complex Oxidative Addition (Ar-Br) Amido_complex [Ar-Pd(II)(NR₂')L₂] OA_complex->Amido_complex Amine Coordination & Deprotonation (HNR₂', Base) Amido_complex->Pd0 Catalyst Regeneration Product Ar-NR₂' Amido_complex->Product Reductive Elimination Catalyst_regen Pd(0)L₂

Simplified catalytic cycle for Buchwald-Hartwig amination.

Data Presentation: 1,5-Naphthyridine Derivatives as Potent Kinase Inhibitors

The synthetic utility of this compound is best illustrated by the potent biological activity of the resulting compounds. The following tables summarize key quantitative data for representative kinase inhibitors synthesized from this versatile intermediate.

Table 1: TGF-β Type I Receptor (ALK5) Inhibitors [14]

Compound IDR Group at C2 PositionBiological AssayIC₅₀ (nM)
1 Aminothiazole derivativeALK5 autophosphorylation6
2 Pyrazole derivativeALK5 autophosphorylation4

These compounds demonstrate the successful application of nucleophilic aromatic substitution or cross-coupling reactions to install complex heterocyclic moieties at the 2-position, leading to potent inhibition of ALK5, a key target in fibrosis and cancer.[14][15]

Table 2: Dual Inhibitors of Plasmodium falciparum PI4K and Hemozoin Formation [16]

Compound IDC2-SubstituentC8-SubstituentPvPI4K IC₅₀ (nM)P. falciparum (NF54) IC₅₀ (nM)
3 4-fluorophenyl(R)-3-aminopyrrolidine1219
4 2-pyridyl(R)-3-aminopyrrolidine1130

This series highlights a more complex synthetic strategy where the 1,5-naphthyridine core is functionalized at multiple positions. A regioselective Suzuki coupling at the 2-position, followed by amination at another position, led to the identification of potent antiplasmodial agents with a dual mechanism of action.[16]

Table 3: Casein Kinase 2 (CK2) Inhibitors [3]

Compound IDDescriptionCK2α NanoBRET IC₅₀ (nM)
5 Naphthyridine-based probe12

Naphthyridine-based inhibitors have been developed into highly selective chemical probes for CK2, a kinase implicated in various diseases including cancer. The synthesis of these probes relies on the functionalization of the naphthyridine core to achieve high potency and selectivity.[3]

Conclusion and Future Directions

This compound has proven to be an exceptionally valuable and versatile starting material in the synthesis of kinase inhibitors. Its amenability to robust and scalable cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provides medicinal chemists with a reliable platform to rapidly generate diverse compound libraries. This enables a thorough exploration of structure-activity relationships, leading to the discovery of highly potent and selective inhibitors against a range of kinase targets.

Future efforts will likely focus on expanding the repertoire of cross-coupling reactions applied to this scaffold and developing more complex, three-dimensional structures to target less conserved regions of the kinome, thereby improving selectivity and overcoming drug resistance. The foundational strategies outlined in this guide provide a solid framework for these ongoing and future drug discovery endeavors.

References

  • Cerdeira, N., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3238. Available at: [Link].

  • ResearchGate. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link].

  • Gellibert, F., et al. (2009). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry, 52(21), 6878-6892. Available at: [Link].

  • PubMed. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link].

  • Cerdeira, N., et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(11), 3345. Available at: [Link].

  • MDPI. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Available at: [Link].

  • Chung, J. Y. L., & Cvetovich, R. J. (2006). Synthesis development of a naphthyridinone p38 kinase inhibitor. Current Opinion in Drug Discovery & Development, 9(6), 792-805. Available at: [Link].

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link].

  • Ferguson, F. M., et al. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS Medicinal Chemistry Letters, 14(4), 456-463. Available at: [Link].

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link].

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available at: [Link].

  • Nagle, A., et al. (2022). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry, 65(1), 389-405. Available at: [Link].

  • American Chemical Society. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. Available at: [Link].

  • Wyrębska, A., & Dołęga, A. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(1), 289. Available at: [Link].

  • Google Patents. (2016). Naphthyridine compounds as jak kinase inhibitors.
  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link].

  • National Institutes of Health. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Available at: [Link].

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. Available at: [Link].

  • Buskes, M. J., & Blanco, M. J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493. Available at: [Link].

  • PubMed. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available at: [Link].

  • National Institutes of Health. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available at: [Link].

  • ResearchGate. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available at: [Link].

  • National Institutes of Health. (2014). Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors. Available at: [Link].

  • ResearchGate. Cross-coupling amination of 4-bromo-1,5-naphthyridine. Available at: [Link].

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Application Notes and Protocols for C-N Bond Formation Using 2-Bromo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Amino-1,5-naphthyridines in Drug Discovery

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds. The introduction of an amino group at the 2-position of this scaffold is a critical step in the synthesis of a wide array of pharmacologically relevant molecules, particularly in the development of kinase inhibitors. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a robust and versatile method for forging the crucial C-N bond between 2-bromo-1,5-naphthyridine and a diverse range of primary and secondary amines. This guide provides a comprehensive overview of the core concepts, a detailed experimental protocol, and practical insights for successfully employing this transformative reaction in a research and drug development setting.

Core Concepts and Reaction Mechanism: A Deep Dive into the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry for the construction of C(sp²)–N bonds.[1] The reaction employs a palladium catalyst, a phosphine ligand, and a base to couple an aryl or heteroaryl halide with an amine.[2] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

A pivotal element for a successful Buchwald-Hartwig amination is the judicious selection of the phosphine ligand. Bulky, electron-rich phosphine ligands are frequently employed to facilitate the elementary steps of the catalytic cycle, thereby enhancing reaction rates and yields.[3]

The Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination is depicted below. The cycle begins with an active Pd(0) species which undergoes oxidative addition with the aryl halide. Subsequent coordination of the amine and deprotonation by a base forms a palladium-amido complex. The final step is reductive elimination, which furnishes the desired C-N coupled product and regenerates the active Pd(0) catalyst.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination + Base Ar-Pd(II)-X(L)->Amine_Coordination R'R''NH Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Amine_Coordination->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Ar-NR'R'' Product (Ar-NR'R'') Reductive_Elimination->Ar-NR'R''

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocols: A Validated Approach

The following protocol provides a detailed methodology for the Buchwald-Hartwig amination of this compound with a representative primary amine.

Materials and Reagents
  • This compound

  • Amine (e.g., Aniline, Benzylamine, or Morpholine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Anhydrous Diethyl Ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Protocol
  • Reaction Setup: In a flame-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench with water (10 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-1,5-naphthyridine derivative.

Data Presentation: A Comparative Overview of Reaction Conditions

The choice of catalyst, ligand, base, and solvent can significantly impact the outcome of the Buchwald-Hartwig amination. The following table summarizes representative conditions for the C-N coupling of 2-halo-1,5-naphthyridines with various amines, providing a starting point for optimization.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
1AnilinePd(OAc)₂ (2)Xantphos (4)NaOtBu (1.4)Toluene100High[4][5]
2MorpholinePd₂(dba)₃ (1.5)BINAP (3)Cs₂CO₃ (2.0)Dioxane110Good[3]
3BenzylaminePd(OAc)₂ (3)RuPhos (6)K₃PO₄ (2.0)t-BuOH100Moderate[6]
4IndolePd(OAc)₂ (2)DavePhos (4)K₂CO₃ (2.0)Toluene110Good

Troubleshooting and Field-Proven Insights

  • Low Yields: Incomplete reactions can be due to inactive catalyst or insufficient base. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. The choice of a bulkier, more electron-rich ligand such as RuPhos or BrettPhos may improve yields for challenging substrates.[6]

  • Side Reactions: The formation of hydrodehalogenated byproducts can occur. Lowering the reaction temperature or changing the solvent may mitigate this.

  • Difficult Purification: The removal of palladium residues can be challenging. Filtration through a pad of Celite® or treatment with a metal scavenger can be effective.

Logical Relationships and Experimental Workflows

The following diagram illustrates the logical workflow for a typical Buchwald-Hartwig amination experiment.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Reagents: - this compound - Amine - Base - Catalyst & Ligand Setup Assemble Reaction in Schlenk Tube Reagents->Setup Solvent Prepare Anhydrous, Degassed Solvent Solvent->Setup Inert Establish Inert Atmosphere Setup->Inert Heat Heat and Stir Inert->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Aqueous Workup & Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

References

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Application Notes and Protocols for the Synthesis of 2-aryl-1,5-naphthyridines via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science. Its rigid, planar structure and the presence of two nitrogen atoms impart unique electronic and hydrogen-bonding properties, making it a cornerstone for the design of a diverse array of biologically active compounds.[1] Derivatives of 1,5-naphthyridine have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and kinase inhibitory effects.[1][2] Consequently, the development of efficient and versatile synthetic methodologies to access functionalized 1,5-naphthyridines is of paramount importance to researchers in drug discovery and development.

The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and highly utilized tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[3][4] Its broad functional group tolerance, relatively mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives make it an ideal choice for the late-stage functionalization of complex molecules.[5][6] This application note provides a detailed guide for the synthesis of 2-aryl-1,5-naphthyridines via the Suzuki-Miyaura coupling of a 2-halo-1,5-naphthyridine precursor with various arylboronic acids. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol, and provide insights into troubleshooting common challenges associated with this transformation.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle. A fundamental understanding of this mechanism is crucial for rationalizing the choice of reagents and reaction conditions, as well as for effective troubleshooting.[7][8]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_complex [R¹-Pd(II)L₂-X] (Palladium(II) Complex) Pd0->PdII_complex R¹-X OxAdd Oxidative Addition PdII_biaryl [R¹-Pd(II)L₂-R²] PdII_complex->PdII_biaryl R²-B(OR)₃⁻ Transmetalation Transmetalation Boronate R²-B(OR)₃⁻ (Activated Boronic Acid) Boronate->PdII_biaryl Base Base (e.g., K₃PO₄) Base->Boronate Activation Boronic_Acid R²-B(OH)₂ Boronic_Acid->Base PdII_biaryl->Pd0 Product R¹-R² (2-Aryl-1,5-naphthyridine) PdII_biaryl->Product R¹-R² RedElim Reductive Elimination Aryl_Halide R¹-X (2-Halo-1,5-naphthyridine) Aryl_Halide->PdII_complex

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halo-1,5-naphthyridine. This is often the rate-limiting step, especially with less reactive chlorides.[8] The electron-deficient nature of the pyridine ring in the naphthyridine substrate can facilitate this step.[4]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium(II) center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[7] The choice of base is critical and can significantly influence the reaction rate and outcome.

  • Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are eliminated as the final 2-aryl-1,5-naphthyridine product, regenerating the active Pd(0) catalyst.[8]

Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-1,5-naphthyridine

This protocol provides a detailed procedure for a representative Suzuki-Miyaura coupling of 2-chloro-1,5-naphthyridine with 4-methoxyphenylboronic acid.

Materials and Reagents:

  • 2-Chloro-1,5-naphthyridine

  • 4-Methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane ([Pd(dppf)Cl₂]·CH₂Cl₂)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized water, degassed

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Septum and needles

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath with a temperature controller

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Figure 2: Experimental workflow for the synthesis of 2-aryl-1,5-naphthyridines.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-chloro-1,5-naphthyridine (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add [Pd(dppf)Cl₂]·CH₂Cl₂ (0.03 mmol, 3 mol%) to the flask.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure the reaction is performed under an oxygen-free atmosphere.[9]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. The typical solvent ratio is 4:1 dioxane to water.

  • Degassing: Further degas the reaction mixture by bubbling a gentle stream of the inert gas through the solution for 10-15 minutes.[10]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(4-methoxyphenyl)-1,5-naphthyridine.

Key Experimental Choices and Their Rationale

  • Catalyst System ([Pd(dppf)Cl₂]): For electron-deficient heteroaryl chlorides, a highly active catalyst is required to facilitate the challenging oxidative addition step.[11] [Pd(dppf)Cl₂] is a robust and efficient pre-catalyst for this purpose.[12][13] The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center and promotes both oxidative addition and reductive elimination.[7]

  • Base (K₃PO₄): The base plays a crucial role in activating the boronic acid for transmetalation. Potassium phosphate is a moderately strong base that is effective in many Suzuki couplings, particularly with heteroaromatic substrates.[11] It is generally preferred over stronger bases like hydroxides, which can promote protodeboronation, a common side reaction.[14]

  • Solvent System (1,4-Dioxane/Water): The use of a mixed solvent system is common in Suzuki reactions. 1,4-Dioxane is a good solvent for the organic reagents, while the addition of water helps to dissolve the inorganic base and can facilitate the transmetalation step.[15][16] It is critical to use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions.

Substrate Scope and Expected Yields

The described protocol is generally applicable to a wide range of arylboronic acids. The electronic nature of the substituents on the arylboronic acid can influence the reaction efficiency.

EntryArylboronic Acid (R)ProductYield (%)
14-Methoxyphenyl2-(4-Methoxyphenyl)-1,5-naphthyridine85-95
2Phenyl2-Phenyl-1,5-naphthyridine80-90
34-Fluorophenyl2-(4-Fluorophenyl)-1,5-naphthyridine75-85
43-Thienyl2-(Thiophen-3-yl)-1,5-naphthyridine70-80
54-(Trifluoromethyl)phenyl2-(4-(Trifluoromethyl)phenyl)-1,5-naphthyridine65-75

Yields are approximate and can vary depending on the specific reaction conditions and purification. Generally, electron-donating groups on the arylboronic acid tend to give higher yields, while strongly electron-withdrawing groups may require longer reaction times or slightly modified conditions.[4][6]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents- Use a fresh, high-quality catalyst.- Ensure thorough degassing of solvents and the reaction mixture.[14] - Use anhydrous solvents and dry the base.
Protodeboronation - Presence of excess water- Base is too strong- High reaction temperature- Use anhydrous conditions or switch to a less aqueous solvent system.[14] - Use a weaker base such as K₂CO₃ or CsF.[14] - Attempt the reaction at a lower temperature.[14] - Consider using a more stable boronic ester (e.g., pinacol ester).[14]
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) precatalyst without complete reduction to Pd(0)- Ensure a strictly inert atmosphere throughout the reaction.[11] - Use a Pd(0) source like Pd₂(dba)₃.[14]
Dehalogenation of Starting Material - Catalyst deactivation and competing reduction pathway- Change the solvent or base.[11] - Use a more robust ligand that promotes the desired cross-coupling over reduction.
Catalyst Inhibition - Coordination of the naphthyridine nitrogen to the palladium center- Increase the catalyst loading.[14] - Use bulky, electron-rich ligands (e.g., Buchwald-type biarylphosphine ligands) that can favor the desired catalytic cycle over catalyst inhibition.[11]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 2-aryl-1,5-naphthyridines. By carefully selecting the catalyst system, base, and solvent, and by maintaining a strictly inert atmosphere, high yields of the desired products can be achieved. The protocol and troubleshooting guide presented here provide a solid foundation for researchers to successfully implement this important transformation in their own laboratories, facilitating the exploration of the chemical space around the valuable 1,5-naphthyridine scaffold.

References

  • Al-Masum, M., & El-Sayed, E. (2020). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • BenchChem. (2025). preventing protodeboronation in Suzuki reactions of bromo-naphthyridines. BenchChem.
  • Fors, B. P., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(43), 15914–15917.
  • BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. BenchChem.
  • Wikipedia. (2024). Suzuki reaction. In Wikipedia.
  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (2025, August 7).
  • LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. (n.d.).
  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2025, December 26). The Journal of Physical Chemistry B.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Mohammed, S., & Ali Maher, K. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203.
  • Li, J., et al. (2019). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds.
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applic
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. BenchChem.
  • Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. (n.d.). Organic & Biomolecular Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine. BenchChem.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2025, December 22).
  • Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine | Request PDF. (2025, October 27).
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). Molecules.
  • For the pro's (Suzuki) : r/Chempros. (2024, June 12). Reddit.
  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2025, July 2).
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(7), 331–337.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros. (2021, July 9). Reddit.
  • Reagents for Suzuki-Miyaura Cross-Coupling Reactions [Pd(dppf)Cl2.CH2Cl2, Cs2CO3] | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
  • Substrate scope for Suzuki−Miyaura coupling reaction using the... | Download Scientific Diagram. (n.d.).
  • Which conditions are favorable for the efficient Suzuki coupling? (2014, July 7).

Sources

Application Notes and Protocols: A Guide to the Direct C-H Functionalization of 1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1,5-Naphthyridines and the Imperative of C-H Functionalization

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant biological activity. Its presence in pharmaceuticals and agrochemicals underscores its importance in drug discovery and development.[1][2][3] Traditionally, the synthesis of functionalized 1,5-naphthyridines has relied on classical cross-coupling reactions, which necessitate the pre-functionalization of the heterocyclic core, often involving multiple synthetic steps and the generation of stoichiometric organometallic waste.[4]

Direct C-H functionalization has emerged as a paradigm-shifting strategy in modern organic synthesis, offering a more atom- and step-economical approach to the diversification of complex molecules.[4][5] By directly converting inert C-H bonds into new carbon-carbon or carbon-heteroatom bonds, this methodology streamlines synthetic routes, reduces waste, and allows for the late-stage modification of intricate molecular architectures.[5] This application note provides a detailed experimental protocol for the palladium-catalyzed direct C-H arylation of 1,5-naphthyridine, a representative transformation that opens avenues for the rapid generation of novel analogues for scientific investigation.

Core Principles of Palladium-Catalyzed Direct C-H Arylation

The direct arylation of heteroaromatic compounds, such as 1,5-naphthyridine, is typically achieved through a palladium-catalyzed process. The generally accepted mechanism involves a concerted metalation-deprotonation (CMD) pathway. The key steps in this catalytic cycle are:

  • C-H Activation: The palladium catalyst, often in the presence of a ligand and an additive like pivalic acid, coordinates to the heterocycle and cleaves a C-H bond to form a palladacycle intermediate. The nitrogen atoms in the 1,5-naphthyridine ring play a crucial role in directing this activation to an adjacent C-H bond.

  • Oxidative Addition: The aryl halide (e.g., an aryl bromide) undergoes oxidative addition to the palladium center.

  • Reductive Elimination: The two organic fragments (the naphthyridinyl group and the aryl group) couple and are eliminated from the palladium center, forming the desired C-C bond and regenerating the active palladium catalyst.

The choice of catalyst, ligand, base, and solvent is critical for achieving high efficiency and regioselectivity in these transformations.[3][6]

Visualizing the Catalytic Cycle and Experimental Workflow

Catalytic Cycle for Direct C-H Arylation Catalytic Cycle for Direct C-H Arylation of 1,5-Naphthyridine pd0 Pd(0) Catalyst pd_complex Pd(II) Intermediate pd0->pd_complex Oxidative Addition palladacycle Palladacycle pd_complex->palladacycle C-H Activation (CMD) product Arylated 1,5-Naphthyridine palladacycle->product Reductive Elimination base Base naphthyridine 1,5-Naphthyridine naphthyridine->palladacycle aryl_halide Ar-X aryl_halide->pd_complex hx H-X Experimental Workflow Experimental Workflow for Direct C-H Arylation setup Reaction Setup (Inert Atmosphere) reagents Add Reagents: 1,5-Naphthyridine, Aryl Bromide, Pd(OAc)2, Ligand, Base, Solvent setup->reagents heating Heating (e.g., 120 °C, 18 h) reagents->heating monitoring Reaction Monitoring (TLC, GC-MS) heating->monitoring workup Aqueous Work-up & Extraction monitoring->workup purification Column Chromatography workup->purification characterization Product Characterization (NMR, MS) purification->characterization

Sources

Application Notes & Protocols: A Prospective Analysis of 2-Bromo-1,5-Naphthyridine in Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The field of visible-light photoredox catalysis has revolutionized modern organic synthesis by providing mild and efficient pathways for a vast array of chemical transformations.[1] While ruthenium and iridium polypyridyl complexes have dominated the landscape, there is a growing demand for novel, tunable, and potentially metal-free photocatalytic scaffolds.[2] This document presents a prospective analysis of 2-Bromo-1,5-naphthyridine, a heterocyclic compound that, while currently unestablished as a photocatalyst, possesses intrinsic electronic and structural features that make it a compelling candidate for investigation.

This guide provides the theoretical foundation, key photophysical considerations, and robust experimental protocols necessary to synthesize, characterize, and evaluate the potential of this compound as a novel photoredox catalyst. We will explore how its unique properties can be harnessed and systematically tuned, offering a foundational roadmap for researchers, chemists, and drug development professionals aiming to expand the toolkit of modern photocatalysis.

The Theoretical Case for this compound

The potential of a molecule to act as a photoredox catalyst is dictated by its ability to absorb light, reach a sufficiently long-lived excited state, and engage in single-electron transfer (SET) with a substrate.[3]

The 1,5-Naphthyridine Core: An Electron-Deficient Scaffold

The 1,5-naphthyridine ring system is an isomeric pyridopyridine, essentially a naphthalene core where two CH groups are replaced by nitrogen atoms.[4] This incorporation of two electronegative nitrogen atoms renders the aromatic system electron-deficient, which is a desirable trait for accepting an electron in a reductive quenching cycle. The electronic properties of this core can be finely tuned through substitution, making it an attractive platform for catalyst design.[5]

The Bromo Substituent: A Dual-Functionality Handle

The bromine atom at the 2-position is not a passive substituent; it is a critical feature that offers two strategic advantages:

  • Heavy-Atom Effect: The presence of a relatively heavy atom like bromine can promote intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁). Triplet states are typically much longer-lived than singlet states, providing a greater temporal window for the excited catalyst to interact with and perform electron transfer with a substrate molecule.[6]

  • Synthetic Handle for Derivatization: The C-Br bond is a versatile functional group for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[4] This allows for the late-stage diversification of the catalyst scaffold. By appending various electron-donating or electron-withdrawing groups, a researcher can systematically tune the catalyst's photophysical and electrochemical properties, such as its absorption wavelength and redox potentials.[7]

Proposed Catalytic Cycles

Upon absorbing a photon of light, the this compound photocatalyst (PC) is promoted to an excited state (PC*). From this excited state, it can participate in one of two primary catalytic cycles, depending on the nature of the substrate and sacrificial agent.

  • Reductive Quenching Cycle: The excited catalyst PC* is "quenched" by a sacrificial electron donor (e.g., an amine), forming a potent reductant (PC•⁻). This reduced catalyst then donates an electron to the substrate to initiate the desired chemistry.

  • Oxidative Quenching Cycle: The excited catalyst PC* is quenched by the substrate, which accepts an electron, forming a powerful oxidant (PC•⁺). This oxidized catalyst is then regenerated by a sacrificial electron acceptor.

Photoredox_Catalytic_Cycles Figure 1. General Photoredox Catalytic Cycles cluster_0 Reductive Quenching Cycle cluster_1 Oxidative Quenching Cycle PC_red PC PC_star_red PC* PC_red->PC_star_red PC_minus PC•⁻ PC_star_red->PC_minus SET Donor_plus Donor•⁺ PC_star_red->Donor_plus Quenching PC_minus->PC_red SET Product_red Product (A•⁻) PC_minus->Product_red Donor Sacrificial Donor Donor->Donor_plus Substrate_red Substrate (A) Substrate_red->Product_red PC_ox PC PC_star_ox PC* PC_ox->PC_star_ox PC_plus PC•⁺ PC_star_ox->PC_plus SET Acceptor_plus D•⁺ PC_star_ox->Acceptor_plus Quenching PC_plus->PC_ox SET Sac_Acceptor_minus Acceptor•⁻ PC_plus->Sac_Acceptor_minus Acceptor Substrate (D) Acceptor->Acceptor_plus Sac_Acceptor Sacrificial Acceptor Sac_Acceptor->Sac_Acceptor_minus

Caption: Proposed photoredox cycles for this compound (PC).

Protocols for Catalyst Synthesis, Characterization, and Evaluation

The following protocols provide a comprehensive workflow for any research group to begin investigating this compound as a photoredox catalyst.

Protocol 1: Synthesis of this compound

This procedure is based on established methods for the conversion of hydroxy-naphthyridines to their bromo-derivatives. The required starting material, 2-hydroxy-1,5-naphthyridine, can be synthesized via established literature procedures.

Objective: To synthesize the target compound this compound.

Materials:

  • 2-Hydroxy-1,5-naphthyridine

  • Phosphorus oxybromide (POBr₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-hydroxy-1,5-naphthyridine (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (N₂ or Argon), carefully add phosphorus oxybromide (POBr₃, 3.0 - 5.0 eq).

  • Heating: Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes), checking for the consumption of the starting material.

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature, then slowly and carefully pour it over crushed ice in a beaker with vigorous stirring. Caution: This is an exothermic process.

  • Neutralization: Slowly add saturated NaHCO₃ solution to neutralize the excess acid until the effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Photophysical and Electrochemical Characterization

Understanding the fundamental photophysical properties is crucial to predicting a catalyst's behavior.

Objective: To determine the key parameters that govern the photocatalytic potential.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer (Fluorescence Spectrometer)

  • Time-Correlated Single Photon Counting (TCSPC) or similar instrument for lifetime measurements

  • Potentiostat for Cyclic Voltammetry (CV)

Procedure:

  • Sample Preparation: Prepare dilute solutions (~10⁻⁵ M) of the synthesized this compound in a degassed, spectroscopy-grade solvent (e.g., acetonitrile or dichloromethane).

  • UV-Vis Absorption: Record the absorption spectrum to determine the absorption maxima (λₘₐₓ) and the molar extinction coefficient (ε). This identifies the wavelengths of light the molecule absorbs.

  • Fluorescence Emission: Excite the sample at its λₘₐₓ and record the emission spectrum. The wavelength of maximum emission (λₑₘ) is used to calculate the zero-zero spectroscopic energy (E₀,₀).

  • Fluorescence Quantum Yield (Φf): Measure the quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄). This measures the efficiency of the emissive pathway.

  • Excited-State Lifetime (τ): Measure the fluorescence decay profile to determine the lifetime of the excited state. A longer lifetime is generally favorable for catalysis.

  • Cyclic Voltammetry (CV):

    • Prepare a solution of the compound (~1 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M TBAPF₆).

    • Use a standard three-electrode setup (e.g., glassy carbon working electrode, platinum counter electrode, and Ag/AgNO₃ reference electrode).

    • Record the cyclic voltammogram to determine the ground-state oxidation (Eₒₓ) and reduction (EᵣₑᏧ) potentials. Ferrocene should be used as an internal standard for referencing.

  • Calculation of Excited-State Potentials:

    • The excited-state potentials, which determine the catalyst's redox power upon irradiation, are calculated as follows:

      • Excited-State Oxidation Potential: E*ₒₓ = Eₒₓ - E₀,₀

      • Excited-State Reduction Potential: E*ᵣₑᏧ = EᵣₑᏧ + E₀,₀

    • The zero-zero energy (E₀,₀ in eV) is estimated from the intersection of the normalized absorption and emission spectra or from the λₑₘ.

ParameterSymbolMethodSignificance
Absorption Max.λₘₐₓUV-VisDetermines required light source wavelength.
Molar AbsorptivityεUV-VisMeasures light-harvesting efficiency.
Emission Max.λₑₘFluorescenceUsed to calculate excited-state energy.
0-0 EnergyE₀,₀SpectroscopyEnergy of the excited state.
Quantum YieldΦfFluorescenceEfficiency of radiative decay.
Excited-State LifetimeτTCSPCTime available for electron transfer.
Ground-State OxidationEₒₓCVEase of removing an electron (ground state).
Ground-State ReductionEᵣₑᏧCVEase of adding an electron (ground state).
Excited-State OxidationEₒₓCalculationOxidizing power of the excited catalyst.
Excited-State ReductionEᵣₑᏧCalculationReducing power of the excited catalyst.

Table 1: Key Parameters for Catalyst Characterization.

Protocol 3: Proof-of-Concept Catalytic Activity Screening

A reductive dehalogenation reaction is an excellent benchmark for testing the potential of a new photoredox catalyst in a reductive quenching cycle.

Objective: To evaluate the catalytic activity of this compound in a model reaction.

Model Reaction: Reductive debromination of an activated bromide.

Materials:

  • Ethyl 2-bromo-2-phenylacetate (Substrate)

  • This compound (Catalyst)

  • Hantzsch Ester or a tertiary amine like DIPEA (Sacrificial Reductant)

  • Anhydrous, degassed solvent (e.g., Acetonitrile or DMF)

  • Blue LED light source (e.g., 450 nm)

  • Schlenk tubes or vials with septa

  • Internal standard for GC/NMR analysis (e.g., dodecane)

Procedure:

  • Reaction Setup: To a Schlenk tube, add the substrate (e.g., 0.1 mmol, 1.0 eq), the sacrificial reductant (1.5 eq), this compound (1-5 mol%), and the internal standard.

  • Degassing: Seal the tube with a septum and degas the solvent (2 mL) via three freeze-pump-thaw cycles. Add the degassed solvent to the tube under an inert atmosphere.

  • Irradiation: Place the reaction tube approximately 5-10 cm from the blue LED light source. Use a fan to maintain the reaction at room temperature.

  • Control Experiments: Set up parallel reactions: one without the catalyst and one without light to ensure both are necessary for the transformation.

  • Monitoring: At various time points (e.g., 2, 4, 8, 24 hours), take aliquots from the reaction mixture, dilute with a suitable solvent, and analyze by GC or ¹H NMR to determine the conversion and yield by comparing the substrate and product peaks to the internal standard.

EntryCatalyst (mol%)LightTime (h)Conversion (%)Yield (%)
11Blue LED24
25Blue LED24
31Dark24
40Blue LED24

Table 2: Template for Reporting Catalytic Screening Results.

Strategy for Catalyst Optimization and Derivatization

A key advantage of the this compound scaffold is its potential for systematic optimization through cross-coupling chemistry. By replacing the bromine atom with various aryl or heteroaryl groups, one can tune the catalyst's electronic properties to match the demands of a specific chemical transformation.

Caption: Strategy for tuning catalyst properties via cross-coupling.

  • Electron-Donating Groups (e.g., methoxy-phenyl): These groups will generally raise the energy of the molecular orbitals, making the catalyst a stronger reductant in its excited state (more negative E*ᵣₑᏧ) and easier to oxidize (less positive Eₒₓ).

  • Electron-Withdrawing Groups (e.g., trifluoromethyl-phenyl): These groups will lower the orbital energies, making the catalyst a stronger oxidant in its excited state (more positive E*ₒₓ) and easier to reduce (less negative EᵣₑᏧ).

Conclusion and Future Outlook

This compound represents an unexplored but highly promising scaffold for the development of new photoredox catalysts. Its inherent electron-deficient nature, combined with the dual-functionality of the bromo-substituent as a heavy atom and a synthetic handle, provides a rich platform for rational catalyst design. The protocols outlined in this guide provide a clear and comprehensive pathway for synthesizing, characterizing, and evaluating this molecule's catalytic potential. Through systematic derivatization, it is conceivable to develop a library of 1,5-naphthyridine-based catalysts with finely tuned redox properties, tailored for a wide range of challenging and valuable chemical transformations. The experimental validation of this scaffold could unlock a new class of organic photocatalysts, contributing significantly to the advancement of sustainable, light-driven chemistry.

References

  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5322–5363. [Link]

  • Stephenson, C. R. J., et al. (2009). Reductive Dehalogenation Using Visible-Light-Mediated Photoredox Catalysis. Journal of the American Chemical Society, 131(25), 8756–8757. [Link]

  • Romero, N. A., & Nicewicz, D. A. (2016). Organic Photoredox Catalysis. Chemical Reviews, 116(17), 10075–10166. [Link]

  • Czuba, W., & Woźniak, M. (1965). Syntheses of the isomeric amino- and bromo-1,5-naphthyridines. Roczniki Chemii, 39, 1815-1821. (Note: Direct URL unavailable, referenced through secondary sources).
  • Wikipedia contributors. (2023). Photoredox catalysis. Wikipedia, The Free Encyclopedia. [Link]

  • Twilton, J., et al. (2017). The Merger of Transition Metal and Photoredox Catalysis. Nature Reviews Chemistry, 1(7), 0052. [Link]

  • Strieth-Kalthoff, F., et al. (2018). The steadily growing interest in substituting precious-metal photoredox catalysts with organic surrogates. Angewandte Chemie International Edition, 57(32), 10422-10434. [Link]

  • Shaw, M. H., et al. (2016). The Electron Is a Catalyst. The Journal of Organic Chemistry, 81(16), 6898–6926. [Link]

  • Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(18), 4165. [Link]

  • Lemos, A., et al. (2021). Mechanisms of Photoredox Catalysts: The Role of Optical Spectroscopy. RECERCAT. [Link]

  • Skubi, K. L., et al. (2016). A New Twist on Old Dyes: A Protocol for Stern–Volmer Analysis of Photoredox Catalysts. The Journal of Organic Chemistry, 81(24), 12547–12555. [Link]

  • Fukuzumi, S., & Ohkubo, K. (2014). A protocol for determining the excited-state redox potentials of photocatalysts. Dalton Transactions, 43(36), 13531-13543. [Link]

  • Gentry, E. C., et al. (2021). Ad Hoc Adjustment of Photoredox Properties by the Late-Stage Diversification of Acridinium Photocatalysts. Organic Letters, 23(13), 5143–5147. [Link]

  • Ravelli, D., et al. (2016). Photoredox Catalysis: A Mild and Sustainable Tool for C–H Functionalization. Chemical Reviews, 116(17), 9850–9913. [Link]

  • Marzo, L., et al. (2018). Mechanistic Studies in Photocatalysis. Angewandte Chemie International Edition, 58(12), 3730-3747. [Link]

  • Al-Ghamdi, A. A., & Al-Zahrani, F. F. (2022). Characterization Techniques in Photocatalysis. Catalysts, 12(10), 1184. [Link]

  • Brown, D. J. (2008). The Naphthyridines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc. [Link]

  • Palacios, F., et al. (2019). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 24(17), 3123. [Link]

  • van der Plas, H. C., et al. (1976). Hetarynes XIV: Action of potassium amide on 2‐, 3‐ and 4‐bromo‐1,5‐naphthyridines. Recueil des Travaux Chimiques des Pays-Bas, 95(10), 233-237. [Link]

Sources

Application Notes and Protocols for the Synthesis of Naphthyridines via Intramolecular Heck Reaction of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Synthesis of Naphthyridines

Naphthyridines, a class of bicyclic heteroaromatic compounds containing two nitrogen atoms, are privileged scaffolds in medicinal chemistry and materials science. Their structural resemblance to quinolines and purines has led to their incorporation into a wide array of biologically active molecules, including potent enzyme inhibitors and therapeutic agents.[1] The intramolecular Heck reaction has emerged as a powerful and versatile tool for the construction of the naphthyridine core, offering a direct and often regioselective pathway to these valuable heterocycles.[2][3] This palladium-catalyzed cyclization of appropriately substituted vinyl pyridines provides a convergent and efficient strategy for creating complex molecular architectures.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the critical parameters, experimental protocols, and mechanistic insights for the successful application of the intramolecular Heck reaction in the synthesis of naphthyridines.

Mechanistic Rationale: The Palladium Catalytic Cycle

The intramolecular Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[4][5] Understanding this mechanism is paramount for rational optimization of reaction conditions. The key steps involve:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide (or triflate) on the substituted pyridine precursor, forming a Pd(II) intermediate.[5]

  • Migratory Insertion: The tethered alkene then coordinates to the palladium center, followed by syn-migratory insertion of the alkene into the Pd-carbon bond. This step forms the new carbon-carbon bond and creates the carbocyclic ring.[6]

  • β-Hydride Elimination: A syn-β-hydride elimination from the resulting alkylpalladium intermediate releases the cyclized product and a hydridopalladium(II) species.[6]

  • Reductive Elimination: Finally, reductive elimination, typically facilitated by a base, regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

The regioselectivity of the β-hydride elimination step is a crucial factor in determining the final product, and can often be influenced by the choice of ligands and additives.[7]

Heck_Mechanism Pd(0)Ln Pd(0)Ln Pd(II) Complex (I) Pd(II) Complex (I) Pd(0)Ln->Pd(II) Complex (I) Alkyl-Pd(II) (II) Alkyl-Pd(II) (II) Pd(II) Complex (I)->Alkyl-Pd(II) (II) Migratory Insertion Hydrido-Pd(II) (III) Hydrido-Pd(II) (III) Alkyl-Pd(II) (II)->Hydrido-Pd(II) (III) β-Hydride Elimination Naphthyridine Naphthyridine Alkyl-Pd(II) (II)->Naphthyridine Hydrido-Pd(II) (III)->Pd(0)Ln Reductive Elimination (Base) Substituted Pyridine (Ar-X) Substituted Pyridine (Ar-X) Substituted Pyridine (Ar-X)->Pd(II) Complex (I) Oxidative Addition

Figure 1. Simplified catalytic cycle of the intramolecular Heck reaction for naphthyridine synthesis.

Optimizing Reaction Conditions: A Guide to Key Parameters

The success of the intramolecular Heck reaction for naphthyridine synthesis is highly dependent on the careful selection and optimization of several key parameters.

Table 1: Critical Parameters for the Intramolecular Heck Reaction
ParameterCommon ChoicesRationale and Field-Proven Insights
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂Pd(OAc)₂ is often preferred due to its air stability and cost-effectiveness.[3] Pd₂(dba)₃ is a common choice for a Pd(0) source. The choice of precatalyst can influence the rate of oxidative addition.
Ligand PPh₃, P(o-tol)₃, dppf, Xantphos, Buchwald ligandsThe ligand stabilizes the palladium catalyst and modulates its reactivity.[8] Bulky, electron-rich phosphine ligands can facilitate oxidative addition and influence regioselectivity. For challenging substrates, specialized ligands like Xantphos may be necessary to promote cyclization.[2][3]
Base K₂CO₃, Cs₂CO₃, Et₃N, DBU, Proton SpongeAn inorganic base like K₂CO₃ is commonly used and effective.[2] Organic bases such as triethylamine (Et₃N) can also be employed.[4] The base is crucial for the reductive elimination step to regenerate the Pd(0) catalyst.
Solvent DMF, DMAc, NMP, Toluene, AcetonitrileHigh-boiling polar aprotic solvents like DMF or DMAc are frequently used to ensure solubility of the reagents and to allow for higher reaction temperatures, which are often required.[9]
Temperature 80 - 140 °CThe optimal temperature is a balance between achieving a sufficient reaction rate and preventing catalyst decomposition.[10] Higher temperatures are often necessary to drive the cyclization to completion.
Additives Phase-transfer catalysts (e.g., TBAB)In cases of poor solubility or slow reaction rates, a phase-transfer catalyst can be beneficial.

Experimental Protocols

General Protocol for Intramolecular Heck Cyclization

This protocol provides a general starting point for the synthesis of naphthyridines from substituted vinyl pyridines. Optimization of the specific ligand, base, solvent, and temperature will likely be necessary for each unique substrate.

Materials:

  • Substituted vinyl pyridine (1.0 mmol)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • Phosphine ligand (e.g., PPh₃, 0.10 mmol, 10 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., DMF, 10 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the substituted vinyl pyridine (1.0 mmol), palladium precatalyst (0.05 mmol), phosphine ligand (0.10 mmol), and base (2.0 mmol).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous, degassed solvent (10 mL) via syringe.

  • Place the reaction flask in a preheated oil bath or heating block at the desired temperature (e.g., 120 °C).

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired naphthyridine.

Specific Example: Synthesis of a 3H-pyrazolo[4,3-f][1][11]naphthyridine Derivative[2][12]

This protocol is adapted from a literature procedure for the synthesis of a pyrazolo-fused naphthyridine.

Materials:

  • Imine derivative of a β-halovinyl pyridyl aldehyde (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • Xantphos (0.10 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 3.0 mL)

Procedure:

  • A mixture of the imine substrate (1.0 mmol), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and K₂CO₃ (3.0 mmol) in DMF (3.0 mL) is placed in a sealed tube.

  • The reaction mixture is heated at 120 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to yield the 3H-pyrazolo[4,3-f][1][11]naphthyridine.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Substituted Pyridine Pd Catalyst Ligand Base B Add Degassed Solvent A->B C Inert Atmosphere (N₂ or Ar) B->C D Heat and Stir (e.g., 120 °C, 12h) C->D E Monitor Progress (TLC/LC-MS) D->E F Quench and Extract E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure Naphthyridine H->I

Figure 2. General experimental workflow for naphthyridine synthesis via intramolecular Heck reaction.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, incorrect base or solvent.Ensure all reagents are pure and the solvent is anhydrous and degassed.[10] Screen different palladium precatalysts, ligands, and bases. Increase the reaction temperature in increments.
Formation of Side Products Catalyst decomposition, competing reaction pathways (e.g., intermolecular coupling).Use a more robust ligand to stabilize the catalyst.[10] Ensure a truly inert atmosphere. Consider using a higher dilution to favor the intramolecular reaction.
Poor Regioselectivity Inappropriate ligand or reaction conditions.Screen different ligands, as their steric and electronic properties can influence the regioselectivity of β-hydride elimination.[7] The addition of certain salts can sometimes alter the reaction pathway.[12]

Conclusion

The intramolecular Heck reaction is a cornerstone of modern synthetic organic chemistry, providing a reliable and efficient method for the construction of the naphthyridine scaffold. By understanding the underlying mechanism and carefully optimizing the reaction parameters, researchers can successfully synthesize a diverse range of substituted naphthyridines for applications in drug discovery and materials science. This guide serves as a comprehensive resource to facilitate the successful implementation of this powerful synthetic transformation.

References

  • M. A. P. Martins, et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675–682. [Link]

  • D. K. T. Lo, et al. (2005). Highly Active Pd(II) Catalysts with trans-Bidentate Pyridine Ligands for the Heck Reaction. Organic Letters, 7(12), 2413–2416. [Link]

  • P. Anbarasan, et al. (2015). Palladium mediated regioselective intramolecular Heck reaction: synthesis of 1,3,4-trisubstituted pyrazolo[3,4-b]pyridines, 3H-pyrazolo[3,4-c]isoquinolines and 3H-pyrazolo[4,3-f][1][11]naphthyridines. RSC Advances, 5(28), 21845–21854. [Link]

  • Wikipedia. (n.d.). Heck reaction. In Wikipedia. Retrieved January 12, 2026, from [Link]

  • P. Anbarasan, et al. (2015). Palladium mediated regioselective intramolecular Heck reaction: synthesis of 1,3,4-trisubstituted pyrazolo[3,4-b]pyridines, 3H-pyrazolo[3,4-c]isoquinolines and 3H-pyrazolo[4,3-f][1][11]naphthyridines. RSC Publishing. [Link]

  • P. Anbarasan, et al. (2015). Palladium mediated regioselective intramolecular Heck reaction: synthesis of 1,3,4-trisubstituted pyrazolo[3,4-b]pyridines, 3H-pyrazolo[3,4-c]isoquinolines and 3H-pyrazolo[4,3-f][1][11]naphthyridines. RSC Publishing. [Link]

  • A. V. Gulevskaya, et al. (2022). Synthesis of Benzo[c][11][13]naphthyridinones and Benzo[c][14][13]naphthyridinones via Ruthenium-Catalyzed [2+2+2] Cycloaddition between 1,7-Diynes and Cyanamides. Organic Letters, 24(28), 5126–5131. [Link]

  • S. G. Manjunatha, et al. (2012). Unique tandem Heck-lactamization naphthyridinone ring formation between acrylanilides and halogenated pyridines. Tetrahedron Letters, 53(38), 5155-5157. [Link]

  • Wikipedia. (n.d.). Intramolecular Heck reaction. In Wikipedia. Retrieved January 12, 2026, from [Link]

  • A. V. Gulevskaya, et al. (2022). Synthesis of Benzo[c][11][13]naphthyridinones and Benzo[c][14][13]naphthyridinones via Ruthenium-Catalyzed [2+2+2] Cycloaddition between 1,7-Diynes and Cyanamides. ResearchGate. [Link]

  • A. G. Griesbeck, et al. (2018). Synthesis of benzo[c][11][13]naphthyridin‐4,5(3H, 6H)‐diones 7. ResearchGate. [Link]

  • S. K. Ghorai, et al. (2020). Heck coupling reaction by pyridine‐coordinated tridentate complex bearing benzimidazole‐NHC moiety. ResearchGate. [Link]

  • J. T. Link. (2002). The Intramolecular Heck Reaction. Organic Reactions, 60, 157-534. [Link]

  • A. A. El-Faham, et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(21), 5030. [Link]

  • M. C. Carreño, et al. (2014). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A. Matemáticas, 108(1), 329-351. [Link]

  • A. B. Dounay, et al. (2010). Palladium-Catalyzed Oxidative Heck Coupling of Vinyl Pyridines with Aryl Boronic Acids. ResearchGate. [Link]

  • D. M. L. G. Martins, et al. (2015). Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes. The Journal of Organic Chemistry, 80(23), 11957–11965. [Link]

  • M. A. P. Martins, et al. (2018). The promoting effect of pyridine ligands in the Pd-catalysed Heck–Matsuda reaction. New Journal of Chemistry, 42(10), 7624–7631. [Link]

  • M. A. P. Martins, et al. (2019). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. Chemistry – An Asian Journal, 14(17), 2954-2959. [Link]

  • A. B. Dounay, et al. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945–2964. [Link]

  • D. M. L. G. Martins, et al. (2015). Coordination-Accelerated Catalysis in the Heck Reaction Using N–H N-Heterocyclic Carbene Pd Complexes. The Journal of Organic Chemistry, 80(23), 11957–11965. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

  • M. A. P. Martins, et al. (2021). Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. RSC Advances, 11(52), 32909-32913. [Link]

  • S. L. Buchwald, et al. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • A. V. Gulevskaya, et al. (2020). Synthesis of benzo[c][1][11]naphthyridine derivatives. ResearchGate. [Link]

  • L. A. Paquette, et al. (1992). Palladium-catalyzed intramolecular cyclization of vinyl and aryl triflates. Associated regioselectivity of the beta-hydride elimination step. Acta Chemica Scandinavica, 46, 597–605. [Link]

  • D. W. C. MacMillan. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • A. B. Dounay, et al. (2010). ChemInform Abstract: Ligand-Free Palladium-Catalyzed Oxidative Heck Reaction of 4-Vinylpyridine with Arylboronic Acids: Selective Synthesis of (E)-4-Styrylpyridines. ResearchGate. [Link]

  • M. Anwair. (2012). Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. Semantic Scholar. [Link]

  • M. A. P. Martins, et al. (2017). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 13, 1948–1956. [Link]

  • T. Satoh, et al. (2013). Synthesis of heterocyclic compounds through palladium-catalyzed C-H cyclization processes. Journal of Synthetic Organic Chemistry, Japan, 71(11), 1162-1171. [Link]

  • M. A. P. Martins, et al. (2019). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. ResearchGate. [Link]

  • M. A. P. Martins, et al. (2009). Benzo[c][11][13]naphthyridines as inhibitors of PDK-1. Bioorganic & Medicinal Chemistry Letters, 19(17), 5039–5043. [Link]

  • M. A. P. Martins, et al. (2021). Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. Semantic Scholar. [Link]

  • P. Wipf. (2007). Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. Wipf Group. [Link]

  • J. Xiao, et al. (2009). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? The Journal of Organic Chemistry, 74(7), 2692–2698. [Link]

  • M. A. P. Martins, et al. (2021). (PDF) Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. ResearchGate. [Link]

  • J. D. S. D. S. dos Santos, et al. (2018). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • J. L. Renaud, et al. (2021). Palladium-catalyzed cascade cyclizations involving C–C and C–X bond formation: strategic applications in natural product synthesis. Chemical Society Reviews, 50(11), 6336-6380. [Link]

  • X. F. Wu, et al. (2019). Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. Chemical Communications, 55(72), 10754-10757. [Link]

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Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Substituted-1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1,5-Naphthyridines and the Advent of Microwave Synthesis

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. These nitrogen-containing heterocycles are integral to the development of novel therapeutics, including kinase inhibitors and antimalarial agents. The substitution pattern on the naphthyridine ring is crucial for modulating pharmacological activity, with the 2-position being a key site for derivatization.

Traditionally, the synthesis of these compounds has involved lengthy reaction times and often harsh conditions. However, the adoption of microwave-assisted organic synthesis (MAOS) has revolutionized the field. Microwave irradiation provides rapid, uniform heating of the reaction mixture, leading to dramatic reductions in reaction times, increased product yields, and often cleaner reaction profiles with fewer by-products. This technology aligns with the principles of green chemistry by minimizing energy consumption and waste generation.

This application note provides detailed protocols for two efficient microwave-assisted strategies for the synthesis of 2-substituted-1,5-naphthyridines: a classical approach via the Friedländer annulation and a modern cross-coupling strategy using the Suzuki-Miyaura reaction.

The Science Behind Microwave-Assisted Synthesis

Microwave heating operates through the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture.[1] This interaction leads to rapid heating through two primary mechanisms: dipolar polarization and ionic conduction. Polar molecules continuously reorient themselves to align with the oscillating electric field of the microwaves, generating heat through molecular friction. In the presence of ionic species, the rapid oscillation of ions under the influence of the electric field also contributes to the heating effect. This direct and instantaneous heating of the reaction volume, as opposed to the convective heating of the vessel walls in conventional methods, allows for precise temperature control and can lead to unique chemical transformations and selectivities.

Synthetic Strategy 1: Microwave-Assisted Friedländer Annulation

The Friedländer annulation is a powerful and direct method for constructing quinoline and naphthyridine ring systems. It involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. For the synthesis of 2-substituted-1,5-naphthyridines, the key starting material is 3-aminopyridine-2-carboxaldehyde.

While a specific microwave-assisted protocol for the 1,5-naphthyridine isomer is not extensively documented, the conditions can be expertly adapted from the successful and rapid microwave synthesis of the isomeric 1,8-naphthyridines.[2] The underlying mechanism involves an initial aldol-type condensation followed by a cyclizing dehydration to form the aromatic naphthyridine ring.

Diagram of the Friedländer Annulation Workflow

G cluster_start Starting Materials cluster_reaction Microwave-Assisted Reaction cluster_product Product 3-aminopyridine-2-carboxaldehyde 3-aminopyridine-2-carboxaldehyde MW Microwave Irradiation (e.g., 120-150 °C, 5-20 min) 3-aminopyridine-2-carboxaldehyde->MW alpha-Methylene Ketone α-Methylene Ketone (e.g., R-CO-CH3) alpha-Methylene Ketone->MW Product 2-Substituted-1,5-naphthyridine MW->Product Catalyst Base Catalyst (e.g., Piperidine, DABCO) Catalyst->MW

Caption: Workflow for the Microwave-Assisted Friedländer Annulation.

Protocol 1: Synthesis of 2-Phenyl-1,5-naphthyridine

This protocol is adapted from established microwave-assisted procedures for isomeric naphthyridines.[2]

Materials:

  • 3-Aminopyridine-2-carboxaldehyde (1.0 mmol, 122.1 mg)

  • Acetophenone (1.0 mmol, 120.2 mg, 117 µL)

  • Piperidine (0.2 mmol, 20 µL) or DABCO (0.2 mmol, 22.4 mg)[2]

  • Ethanol or Methanol (3 mL)

  • 10 mL microwave reaction vial with a magnetic stir bar

Instrumentation:

  • CEM Discover Microwave Synthesizer or equivalent single-mode microwave reactor.

Procedure:

  • To a 10 mL microwave reaction vial, add 3-aminopyridine-2-carboxaldehyde (122.1 mg), acetophenone (117 µL), and a magnetic stir bar.

  • Add 3 mL of ethanol and the base catalyst (e.g., 20 µL of piperidine).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 130°C for 15 minutes with stirring. Monitor the pressure to ensure it remains within the safe limits of the vessel.

  • After the reaction is complete, cool the vial to room temperature using compressed air.

  • The crude product may precipitate upon cooling. If not, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 2-phenyl-1,5-naphthyridine.

  • Characterize the product by NMR, IR, and mass spectrometry.

Expected Outcome: This rapid and efficient method is expected to produce the desired 2-phenyl-1,5-naphthyridine in good to excellent yield, significantly reducing the reaction time from hours to minutes compared to conventional heating.

Synthetic Strategy 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. This approach is particularly useful for synthesizing 2-aryl- or 2-heteroaryl-1,5-naphthyridines starting from a halogenated naphthyridine precursor, such as 2-chloro- or 2-iodo-1,5-naphthyridine. Microwave assistance has been shown to dramatically accelerate Suzuki-Miyaura reactions, often allowing them to reach completion in minutes.[3][4]

Diagram of the Suzuki-Miyaura Cross-Coupling Workflow

G cluster_start Starting Materials cluster_reaction Microwave-Assisted Reaction cluster_product Product 2-Halo-1,5-naphthyridine 2-Halo-1,5-naphthyridine (X = Cl, Br, I) MW Microwave Irradiation (e.g., 140-150 °C, 15-30 min) 2-Halo-1,5-naphthyridine->MW Boronic Acid Aryl/Heteroaryl Boronic Acid (R-B(OH)2) Boronic Acid->MW Product 2-Aryl/Heteroaryl-1,5-naphthyridine MW->Product Catalyst Palladium Catalyst & Ligand (e.g., Pd(PPh3)4, PdCl2(dppf)) Catalyst->MW Base Base (e.g., K2CO3, Cs2CO3) Base->MW

Caption: Workflow for the Microwave-Assisted Suzuki-Miyaura Cross-Coupling.

Protocol 2: Synthesis of 2-(4-Methoxyphenyl)-1,5-naphthyridine

This protocol is based on established microwave-assisted Suzuki-Miyaura coupling procedures for heterocyclic compounds.[3][5]

Materials:

  • 2-Chloro-1,5-naphthyridine (1.0 mmol, 164.6 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 6.7 mg)

  • Triphenylphosphine (PPh₃, 0.06 mmol, 15.7 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg)

  • Dioxane/Water (4:1 mixture, 4 mL)

  • 10 mL microwave reaction vial with a magnetic stir bar

Instrumentation:

  • CEM Discover Microwave Synthesizer or equivalent single-mode microwave reactor.

Procedure:

  • To a 10 mL microwave reaction vial, add 2-chloro-1,5-naphthyridine (164.6 mg), 4-methoxyphenylboronic acid (182.4 mg), Pd(OAc)₂ (6.7 mg), PPh₃ (15.7 mg), K₂CO₃ (276.4 mg), and a magnetic stir bar.

  • Add 4 mL of the dioxane/water (4:1) solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150°C for 20 minutes with stirring.

  • After completion, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2-(4-methoxyphenyl)-1,5-naphthyridine.

  • Characterize the product by NMR, IR, and mass spectrometry.

Data Summary and Characterization

The successful synthesis of 2-substituted-1,5-naphthyridines should be confirmed by a suite of analytical techniques.

Parameter Friedländer Annulation Suzuki-Miyaura Coupling
Typical Reaction Time 5 - 20 minutes15 - 30 minutes
Typical Temperature 120 - 150 °C140 - 150 °C
Typical Yields Good to ExcellentGood to Excellent
Key Advantages Atom economical, direct annulationBroad substrate scope, functional group tolerance

Spectroscopic Characterization Data (Exemplary for 2-Aryl-1,5-naphthyridines):

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the naphthyridine core protons, typically in the aromatic region (δ 7.5-9.0 ppm), along with signals corresponding to the substituent at the 2-position.

  • ¹³C NMR: The carbon NMR will display distinct signals for the eight carbons of the naphthyridine ring and the carbons of the substituent.

  • IR Spectroscopy: The IR spectrum will exhibit characteristic C=C and C=N stretching vibrations for the aromatic heterocyclic system in the 1600-1450 cm⁻¹ region, as well as bands corresponding to the substituent.

  • Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the calculated mass of the product.

Conclusion and Field-Proven Insights

The protocols detailed herein offer robust and highly efficient microwave-assisted pathways to 2-substituted-1,5-naphthyridines. The choice between the Friedländer annulation and the Suzuki-Miyaura coupling will depend on the availability of starting materials and the desired substituent at the 2-position. The Friedländer approach is more direct if the corresponding α-methylene ketone is readily available. The Suzuki coupling provides greater flexibility for introducing a wide variety of aryl and heteroaryl groups.

From an experimental standpoint, it is crucial to use a dedicated single-mode microwave reactor for optimal reproducibility and safety. The reaction times and temperatures provided are starting points and may require optimization for different substrates. For the Suzuki coupling, screening of different palladium catalysts, ligands, and bases may be necessary to achieve the highest yields for challenging substrates. These microwave-assisted methods represent a significant advancement, enabling researchers and drug development professionals to rapidly synthesize libraries of 2-substituted-1,5-naphthyridines for biological evaluation, thereby accelerating the drug discovery process.

References

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Available at: [Link]
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. Available at: [Link]
  • Simple and Rapid Microwave-Assisted Suzuki–Miyaura Cross-coupling in Betaine/Glycerol Natural Eutectic Solvent. PMC. Available at: [Link]
  • MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. TSI Journals. Available at: [Link]
  • Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. PMC. Available at: [Link]
  • Microwave Assisted Solvent Free Friedlander Synthesis of 1, | 12107. TSI Journals. Available at: [Link]
  • Microwave induced Friedlander condensation A facile synthesis of 1,8-naphthyridines. NIScPR Online Periodical Repository. Available at: [Link]
  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals. Available at: [Link]
  • Synthesis of pyrazolopyrimidinones using a "one-pot" approach under microwave irradiation. PubMed. Available at: [Link]
  • An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. Green Chemistry (RSC Publishing). Available at: [Link]
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. NIH. Available at: [Link]
  • Environmentally Friendly Nafion-Mediated Friedländer Quinoline Synthesis under Microwave Irradiation: Application to One-Pot Synthesis of Substituted Quinolinyl Chalcones. Semantic Scholar. Available at: [Link]
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Royal Society of Chemistry. Available at: [Link]
  • microwave assisted synthesis of 2-aryl benzimidazole. Sciforum. Available at: [Link]
  • Microwave Assisted Synthesis of Some 2-Alkyl and 2-Arylperimidines. Asian Journal of Chemistry. Available at: [Link]
  • Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. NIH. Available at: [Link]
  • One pot microwave assisted synthesis of various substituted guanidine derivatives using water as solvent A green chemistry approach. JOCPR. Available at: [Link]
  • Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach. MDPI. Available at: [Link]

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Troubleshooting & Optimization

Optimizing Suzuki coupling reaction conditions for bromo-naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of the Suzuki-Miyaura cross-coupling with bromo-naphthyridine substrates, designed for chemists in research and development.

Introduction: The Naphthyridine Challenge in Suzuki Couplings

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds.[1] However, when applied to nitrogen-containing heteroaromatics like bromo-naphthyridines, researchers often face significant challenges. The electron-deficient nature of the naphthyridine ring and the coordinating ability of its nitrogen atoms can lead to catalyst deactivation, low yields, and a host of unwanted side reactions.[2][3]

This technical support center provides a Senior Application Scientist's perspective on troubleshooting and optimizing these demanding reactions. We will move beyond standard protocols to explore the underlying causes of common failures and provide a logical framework for achieving high-yield, reproducible results.

Troubleshooting Guide: From Reaction Failure to Success

This section addresses the most common issues encountered during the Suzuki coupling of bromo-naphthyridines in a problem-and-solution format.

Problem 1: Low or No Yield of the Desired Product

A low or negligible yield is the most frequent and frustrating outcome. The cause often lies in one or more failing steps of the catalytic cycle.

The lone pair of electrons on the naphthyridine nitrogen can coordinate strongly to the palladium center, forming an off-cycle, inactive complex.[2] This is particularly problematic with less sterically hindered palladium catalysts.

Solution Strategy:

  • Switch to Bulky Ligands: Employ sterically demanding, electron-rich phosphine ligands (often called Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[4][5] These ligands create a crowded environment around the palladium atom, which disfavors coordination with the naphthyridine nitrogen and accelerates the desired reductive elimination step.

  • Use Pre-formed Catalysts (Precatalysts): Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often more stable and generate the active Pd(0) species more reliably than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[6]

The C-Br bond of the bromo-naphthyridine must be broken in the first step of the cycle. While C-Br bonds are generally reactive, the electronic properties of the naphthyridine ring can influence this step.

Solution Strategy:

  • Increase Temperature: Raising the reaction temperature (typically to 80-120 °C) can provide the necessary activation energy.[3][7]

  • Select an Appropriate Ligand: Electron-rich ligands enhance the electron density on the palladium, promoting its insertion into the C-Br bond. Ligands like SPhos and XPhos are excellent starting points.[5]

Naphthyridine derivatives can have poor solubility in common Suzuki solvents, leading to a heterogeneous mixture and slow reaction rates.

Solution Strategy:

  • Screen Solvents: While 1,4-dioxane/water or Toluene/water are common starting points, consider more polar aprotic solvents like DMF or DMAc, which can improve the solubility of polar substrates.[8][9] Be aware that solvent choice can also impact selectivity and side reactions.[10][11]

  • Increase Dilution: While seemingly counterintuitive, sometimes increasing the solvent volume can bring all components into solution, facilitating the reaction.

Use the following decision tree to systematically address low-yield issues.

G start Low or No Yield Observed check_sm Verify Starting Material Purity & Integrity start->check_sm check_inert Ensure Rigorous Inert Atmosphere (Degassing) check_sm->check_inert If SMs are OK screen_catalyst Screen Catalyst System (Ligand & Pd Source) check_inert->screen_catalyst If setup is inert ligands Try Bulky Ligands: - SPhos - XPhos - RuPhos screen_catalyst->ligands precatalysts Use Precatalysts: - XPhos Pd G3/G4 screen_catalyst->precatalysts optimize_base Optimize Base screen_catalyst->optimize_base If yield still low base_options Try Stronger, Anhydrous Bases: - K3PO4 - Cs2CO3 optimize_base->base_options optimize_solvent Optimize Solvent & Temperature optimize_base->optimize_solvent If yield still low solvent_options Try Higher Boiling Solvents: - Toluene - DMF optimize_solvent->solvent_options success Yield Improved optimize_solvent->success Monitor Progress

Caption: A workflow diagram for troubleshooting low yields.

Problem 2: Significant Byproduct Formation

Even when the reaction proceeds, the formation of byproducts can complicate purification and drastically reduce the isolated yield.

This is the hydrolysis of the boronic acid's C-B bond, replacing it with a C-H bond. This side reaction consumes the nucleophile and is a major issue for heteroaromatic Suzuki couplings.[12][13]

Causes:

  • Presence of water in the reaction.[12]

  • High temperatures and prolonged reaction times.[12]

  • Certain bases can accelerate the process.[12]

Solution Strategy:

  • Use a More Stable Boron Reagent: Switch from a boronic acid to a boronate ester, such as a pinacol (Bpin) or neopentyl glycol ester. These are significantly more resistant to protodeboronation.[5]

  • Employ Anhydrous Conditions: Use a strong, non-aqueous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in an anhydrous solvent like dioxane or toluene.[2][5]

  • Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed.

This involves the coupling of two molecules of the starting halide or two molecules of the boronic acid.

Causes:

  • Aryl Halide Homocoupling: Can be promoted by certain palladium catalyst systems.

  • Boronic Acid Homocoupling: Primarily caused by the presence of oxygen, which can participate in a competing catalytic cycle.[2]

Solution Strategy:

  • Rigorous Degassing: Ensure the solvent and reaction mixture are thoroughly deoxygenated. This is the most critical step. Common methods include:

    • Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes.[14]

    • Freeze-Pump-Thaw: A more thorough method involving freezing the solvent, evacuating the headspace, and thawing under an inert atmosphere, repeated three times.

  • Ligand Choice: Bulky phosphine ligands can often suppress homocoupling by favoring the desired cross-coupling pathway.[5]

This is the replacement of the bromine on the naphthyridine with a hydrogen atom, effectively destroying the electrophile.

Causes:

  • Can be promoted by certain bases or impurities in the reaction mixture.[2]

  • Some catalyst systems are more prone to this pathway.

Solution Strategy:

  • Screen Bases: If dehalogenation is a major issue, screen different bases. Sometimes a weaker base like K₂CO₃ or even an organic base may be preferable if it minimizes this side reaction.[5]

  • Re-evaluate Catalyst System: Try a different palladium source and ligand combination.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right palladium catalyst and ligand?

The catalyst system is the heart of the reaction. The choice depends on the electronic nature of your specific bromo-naphthyridine.

  • Palladium Source: Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) sources, respectively, that require a ligand to be added.[15] They are cost-effective but can be less reliable. Modern precatalysts like [Pd(XPhos)Cl₂] (PEPPSI-type) or Buchwald G3/G4 precatalysts are air-stable, easier to handle, and often give more reproducible results.[5][16]

  • Ligands: For electron-deficient substrates like naphthyridines, bulky, electron-rich monodentate phosphine ligands are the gold standard. They accelerate both the oxidative addition and the rate-limiting reductive elimination step while ensuring the catalyst remains in a monoligated state, which is often the most active.[17]

Ligand TypeExamplesKey Advantages for Naphthyridines
Buchwald Ligands SPhos, XPhos, RuPhosHighly active, promote difficult couplings, suppress catalyst deactivation.[5]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, form very stable Pd complexes, excellent for challenging substrates.[4][18]
Bidentate Ligands dppfCan be effective, but sometimes less active than monodentate ligands for heteroaromatics.
Q2: What is the mechanistic role of the base, and which one should I use?

The base plays multiple critical roles in the Suzuki coupling.[19][20] It is not merely a spectator.

  • Activation of Boronic Acid: The base reacts with the boronic acid [R-B(OH)₂] to form a more nucleophilic boronate species [R-B(OH)₃]⁻. This "ate" complex is essential for the transmetalation step.[20][21]

  • Facilitating Transmetalation: The base can also react with the Pd(II)-halide complex to form a Pd(II)-hydroxide or -alkoxide, which is more reactive towards the boronic acid.[22]

BaseStrengthCommon Use CaseConsiderations
K₂CO₃ ModerateStandard aqueous conditions.[5]Can promote protodeboronation in sensitive systems.
K₃PO₄ StrongAnhydrous or aqueous conditions.[2][5]Excellent for suppressing protodeboronation.
Cs₂CO₃ StrongOften gives higher yields for difficult couplings.More expensive, highly hygroscopic.
KF WeakUsed for base-sensitive functional groups.[15]Can lead to slower reaction rates.
Q3: Which solvent system is best for bromo-naphthyridines?

The ideal solvent must dissolve the substrates and base while being compatible with the catalyst. A mixture is often required.

  • 1,4-Dioxane/Water or Toluene/Water: These are excellent starting points.[9] The organic solvent dissolves the aryl halide and catalyst, while water dissolves the inorganic base and facilitates boronate formation.

  • DMF or DMAc: These polar aprotic solvents are useful for poorly soluble substrates but can sometimes coordinate to the palladium and inhibit catalysis.[23] Their high boiling points allow for higher reaction temperatures.

  • THF/Water: A good alternative to dioxane, though its lower boiling point limits the achievable reaction temperature.[24]

Q4: Can you provide a general, robust starting protocol?

This protocol is a reliable starting point for screening and optimization. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox.[2][3][25]

Experimental Protocol: General Procedure for Suzuki Coupling

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the bromo-naphthyridine (1.0 equiv), the boronic acid or boronate ester (1.2–1.5 equiv), the base (e.g., K₃PO₄, 2.0–3.0 equiv), and the palladium catalyst system (e.g., XPhos Pd G3, 1–3 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[2]

  • Solvent Addition: Add the previously degassed solvent (e.g., 1,4-Dioxane, to a concentration of 0.1 M) via syringe. If an aqueous system is used, add the degassed water last.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) in a pre-heated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the bromo-naphthyridine is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, and wash the organic layer with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Understanding the catalytic cycle is key to rational troubleshooting.

G pd0 L-Pd(0)-L (Active Catalyst) ox_add Oxidative Addition Rate-limiting for unreactive halides pd0->ox_add pd2_halide L-Pd(II)-(Naph)-Br ox_add->pd2_halide transmetal Transmetalation Requires base activation pd2_halide->transmetal pd2_aryl L-Pd(II)-(Naph)-Ar transmetal->pd2_aryl red_elim Reductive Elimination Often rate-limiting; accelerated by bulky ligands pd2_aryl->red_elim red_elim->pd0 product Naph-Ar (Product) red_elim->product naph_br Bromo-Naphthyridine naph_br->ox_add boronic Ar-B(OH)2 + Base boronic->transmetal

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

  • [Link to be added]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples . [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide . [Link]

  • Organic Chemistry Portal. Suzuki Coupling . [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling . [Link]

  • Wikipedia. Suzuki reaction . [Link]

  • Angewandte Chemie International Edition. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction . [Link]

  • Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction . [Link]

  • Angewandte Chemie. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction . [Link]

  • PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction . [Link]

  • Journal of the American Chemical Society. A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers . [Link]

  • Chemistry Letters. N-Heterocyclic Carbene Coordinated Heterogeneous Pd Nanoparticles as Catalysts for Suzuki–Miyaura Coupling . [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? . [Link]

  • Chemical Reviews. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes . [Link]

  • Molecules. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles . [Link]

  • Catalysts. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature . [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation . [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions . [Link]

  • ACS Catalysis. Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides . [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling . [Link]

  • Israel Journal of Chemistry. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings . [Link]

  • Molecules. Highly Efficient Method for Suzuki Reactions in Aqueous Media . [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling . [Link]

  • Israel Journal of Chemistry. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings . [Link]

  • Reddit. Problems with Suzuki coupling . [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction? . [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? . [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? . [Link]

  • Organic Process Research & Development. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters . [Link]

  • Myers Research Group, Harvard University. The Suzuki Reaction . [Link]

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? . [Link]

  • ResearchGate. Effect of solvent and base on Suzuki cross-coupling reaction . [Link]

  • ResearchGate. Optimization in reaction conditions for Suzuki coupling reactions... . [Link]

  • Reddit. Struggling with Suzuki Reaction . [Link]

  • Molecules. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst... . [Link]

  • Chemical Science. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity . [Link]

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? . [Link]

Sources

Technical Support Center: Synthesis of 2-Bromo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-Bromo-1,5-naphthyridine. This valuable building block is integral to the development of various pharmaceutical agents. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve both yield and purity.

Introduction to Synthetic Strategies

The synthesis of this compound is primarily achieved through two distinct and reliable pathways. The choice between these routes often depends on the availability of starting materials, safety considerations, and the desired scale of the reaction.

Route A: The Sandmeyer Reaction This classic transformation involves the conversion of 2-amino-1,5-naphthyridine to the corresponding diazonium salt, which is subsequently displaced by a bromide ion using a copper(I) bromide catalyst.

Route B: Bromination of 1,5-naphthyridin-2(1H)-one This pathway requires the initial synthesis of 1,5-naphthyridin-2(1H)-one, which is then treated with a brominating agent, such as phosphorus oxybromide (POBr₃), to yield the target compound.

This guide will delve into the intricacies of both methodologies, providing a structured approach to troubleshooting common issues and offering insights grounded in mechanistic principles.

Troubleshooting Guide: A Proactive Approach to Synthesis

This section is structured in a question-and-answer format to directly address the challenges you may encounter during your experiments.

Route A: The Sandmeyer Reaction Troubleshooting

Question 1: My reaction mixture turned dark brown or black with excessive foaming immediately after adding the sodium nitrite solution. What is the cause and how can I prevent this?

Answer: This is a classic sign of premature and uncontrolled decomposition of the diazonium salt. The diazonium group is notoriously unstable at elevated temperatures.

  • Causality: The primary cause is a failure to maintain a strictly controlled low temperature (0-5 °C) during the diazotization step. The exothermic nature of the reaction between the amine and nitrous acid can lead to localized heating, triggering rapid decomposition of the newly formed diazonium salt, which releases nitrogen gas and forms a complex mixture of byproducts, often phenolic tars.

  • Preventative Measures:

    • Strict Temperature Control: Ensure your reaction vessel is immersed in an efficient ice/salt bath to maintain an internal temperature between 0 and 5 °C throughout the addition of sodium nitrite.

    • Slow, Dropwise Addition: The aqueous solution of sodium nitrite should be added very slowly, dropwise, to the acidic solution of 2-amino-1,5-naphthyridine. This allows for effective heat dissipation.

    • Adequate Stirring: Vigorous stirring is crucial to prevent localized concentration and temperature gradients.

Question 2: The yield of this compound is consistently low, and I observe the formation of 1,5-naphthyridin-2(1H)-one as a major byproduct. How can I improve the selectivity for the bromo-derivative?

Answer: The formation of the corresponding hydroxynaphthyridine is a common side reaction in Sandmeyer reactions, arising from the reaction of the diazonium salt with water.

  • Causality: Water is a competing nucleophile in the reaction mixture. If the concentration of bromide ions is insufficient or the copper(I) catalyst is not active enough, the diazonium salt will react with water to form the phenol-like 1,5-naphthyridin-2(1H)-one.

  • Optimization Strategies:

    • Use Concentrated Hydrobromic Acid (HBr): Employing a high concentration of HBr (e.g., 48%) as the solvent for the diazotization step increases the concentration of bromide ions, which will outcompete water in the nucleophilic substitution.

    • Ensure High-Quality Copper(I) Bromide (CuBr): The Sandmeyer reaction is catalyzed by Cu(I)[1]. If your CuBr has been exposed to air and oxidized to Cu(II), it will be significantly less effective. Use freshly purchased or properly stored CuBr.

    • Pre-dissolve CuBr: Dissolving the CuBr in a portion of the HBr before adding the diazonium salt solution ensures the catalyst is readily available for the reaction.

Question 3: My final product is difficult to purify, showing multiple spots on TLC that are close to the product spot. What are these impurities and how can I remove them?

Answer: These impurities are likely a combination of unreacted starting material, the 1,5-naphthyridin-2(1H)-one byproduct, and potentially some azo-coupled dimers.

  • Causality: Incomplete diazotization or Sandmeyer reaction will leave starting material. As mentioned, reaction with water gives the hydroxynaphthyridine. Azo-coupling can occur if the diazonium salt reacts with the electron-rich starting amine.

  • Purification Protocol:

    • Acid-Base Extraction: After quenching the reaction, a careful acid-base extraction can help separate the basic 2-amino-1,5-naphthyridine from the less basic this compound and the acidic 1,5-naphthyridin-2(1H)-one.

    • Column Chromatography: A well-optimized silica gel column chromatography is usually necessary for obtaining a highly pure product. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the components.

Route B: Bromination of 1,5-naphthyridin-2(1H)-one Troubleshooting

Question 1: The bromination reaction with POBr₃ is sluggish, and I have a low conversion of the starting 1,5-naphthyridin-2(1H)-one even after prolonged heating. What can I do to drive the reaction to completion?

Answer: Incomplete conversion is often due to insufficient reactivity of the brominating agent or suboptimal reaction conditions.

  • Causality: POBr₃ is a safer but less reactive brominating agent compared to PBr₅[2][3]. The reaction requires high temperatures to proceed effectively. Additionally, moisture in the reaction can decompose the POBr₃.

  • Optimization Strategies:

    • Increase Reaction Temperature: These reactions are typically run at high temperatures, often in a high-boiling solvent like toluene or xylene, with heating to 110-160 °C[3]. Ensure your reaction is reaching the target temperature.

    • Use an Excess of POBr₃: Employing a stoichiometric excess of POBr₃ can help drive the reaction to completion.

    • Ensure Anhydrous Conditions: Use dry solvents and glassware, and handle POBr₃ in a glovebox or under an inert atmosphere to prevent decomposition by moisture.

    • Consider PBr₅: If the reaction remains sluggish, PBr₅ can be used as a more potent brominating agent. However, it is more hazardous and can lead to more side products if not handled carefully[2][3].

Question 2: My reaction mixture has turned into a dark, tarry mess, and I am unable to isolate the desired product. What is causing this resinification?

Answer: Resinification, or the formation of polymeric tars, is a common issue when using phosphorus halides at high temperatures, especially with electron-rich heterocyclic systems.

  • Causality: At temperatures above 100 °C, PBr₅ can dissociate into PBr₃ and elemental bromine (Br₂)[3]. The free bromine can then lead to a variety of uncontrolled side reactions, including oxidation and polymerization of the naphthyridine ring system.

  • Preventative Measures:

    • Careful Temperature Control: While high temperatures are necessary, avoid excessive heating that can accelerate decomposition of the brominating agent.

    • Use POBr₃: As a less aggressive brominating agent, POBr₃ is less prone to causing extensive resinification compared to PBr₅[2][3].

    • Shorter Reaction Times: Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed to minimize the formation of degradation products.

Question 3: I am having difficulty synthesizing the starting material, 1,5-naphthyridin-2(1H)-one, from 2-amino-1,5-naphthyridine. What are the recommended conditions for this hydrolysis?

Answer: The conversion of an amino-heterocycle to its corresponding pyridone is a hydrolysis reaction that typically requires acidic conditions.

  • Procedure: A common method involves heating the 2-amino-1,5-naphthyridine in an aqueous acidic solution, such as dilute sulfuric acid or hydrochloric acid. The reaction progress should be monitored by TLC until the starting material is no longer observed.

  • Troubleshooting: If the reaction is slow, increasing the acid concentration or the reaction temperature may be necessary. However, be mindful that harsh conditions can lead to decomposition. Purification is typically achieved by neutralization of the reaction mixture, which causes the product to precipitate, followed by filtration and washing.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred for the synthesis of this compound?

A: The choice of route depends on several factors. The Sandmeyer reaction is often preferred if 2-amino-1,5-naphthyridine is readily available and the researcher has experience with handling diazonium salts. The bromination of 1,5-naphthyridin-2(1H)-one is a good alternative, particularly if the amino-precursor is not available or if the Sandmeyer reaction proves problematic. However, this route requires an additional step for the synthesis of the hydroxynaphthyridine precursor.

Q: Are there any specific safety precautions I should take when performing these reactions?

A: Yes, both synthetic routes have specific safety considerations.

  • Sandmeyer Reaction: Diazonium salts are potentially explosive, especially when isolated in a dry state. It is crucial to keep the reaction temperature low and not to isolate the diazonium salt intermediate.

  • Bromination with Phosphorus Halides: POBr₃ and PBr₅ are corrosive and react violently with water[3]. They should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). These reagents are also sensitive to moisture.

Q: Can I use other brominating agents for the conversion of 1,5-naphthyridin-2(1H)-one?

A: While POBr₃ and PBr₅ are the most commonly used reagents for this type of transformation, other brominating agents like N-bromosuccinimide (NBS) could potentially be used. However, the reactivity of NBS with this specific substrate would need to be carefully evaluated, as it may lead to bromination at other positions on the naphthyridine ring.

Data Summary and Protocols

Table 1: Comparison of Synthetic Routes

ParameterRoute A: Sandmeyer ReactionRoute B: Bromination of 1,5-naphthyridin-2(1H)-one
Starting Material 2-Amino-1,5-naphthyridine1,5-Naphthyridin-2(1H)-one
Key Reagents NaNO₂, HBr, CuBrPOBr₃ or PBr₅
Reaction Temperature 0-5 °C (diazotization), then warming110-160 °C
Common Byproducts 1,5-Naphthyridin-2(1H)-one, azo-dimersPolymeric tars (resinification)
Key Advantages Direct conversion from the amineAvoids handling of unstable diazonium salts
Key Disadvantages Requires handling of unstable diazonium saltsHigh reaction temperatures, potential for resinification
Experimental Protocol: Route A - Sandmeyer Reaction
  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-1,5-naphthyridine (1.0 eq) in 48% hydrobromic acid (HBr) at 0 °C.

    • Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

    • Add the NaNO₂ solution dropwise to the stirred amine solution over 1-2 hours, ensuring the internal temperature is maintained between 0-5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in 48% HBr and cool the solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the stirred CuBr solution.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it onto crushed ice.

    • Carefully neutralize the solution with a base (e.g., concentrated ammonium hydroxide or solid NaOH) to a pH > 10 while cooling in an ice bath.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Route B - Bromination with POBr₃
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 1,5-naphthyridin-2(1H)-one (1.0 eq) and phosphorus oxybromide (POBr₃, 3.0-5.0 eq).

    • Add a dry, high-boiling solvent such as toluene or xylene.

  • Bromination:

    • Heat the reaction mixture to reflux (typically 110-140 °C depending on the solvent) under a nitrogen atmosphere.

    • Monitor the progress of the reaction by TLC. The reaction may take several hours to go to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

    • Neutralize the acidic mixture by the slow addition of a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is neutral or slightly basic.

    • Extract the product with an organic solvent like ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Pathways

SynthesisPathways cluster_route_a Route A: Sandmeyer Reaction cluster_route_b Route B: Bromination amine 2-Amino-1,5-naphthyridine diazonium Diazonium Salt Intermediate amine->diazonium NaNO₂, HBr 0-5 °C product_a This compound diazonium->product_a CuBr hydroxynaphthyridine 1,5-Naphthyridin-2(1H)-one product_b This compound hydroxynaphthyridine->product_b POBr₃ (or PBr₅) High Temp.

Caption: Synthetic routes to this compound.

Troubleshooting_Sandmeyer start Low Yield in Sandmeyer Reaction issue1 Dark Color / Foaming? start->issue1 issue2 Hydroxynaphthyridine Byproduct? start->issue2 solution1 Improve Temperature Control Slow NaNO₂ Addition issue1->solution1 Yes solution2 Use Concentrated HBr Use Fresh CuBr issue2->solution2 Yes

Caption: Troubleshooting decision tree for the Sandmeyer reaction.

References

  • MANAC Inc. (2024, February 6). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Chemia. [Link]

  • MANAC Inc. (2024, April 4). Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41. Chemia. [Link]

  • Alonso, C., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252. [Link]

  • Paudyal, M. P., et al. (2018). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 23(12), 3258. [Link]

  • Wikipedia contributors. (2023, December 29). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Purification of 2-Bromo-1,5-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-bromo-1,5-naphthyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to enhance the purity, yield, and reproducibility of your experimental outcomes.

Introduction: The Purification Challenge

This compound and its derivatives are valuable building blocks in medicinal chemistry and materials science.[1][2] The presence of the bromine atom and two nitrogen atoms within the bicyclic aromatic system imparts unique electronic properties and reactivity. However, these same features can present significant challenges during purification. Issues such as product instability on silica gel, co-elution with closely related impurities, and difficulties in crystallization are common hurdles. This guide aims to provide a systematic approach to overcoming these obstacles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound derivatives in a question-and-answer format.

Column Chromatography Problems

Question 1: My this compound derivative is streaking badly on the TLC plate and giving poor separation during column chromatography. What's happening and how can I fix it?

Answer: Streaking and poor separation are often indicative of interactions between the basic nitrogen atoms of the naphthyridine ring and the acidic nature of standard silica gel.[3][4] This can lead to irreversible adsorption, decomposition of the target compound, and broad, tailing peaks.

  • Probable Cause 1: Acid-Base Interaction with Silica Gel. The lone pairs on the nitrogen atoms can be protonated by the acidic silanol groups on the silica surface, causing the compound to "stick" and elute slowly and unevenly.

  • Solution 1a: Deactivate the Silica Gel. You can neutralize the acidic sites by pre-treating the silica gel. A common method is to use a solvent system containing a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v) or ammonia in methanol. This will compete with your compound for the acidic sites on the silica, leading to sharper peaks and better separation.[3]

  • Solution 1b: Use an Alternative Stationary Phase. If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina.[4] Keep in mind that the elution order may change, so you will need to re-screen for an appropriate solvent system using TLC with alumina plates. For very sensitive compounds, Florisil is another option.[3]

  • Probable Cause 2: Inappropriate Solvent System. The polarity of your eluent may not be optimal for separating your target compound from impurities.[5]

  • Solution 2: Systematic Solvent System Optimization. Use Thin Layer Chromatography (TLC) to screen a range of solvent systems. Start with a non-polar solvent like hexane and gradually increase the polarity with a more polar solvent like ethyl acetate or dichloromethane. The ideal solvent system should give your target compound an Rf value of approximately 0.3-0.4 for good separation on a column.[4] If you are struggling to separate closely related impurities, consider trying a different solvent combination, for example, dichloromethane/methanol instead of hexane/ethyl acetate.[5]

Question 2: I'm losing a significant amount of my compound on the column. My yield is very low. Why is this happening?

Answer: Significant product loss during column chromatography often points to irreversible adsorption or decomposition on the stationary phase.[3][6]

  • Probable Cause 1: Compound Decomposition on Silica. As mentioned, the acidic nature of silica gel can catalyze the decomposition of sensitive heterocyclic compounds.[3]

  • Solution 1: Test for Stability. Before running a column, spot your compound on a TLC plate, let it sit for an hour or two, and then elute it. If you see new spots or significant streaking that wasn't present initially, your compound is likely unstable on silica. In this case, you should switch to a different stationary phase like neutral alumina or use a deactivated silica gel as described above.[3]

  • Probable Cause 2: Column Overloading. Loading too much crude material onto the column can lead to broad bands and poor separation, which can result in mixed fractions and apparent loss of yield.[5]

  • Solution 2: Reduce the Sample Load. A general rule of thumb is to load an amount of crude material that is 1-5% of the mass of the stationary phase.[5] For difficult separations, a lower loading percentage is recommended.

  • Probable Cause 3: The Compound is Highly Polar. If your derivative is very polar, it may not be eluting from the column with your chosen solvent system.

  • Solution 3: Increase Solvent Polarity. If you suspect your compound is still on the column, you can try flushing the column with a much more polar solvent, such as 10% methanol in dichloromethane, to see if you can recover it. For future purifications, you will need to start with a more polar solvent system.[5]

Recrystallization Problems

Question 3: My this compound derivative is "oiling out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. The presence of impurities can also lower the melting point, contributing to this issue.[7]

  • Probable Cause 1: Solvent Boiling Point is Too High. If the boiling point of your recrystallization solvent is higher than the melting point of your compound, it will melt before it dissolves.

  • Solution 1: Choose a Lower-Boiling Solvent. Select a solvent in which your compound is soluble at elevated temperatures but has a boiling point below your compound's melting point.[8]

  • Probable Cause 2: Solution is Too Concentrated or Cooled Too Quickly. Rapid cooling of a highly concentrated solution can lead to the separation of a liquid phase (the oil) instead of solid crystals.[7]

  • Solution 2a: Add More Solvent and Cool Slowly. Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to slightly lower the concentration. Allow the solution to cool slowly to room temperature before moving it to an ice bath. Slow cooling is crucial for the formation of well-defined crystals.[7][9]

  • Solution 2b: Induce Crystallization. If crystals are slow to form, you can try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[7] Adding a "seed crystal" of the pure compound, if available, can also initiate crystallization.

Question 4: My recovery after recrystallization is very low. How can I improve my yield?

Answer: Low recovery is a common issue in recrystallization and can usually be attributed to using too much solvent or the compound having significant solubility in the cold solvent.[7]

  • Probable Cause 1: Using an Excessive Amount of Solvent. The more solvent you use, the more of your compound will remain dissolved in the mother liquor even after cooling.

  • Solution 1: Use the Minimum Amount of Hot Solvent. When dissolving your crude product, use only the minimum amount of hot solvent necessary to fully dissolve the solid.[7][8] This will ensure the solution is saturated and will maximize crystal formation upon cooling.

  • Probable Cause 2: Significant Solubility in Cold Solvent. Some compounds remain partially soluble even at low temperatures.

  • Solution 2a: Cool Thoroughly. Ensure your solution is cooled to the lowest practical temperature to maximize precipitation. An ice bath is recommended.[7]

  • Solution 2b: Recover a Second Crop. You can often recover more product by concentrating the mother liquor (the solution left after filtering the crystals) and cooling it again to obtain a second crop of crystals.[7] Be aware that this second crop may be less pure than the first and might require re-purification.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying a novel this compound derivative for the first time?

A1: A multi-step approach is often best. Start with a quick "plug" filtration through a short column of silica gel to remove baseline impurities.[3] Elute with a solvent system that moves your product with a high Rf. This can be followed by either a more careful column chromatography for difficult separations or recrystallization for solid compounds that have a significant difference in solubility between hot and cold solvents.

Q2: How should I store my purified this compound derivatives to maintain their purity?

A2: To prevent degradation, store your purified compounds in a tightly sealed container, protected from light and moisture. For long-term storage, especially for sensitive derivatives, it is advisable to store them under an inert atmosphere (like argon or nitrogen) at low temperatures (e.g., in a freezer).[7]

Q3: Are there any specific safety precautions I should take when working with these compounds?

A3: While specific toxicity data may not be available for all derivatives, it is prudent to treat all novel chemical compounds with care. Handle them in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust or vapors. Refer to the Safety Data Sheet (SDS) for any known hazards of related compounds.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a step-by-step guide for the purification of a this compound derivative using flash column chromatography.

Objective: To purify a crude this compound derivative from reaction byproducts.

Materials:

  • Crude this compound derivative

  • Silica gel (230-400 mesh) or Neutral Alumina

  • Solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol, Triethylamine)

  • Glass column with stopcock

  • Sand

  • Cotton or glass wool

  • TLC plates, chamber, and UV lamp

  • Collection tubes or flasks

  • Rotary evaporator

Workflow Diagram:

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis A 1. Select Solvent System via TLC B 2. Prepare Slurry & Pack Column A->B C 3. Dissolve Crude in Min. Solvent B->C D 4. Load Sample Onto Column C->D E 5. Elute with Solvent System D->E F 6. Collect Fractions E->F G 7. Analyze Fractions by TLC F->G H 8. Combine Pure Fractions & Evaporate G->H

Caption: Workflow for Flash Column Chromatography.

Procedure:

  • Solvent System Selection:

    • On a TLC plate, spot your crude material.

    • Develop the plate in a solvent system (e.g., 20% Ethyl Acetate in Hexane).

    • Visualize the plate under a UV lamp.

    • Adjust the solvent ratio until the desired compound has an Rf value of ~0.3-0.4.[4]

    • If streaking is observed, add 0.5% triethylamine to the solvent system and re-run the TLC.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.[4]

    • Add a small layer of sand.

    • In a beaker, make a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Drain the excess solvent until the solvent level is just above the top of the silica. Do not let the column run dry.[4]

    • Add another thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of the eluting solvent or a less polar solvent if solubility is an issue.

    • Carefully pipette the solution onto the top of the sand layer.

    • Drain the solvent until the sample has been adsorbed onto the silica.

  • Elution and Fraction Collection:

    • Carefully add your eluting solvent to the top of the column.

    • Begin collecting fractions in test tubes or flasks.[10]

    • If using a gradient elution, start with a less polar solvent system and gradually increase the polarity.[10]

  • Analysis:

    • Analyze the collected fractions by TLC to determine which ones contain your pure compound.[10]

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain your purified this compound derivative.

Data Summary Table

The following table provides a hypothetical example of solvent systems and corresponding Rf values for a typical this compound derivative, illustrating the process of optimizing the mobile phase.

Solvent System (v/v)Rf of Target CompoundObservations
10% Ethyl Acetate / Hexane0.10Compound moves too slowly.
20% Ethyl Acetate / Hexane0.35Good separation from less polar impurities.
30% Ethyl Acetate / Hexane0.55Compound moves too quickly.
20% EtOAc / Hexane + 0.5% Et3N0.40Sharper spot, reduced tailing. Optimal.

Troubleshooting Logic Diagram

G start_node Purification Issue (e.g., Low Yield, Poor Separation) decision_node decision_node start_node->decision_node Check TLC process_node1 process_node1 decision_node->process_node1 Streaking/ Tailing? process_node process_node solution_node solution_node decision_node2 Test for Silica Stability process_node1->decision_node2 Yes decision_node3 Rf Value Optimal (0.3-0.4)? process_node1->decision_node3 No solution_node1 Use Deactivated Silica or Alumina decision_node2->solution_node1 Yes process_node2 process_node2 decision_node3->process_node2 No process_node3 process_node3 decision_node3->process_node3 Yes solution_node2 Adjust Solvent Polarity process_node2->solution_node2 solution_node3 Check Sample Load (Reduce if >5% of SiO2) process_node3->solution_node3

Caption: Troubleshooting workflow for column chromatography.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • BenchChem. (n.d.). Technical Support Center: Purification of Chlorinated Heterocyclic Compounds.
  • BenchChem. (n.d.). Technical Support Center: 2-Bromo-1,7-naphthyridine Synthesis.
  • BenchChem. (n.d.). Derivatization of 2-Bromo-1,7-naphthyridine for Medicinal Chemistry: Application Notes and Protocols.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • Unknown. (n.d.). Column chromatography.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
  • Paudler, W. W., & Sheets, R. M. (2007). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Retrieved from [Link]

  • MDPI. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Retrieved from [Link]

  • BenchChem. (n.d.). Application Note: Purification of 6-Bromo-2-methoxy-1-naphthaldehyde by Recrystallization.

Sources

Technical Support Center: Troubleshooting Side Reactions in Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Sonogashira coupling reaction. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful C-C bond-forming reaction. Instead of a generic overview, we will directly address the common pitfalls and side reactions that can compromise the yield, purity, and reproducibility of your experiments. This resource provides in-depth, cause-and-effect explanations and actionable troubleshooting strategies to help you navigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: The Primary Culprit - Alkyne Homocoupling (Glaser-Hay Coupling)

This is the most frequently encountered side reaction in copper-co-catalyzed Sonogashira couplings. It involves the oxidative dimerization of the terminal alkyne to form a symmetric 1,3-diyne, consuming your starting material and complicating purification.

Q1: My TLC/LC-MS shows a major byproduct with a mass corresponding to a dimer of my starting alkyne. What is happening and how can I prevent it?

A: You are observing the Glaser-Hay homocoupling reaction.[1] This side reaction is mechanistically distinct from the Sonogashira pathway but shares a common intermediate: the copper acetylide.[2]

  • Causality: The Sonogashira reaction is ideally run under anaerobic conditions. The presence of an oxidant, most commonly atmospheric oxygen, promotes the oxidation of the Cu(I) acetylide intermediate to a Cu(II) species. This intermediate then reacts with another molecule of copper acetylide to produce the homocoupled diyne and regenerate the Cu(I) catalyst.[2][3][4] This process is especially prevalent if the rate of the palladium catalytic cycle (specifically, the transmetalation step) is slow, allowing the copper acetylide to accumulate and dimerize.[5]

  • Troubleshooting Protocol:

    • Rigorous Degassing: Oxygen is the primary driver of this side reaction.[6][7] Ensure your solvent and reaction mixture are thoroughly deaerated before adding the palladium catalyst. Standard practice involves 3-5 cycles of freeze-pump-thaw for volatile solvents or sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes. Maintain a positive pressure of inert gas throughout the reaction.

    • Run a Copper-Free Variant: If homocoupling remains a persistent issue, the most effective solution is to eliminate the copper co-catalyst entirely.[6][8][9] Copper-free Sonogashira protocols have been extensively developed to circumvent this exact problem.[10] They often require a stronger organic base (e.g., piperidine, diisopropylamine) or a different ligand system to facilitate the deprotonation of the alkyne directly at the palladium center.[5]

    • Control Reaction Stoichiometry: Avoid using a large excess of the terminal alkyne. A slight excess (1.1-1.2 equivalents) is usually sufficient. A higher concentration of the alkyne can increase the rate of homocoupling.[11]

    • Introduce a Reducing Agent: Some protocols suggest adding a small amount of a reducing agent, like a phosphine ligand or using a dilute hydrogen atmosphere, to keep the copper in the +1 oxidation state and suppress oxidation.[12][13]

Diagram: Competing Pathways of Sonogashira vs. Glaser Coupling

G cluster_sonogashira Desired Sonogashira Cycle cluster_copper Copper Cycle cluster_glaser Side Reaction: Glaser Coupling Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdC_CR Ar-Pd(II)-(C≡CR)(L₂) ArPdX->ArPdC_CR Transmetalation ArPdC_CR->Pd0 Reductive Elimination Product Ar-C≡CR ArPdC_CR->Product Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu(I) Alkyne->Cu_Acetylide Base CuX Cu(I)X Cu_Acetylide->ArPdX Feeds into Sonogashira Cycle Cu_Acetylide->CuX Regenerates Cu_Acetylide_dimer [R-C≡C-Cu(II)] intermediate Cu_Acetylide->Cu_Acetylide_dimer Oxidation (O₂) Diyne R-C≡C-C≡C-R (Homocoupling Product) Cu_Acetylide_dimer->Diyne + R-C≡C-Cu(I)

Caption: Competing Sonogashira and Glaser coupling pathways.

Section 2: Loss of Starting Material - Dehalogenation and Proto-dehalogenation

This side reaction leads to the formation of an arene (Ar-H) from your aryl halide (Ar-X), effectively reducing your starting material and lowering the overall yield.

Q2: I've noticed a significant amount of my aryl halide starting material is being converted back to the corresponding simple arene. What causes this dehalogenation?

A: This is a reductive side reaction known as dehalogenation or proto-dehalogenation. It is particularly common with electron-rich aryl halides or when using higher reaction temperatures.[14][15]

  • Causality: The mechanism can be complex, but it often involves the palladium catalyst. After oxidative addition, the Ar-Pd(II)-X intermediate can undergo undesired reductive pathways before it has a chance to transmetalate with the acetylide. Sources of the hydride (H-) can include the amine base, solvent (like THF), or impurities.[16] High temperatures can accelerate these decomposition pathways.[15]

  • Troubleshooting Protocol:

    • Lower the Reaction Temperature: This is the most critical parameter. Many Sonogashira couplings can proceed at room temperature, especially with reactive aryl iodides.[17] If you are heating the reaction, try running it at the lowest possible temperature that still affords product formation.

    • Screen Your Base: Strong, sterically hindered amine bases can sometimes promote dehalogenation.[16] Consider switching to a milder inorganic base like K₂CO₃ or Cs₂CO₃, or a different amine like triethylamine (TEA) if you are using something more aggressive.[6]

    • Change the Solvent: Ethereal solvents like THF can sometimes be problematic.[16][18] Toluene or DMF are often more robust choices that can minimize this side reaction.

    • Modify the Ligand: Using bulky, electron-rich phosphine ligands can stabilize the Ar-Pd(II)-X intermediate and favor the desired productive catalytic cycle over decomposition pathways.[2][5] Ligands like XPhos or SPhos can be beneficial for challenging substrates.[1]

    • Substrate Reactivity: If possible, consider the halide used. The reactivity order for oxidative addition is I > OTf > Br >> Cl.[6][19] If you are using a highly reactive aryl iodide and observing dehalogenation, switching to the corresponding aryl bromide might slow the reaction but improve selectivity, requiring a modest increase in temperature.

Table 1: Aryl Halide Reactivity and Associated Side Reaction Risks

Aryl Halide (Ar-X)Relative ReactivityCommon Reaction TemperaturePrimary Side Reaction RiskMitigation Strategy
Ar-IVery HighRoom Temp - 50°CDehalogenationUse lowest effective temperature; consider milder base.
Ar-OTfHighRoom Temp - 60°CDehalogenationOptimize temperature and ligand choice.
Ar-BrModerate50°C - 100°CSlower reaction, may favor homocouplingUse more active catalyst/ligand; ensure rigorous degassing.
Ar-ClLow>100°C (often requires special ligands)Catalyst decomposition; DehalogenationUse bulky, electron-rich ligands (e.g., Buchwald-type).[2]
Section 3: Complex Mixtures - Polymerization and Multiple Couplings

Q3: I am using a di- or poly-halogenated aryl substrate and getting an insoluble mixture or a complex pattern on my mass spec. What is happening?

A: You are likely encountering Sonogashira-Hagihara polymerization or multiple coupling events. When more than one halide is present on the aromatic ring, the product of the first coupling can act as a substrate for a second coupling, leading to oligomers or polymers.[2]

  • Causality: If all halide positions are equally reactive, a statistical mixture of mono- and di-substituted products, along with starting material, is expected. This can lead to the formation of insoluble polymeric materials if not carefully controlled.

  • Troubleshooting Protocol:

    • Control Stoichiometry: To favor mono-alkynylation, use a substoichiometric amount of the terminal alkyne (e.g., 0.8-0.9 equivalents relative to the aryl halide). This ensures there isn't enough alkyne to react at all positions.

    • Leverage Halide Reactivity: If your substrate has different halides (e.g., one iodine and one bromine), you can achieve selective mono-coupling. The reaction will occur preferentially at the more reactive C-I bond at a lower temperature.[2][20]

    • Dilution: Running the reaction under high dilution conditions can disfavor intermolecular polymerization reactions and favor the formation of the mono-substituted product.

Section 4: General Troubleshooting Workflow

When a Sonogashira coupling fails, a systematic approach is necessary. The following workflow can help diagnose the issue.

Diagram: Troubleshooting Workflow for Sonogashira Reactions

G cluster_low_yield cluster_homocoupling cluster_dehalogenation cluster_messy start Problem: Unsuccessful Sonogashira Reaction low_yield Low Yield / No Reaction start->low_yield homocoupling Major Homocoupling Product (Glaser Byproduct) start->homocoupling dehalogenation Dehalogenation Product Observed start->dehalogenation messy_tlc Messy TLC / Insoluble Material start->messy_tlc ly_sol1 Increase Temperature (especially for Ar-Br/Cl) hc_sol1 Improve Degassing (Freeze-Pump-Thaw or extensive sparging) dh_sol1 Lower Reaction Temperature ms_sol1 If Polyhalogenated: Control Stoichiometry (Substoichiometric alkyne) ly_sol2 Check Catalyst/Ligand Activity (Use fresh Pd source, screen ligands) ly_sol3 Check Base Quality (Distill amine base if necessary) ly_sol4 Use More Reactive Halide (e.g., Ar-I instead of Ar-Br) hc_sol2 Switch to Copper-Free Conditions hc_sol3 Use Slight Excess of Alkyne (1.1 eq) hc_sol4 Ensure High Purity of CuI dh_sol2 Change Solvent (e.g., from THF to Toluene) dh_sol3 Screen Different Bases (e.g., K₂CO₃ instead of amine) dh_sol4 Use Bulky, Electron-Rich Ligand ms_sol2 Run Under High Dilution ms_sol3 Check for Catalyst Decomposition (Pd black formation)

Caption: A systematic workflow for diagnosing Sonogashira side reactions.

Validated Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling (Minimizing Homocoupling)

This protocol is for the coupling of an aryl iodide with a terminal alkyne.

  • Reagent Preparation:

    • Aryl Iodide (1.0 mmol, 1.0 eq)

    • Terminal Alkyne (1.1 mmol, 1.1 eq)

    • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

    • Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%)

    • Triethylamine (TEA) (3.0 mmol, 3.0 eq)

    • Toluene (5 mL)

  • Reaction Setup (Critical Steps):

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.

    • Seal the flask with a septum, and evacuate and backfill with argon three times.

    • Add the toluene and triethylamine via syringe.

    • Degassing: Submerge the flask in a liquid nitrogen bath to freeze the mixture. Once frozen, apply a high vacuum for 5 minutes. Remove the flask from the liquid nitrogen and allow it to thaw under static vacuum. Backfill with argon. Repeat this freeze-pump-thaw cycle a total of three times.

    • After the final cycle, add the terminal alkyne via syringe under a positive flow of argon.

    • Stir the reaction at room temperature (or heat to 40-50°C if necessary) and monitor by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite to remove catalyst residues.

    • Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper salts), followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is useful for substrates prone to homocoupling.

  • Reagent Preparation:

    • Aryl Bromide (1.0 mmol, 1.0 eq)

    • Terminal Alkyne (1.2 mmol, 1.2 eq)

    • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

    • Piperidine (or Diisopropylamine) (5 mL, used as base and solvent)

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add the aryl bromide and Pd(PPh₃)₄.

    • Evacuate and backfill with argon three times.

    • Add piperidine (which has been previously sparged with argon for 20 minutes).

    • Add the terminal alkyne via syringe.

    • Heat the reaction to 60-80°C and monitor its progress.

  • Work-up:

    • Cool the reaction mixture and remove the excess amine under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with 1M HCl (to remove residual amine), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

References
  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Kowalski, K., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Beilstein Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling.
  • Chen, H., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling.
  • Bamoniri, A., et al. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH.
  • BenchChem. (n.d.).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • MDPI. (n.d.).
  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions.
  • Soós, T., et al. (2018).
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reaction.
  • Taylor & Francis. (n.d.). Glaser coupling – Knowledge and References.
  • Shroder, M. (n.d.). The Sonogashira Coupling.
  • Liori, A. A., et al. (n.d.). A Novel, Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction. European Journal of Organic Chemistry.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • Elangovan, A., et al. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Sharma, S., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances.
  • Reddit. (2024). Sonogashira coupling giving me multiple spots on TLC. Any suggestions?.
  • Bashir, S., et al. (2020).
  • ResearchGate. (n.d.). Effect of different bases in the Sonogashira reaction.
  • Reddit. (2020). Sonogashira troubleshooting help needed.
  • Chen, H., et al. (n.d.).
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.
  • YouTube. (2020). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
  • Liu, Y., et al. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH.
  • Organic Letters. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • ResearchGate. (n.d.).
  • Kirsch, A., & Brückner, R. (2012).
  • YouTube. (2020). Sonogashira cross-coupling reaction.
  • YouTube. (2025).

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Technical Support Center: Regioselectivity in 1,5-Naphthyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the regioselective functionalization of 1,5-naphthyridines. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of modifying this privileged heterocyclic scaffold. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and peer-reviewed literature.

Understanding the Reactivity of the 1,5-Naphthyridine Core

The key to managing regioselectivity lies in understanding the inherent electronic properties of the 1,5-naphthyridine ring system. Similar to quinoline, the 1,5-naphthyridine nucleus is electron-deficient, a consequence of the two electronegative nitrogen atoms.[1] This fundamental characteristic dictates its reactivity towards different classes of reagents.

  • Electron-Deficient Positions (C2, C4, C6, C8): The positions alpha (C2, C8) and gamma (C4, C6) to the nitrogen atoms are the most electron-poor. These sites are susceptible to attack by nucleophiles and radical species.

  • Electron-Rich Positions (C3, C7): The positions beta to the nitrogen atoms (C3, C7) are comparatively more electron-rich, making them the preferred sites for electrophilic substitution, although such reactions are often challenging without activating groups.

The diagram below illustrates the general reactivity landscape of the 1,5-naphthyridine core.

Caption: Reactivity hotspots on the 1,5-naphthyridine core.

Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer style to directly address specific experimental issues.

Category 1: Direct C-H Functionalization (e.g., Minisci Reaction)

Direct C-H functionalization is a powerful, atom-economical method for adding substituents. However, controlling regioselectivity between the C2 and C4 positions can be challenging.

Question: My Minisci reaction is giving me a mixture of C2 and C4 isomers with low yield. How can I improve the selectivity?

Answer: This is a classic challenge in Minisci chemistry. The reaction involves the addition of a nucleophilic radical to a protonated N-heterocycle.[2] Selectivity is a delicate balance of steric and electronic factors.

  • Probable Cause 1: Steric Hindrance. The C2 position is generally more sterically accessible than the C4 position. If you are using a bulky radical source (e.g., from pivalic acid to generate a t-butyl radical), you might observe preferential C2 substitution. Conversely, smaller radicals may show less selectivity.

  • Probable Cause 2: Reaction Conditions. The standard Minisci conditions (e.g., AgNO₃/ (NH₄)₂S₂O₈) are harsh and can lead to side reactions and purification difficulties.[2]

  • Solution & Experimental Protocol: Modern photoredox-mediated Minisci reactions offer milder conditions and can improve selectivity.[1]

    • Step 1: Reagent Selection: Choose a radical precursor suitable for photoredox conditions. For instance, to install an amine group, you can use N-Boc protected amines.[1]

    • Step 2: Catalyst and Conditions: Use a suitable photocatalyst (e.g., an iridium or ruthenium complex) under visible light irradiation at room temperature. The milder conditions often lead to cleaner reactions and better yields.

    • Step 3: Solvent Choice: The choice of solvent can influence the reaction outcome. Protic solvents can help protonate the naphthyridine, activating it for radical attack.

    • Insight: The protonation of the heterocycle is crucial for activating the ring towards radical attack. The acidic conditions required for this are a hallmark of the Minisci reaction.[2]

Question: I need to introduce a perfluoroalkyl group. What is the best strategy for regioselectivity?

Answer: Direct C-H perfluoroalkylation can be achieved with high regioselectivity. A method involving dual activation of the 1,5-naphthyridine and the perfluoroalkyl source (e.g., perfluoroalkyltrimethylsilane) with hydrogen fluoride (HF) has been shown to selectively functionalize the C2 position.[1] The proposed mechanism involves a six-membered transition state that directs the substitution to the C2 position.[1]

Category 2: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone for functionalizing 1,5-naphthyridines, but it requires the presence of a good leaving group and appropriate activation.

Question: My nucleophilic substitution on a chloro-1,5-naphthyridine is not proceeding. What am I doing wrong?

Answer: A sluggish or failed SNAr reaction is typically due to insufficient activation of the ring or a poor leaving group.

  • Probable Cause 1: Poor Leaving Group. While halogens are common leaving groups, their reactivity can be enhanced. For instance, triflate (OTf) and tosylate (OTs) groups are excellent leaving groups and can be readily installed from the corresponding hydroxy-1,5-naphthyridines.[1]

  • Probable Cause 2: Insufficient Ring Activation. The inherent electron deficiency of the 1,5-naphthyridine ring facilitates SNAr, but additional electron-withdrawing groups can accelerate the reaction.[3][4] The reaction proceeds via a negatively charged Meisenheimer complex, which is stabilized by such groups.[3]

  • Solution & Experimental Protocol:

    • Step 1: Convert Hydroxyl to a Better Leaving Group: If starting from a hydroxy-1,5-naphthyridine (a naphthyridinone), convert the hydroxyl group into a halide or a triflate.

      • For Chlorination: Reflux the naphthyridinone with phosphorus oxychloride (POCl₃).[1]

      • For Bromination: Reflux with phosphorus tribromide (POBr₃).[1]

      • For Trates/Tosylates: React with triflic anhydride or tosyl chloride in the presence of a base.[1]

    • Step 2: Reaction Conditions: SNAr reactions often require heat. Reactions with amines, for example, are typically run at elevated temperatures (e.g., 110 °C) in a suitable solvent like DMF or DMSO, often with a base such as Cs₂CO₃ or K₂CO₃.[1]

    • Insight: The conversion of a carbonyl group in a 1,5-naphthyridinone to a halogen is a critical and frequently used strategy to create a versatile intermediate for introducing nucleophiles.[1]

Question: How can I achieve selective substitution on a 2,8-dichloro-1,5-naphthyridine?

Answer: Regioselectivity in di-substituted systems can often be controlled by exploiting subtle differences in reactivity or by using sequential, catalyst-driven methods.

  • Solution 1: Temperature Control. In some cases, one position may be kinetically more reactive than the other. Running the reaction at a lower temperature with one equivalent of the nucleophile may favor monosubstitution at the more reactive site.

  • Solution 2: Sequential Cross-Coupling. A powerful strategy is to use two different types of cross-coupling reactions that are selective for different halogens. For example, if you have a 4-iodo-1-chloro-naphthyridine, a Pd-catalyzed Negishi coupling can selectively react at the iodo position, leaving the chloro position intact for a subsequent Co-catalyzed coupling.[5]

Category 3: Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions like Suzuki, Stille, and Negishi are indispensable for forming C-C bonds. Regioselectivity is paramount when multiple reactive sites are present.

Question: I want to perform a Suzuki coupling on a dibromo-1,5-naphthyridine. How do I ensure mono-arylation?

Answer: Achieving selective mono-arylation requires careful control over stoichiometry and reaction conditions.

  • Solution 1: Stoichiometry. Use a slight deficiency or exactly one equivalent of the boronic acid partner. This statistically favors the mono-coupled product.

  • Solution 2: Develop a Regioselective Protocol. It is often more robust to develop a protocol that intrinsically favors one site. For 2,8-disubstituted-1,5-naphthyridines, a regioselective Suzuki coupling has been developed to selectively functionalize the 2-position, allowing for subsequent functionalization at the 8-position via SNAr.[6]

  • Solution 3: Temperature and Catalyst Loading. Lowering the reaction temperature and catalyst loading can sometimes slow the reaction enough to allow for isolation of the mono-arylated product before the second coupling occurs.

Reaction TypeTarget Position(s)Key Strategy / ConditionsPotential IssuesTroubleshooting Tips
Minisci Reaction C2, C4Acidic conditions, radical initiator (e.g., persulfate, photoredox).[2]Poor regioselectivity, low yield.Use photoredox catalysis for milder conditions. Sterically demanding radicals favor C2.[1]
Halogenation C3, C7Br₂ in acetic acid.[1] N-oxide activation can direct to C4.Ring deactivation, requires harsh conditions.Use N-oxide strategy to activate specific positions.[7]
SNAr C2, C4, C6, C8Requires leaving group (Cl, Br, OTf).[1] High temperature, polar aprotic solvent.Sluggish reaction.Convert -OH to a better leaving group like -OTf or -Cl using triflic anhydride or POCl₃.[1]
Suzuki Coupling C2, C3, C4, etc.Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), boronic acid.Boronic acid decomposition, low yield.Use robust ligands (e.g., XantPhos).[1] Ensure anhydrous conditions.
Direct Arylation C2, C4Pd or Rh catalyst, ligand, oxidant.[1][8]Catalyst poisoning, low regioselectivity.Screen different ligands and catalyst systems. N-oxide can act as a directing group.[9]

Decision-Making Workflow for Functionalization

Choosing the correct synthetic strategy is critical for success. The following workflow provides a general guide based on the desired position of functionalization.

G Diagram 2: Strategy Selection Workflow cluster_c2_c4 cluster_c3 start Desired Position of Functionalization? pos_c2_c4 α or γ Position (C2, C4, C6, C8) start->pos_c2_c4 pos_c3 β Position (C3, C7) start->pos_c3 c2_c4_q1 Is there a C-H bond at the target site? pos_c2_c4->c2_c4_q1 c3_q1 Is the ring activated for electrophilic attack? pos_c3->c3_q1 minisci Minisci Reaction (Radical Addition) c2_c4_q1->minisci Yes direct_arylation Direct Arylation (e.g., Pd/Rh Catalysis) c2_c4_q1->direct_arylation Yes halogenation_snar 1. Halogenate 2. SNAr or Cross-Coupling c2_c4_q1->halogenation_snar No (pre-functionalized) or if direct methods fail electrophilic_sub Direct Electrophilic Substitution (e.g., Bromination) c3_q1->electrophilic_sub Yes metalation Directed Ortho-Metalation (DoM) followed by trapping c3_q1->metalation No (requires directing group) or for higher selectivity

Caption: Decision tree for selecting a functionalization strategy.

Detailed Experimental Protocol: Regioselective Buchwald-Hartwig Amination

This protocol describes the amination of a 2-tosyl-1,5-naphthyridine, a common intermediate, demonstrating a reliable method for C2 functionalization.[1][10]

Objective: To synthesize a 2-amino-1,5-naphthyridine derivative via palladium-catalyzed Buchwald-Hartwig amination.

Materials:

  • 2-Tosyl-1,5-naphthyridine (1.0 eq)

  • Amine of choice (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • XantPhos (0.10 eq)

  • Cesium carbonate (Cs₂CO₃, 2.0 eq)

  • Anhydrous toluene

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-tosyl-1,5-naphthyridine, cesium carbonate, Pd(OAc)₂, and XantPhos.

  • Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe, followed by the amine.

  • Reaction: Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 2-amino-1,5-naphthyridine product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Trustworthiness Note: This protocol provides a robust method for C-N bond formation. The use of a well-defined palladium catalyst and a specialized phosphine ligand (XantPhos) is critical for achieving high yields and preventing side reactions.[1] The choice of a strong base like Cs₂CO₃ is also essential for the catalytic cycle.

References

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Alonso, C., & Rubiales, G. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3249. [Link]

  • Chavan, S. S., Mehtre, S. S., & Baseer, M. A. (2023). Regioselective synthesis of functionalized[1][2]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry, 25(1), 253-259. [Link]

  • Neely, J. M., & Rovis, T. (2013). Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones. Journal of the American Chemical Society, 135(41), 15550–15553. [Link]

  • Various Authors. (n.d.).
  • Chen, Y. H., Graß, M., & Knochel, P. (2017). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Organic Letters, 19(23), 6482–6485. [Link]

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Alonso, C., & Rubiales, G. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

  • Singh, C., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Wikipedia contributors. (n.d.). Minisci reaction. Wikipedia. [Link]

  • Various Authors. (2023). Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. National Institutes of Health. [Link]

  • Various Authors. (n.d.). Functionalization of 4-bromobenzo[c][6][11]naphthyridine via regioselective direct ring metalation. Semantic Scholar. [Link]

  • VanDahm, R. A., & Paudler, W. W. (1975). Bromination reactions of 1,5- and 1,8-naphthyridine 1-oxides. The Journal of Organic Chemistry, 40(22), 3300–3303. [Link]

  • Various Authors. (n.d.). Difunctionalization of 1,5-naphthyridine by Suzuki reactions. ResearchGate. [Link]

  • Chavan, S. S., Mehtre, S. S., & Baseer, M. A. (2023). Regioselective synthesis of functionalized[1][2]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry. [Link]

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Alonso, C., & Rubiales, G. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]

  • Various Authors. (n.d.).
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). Synthesis of trifluoromethyl-functionalized benzo[de][1][2]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides. New Journal of Chemistry. [Link]

  • Various Authors. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. [Link]

  • Various Authors. (n.d.). Synthesis of Heterocyclic Fused[1][5]naphthyridines by Intramolecular HDA Reactions. MDPI. [Link]

  • Various Authors. (n.d.). An Intramolecular Minisci Reaction in Aqueous Media Using Langlois' Reagent. The Journal of Organic Chemistry. [Link]

  • Fuertes, M., Masdeu, C., Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Semantic Scholar. [Link]

  • Various Authors. (n.d.). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. [Link]

  • Various Authors. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

  • Wikipedia contributors. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Various Authors. (n.d.). Recent Advances in Minisci-Type Reactions. SciSpace. [Link]

  • Various Authors. (n.d.). The Minisci Reaction. Organic Chemistry Portal. [Link]

  • Various Authors. (n.d.). Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules. Chemical Communications. [Link]

  • OpenStax. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Lewis, J. C., Bergman, R. G., & Ellman, J. A. (2008). Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. Journal of the American Chemical Society, 130(9), 2493–2500. [Link]

  • Various Authors. (2014). Palladium-Catalyzed Direct Arylation of 5‑Halouracils and 5‑Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF. The Journal of Organic Chemistry. [Link]

  • Various Authors. (2018). Ligand-accelerated non-directed C–H functionalization of arenes. National Institutes of Health. [Link]

  • Various Authors. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. National Institutes of Health. [Link]

  • Mohammed, S., & Maher, K. A. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. [Link]

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Stability of 1,5-naphthyridine derivatives under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 1,5-naphthyridine derivatives. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to navigate the complexities of handling these compounds, particularly concerning their stability under acidic and basic experimental conditions. Our goal is to empower you with the knowledge to anticipate potential challenges, design robust experiments, and accurately interpret your results.

Understanding the Core Chemistry: Why Stability Matters

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique arrangement of two fused pyridine rings imparts specific electronic properties that are crucial for its therapeutic function but also dictate its chemical reactivity and, consequently, its stability.[1] A thorough understanding of how these derivatives behave in various chemical environments is paramount for ensuring the integrity, potency, and safety of your compounds throughout their lifecycle, from synthesis and purification to formulation and long-term storage.

Instability can lead to the formation of degradation products, which may result in a loss of biological activity, altered pharmacokinetic profiles, or even the emergence of toxic impurities. Therefore, a proactive approach to assessing and managing the stability of your 1,5-naphthyridine derivatives is not just good scientific practice—it is a critical component of successful drug discovery and development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and challenges encountered during the handling and analysis of 1,5-naphthyridine derivatives, with a focus on their stability under acidic and basic conditions.

Q1: I'm observing a gradual loss of my 1,5-naphthyridine derivative's purity in an acidic aqueous solution. What could be the cause?

A1: The acidic degradation of 1,5-naphthyridine derivatives can be attributed to the protonation of the nitrogen atoms in the rings. This protonation increases the electron deficiency of the aromatic system, making it more susceptible to nucleophilic attack by water (hydrolysis).

  • Causality: The pyridine rings in the 1,5-naphthyridine system are basic and can be protonated in acidic media.[2] This protonation activates the ring towards nucleophilic attack. While the naphthyridine ring itself is generally resistant to cleavage under mild acidic conditions, substituents on the ring can significantly influence stability. For instance, if your derivative contains an ester or amide functional group, these are prime targets for acid-catalyzed hydrolysis.[3]

  • Troubleshooting Steps:

    • pH Control: The most immediate action is to control the pH of your solution. If your experimental conditions allow, work at a pH where your compound is most stable. You may need to perform a pH-stability profile to determine this optimal range.

    • Solvent Selection: If possible, consider using a less nucleophilic solvent system or minimizing the water content.

    • Temperature Management: Elevated temperatures will accelerate hydrolysis.[4] Conduct your experiments at the lowest feasible temperature.

    • Structural Analysis: Use techniques like LC-MS to identify the degradation products. The mass difference between the parent compound and the degradants can provide clues about the type of reaction occurring (e.g., hydrolysis of an ester will result in the loss of the alcohol portion and the addition of a hydroxyl group).

Q2: My 1,5-naphthyridine derivative seems to be degrading rapidly in a basic solution. What is the likely degradation pathway?

A2: Basic conditions can promote the degradation of 1,5-naphthyridine derivatives through several mechanisms, primarily nucleophilic attack by hydroxide ions.

  • Causality: The electron-deficient nature of the 1,5-naphthyridine ring system makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, especially if there are good leaving groups (e.g., halogens) on the ring.[5][6] Hydroxide ions are potent nucleophiles that can attack the ring, potentially leading to hydroxylated derivatives or, in more extreme cases, ring-opening. Similar to acidic conditions, ester and amide substituents are highly susceptible to base-catalyzed hydrolysis.[3]

  • Troubleshooting Steps:

    • pH Adjustment: Carefully adjust the pH to the lowest possible value that is compatible with your experimental requirements.

    • Protecting Groups: If the degradation is occurring at a specific functional group, consider the use of a temporary protecting group during the basic treatment step.

    • Inert Atmosphere: For compounds sensitive to oxidation, which can be exacerbated under basic conditions, performing experiments under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

    • Forced Degradation Study: A controlled forced degradation study under basic conditions will help you to systematically identify the degradation products and understand the degradation kinetics.

Q3: I am developing a stability-indicating HPLC method for my 1,5-naphthyridine derivative. How can I ensure I am separating all relevant degradation products?

A3: Developing a robust, stability-indicating HPLC method is crucial for accurately assessing the stability of your compound. The key is to challenge the method with samples that have been intentionally degraded under a variety of stress conditions.[7][8]

  • Causality: A method is only "stability-indicating" if it can resolve the parent compound from all potential degradation products, process impurities, and excipients.[6] Without generating these degradation products through forced degradation, you cannot be certain that a peak appearing as pure is not co-eluting with a degradant.

  • Workflow for Method Development:

    • Forced Degradation: Subject your 1,5-naphthyridine derivative to a range of stress conditions as outlined in the ICH guidelines (acidic and basic hydrolysis, oxidation, photolysis, and thermal stress).[4] Aim for 5-20% degradation of the active pharmaceutical ingredient (API).[9]

    • Column and Mobile Phase Screening: Use a systematic approach to screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase conditions (e.g., different organic modifiers, pH, and buffers) to achieve the best separation of the parent peak from the newly formed degradation peaks.[5]

    • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity. This will help to identify any co-eluting species.

    • Mass Spectrometry (MS) Detection: Couple your HPLC system to a mass spectrometer to obtain mass information for the parent compound and all degradation products. This is invaluable for identifying and characterizing the degradants.

Experimental Protocols

The following protocols provide a starting point for conducting forced degradation studies on your 1,5-naphthyridine derivatives. These should be adapted based on the specific properties of your compound.

Protocol 1: Forced Hydrolytic Degradation Study

Objective: To assess the stability of a 1,5-naphthyridine derivative under acidic and basic conditions and to generate potential hydrolytic degradation products.

Materials:

  • 1,5-Naphthyridine derivative

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Volumetric flasks, pipettes, and vials

  • pH meter

  • HPLC system with UV/PDA and MS detectors

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your 1,5-naphthyridine derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).

  • Acidic Degradation:

    • In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • In a separate vial, mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Keep both vials at room temperature.

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Neutralize the aliquots with an equivalent amount of NaOH before HPLC analysis.

    • If no degradation is observed at room temperature, repeat the experiment at an elevated temperature (e.g., 60 °C).

  • Basic Degradation:

    • In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • In a separate vial, mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Follow the same procedure for sampling and analysis as described for acidic degradation, neutralizing the aliquots with an equivalent amount of HCl.

  • Neutral Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of HPLC-grade water.

    • Follow the same procedure for sampling and analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.

    • Use the MS detector to determine the mass-to-charge ratio (m/z) of the degradation products.

Stress ConditionReagentTemperatureDuration
Acid Hydrolysis 0.1 M HCl / 1 M HClRoom Temp / 60°C0-24 hours
Base Hydrolysis 0.1 M NaOH / 1 M NaOHRoom Temp / 60°C0-24 hours
Neutral Hydrolysis HPLC-grade WaterRoom Temp / 60°C0-24 hours
Table 1: Recommended Conditions for Forced Hydrolytic Degradation.

Visualizing Degradation Pathways & Workflows

To better understand the processes involved in stability testing, the following diagrams illustrate a potential degradation pathway and the general workflow for developing a stability-indicating method.

G cluster_acid Acidic Conditions (H₂O, H⁺) cluster_base Basic Conditions (H₂O, OH⁻) Parent_Acid 1,5-Naphthyridine Derivative (with Ester Group R-COOR') Protonated Protonated Naphthyridine Parent_Acid->Protonated Protonation of Ring Nitrogen Hydrolysis_Product Hydrolyzed Product (R-COOH) Protonated->Hydrolysis_Product Nucleophilic attack by H₂O on ester carbonyl Byproduct_Acid Alcohol (R'-OH) Parent_Base 1,5-Naphthyridine Derivative (with Ester Group R-COOR') Hydroxide_Attack Tetrahedral Intermediate Parent_Base->Hydroxide_Attack Nucleophilic attack by OH⁻ on ester carbonyl Carboxylate Carboxylate Salt (R-COO⁻) Hydroxide_Attack->Carboxylate Elimination of Alkoxide Byproduct_Base Alcohol (R'-OH)

A simplified potential degradation pathway for a 1,5-naphthyridine derivative bearing an ester substituent under acidic and basic conditions.

G start Start: Define Analytical Target Profile forced_degradation Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation method_dev Initial Method Development (Column & Mobile Phase Screening) forced_degradation->method_dev optimization Method Optimization (Gradient, Flow Rate, Temp.) method_dev->optimization optimization->method_dev Re-evaluate if separation is inadequate peak_tracking Peak Tracking & Identification (LC-MS, PDA) optimization->peak_tracking validation Method Validation (Specificity, Linearity, Accuracy, Precision) peak_tracking->validation routine_use Routine Stability Testing validation->routine_use end End: Stable Product routine_use->end

A workflow for the development of a stability-indicating HPLC method.

References

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • Masdeu, C., Fuertes, M., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(14), 3508. [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Shah, B. P., Jain, S., Prajapati, K. K., & Mansuri, N. Y. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(9), 2978. [Link]

  • Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation: A Review. International Journal of Pharma Research & Review, 3(10), 46-57. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Chemistry LibreTexts. (2023). 24.9: Heterocyclic Amines. [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • Kurzer, F. (1952). The chemistry of amides. Chemical Reviews, 52(2), 243-399.
  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. [Link]

  • Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • Sharma, S. D., & Singh, B. (2019). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 12(9), 4567-4573. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Altabrisa Group. (2023). 3 Key Steps for HPLC Validation in Stability Testing. [Link]

  • IJSDR. (2021). Force Degradation for Pharmaceuticals: A Review. [Link]

  • Trawiński, J., & Skibiński, R. (2019). Identification of Crizotinib Major Degradation Products Obtained Under Stress Conditions by RP-UHPLC-HRMS. Journal of Chromatographic Science, 57(9), 836-845. [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. [Link]

  • YouTube. (2023). Acid and Base (Saponification) Hydrolysis Explained. [Link]

  • Journal of the American Chemical Society. (1951). Steric effects. II. Base-catalyzed ester hydrolysis. [Link]

  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides (video). [Link]

  • PubMed. (2015). Forced degradation studies of biopharmaceuticals: Selection of stress conditions. [Link]

  • PubMed. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. [Link]

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Preventing homocoupling in Sonogashira reactions of bromo-pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sonogashira cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the alkynylation of bromo-pyridine substrates. As Senior Application Scientists, we have compiled this guide based on established literature and extensive field experience to help you troubleshoot common issues, particularly the persistent problem of alkyne homocoupling.

Troubleshooting Guide: Minimizing Homocoupling & Maximizing Yield

This guide is structured in a question-and-answer format to directly address the most frequent challenges observed during the Sonogashira coupling of bromo-pyridines.

Question 1: My primary side product is the homocoupled alkyne dimer (Glaser product). How can I prevent this?

Answer: Alkyne homocoupling, or Glaser coupling, is the most common and frustrating side reaction in Sonogashira chemistry. It is predominantly caused by the presence of oxygen, which facilitates the copper-catalyzed oxidative dimerization of the terminal alkyne.[1] Here is a systematic approach to eliminate it.

Core Cause: The Glaser coupling pathway competes directly with the desired cross-coupling catalytic cycle. This is especially problematic when the rate of the desired Sonogashira reaction is slow, for instance, with less reactive bromo-pyridines. The presence of a copper(I) co-catalyst, while accelerating the desired reaction, is also a prerequisite for the oxygen-driven homocoupling.[2]

Solutions:

  • Rigorous Exclusion of Oxygen: This is the most critical factor.

    • Protocol: Use a robust inert gas (Argon or Nitrogen) manifold. Degas your solvent(s) thoroughly before use by employing at least three freeze-pump-thaw cycles or by sparging with inert gas for a minimum of 30 minutes. Assemble your reaction glassware hot from the oven and purge with inert gas as it cools.

    • Expert Insight: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can help scavenge trace oxygen, but this should not be relied upon as the primary method of exclusion. A study by Elangovan et al. demonstrated that using a reducing atmosphere (hydrogen gas diluted with nitrogen) can dramatically diminish homocoupling by consuming residual oxygen.[1]

  • Transition to a Copper-Free Protocol: The most definitive way to eliminate Glaser coupling is to remove the copper co-catalyst.[2][3]

    • Causality: The mechanism of copper-free Sonogashira involves direct interaction of the alkyne with the palladium center, bypassing the copper acetylide intermediate and thus the primary pathway for oxidative homocoupling.[4]

    • Protocol: Copper-free conditions often require finely-tuned ligands and bases to achieve high efficiency. A common and effective approach is to use a palladium precatalyst with a bulky, electron-rich phosphine ligand and an inorganic base.

    • Recommended Copper-Free System:

      • Catalyst: Pd(OAc)₂ or a pre-catalyst like Pd-XPhos-G3.[5]

      • Ligand: A bulky, electron-rich phosphine such as XPhos, SPhos, or P(t-Bu)₃.[4][5][6] These ligands promote the formation of a highly reactive monoligated Pd(0) species, which is crucial for activating the C-Br bond of the pyridine.[2]

      • Base: An inorganic base like Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃).[4][7] This avoids potential complications from amine bases (e.g., side reactions, purification challenges).

      • Solvent: Anhydrous, degassed polar aprotic solvents like DMF, NMP, or THF are typically effective.[8]

Troubleshooting Workflow for Homocoupling

G start High Alkyne Homocoupling Detected q1 Is the reaction run under strictly anaerobic conditions? start->q1 a1_no Implement rigorous degassing (Freeze-Pump-Thaw) and maintain a positive inert gas pressure. q1->a1_no No a1_yes Proceed to next step. q1->a1_yes Yes q2 Are you using a Copper(I) co-catalyst? a1_yes->q2 a2_yes Switch to a Copper-Free Protocol. q2->a2_yes Yes a2_no Optimization of Cu-free conditions needed. q2->a2_no No end Homocoupling Minimized a2_yes->end q3 What is your ligand and base combination? a2_no->q3 a3_amine Consider switching from an amine base (e.g., Et3N) to an inorganic base (e.g., Cs2CO3). q3->a3_amine Amine Base a3_phosphine Is your phosphine ligand bulky and electron-rich (e.g., XPhos, P(t-Bu)3)? q3->a3_phosphine Phosphine Ligand a3_amine->a3_phosphine a3_no Switch to a ligand known to accelerate oxidative addition and reductive elimination. a3_phosphine->a3_no No a3_phosphine->end Yes a3_no->end

Caption: Troubleshooting decision tree for minimizing alkyne homocoupling.

Question 2: My reaction is very slow or stalls with my bromo-pyridine substrate. What factors control reactivity?

Answer: The reactivity of bromo-pyridines in Sonogashira coupling is highly dependent on both electronic and steric factors. The oxidative addition of the palladium(0) catalyst to the carbon-bromine bond is often the rate-limiting step, and the pyridine nitrogen can influence this process.[2]

Key Factors & Solutions:

  • Position of the Bromine Atom:

    • 2- and 4-Bromo-pyridines: These are generally more reactive than 3-bromo-pyridines. The electron-withdrawing nature of the nitrogen atom activates the C-Br bond at these positions for oxidative addition.

    • 3-Bromo-pyridines: These can be more challenging. The electronic influence of the nitrogen is less pronounced at the 3-position.

  • Electronic Effects of Other Substituents:

    • Electron-withdrawing groups (EWGs) on the pyridine ring (e.g., -CN, -NO₂, -CF₃) generally accelerate the reaction by making the C-Br bond more susceptible to oxidative addition.[9]

    • Electron-donating groups (EDGs) (e.g., -NH₂, -OR, -CH₃) can slow the reaction down.[8] For these substrates, a more robust catalytic system is required.

  • Steric Hindrance:

    • Cause: Substituents adjacent to the bromine atom can sterically hinder the approach of the bulky palladium catalyst.[2]

    • Solution: Employ bulky, electron-rich phosphine ligands or N-Heterocyclic Carbene (NHC) ligands.

      • Phosphines (e.g., XPhos, CyPtBu₂): These ligands create a more reactive, coordinatively unsaturated "L₁Pd⁰" active species that is better able to access hindered C-Br bonds.[2][6]

      • NHCs: Ligands like IPr or SImes can also be highly effective. Collaborative (NHC)-Cu and (NHC)-Pd systems have been shown to be very efficient for coupling aryl bromides with low catalyst loadings.[10][11]

Catalyst & Ligand Selection Guide for Bromo-pyridines

Substrate ChallengeRecommended Ligand ClassSpecific Ligand ExamplesRationale
Electron-Rich/Neutral Bulky, Electron-Rich PhosphineXPhos, SPhos, P(t-Bu)₃Promotes the formation of a highly active monoligated Pd(0) species to overcome the slower oxidative addition.[2][4]
Sterically Hindered Bulky, Electron-Rich Phosphine or NHCXPhos, RuPhos, IPr (NHC)Steric bulk on the ligand facilitates reductive elimination and the active catalyst can better access the hindered C-Br bond.[2][5][6]
Electron-Poor Standard or Bulky PhosphinePPh₃, XPhosThe substrate is already activated, so standard ligands like triphenylphosphine often suffice. However, bulky ligands can still improve rates.[8]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of the copper co-catalyst, and why does it promote homocoupling?

The copper(I) co-catalyst plays a dual role. In the desired Sonogashira cycle, it reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, which is a key step to form the C(sp²)-C(sp) bond.[4] However, in the presence of oxygen, two of these copper acetylide intermediates can oxidatively couple to form the 1,3-diyne (homocoupling product), regenerating Cu(I) in the process. This parasitic cycle is known as the Glaser or Glaser-Hay coupling.[2][5]

G cluster_0 Sonogashira Cycle (Desired) cluster_1 Glaser Cycle (Undesired) Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdC2R Ar-Pd(II)L₂-C≡CR Product Ar-C≡CR ArPdC2R->Product Reductive Elimination Alkyne R-C≡C-H CuC2R R-C≡C-Cu(I) Alkyne->CuC2R + Cu(I), Base CuC2R->ArPdC2R Transmetalation Dimer R-C≡C-C≡C-R CuC2R->Dimer + O₂

Caption: Competing Sonogashira and Glaser catalytic cycles.

Q2: Can I use an amine as both the base and the solvent?

Yes, this is a common practice, especially in older protocols. Using an amine like Et₃N or piperidine as the solvent ensures a high concentration of the base. However, this can complicate product purification due to the high boiling point of the amine and the formation of ammonium halide salts.[12] For challenging bromo-pyridines, modern protocols often favor using a stoichiometric amount of a stronger base (amine or inorganic) in a separate aprotic solvent (e.g., DMF, THF, NMP). This provides better control over reaction conditions.[8]

Q3: My palladium catalyst turns black during the reaction. Is this a problem?

The formation of a black precipitate, known as "palladium black," indicates the decomposition of the molecular palladium catalyst to bulk Pd(0) metal. This is detrimental to the reaction as it removes the active catalyst from the solution. It can be caused by high temperatures, impurities, or an inappropriate choice of ligand or solvent. Using robust, well-defined palladium precatalysts with strongly coordinating ligands (like the Buchwald-type phosphines) can significantly improve catalyst stability and prevent decomposition.[2]

Q4: How do I choose between an amine base (like Et₃N or DIPEA) and an inorganic base (like K₂CO₃ or Cs₂CO₃)?

The choice of base is critical.

  • Amine Bases: They serve two purposes: deprotonating the terminal alkyne and acting as a ligand for the palladium center.[12] However, they can also lead to side reactions and make purification difficult.

  • Inorganic Bases: Bases like Cs₂CO₃ are often used in modern copper-free protocols.[4][7] They are strong enough to deprotonate the alkyne (especially in polar aprotic solvents like DMF) but do not coordinate to the palladium or introduce the purification issues associated with amines. For many bromo-pyridine couplings, switching to an inorganic base in a copper-free system is a highly effective strategy for improving reliability and yield.[13]

Optimized Protocol: Copper-Free Sonogashira of 3-Bromo-2-aminopyridine

This protocol is adapted from methodologies proven effective for electron-rich and potentially challenging bromo-pyridine substrates.[8][14]

Reagents & Equipment:

  • 3-Bromo-2-aminopyridine (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(OAc)₂ (2.5 mol%)

  • XPhos (5.0 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous, degassed DMF (0.2 M concentration relative to the bromo-pyridine)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, inert gas line (Argon or N₂)

Procedure:

  • Vessel Preparation: Add the 3-bromo-2-aminopyridine, Pd(OAc)₂, XPhos, and Cs₂CO₃ to a dry Schlenk flask containing a magnetic stir bar.

  • Inerting: Seal the flask, and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.

  • Solvent & Reagent Addition: Under a positive pressure of inert gas, add the degassed DMF via syringe. Stir for 10-15 minutes at room temperature to allow for pre-formation of the active catalyst.

  • Alkyne Addition: Add the terminal alkyne via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 3-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

This guide provides a starting point for troubleshooting and optimizing your Sonogashira reactions. Given the diversity of pyridine substrates, empirical optimization of catalyst, ligand, base, and solvent is often necessary to achieve the best results.

References

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]

  • Wang, C., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. [Link]

  • Gallop, C. W. D., Chen, M.-T., & Navarro, O. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Chemistry Portal. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. (n.d.). [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. (2024). [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Sromek, A. W., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. (n.d.). [Link]

  • Türker, F., et al. (2021). Novel (N-heterocyclic carbene)Pd(pyridine)Br2 complexes for carbonylative Sonogashira coupling reactions: Catalytic efficiency and scope for arylalkynes, alkylalkynes and dialkynes. ResearchGate. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. ResearchGate. [Link]

  • Gazvoda, M., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Sustainable Chemistry & Engineering. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. [Link]

  • Gallop, C. W., Chen, M. T., & Navarro, O. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed. [Link]

  • Li, J.-H., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. [Link]

  • A Copper- and Amine-Free Sonogashira Coupling Reaction Promoted by a Ferrocene-Based Phosphinimine-Phosphine Ligand at Low Catalyst Loading. ResearchGate. (n.d.). [Link]

  • Sonogashira coupling. Wikipedia. (n.d.). [Link]

  • Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. (2013). [Link]

  • Erdemir, F., et al. (2022). PALLADIUM-BASED COMPLEXES BEARING N-HETEROCYCLIC CARBENE (NHC) AND TRIPHENYLPHOSPHINE (PPH3) LIGANDS: SYNTHESIS, CHARACTERIZATION, AND ITS APPLICATION ON SONOGASHIRA CROSS-COUPLING REACTIONS IN AQUEOUS MEDIA. Fırat University. [Link]

  • Guria, M., et al. (2021). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega. [Link]

  • Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. [Link]

  • Sharma, G., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Wu, Y., et al. (2021). Electrochemical Palladium-Catalyzed Oxidative Sonogashira Carbonylation of Arylhydrazines and Alkynes to Ynones. Organic Chemistry Portal. [Link]

  • Oxidative Addition of Palladium(0) Complexes Generated from [Pd(dba)2] and PN Ligands: A Kinetic Investigation. ResearchGate. (n.d.). [Link]

  • Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin. ResearchGate. (n.d.). [Link]

Sources

Technical Support Center: Palladium-Catalyzed Amination of Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for palladium-catalyzed amination of naphthyridines. This guide is designed to provide in-depth troubleshooting advice and answers to frequently encountered challenges, with a specific focus on understanding and overcoming catalyst deactivation. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested solutions to help you navigate this challenging but vital transformation.

The coupling of amines with naphthyridine scaffolds is a cornerstone in medicinal chemistry for the synthesis of novel therapeutics. However, the inherent electron-deficient nature and the presence of multiple nitrogen heteroatoms in the naphthyridine core present unique obstacles, primarily through catalyst poisoning and deactivation.[1][2][3] This guide will dissect these issues and provide a logical framework for troubleshooting.

Frequently Asked Questions (FAQs)

Here are quick answers to some of the most common issues encountered during the amination of naphthyridines.

Q1: My reaction is sluggish or has stalled completely. What's the most likely cause?

A: The most common culprit is catalyst deactivation caused by the naphthyridine substrate itself. The lone pair electrons on the naphthyridine ring nitrogens can coordinate strongly to the palladium center, forming catalytically dormant or inactive complexes.[1][2] This prevents the catalyst from participating in the desired C-N coupling cycle. Another possibility is inefficient generation of the active Pd(0) catalyst from your Pd(II) precursor.

Q2: I see a black precipitate forming in my reaction flask. What is it?

A: This is almost certainly "palladium black," which consists of agglomerated, inactive Pd(0) particles.[4] Its formation signals catastrophic catalyst deactivation. This can be caused by an unstable ligand, improper reaction conditions (e.g., temperature too high), or the presence of oxygen.[5]

Q3: Why does my catalyst system work for simple aryl bromides but fail with my halonaphthyridine?

A: This strongly points to substrate-specific catalyst poisoning. Naphthyridines and other electron-deficient N-heterocycles are known to be challenging substrates that can displace the phosphine ligand from the palladium center, leading to an off-cycle, inactive species.[1][2] Your catalyst system is likely not robust enough to handle the coordinating nature of the naphthyridine.

Q4: Can I just use Pd(OAc)₂ with a phosphine ligand? What is the best palladium source?

A: While you can use Pd(II) sources like Pd(OAc)₂, they require an in situ reduction to the active Pd(0) state, a step that can be inefficient and lead to side reactions or incomplete activation.[6][7] For more reliable and reproducible results, especially with challenging substrates, we strongly recommend using palladium pre-catalysts. Third-generation (G3) and fourth-generation (G4) Buchwald pre-catalysts are designed to generate the active LPd(0) species quickly and quantitatively upon exposure to a base.[8][9]

Q5: How critical are the choices of ligand and base?

A: They are absolutely critical. The ligand's primary role is to stabilize the palladium center and facilitate the key steps of the catalytic cycle (oxidative addition and reductive elimination).[2] For naphthyridines, bulky, electron-rich biarylphosphine ligands are necessary to prevent substrate coordination and promote the desired reaction.[1][10] The base is required to deprotonate the amine but can also influence catalyst stability and substrate integrity. A base that is too strong might decompose your substrate, while one that is too weak will not facilitate the reaction.[5][9]

In-Depth Troubleshooting Guide

This section provides a deeper dive into specific problems, their root causes, and detailed protocols for resolution.

Problem 1: Low or No Conversion

You've set up your reaction, but analysis by TLC, GC, or LC-MS shows little to no product formation and a significant amount of unreacted starting material.

  • The "Why": The Buchwald-Hartwig catalytic cycle relies on a Pd(0) species.[6][7] If you start with a Pd(II) source like Pd(OAc)₂ or PdCl₂, it must be reduced in situ. Amines or phosphine ligands can act as reducing agents, but this process can be slow and incomplete, especially at lower temperatures.[7][11] Any remaining Pd(II) is catalytically inactive for this cycle.

  • Diagnosis: If you are using a Pd(II) source without a pre-activation step, this is a highly likely cause.

  • Solution: Use a Pre-catalyst or Perform a Pre-activation Step.

    • Recommended: Switch to a commercially available palladium pre-catalyst, such as a G3 or G4 Buchwald pre-catalyst. These generate the active LPd(0) catalyst rapidly and cleanly upon addition of the base.[8]

    • Alternative: If you must use a Pd(II) source, perform a pre-activation step.

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ and the phosphine ligand (ratio typically 1:1.1 to 1:2).

  • Add a small amount of a reducing agent. A convenient method involves adding a small amount of a sacrificial primary amine or using water, which can facilitate the reduction of Pd(II) by the phosphine ligand.[11]

  • Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) and stir the mixture at a specified temperature (e.g., 80 °C) for 10-15 minutes. You should observe a color change, often to a clearer, light-yellow or green solution, indicating the formation of the active catalyst.[11]

  • Cool the solution to the desired reaction temperature before adding your naphthyridine substrate, amine, and base.

  • The "Why": Naphthyridines are bidentate Lewis bases. The nitrogen atoms can act as strong ligands for the palladium center. This coordination can either displace the essential phosphine ligand or form a stable, six-membered chelate with the palladium, rendering it inactive and unable to proceed with oxidative addition.[1][2][3]

  • Diagnosis: This is a prime suspect if simpler aryl halides react well under the same conditions while your naphthyridine substrate does not.

  • Solution: Strategic Ligand Selection and Stoichiometry.

    • Use Bulky, Electron-Rich Ligands: Employ sterically demanding biarylphosphine ligands (e.g., BrettPhos, GPhos). The steric bulk around the palladium center physically hinders the approach and coordination of the naphthyridine nitrogen atoms.[1][10]

    • Increase Ligand-to-Palladium Ratio: Adding a slight excess of the phosphine ligand relative to the palladium source can help shift the equilibrium away from the palladium-naphthyridine complex and favor the desired palladium-phosphine active species.[8] A ratio of L:Pd from 1.5:1 to 2:1 is a good starting point.

G Active_Catalyst Active LPd(0) Catalyst Productive_Cycle Productive Catalytic Cycle Active_Catalyst->Productive_Cycle Oxidative Addition Inactive_Complex Inactive (Naphthyridine)Pd Complex (Catalyst Poisoning) Active_Catalyst->Inactive_Complex Strong Coordination (Deactivation Pathway) Naphthyridine Halonaphthyridine Substrate Naphthyridine->Productive_Cycle Naphthyridine->Inactive_Complex G Start Reaction Fails or Stalls Check_Activation Using Pd(II) Source? Start->Check_Activation Use_Precatalyst Action: Use G3/G4 Pre-catalyst or Pre-activate Pd(II) Source Check_Activation->Use_Precatalyst Yes Check_Precipitate Black Precipitate (Pd Black) Formed? Check_Activation->Check_Precipitate No Optimize_Conditions Action: Lower Temperature, Re-evaluate Ligand/Solvent Check_Precipitate->Optimize_Conditions Yes Check_Substrate Simple Aryl Halide Works? Check_Precipitate->Check_Substrate No Substrate_Poisoning Diagnosis: Likely Naphthyridine Poisoning Check_Substrate->Substrate_Poisoning No Check_Reagents Action: Check Purity of Reagents & Degas Solvents Check_Substrate->Check_Reagents Yes Optimize_Ligand Action: Use Bulky Ligand (e.g., BrettPhos, GPhos), Increase Ligand Ratio Substrate_Poisoning->Optimize_Ligand

Caption: A decision tree for troubleshooting common amination failures.

Problem 3: Reagent and Condition Incompatibility

Even with an active catalyst, other factors can doom a reaction to failure.

  • The "Why": Palladium catalysts are sensitive to a variety of poisons. Oxygen in the solvent can oxidize the active Pd(0) to inactive Pd(II). [5]Water can interfere with strong bases and affect catalyst activation. [11]Impurities in starting materials can also act as catalyst poisons. [5][12]* Diagnosis: If reactions are inconsistent or fail unexpectedly, reagent quality and reaction setup are the first things to scrutinize.

  • Solution: Rigorous Purification and Inert Technique.

    • Purify Starting Materials: Ensure the purity of your halonaphthyridine and amine via chromatography, recrystallization, or distillation. [5] 2. Use Anhydrous & Degassed Solvents: Use a solvent from a purification system or dry it over appropriate agents. Crucially, degas the solvent thoroughly before use to remove dissolved oxygen. [5]

  • Place the required volume of anhydrous solvent in a Schlenk flask equipped with a stir bar.

  • Connect the flask to a Schlenk line.

  • Freeze-Pump-Thaw Method (Recommended):

    • Freeze the solvent using a liquid nitrogen bath.

    • Once fully frozen, open the flask to high vacuum for 5-10 minutes.

    • Close the flask to vacuum and thaw the solvent. You will see bubbles of gas being released.

    • Repeat this cycle at least three times.

    • Backfill the flask with an inert gas (Argon or Nitrogen).

  • Sparging (Alternative):

    • Bubble a steady stream of inert gas (Argon or Nitrogen) through the solvent via a long needle for at least 30-60 minutes.

Table 1: Recommended Ligands for Naphthyridine Amination

LigandKey FeaturesCommon Use Case
BrettPhos Bulky dialkylbiarylphosphine.General-purpose for challenging primary amines and heteroaryl couplings. [1]
GPhos Designed for enhanced catalyst stability; resists deactivation by primary amines.Excellent for room-temperature couplings and substrates prone to causing catalyst deactivation. [1][2]
XPhos Highly active and versatile ligand.Broad applicability for coupling aryl chlorides and bromides.
NHC Ligands N-Heterocyclic Carbenes offer strong Pd-coordination and high stability.Effective alternative to phosphines, particularly with PEPPSI™ pre-catalysts. [8][9]

Table 2: Base Selection Guide

BasepKaH (Conjugate Acid)Common SolventsNotes
NaOt-Bu ~19Toluene, Dioxane, THFVery strong, widely used. Can be incompatible with base-sensitive functional groups (e.g., esters). [5][9]
KOt-Bu ~19Toluene, Dioxane, THFSimilar to NaOt-Bu, sometimes offers different solubility and reactivity profiles. [5]
LHMDS ~26THF, TolueneVery strong, non-nucleophilic. Good for substrates with acidic protons. [8]
K₃PO₄ ~12.3Dioxane, Toluene, DMFWeaker base, useful for substrates that are sensitive to alkoxides. May require higher temperatures. [5]
Cs₂CO₃ ~10.3Dioxane, Toluene, DMFWeaker base, often used in Suzuki couplings but can be effective in aminations with sensitive substrates. [5]
References
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. (URL: [Link])

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Elaine C. Reichert - DSpace@MIT. (URL: [Link])

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (URL: [Link])

  • Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions | Organic Letters - ACS Publications. (URL: [Link])

  • Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions - PubMed. (URL: [Link])

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications. (URL: [Link])

  • Poisoning and deactivation of palladium catalysts - SciSpace. (URL: [Link])

  • Insights into Palladium Deactivation during Advanced Oxidation Processes - PMC - NIH. (URL: [Link])

  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor - MDPI. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. (URL: [Link])

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (URL: [Link])

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (URL: [Link])

  • A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis - ResearchGate. (URL: [Link])

  • Palladium(II) Complexes Based on 1,8-naphthyridine Functionalized N-heterocyclic Carbenes (NHC) and Their Catalytic Activity - PubMed. (URL: [Link])

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (URL: [Link])

  • Amines and Heterocycles. (URL: [Link])

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. (URL: [Link])

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. (URL: [Link])

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Technical Support Center: Solvent Effects on the Suzuki-Miyaura Coupling of Heterocyclic Halides

Author: BenchChem Technical Support Team. Date: January 2026

A Message from Your Senior Application Scientist

Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand how the Suzuki-Miyaura coupling, a robust tool for C-C bond formation, can present unique challenges when working with heterocyclic halides. The coordination of heteroatoms to the palladium catalyst, the electronic properties of the rings, and the stability of the organoboron reagents all introduce layers of complexity.[1]

Among the many reaction parameters, the choice of solvent is arguably one of the most critical yet nuanced variables. It is far more than just a medium to dissolve reagents; the solvent actively participates in the catalytic cycle, influencing catalyst speciation, modulating base activity, and dictating the prevalence of unwanted side reactions.[2][3][4] This guide is designed to move beyond generic protocols and provide you with a deeper, mechanistic understanding of solvent effects. Here, we will address specific experimental issues in a direct question-and-answer format, grounded in both theoretical principles and field-proven experience.

Troubleshooting Guide

This section addresses specific, common problems encountered during the Suzuki-Miyaura coupling of heterocyclic halides.

Q1: My reaction with a 2-halopyridine substrate is giving low yields, and I'm seeing significant protodeboronation of my boronic acid. What's the first solvent-related parameter I should investigate?

A1: This is a classic issue, particularly with nitrogen-containing heterocycles. The primary culprit is often an unfavorable interaction between your solvent system and the boronic acid, which is exacerbated by the electronic nature of 2-heteroaryl boronates.[5]

Causality: Protodeboronation, the cleavage of the C-B bond by a proton source, is a major decomposition pathway for boronic acid reagents.[6] This side reaction is often accelerated by:

  • Protic Solvents: Solvents with acidic protons, like water and alcohols (e.g., MeOH, EtOH), can directly serve as a proton source.[1] While water is often necessary to dissolve the inorganic base and facilitate transmetalation, excessive amounts can be detrimental.[5][7]

  • Strong Bases: Strong bases, especially hydroxides, in combination with protic solvents can significantly increase the rate of protodeboronation.

Troubleshooting Steps & Rationale:

  • Minimize Water Content: In biphasic systems (e.g., Toluene/H₂O, Dioxane/H₂O), the water ratio is critical. It's not just a co-solvent; it's a reagent that influences the transmetalation mechanism.[5][8] Start with a higher organic-to-aqueous ratio (e.g., from 4:1 to 10:1) to dissolve the base while minimizing the bulk water available for protodeboronation.[9]

  • Switch to a Less Protic or Aprotic Solvent: If your substrate solubility allows, moving away from primary alcohols is a good strategy.

    • Isopropyl alcohol (i-PrOH) can be an excellent choice. It offers good polarity for dissolving many heterocyclic systems but is less of a hydride source than methanol or ethanol, often improving yields.[10]

    • Aprotic Ethereal Solvents: 1,4-Dioxane or 2-MeTHF are standard choices for a reason. They provide good solubility for many organic substrates and catalysts and are non-protic. They are typically used with a minimal amount of water to handle the base.[5]

  • Use a More Stable Boron Reagent: If solvent changes are insufficient, the issue lies with the intrinsic instability of the boronic acid. Switching to a boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate , provides significantly enhanced stability against protodeboronation.[5][6] This allows for more flexibility in solvent and base choice.

Q2: I am attempting to couple an electron-deficient chloro- or bromo-pyrazine, but the primary side product is the dehalogenated starting material. How can my solvent choice mitigate this?

A2: Dehalogenation is a common side reaction where the halide is replaced by a hydrogen atom, and it is particularly prevalent with electron-deficient heterocycles.[1] The solvent itself can be the source of the unwanted hydride.

Causality: The mechanism often involves the formation of a palladium-hydride (Pd-H) species. This species can arise from the palladium complex reacting with various components in the mixture. Solvents, particularly alcohols, can act as hydride donors.[1][5] The resulting Ar-Pd-H intermediate then undergoes reductive elimination to yield the dehalogenated arene (Ar-H).

Troubleshooting Steps & Rationale:

  • Avoid Alcohol Solvents: The most straightforward step is to switch from alcoholic solvents (MeOH, EtOH, i-PrOH) to aprotic alternatives. This directly removes a primary potential source of the hydride species.

  • Select an Aprotic Solvent System:

    • Ethers: THF, 2-MeTHF, and 1,4-dioxane are excellent first choices.[1] They are relatively inert and do not act as hydride donors.

    • Aromatics: Toluene is another robust choice, particularly for higher-temperature reactions.

    • Amides: While polar aprotic solvents like DMF or DMAc can be effective, they should be used with caution and must be high purity, as trace amine impurities can also lead to Pd-H formation.[5]

  • Optimize the Base-Solvent Combination: Avoid strong alkoxide bases (e.g., NaOtBu) when dehalogenation is a concern, especially in the presence of any potential proton source. A weaker inorganic base like K₂CO₃ or K₃PO₄ in an aprotic solvent like dioxane is a much safer combination to minimize this side reaction.[1][7]

Q3: My reaction is sluggish, and I suspect poor solubility of my polar heterocyclic halide and nonpolar boronic acid in the same phase. What type of solvent system should I use?

A3: This is a frequent challenge that highlights the importance of the solvent's role in bringing all reaction components—the catalyst, the two coupling partners, and the base—into a reactive state. A biphasic system is often the solution.[11]

Causality: For the catalytic cycle to operate efficiently, all components must be able to interact. The organic halide and catalyst are typically in the organic phase, while the inorganic base is in the aqueous phase. The boronic acid often partitions between the two. The reaction is believed to occur primarily in the organic layer or at the interface, meaning the activated boronate species must be transferred into the organic phase for transmetalation.[12]

Troubleshooting Steps & Rationale:

  • Implement a Biphasic System: The most common and effective approach is to use a mixture of an organic solvent and water. This ensures the base is dissolved and active while the organic components remain in the organic phase.[12]

    • Common Systems: Toluene/H₂O, THF/H₂O, and 1,4-Dioxane/H₂O are the workhorses of Suzuki couplings for this reason.[9][13]

    • Solvent Choice: The choice of the organic solvent matters. THF is more miscible with water than toluene, which can affect the nature of the interface and the partitioning of reagents.

  • Optimize the Organic/Water Ratio: As discussed in Q1, this ratio is critical. Increasing the proportion of the organic solvent can sometimes slow the reaction by diluting the base in the aqueous phase, hindering the activation of the boronic acid.[3] Conversely, too much water can cause solubility issues for the organic components. An optimal ratio (often between 3:1 and 10:1 organic:water) must be found empirically.

  • Consider a Phase-Transfer Catalyst (PTC): In challenging cases where the boronate anion is not efficiently transferred to the organic phase, adding a PTC like tetrabutylammonium bromide (TBAB) can dramatically increase the reaction rate. The PTC escorts the boronate anion across the phase boundary, increasing its concentration in the organic phase where it can engage with the palladium complex.[14][15]

SymptomPotential Solvent-Related CauseRecommended Action
Low Yield & Protodeboronation Excess water or use of protic solvents (alcohols).Switch to an aprotic solvent (Dioxane, THF) with minimal water, or use a more stable boronic ester (pinacol, MIDA).[1][5]
Significant Dehalogenation Solvent (e.g., alcohol) acting as a hydride source.Change to an aprotic, non-hydride-donating solvent like Toluene, THF, or Dioxane.[1][5]
Sluggish/No Reaction Poor solubility of polar and nonpolar reactants in a single phase.Employ a biphasic system (e.g., Toluene/H₂O) to dissolve all components. Consider adding a phase-transfer catalyst.[11][14]
Inconsistent Results / Catalyst Poisoning Low-quality solvent containing impurities (e.g., alkenes, peroxides).Use high-purity, degassed solvents. Impurities can poison the palladium catalyst.[3]

Frequently Asked Questions (FAQs)

Q4: What is the fundamental difference between using polar protic vs. polar aprotic solvents for coupling heterocyclic halides?

A4: The key difference lies in their ability to form hydrogen bonds and act as proton donors, which has profound effects on both nucleophiles and the stability of reagents.[16][17]

  • Polar Protic Solvents (e.g., water, ethanol, isopropanol) have O-H or N-H bonds. They can solvate both cations and anions effectively. In the context of the Suzuki reaction, they are excellent for dissolving inorganic bases. However, their hydrogen-bonding capability can "cage" and deactivate nucleophiles.[16][18] More critically for heterocyclic couplings, they can be a source of protons for protodeboronation or hydrides for dehalogenation.[1][5]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone, Acetonitrile) have dipoles but lack O-H or N-H bonds. They are good at solvating cations but leave anions relatively "free" and more reactive.[17][18] This can be beneficial for the transmetalation step. However, some coordinating aprotic solvents like DMF and MeCN can sometimes act as ligands, altering the nature and reactivity of the palladium catalyst.[2][4]

Solvent ClassExamplesPros for Heterocyclic SuzukiCons for Heterocyclic Suzuki
Polar Protic Water, Isopropanol (i-PrOH), Ethanol (EtOH)Excellent at dissolving inorganic bases.[11] Can facilitate transmetalation.Can cause protodeboronation of boronic acids.[5] Can be a hydride source for dehalogenation.[1]
Polar Aprotic DMF, DMAc, DMSO, Acetonitrile (MeCN)Good solvating power for polar heterocycles. Can accelerate reactions.[19]Can coordinate to Pd, altering catalyst activity.[4] Potential for thermal instability (DMF).
Aprotic (Ethereal/Aromatic) 1,4-Dioxane, THF, 2-MeTHF, TolueneGenerally inert and less likely to cause side reactions. Good for biphasic systems.[5]May have limited power to dissolve highly polar substrates or bases without a co-solvent.
Q5: You mentioned that the role of solvent polarity is "complex." Can you elaborate? Does a higher dielectric constant always mean a better solvent?

A5: No, a high dielectric constant does not automatically translate to a better reaction. While solvent polarity is important for solubility and stabilizing charged intermediates, its effect on the Suzuki reaction is not a simple linear relationship.[2][20]

The Deeper Mechanism: Research has shown that the specific coordinating ability of a solvent can be more impactful than its bulk polarity (dielectric constant).[2][4]

  • Non-coordinating Solvents (e.g., Toluene, THF): In these solvents, the active catalyst is typically a neutral, monoligated palladium species, for example, [Pd(0)L].[2]

  • Coordinating Solvents (e.g., MeCN, DMF, DMSO): These solvents can displace other ligands or directly coordinate to the palladium center. This can change the nature of the active catalyst, sometimes forming anionic palladium complexes. This change in the catalyst's electronic state and coordination sphere can dramatically alter its reactivity and even switch the chemoselectivity of the reaction (e.g., determining which halide reacts in a di-halogenated substrate).[2][21]

Therefore, when troubleshooting, it's more productive to think in terms of solvent classes (ethereal, aromatic, amide, alcohol) rather than just ranking them by polarity.

Q6: How does the solvent influence the catalytic cycle of the Suzuki-Miyaura reaction?

A6: The solvent is an active participant that influences multiple steps of the catalytic cycle.

Suzuki_Cycle_Solvent_Effects cluster_solvent Solvent Influences pd0 Pd(0)L_n oxidative_add Oxidative Addition (Ar-Pd(II)-X) pd0->oxidative_add Ar-X transmetalation Transmetalation (Ar-Pd(II)-Ar') oxidative_add->transmetalation Ar'-B(OR)₂ Base reductive_elim Reductive Elimination (Ar-Ar') transmetalation->reductive_elim Isomerization reductive_elim->pd0 Product Out solv1 Affects Catalyst Speciation (e.g., coordinating solvents) solv1->pd0 solv2 Solubilizes Base & Boronic Acid solv2->oxidative_add Affects Transmetalation Rate solv3 Stabilizes Charged Intermediates solv3->oxidative_add

Caption: Solvent influences on the Suzuki-Miyaura catalytic cycle.

  • Catalyst Speciation (Pd(0) Formation): Coordinating solvents can stabilize or destabilize the active Pd(0) catalyst and its precursors. For example, solvents like DMF can stabilize anionic palladium complexes, changing the active catalytic species.[2]

  • Oxidative Addition: Solvent polarity can stabilize the charged transition states involved in this step. For challenging substrates like aryl chlorides, this stabilization can be crucial.[4]

  • Transmetalation: This is often the rate-determining step and where the solvent has the most complex role. The solvent must dissolve the base, which activates the boronic acid to form a more nucleophilic boronate. In biphasic systems, the solvent system dictates the partitioning of this boronate and its transfer to the palladium complex in the organic phase.[12][14]

  • Reductive Elimination: The solvent can influence the rate of this final step, though its effect is generally considered less pronounced than on transmetalation.

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in a Heterocyclic Suzuki Coupling

This protocol outlines a parallel screening approach to efficiently identify a suitable solvent system for a novel or challenging coupling.

Objective: To test the efficacy of 5 common solvent systems on the coupling of a heterocyclic halide with a boronic acid/ester.

Materials:

  • Heterocyclic Halide (1.0 eq)

  • Boronic Acid or Ester (1.2 - 1.5 eq)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2-3 eq)

  • Anhydrous Solvents: Toluene, 1,4-Dioxane, 2-MeTHF, DMF, Isopropanol (i-PrOH)

  • Degassed Deionized Water

  • Array of reaction vials with stir bars, under an inert atmosphere (e.g., in a glovebox or using Schlenk technique).

Procedure:

  • Reagent Preparation: In a glovebox or under a stream of inert gas, weigh the solid reagents (halide, boron reagent, base, catalyst, ligand) into 5 separate reaction vials. Ensure each vial contains the identical amounts.

  • Solvent Addition:

    • Vial 1 (Aprotic Biphasic): Add Toluene and degassed water in a 9:1 v/v ratio.

    • Vial 2 (Ethereal Biphasic): Add 1,4-Dioxane and degassed water in a 4:1 v/v ratio.

    • Vial 3 (Ethereal Biphasic): Add 2-MeTHF and degassed water in a 4:1 v/v ratio.

    • Vial 4 (Polar Aprotic): Add anhydrous DMF.

    • Vial 5 (Polar Protic): Add Isopropanol (i-PrOH).

    • Note: The total solvent volume should be consistent across all vials to maintain the same concentration (typically 0.1 - 0.2 M with respect to the limiting reagent).

  • Reaction Execution: Seal all vials tightly. Place them in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 80-100 °C). Stir vigorously for a set period (e.g., 12-18 hours).

  • Analysis:

    • Cool the reactions to room temperature.

    • Take a small, identical aliquot from each reaction mixture. Dilute with a suitable solvent (e.g., EtOAc, MeCN).

    • Analyze the aliquots by LC-MS or GC-MS to determine the relative conversion to product and identify major side products (e.g., dehalogenated starting material, protodeboronated starting material, homocoupled products).

Caption: Workflow for parallel solvent screening.

References

  • Title: Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings Source: NIH Public Access URL
  • Source: ACS Publications (Organic Letters)
  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL
  • Source: Helvetica Chimica Acta (Wiley)
  • Title: Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)
  • Title: Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents Source: NIH National Library of Medicine URL
  • Title: how to avoid dehalogenation side reactions in Suzuki coupling Source: BenchChem URL
  • Title: Troubleshooting failed Suzuki coupling with electron-rich aryl halides Source: BenchChem URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4Z2t2SVdh35tYZZBr_5WQJTznRlc78J3rUqSPi1EFJHWoleyaSHzRjguPxNpwEZVGQ2mmhpBXo3jrDshB2pb7AY217UC6vJQRy5lzJ7oLQg0t7ex3pNO4laxq8zGxoGgzA0BTmfXYYzVLNQuwGvu55uv6ksrPogc1LgINXxG0N2-dM1SnMuitL1gcaQJKFWGQVeBKJdjIdduWYOAMON3vMlcZ]([Link]

Sources

How to avoid debromination in 1,5-naphthyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,5-naphthyridine chemistry. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on preventing unwanted debromination during synthetic transformations.

Introduction: The Challenge of Debromination

The 1,5-naphthyridine scaffold is a crucial pharmacophore in medicinal chemistry. However, its electron-deficient nature, a consequence of the two nitrogen atoms, makes it susceptible to side reactions. One of the most common and frustrating of these is debromination (or hydrodehalogenation), where a bromine substituent is prematurely replaced by a hydrogen atom. This not only consumes valuable starting material but also complicates purification, ultimately lowering the yield of the desired product. This guide provides a systematic approach to diagnosing and mitigating this issue across various common reaction types.

Frequently Asked Questions (FAQs)

Q1: Why is debromination a common problem with bromo-1,5-naphthyridines?

A1: The 1,5-naphthyridine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property makes the C-Br bond more susceptible to cleavage. In palladium-catalyzed reactions, this can facilitate the formation of palladium-hydride (Pd-H) species that lead to reductive dehalogenation.[1] In organometallic reactions, such as bromine-lithium exchange, the resulting lithiated intermediate can be unstable and readily quenched by trace proton sources.

Q2: Which reaction conditions are most likely to cause debromination?

A2: High reaction temperatures, the use of strong bases (especially alkoxides like NaOtBu), and the presence of hydride sources (e.g., water, alcohols, or even certain phosphine ligands) can all promote debromination.[1] The choice of palladium catalyst, ligand, and solvent system is also critical in controlling the selectivity of the reaction.

Q3: Are certain positions on the 1,5-naphthyridine ring more prone to debromination?

A3: Yes, positions activated by the electronic influence of the nitrogen atoms, such as the 2-, 4-, 6-, and 8-positions, are generally more reactive and can be more susceptible to both the desired reaction and undesired side reactions like debromination. The precise susceptibility can be influenced by the specific reaction conditions.

Q4: Can I predict if my reaction is likely to have a debromination issue?

A4: While not always predictable with certainty, reactions involving electron-deficient heteroaryl bromides like bromo-1,5-naphthyridines are at a higher risk for debromination.[1] If your reaction protocol involves high temperatures, strong bases, or potential sources of hydride, you should be particularly vigilant and consider the preventative measures outlined in this guide.

Troubleshooting Guides

This section provides detailed troubleshooting for specific reaction types where debromination is a common challenge.

Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, the conditions required can often lead to premature debromination of the 1,5-naphthyridine substrate.

Common Cause of Debromination: Formation of a Palladium-Hydride (Pd-H) species.

Troubleshooting Workflow:

start Debromination Observed in Suzuki Coupling ligand Step 1: Evaluate Ligand - Is it bulky and electron-rich? - Try ligands like XPhos, SPhos, or bulky N-heterocyclic carbenes (NHCs). start->ligand base Step 2: Change the Base - Strong bases (e.g., NaOtBu) can promote debromination. - Switch to a weaker base like K3PO4, Cs2CO3, or K2CO3. ligand->base If problem persists solvent Step 3: Change the Solvent - Protic or polar aprotic solvents (e.g., DMF) can be problematic. - Use a non-polar, aprotic solvent like toluene or dioxane. base->solvent If problem persists temp Step 4: Lower the Temperature - Dehalogenation can have a higher activation energy. - Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). solvent->temp If problem persists reagents Step 5: Check Reagent Purity - Ensure anhydrous and degassed solvents. - Use high-purity reagents to avoid hydride sources. temp->reagents If problem persists success Problem Solved: Debromination Minimized reagents->success If problem persists, re-evaluate overall strategy cluster_0 Desired Suzuki Coupling Cycle cluster_1 Competing Debromination Pathway A Pd(0)L_n B Oxidative Addition (Ar-Br) A->B C Ar-Pd(II)-Br B->C D Transmetalation (R-B(OR)2) C->D E Ar-Pd(II)-R D->E F Reductive Elimination E->F G Ar-R F->G G->A H Ar-Pd(II)-Br I Formation of Pd-H Species H->I J Ar-Pd(II)-H I->J K Reductive Elimination J->K L Ar-H K->L

Caption: Cross-coupling cycle vs. dehalogenation pathway.

Recommended Protocol (Low Debromination):

ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ or a pre-formed Pd(II)-ligand complexEnsures efficient generation of the active Pd(0) species.
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligands that accelerate reductive elimination of the product. [1]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Weaker, non-nucleophilic bases that are less likely to generate Pd-H species.
Solvent Toluene or 1,4-Dioxane (anhydrous and degassed)Aprotic, non-polar solvents minimize side reactions.
Temperature 80-100 °CUse the lowest temperature that allows for a reasonable reaction rate.
Additives Anhydrous conditions are crucial.The use of minimal amounts of water is key to avoiding significant dehalogenation. [2]
Guide 2: Buchwald-Hartwig Amination

Similar to Suzuki coupling, the Buchwald-Hartwig amination is susceptible to debromination, especially with electron-deficient heteroaryl halides.

Common Cause of Debromination: Beta-hydride elimination from the palladium-amido complex or reaction with a Pd-H species.

Troubleshooting and Optimization:

ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Common and effective palladium sources.
Ligand Xantphos or BINAPBidentate ligands can stabilize the palladium complex and promote the desired C-N bond formation. [3]
Base Cs₂CO₃ or K₂CO₃Stronger bases like NaOtBu can promote debromination, so weaker inorganic bases are often preferred. [3]
Solvent Toluene, Dioxane, or THF (anhydrous)Aprotic solvents are generally preferred.
Temperature 80-110 °CBalance reaction rate with the potential for side reactions.

Experimental Protocol:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the bromo-1,5-naphthyridine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Add Cs₂CO₃ (2.0 mmol).

  • Add the amine (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Degas the mixture with a stream of argon for 10-15 minutes.

  • Heat the reaction mixture to 100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Guide 3: Bromine-Lithium Exchange

This powerful transformation is often plagued by debromination through protonolysis of the highly reactive lithiated intermediate.

Common Cause of Debromination: Quenching of the lithiated 1,5-naphthyridine by a proton source.

Key Considerations for Success:

  • Temperature Control: This is the most critical parameter. The bromine-lithium exchange should be performed at very low temperatures (-78 °C or even -100 °C) to ensure the stability of the generated organolithium species. [4]* Anhydrous Conditions: Rigorous exclusion of moisture is essential. All glassware must be oven- or flame-dried, and all solvents and reagents must be anhydrous.

  • Solvent Choice: The choice of solvent can impact the stability of the lithiated intermediate. Ethereal solvents like THF are common, but for particularly unstable species, less polar solvents like toluene or hexane may be beneficial. [5][6]The addition of co-solvents like TMEDA can sometimes stabilize organolithium reagents. [7]* Kinetic vs. Thermodynamic Control: At very low temperatures, the reaction is under kinetic control, favoring the fastest reaction pathway. [8][9][10][11]Allowing the reaction to warm can lead to equilibration and the formation of thermodynamically favored, but potentially undesired, products or decomposition.

Troubleshooting Protocol:

  • Strictly Anhydrous Conditions: Ensure all glassware is rigorously dried and the reaction is performed under a positive pressure of an inert gas. Use freshly distilled, anhydrous solvents.

  • Lower the Temperature: If debromination is observed at -78 °C, try performing the reaction at -95 °C to -100 °C using a slush bath (e.g., liquid nitrogen in isopropanol).

  • Inverse Addition: Add the bromo-1,5-naphthyridine solution slowly to the cooled alkyllithium reagent. This maintains a low concentration of the substrate and can minimize side reactions.

  • Reagent Purity: Use a freshly titrated solution of the alkyllithium reagent to ensure accurate stoichiometry.

start Debromination (Protonolysis) Observed in Br/Li Exchange temp Step 1: Lower Reaction Temperature - Move from -78°C to -100°C. - Ensures kinetic control and stability of the organolithium. start->temp anhydrous Step 2: Ensure Rigorous Anhydrous Conditions - Flame-dry all glassware. - Use freshly distilled anhydrous solvents. temp->anhydrous If problem persists addition Step 3: Use Inverse Addition - Add substrate to the alkyllithium solution. - Maintains low substrate concentration. anhydrous->addition If problem persists reagent Step 4: Verify Reagent Quality - Titrate the alkyllithium reagent. - Use high-purity starting material. addition->reagent If problem persists success Problem Solved: Successful Lithiation reagent->success If problem persists, consider alternative metalation strategies

Caption: Troubleshooting workflow for preventing protonolysis in bromine-lithium exchange.

References

  • G. A. C. M. de Oliveira, P. M. S. D. Cal, F. J. A. D. S. d. Santos, and A. M. F. Phillips, "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines," Molecules, vol. 25, no. 14, p. 3252, Jul. 2020. [Online]. Available: [Link]

  • A. Ramanathan and L. S. Jimenez, "Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups," Synthesis, vol. 2010, no. 02, pp. 217–220, 2010. [Online]. Available: [Link]

  • F. M. Perna, A. Salomone, M. Dammacco, S. Florio, and V. Capriati, "Solvent and TMEDA effects on the configurational stability of chiral lithiated aryloxiranes," Chemistry, vol. 17, no. 29, pp. 8216–8225, Jul. 2011. [Online]. Available: [Link]

  • J. T. Lowe, F. S. M. T. Gonçalves, and F. H. Quina, "The Role of the Base in Buchwald-Hartwig Amination," The Journal of Organic Chemistry, vol. 79, no. 24, pp. 12118–12124, Oct. 2014. [Online]. Available: [Link]

  • StackExchange, "Thermodynamic vs kinetic reaction control with radical substitution," 2016. [Online]. Available: [Link]

  • A. Ramanathan and L. S. Jimenez, "Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups," ResearchGate, Jan. 2010. [Online]. Available: [Link]

  • H. Pang, Y. Wang, F. Gallou, and B. H. Lipshutz, "Fe-Catalyzed Reductive Couplings of Terminal (Hetero)Aryl Alkenes and Alkyl Halides under Aqueous Micellar Conditions," Journal of the American Chemical Society, vol. 141, no. 43, pp. 17117–17124, 2019. [Online]. Available: [Link]

  • T. Shiota, T. Yamamoto, and T. Yamakawa, "REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE," HETEROCYCLES, vol. 37, no. 3, pp. 1467-1470, 1994. [Online]. Available: [Link]

  • H. Shinokubo, I. K. An, and K. Oshima, "Theoretical Study on the Lithium−Halogen Exchange Reaction of 1,1-Dihaloalkenes with Methyllithium and the Nucleophilic Substitution Reaction of the Resulting α-Halo Alkenyllithiums," ResearchGate, Jan. 1997. [Online]. Available: [Link]

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Technical Support Center: Photodegradation and Oxidative Stability of 1,5-Naphthyridine Solutions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1,5-naphthyridine and its derivatives. As a privileged scaffold in medicinal chemistry, understanding the stability of these compounds is critical for the development of safe and effective therapeutics.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address challenges related to photodegradation and oxidative stability.

Part 1: Troubleshooting Guides

This section addresses common problems encountered during the stability testing of 1,5-naphthyridine solutions. The troubleshooting steps are presented in a question-and-answer format to directly address specific issues.

Photodegradation Troubleshooting

Question 1: My 1,5-naphthyridine derivative shows unexpectedly high degradation in the photostability chamber, even in the dark control. What could be the cause?

Answer:

This issue points towards thermal degradation rather than photodegradation. Photostability chambers, while primarily designed for light exposure, can generate heat.

  • Causality: The light sources in photostability chambers, such as xenon or fluorescent lamps, can increase the ambient temperature within the chamber.[2] If your 1,5-naphthyridine derivative is thermally labile, this temperature increase can lead to degradation, which is then mistakenly attributed to photolysis. The purpose of a dark control is to isolate the effects of light by excluding it; however, the dark control is still exposed to the thermal conditions of the chamber.[3]

  • Troubleshooting Steps:

    • Monitor Chamber Temperature: Place a calibrated thermometer or data logger inside the photostability chamber, next to your samples (both exposed and dark control), to get an accurate reading of the temperature during the experiment.

    • Run a Separate Thermal Stress Study: Conduct a thermal degradation study at the temperature recorded in the photostability chamber. This will help you quantify the extent of thermal degradation and subtract it from the total degradation observed in the light-exposed samples.

    • Improve Temperature Control: If your chamber has temperature control, ensure it is functioning correctly. If not, consider using a chamber with better temperature regulation or placing the chamber in a temperature-controlled room.

Question 2: I am observing poor reproducibility in my photodegradation studies. Why are the degradation rates so variable between experiments?

Answer:

Poor reproducibility in photodegradation studies often stems from inconsistent experimental conditions.

  • Causality: The rate and pathway of photodegradation are highly sensitive to several factors, including light intensity, wavelength, sample concentration, and the solvent used.[4][5] Any variation in these parameters between experiments will lead to inconsistent results.

  • Troubleshooting Steps:

    • Calibrate Your Light Source: Ensure the light source in your photostability chamber is calibrated according to ICH Q1B guidelines, which recommend a minimum exposure of 1.2 million lux hours and 200 watt-hours per square meter.[6][7] Use a calibrated lux meter and radiometer for accurate measurements.

    • Standardize Sample Preparation: Use a consistent concentration for your 1,5-naphthyridine solution in all experiments. The initial concentration can affect the rate of degradation.[4] Prepare fresh solutions for each experiment to avoid issues with solvent evaporation or pre-experimental degradation.

    • Control Solvent Purity: Use high-purity solvents from the same batch, if possible. Impurities in solvents can act as photosensitizers or quenchers, altering the degradation pathway and rate.[3]

    • Ensure Consistent Sample Geometry: The path length of the light through the sample and the surface area of exposure should be consistent. Use the same type of cuvettes or containers for all samples and ensure they are placed in the same position within the chamber for each run.

Question 3: I am having difficulty identifying the degradation products of my 1,5-naphthyridine derivative using HPLC-UV. The chromatogram is complex. What should I do?

Answer:

Identifying unknown degradation products often requires more powerful analytical techniques than HPLC-UV alone.

  • Causality: HPLC-UV can separate compounds, but it provides limited structural information. Co-elution of multiple degradants or the presence of isomers can lead to a complex and difficult-to-interpret chromatogram. Furthermore, some degradation products may lack a strong chromophore, making them difficult to detect by UV.

  • Troubleshooting Steps:

    • Employ Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer (LC-MS). MS provides mass-to-charge ratio information for each eluting peak, which is invaluable for identifying degradation products.[8][9][10][11][12] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of elemental compositions.

    • Utilize Tandem MS (MS/MS): Perform fragmentation analysis (MS/MS) on the parent ions of the degradation products. The fragmentation patterns provide structural information that can be used to elucidate the structures of the unknowns.[8][9][11]

    • Isolate Degradation Products: Use preparative HPLC to isolate the major degradation products. The purified compounds can then be analyzed by other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structure elucidation.[8]

    • Consider Potential Degradation Pathways: Based on the structure of your 1,5-naphthyridine derivative and known photochemical reactions of related N-heterocycles like quinoline, you can predict potential degradation pathways.[6] This can help in proposing structures for the observed masses. Common reactions include photooxidation, ring opening, and reactions involving substituents.

Oxidative Stability Troubleshooting

Question 1: My 1,5-naphthyridine solution shows no degradation when treated with 3% hydrogen peroxide at room temperature. Does this mean it is stable to oxidation?

Answer:

Not necessarily. The absence of degradation under one specific condition does not guarantee overall oxidative stability.

  • Causality: The rate of oxidation is dependent on the concentration of the oxidizing agent, temperature, and pH. Room temperature may not provide enough energy to overcome the activation barrier for the oxidation reaction.

  • Troubleshooting Steps:

    • Increase Stress Conditions: As per regulatory guidance, if no degradation is observed at room temperature, the study should be conducted at elevated temperatures, typically between 40-60°C.[6]

    • Vary Oxidant Concentration: While 3% hydrogen peroxide is a common starting point, you can explore a range of concentrations (e.g., 0.1% to 30%) to find a condition that induces a reasonable amount of degradation (typically 5-20%).

    • Explore Other Oxidizing Agents: Consider using other oxidizing agents, such as those that generate free radicals like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), to explore different oxidative degradation pathways.

Question 2: The results of my oxidative stability study are inconsistent. What could be the cause?

Answer:

Inconsistent results in oxidative stability studies often arise from the inherent instability of the oxidizing agent and variations in reaction conditions.

  • Causality: Hydrogen peroxide can decompose over time, especially in the presence of light or trace metal impurities. This will alter its effective concentration and lead to variable degradation rates. The kinetics of oxidative reactions are also sensitive to temperature and pH.

  • Troubleshooting Steps:

    • Use Freshly Prepared Oxidant Solutions: Prepare your hydrogen peroxide solutions fresh for each experiment from a recently purchased, properly stored stock.

    • Control Temperature: Use a temperature-controlled water bath or incubator to maintain a consistent temperature throughout the experiment.

    • Buffer the Solution: The pH of the solution can influence the rate of oxidation. Use a suitable buffer to maintain a constant pH.

    • Consider Metal Contamination: Trace metal ions can catalyze the decomposition of hydrogen peroxide. Use high-purity water and acid-washed glassware to minimize metal contamination.

Part 2: Frequently Asked Questions (FAQs)

Photodegradation

  • Q1: What is the scientific rationale behind the ICH Q1B guidelines for photostability testing?

    • A1: The ICH Q1B guidelines are designed to simulate the exposure of a drug substance or product to artificial light conditions that mimic the UV and visible light spectrum of sunlight.[2] The specified light exposure levels are intended to represent a "worst-case" scenario of exposure during manufacturing, packaging, storage, and administration.[3] By standardizing the light source and exposure duration, the guidelines ensure that photostability data is consistent and comparable across different laboratories and products.[2]

  • Q2: What are the likely photodegradation pathways for a 1,5-naphthyridine derivative?

    • A2: While specific pathways are compound-dependent, we can infer potential reactions from related N-heterocyclic compounds like quinoline.[6] Photodegradation is often initiated by the absorption of a photon, leading to an excited state. Potential pathways include:

      • Photooxidation: Reaction with oxygen, often mediated by reactive oxygen species (ROS), leading to the formation of N-oxides or hydroxylated derivatives.[6]

      • Ring Opening/Cleavage: The excited state may undergo bond cleavage, particularly in the pyridine or benzene ring of the naphthyridine core. For quinoline, attack on the pyridine ring has been observed.[6]

      • Reactions of Substituents: Functional groups on the 1,5-naphthyridine ring can undergo their own photochemical reactions.

  • Q3: How does the solvent affect photodegradation?

    • A3: The solvent can play a significant role in photodegradation in several ways:

      • Polarity: Solvent polarity can influence the stability of the excited state and the transition states of the degradation reactions.

      • Radical Scavenging/Promotion: Some solvents can quench radical intermediates, slowing down degradation, while others can promote radical formation.

      • Photosensitization: Impurities in the solvent can act as photosensitizers, absorbing light and transferring the energy to the drug molecule, initiating degradation.[3]

Oxidative Stability

  • Q1: Why is hydrogen peroxide commonly used in forced oxidative degradation studies?

    • A1: Hydrogen peroxide is a mild oxidizing agent that is structurally similar to water and produces water as a byproduct, which simplifies analysis. It is effective at inducing oxidative degradation for a wide range of pharmaceutical compounds.

  • Q2: What is the target degradation level in a forced degradation study, and why?

    • A2: The generally accepted target for degradation is between 5-20%.[6][7] This range is considered sufficient to demonstrate the stability-indicating nature of the analytical method without generating an overly complex degradation profile that may not be relevant to the long-term stability of the product.[7]

  • Q3: How can I assess oxidative stress in a cellular context for my 1,5-naphthyridine derivative?

    • A3: For drug development professionals, understanding the potential for a compound to induce oxidative stress in biological systems is crucial. Several cell-based assays can be used:

      • ROS Detection: Assays that measure the production of reactive oxygen species (ROS) using fluorescent probes.[11]

      • Glutathione (GSH) Levels: Measurement of the ratio of reduced (GSH) to oxidized (GSSG) glutathione. A decrease in this ratio is indicative of oxidative stress.[11]

      • Lipid Peroxidation Assays: Measurement of malondialdehyde (MDA), a product of lipid peroxidation, using methods like the TBARS assay.[9]

Part 3: Experimental Protocols and Data Presentation

Protocol 1: Forced Photodegradation Study of a 1,5-Naphthyridine Derivative in Solution

This protocol is based on the ICH Q1B guidelines.[2]

1. Solution Preparation: a. Prepare a solution of the 1,5-naphthyridine derivative in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).[6] The solvent should be transparent in the UV-visible region of the light source. b. Prepare a "dark control" sample by wrapping an identical sample container in aluminum foil.

2. Light Exposure: a. Place the sample and the dark control in a validated photostability chamber equipped with a light source that provides both UV-A and visible light (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps). b. Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UV-A light. c. Monitor the temperature inside the chamber throughout the experiment.

3. Sample Analysis: a. At appropriate time points, withdraw aliquots from the light-exposed and dark control samples. b. Analyze the samples by a validated stability-indicating HPLC method (preferably HPLC-MS). c. Quantify the parent compound and any degradation products.

4. Data Interpretation: a. Compare the chromatograms of the light-exposed sample, the dark control, and an unexposed reference solution. b. Calculate the percentage of degradation. The difference in degradation between the light-exposed and dark control samples represents the photodegradation.

Protocol 2: Forced Oxidative Degradation Study

1. Solution Preparation: a. Prepare a solution of the 1,5-naphthyridine derivative in a suitable solvent at a known concentration. b. Prepare a solution of the oxidizing agent (e.g., 3% hydrogen peroxide) in the same solvent.

2. Stress Conditions: a. Mix the drug solution with the oxidant solution. b. Incubate the mixture at a controlled temperature (e.g., room temperature or 50°C) for a defined period (e.g., up to 7 days).[6] c. Prepare a control sample of the drug solution without the oxidant and subject it to the same temperature conditions.

3. Sample Analysis: a. At various time points, take aliquots of the reaction mixture. b. If necessary, quench the reaction (e.g., by dilution or addition of a reducing agent like sodium bisulfite). c. Analyze the samples using a validated stability-indicating HPLC method.

4. Data Interpretation: a. Compare the chromatograms of the stressed sample and the control. b. Identify and quantify the degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Results

Stress ConditionParameters% Degradation of ParentNumber of Degradation Products
Photolytic 1.2 million lux hours, 200 W h/m²
Oxidative 3% H₂O₂, 50°C, 24h
Acid Hydrolysis 0.1 M HCl, 60°C, 8h
Base Hydrolysis 0.1 M NaOH, 60°C, 4h
Thermal 80°C, 48h

Part 4: Visualizations

Experimental Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare 1,5-Naphthyridine Solution Photo Photolytic (ICH Q1B) Prep->Photo Expose to Oxidative Oxidative (H₂O₂) Prep->Oxidative Expose to Acid Acid Hydrolysis (HCl) Prep->Acid Expose to Base Base Hydrolysis (NaOH) Prep->Base Expose to Thermal Thermal (Heat) Prep->Thermal Expose to HPLC_MS HPLC-MS/MS Analysis Photo->HPLC_MS Oxidative->HPLC_MS Acid->HPLC_MS Base->HPLC_MS Thermal->HPLC_MS Identify Identify Degradants HPLC_MS->Identify Pathway Elucidate Degradation Pathways Identify->Pathway Method Validate Stability- Indicating Method Pathway->Method

Caption: A general workflow for forced degradation studies.

Hypothetical Photodegradation Pathway

Photodegradation_Pathway cluster_products Potential Photodegradation Products Parent 1,5-Naphthyridine Derivative N_Oxide N-Oxide Parent->N_Oxide Photooxidation Hydroxylated Hydroxylated Derivative Parent->Hydroxylated Photooxidation Ring_Opened Ring-Opened Product Parent->Ring_Opened Ring Cleavage Side_Chain_Mod Side-Chain Modification Parent->Side_Chain_Mod Photoreaction of Substituent

Caption: Hypothetical photodegradation pathways for a 1,5-naphthyridine derivative.

References

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available from: [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Available from: [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Available from: [Link]

  • Characterization of clinafloxacin photodegradation products by LC-MS/MS and NMR. PubMed. Available from: [Link]

  • High-Content Screening for the Detection of Drug-Induced Oxidative Stress in Liver Cells. Available from: [Link]

  • Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. PubMed. Available from: [Link]

  • LC-MS for identifying photodegradation products of pharmaceuticals in the environment. ResearchGate. Available from: [Link]

  • Oxidative Stress Analysis Service. Creative Biolabs. Available from: [Link]

  • Identification of Photodegradation Products of Escitalopram in Surface Water by HPLC-MS/MS and Preliminary Characterization of The. MDPI. Available from: [Link]

  • Photostability testing theory and practice. Q1 Scientific. Available from: [Link]

  • Photochemistry. MSU chemistry. Available from: [Link]

  • Photocatalytic degradation of quinoline in aqueous TiO2 suspension. PubMed. Available from: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

  • Photodegradation of compound 5 under light irradiation with increasing time in DMF. Available from: [Link]

  • Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. MDPI. Available from: [Link]

  • Photodegradation. Wikipedia. Available from: [Link]

  • Factors affecting the selectivity of the photocatalytic conversion of nitroaromatic compounds over TiO2 to valuable nitrogen-containing organic compounds. RSC Publishing. Available from: [Link]

  • Factors Influencing The Rate Of Photocatalytic Degradation Of Hazardous Organic Pollutants From Industrial Effluents: Areview. IJESI. Available from: [Link]

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Technical Support Center: Optimizing Buchwald-Hartwig Amination of Aryl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-N cross-coupling reactions, with a specific focus on the use of challenging aryl chloride substrates. Here, we move beyond simple protocols to explain the fundamental principles governing catalyst, ligand, and base selection, empowering you to troubleshoot and optimize your reactions effectively.

The Challenge of Aryl Chlorides

Aryl chlorides are economically and environmentally attractive starting materials due to their wide availability and lower cost compared to their bromide and iodide counterparts. However, their utility in cross-coupling is hampered by the strength of the C-Cl bond, which makes the initial, often rate-limiting, oxidative addition step to the Pd(0) catalyst kinetically challenging.[1][2] Overcoming this hurdle requires a carefully orchestrated interplay between the palladium source, a suitable phosphine ligand, and an appropriate base.

The Catalytic Cycle: A Mechanistic Overview

A firm grasp of the catalytic cycle is essential for rational troubleshooting. The generally accepted mechanism involves four key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3][4][5] For aryl chlorides, the success of the entire cycle hinges on facilitating the difficult first step.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle for Aryl Chlorides Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(Cl) Oxidative Adduct Pd0->OA_Complex Oxidative Addition (Slow for Ar-Cl) Amine_Complex [L-Pd(II)(Ar)(R₂NH)]⁺Cl⁻ OA_Complex->Amine_Complex Amine Coordination Amido_Complex L-Pd(II)(Ar)(NR₂) Amido Complex Amine_Complex->Amido_Complex Deprotonation (Base) Salt Base-H⁺Cl⁻ Amine_Complex->Salt Amido_Complex->Pd0 Reductive Elimination (Forms C-N Bond) Product Ar-NR₂ Amido_Complex->Product ArCl Ar-Cl ArCl->OA_Complex Amine R₂NH Amine->Amine_Complex Base Base Base->Amine_Complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination of aryl chlorides.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the amination of aryl chlorides in a practical question-and-answer format.

Q1: My reaction shows low or no conversion. What are the first things I should check?

A: Low conversion is the most common issue and often points to a problem with the catalytic system's activity.

  • Inert Atmosphere: Ensure your reaction was set up under a rigorously inert atmosphere (Argon or Nitrogen). The Pd(0) active catalyst and many phosphine ligands are sensitive to oxygen.

  • Reagent Quality: Verify the purity of your solvent, amine, and base. Water and other impurities can deactivate the catalyst. Anhydrous, degassed solvents are crucial.

  • Catalyst/Ligand Integrity: Are your palladium precatalyst and ligand air-stable? Many modern Buchwald ligands are, but older or custom-synthesized ligands may degrade upon storage.[6] Consider using a recently purchased or purified batch.

  • Base Solubility: A frequent and underestimated problem is the poor solubility of the inorganic base in the reaction solvent.[1] If the base is not at least partially soluble, it cannot effectively deprotonate the amine-palladium complex, stalling the catalytic cycle. Vigorous stirring is essential.[7]

Q2: I've confirmed my setup and reagents are good, but conversion is still poor. How do I optimize the ligand?

A: Ligand choice is paramount for activating aryl chlorides. The key is to use ligands that are both bulky and electron-rich .[8]

  • Why? Electron-rich phosphines increase the electron density on the palladium center, which promotes the oxidative addition of the electron-deficient C-Cl bond. Steric bulk on the ligand facilitates the final, product-forming reductive elimination step.[4]

  • What to Use: For aryl chlorides, monodentate biarylphosphine ligands are the industry standard. If you started with an older ligand like P(t-Bu)₃, consider switching to a more advanced, commercially available Buchwald ligand.

Ligand GenerationExamplesKey Features & Applications for Ar-Cl
First Generation P(o-tolyl)₃, P(t-Bu)₃Limited utility for activated aryl chlorides. Often require harsh conditions.
Second Generation (Biaryl) XPhos, SPhos, RuPhosThe workhorses for aryl chlorides. Offer excellent reactivity and broad substrate scope. XPhos is a common starting point.[6]
Third/Fourth Gen. (Biaryl) BrettPhos, tBuXPhosDesigned for specific, challenging substrates like primary amines or NH-heterocycles.[3] Offer enhanced activity and selectivity.
Ferrocene-Based Josiphos-type ligandsHighly effective, particularly for coupling with ammonia or its equivalents.[9][10]

Actionable Step: If your initial ligand fails, screen a panel of second-generation Buchwald ligands (e.g., XPhos, SPhos, RuPhos) in small-scale parallel reactions to identify the optimal choice for your specific substrate combination.

Q3: How do I choose the right base? Does stronger always mean better?

A: Not necessarily. The base plays a critical role beyond simple deprotonation, and its strength must be matched to the substrate's sensitivity and the amine's pKa.

  • The Role of the Base: The base deprotonates the coordinated amine in the catalytic cycle to form the key palladium-amido intermediate.[5] Its strength influences reaction rate and can dictate which side reactions occur.

  • Common Bases & Their Properties:

BaseCommon AbbreviationpKa of Conjugate AcidAdvantages & Disadvantages
Sodium tert-butoxideNaOtBu~19Pro: High reaction rates, very common for aryl chlorides.[1] Con: Incompatible with base-sensitive functional groups (e.g., esters, enolizable ketones).
Lithium bis(trimethylsilyl)amideLHMDS~26Pro: Excellent for substrates with acidic protons (e.g., -OH, -COOH).[3] Con: Very strong and can promote side reactions.
Potassium PhosphateK₃PO₄~12.3Pro: Good for base-sensitive substrates.[1] Con: Slower reaction rates, may require higher temperatures or catalyst loadings.[3]
Cesium CarbonateCs₂CO₃~10.3Pro: Mild and often effective for sensitive substrates.[1][11] Con: Weaker base, often requires higher temperatures.

Troubleshooting Strategy:

  • Start Strong: For most unfunctionalized aryl chlorides, NaOtBu is the recommended starting point due to its high reactivity.[1][7]

  • Sensitive Substrates: If your substrate contains base-labile functional groups, switch to a weaker base like K₃PO₄ or Cs₂CO₃ .[1] Be prepared to increase the reaction temperature or catalyst loading to compensate for the slower rate.

  • Insolubility Issues: If you suspect base insolubility is the problem, consider switching to a different solvent system or using a soluble organic base like DBU, though this is less common and may require significant re-optimization.[12][13]

Q4: My reaction is producing hydrodehalogenation (Ar-H) as the major side product. What causes this?

A: Hydrodehalogenation arises from a competitive side reaction called β-hydride elimination.[4] This occurs when the palladium-amido complex eliminates a β-hydrogen from the amine instead of undergoing reductive elimination. This is more common with primary amines that have β-hydrogens.

  • Solution: Switching to a bulkier ligand (e.g., moving from SPhos to XPhos) can sterically disfavor the geometry required for β-hydride elimination and promote the desired reductive elimination pathway.

General Optimization Protocol

For a new aryl chloride and amine coupling pair, a systematic approach is crucial. This protocol outlines a screening experiment to efficiently identify optimal conditions.

Objective: To determine the best ligand and base combination for the coupling of a novel aryl chloride with a specific amine.

Materials:

  • Aryl Chloride (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst, 2 mol%)

  • Ligand Screen Array (e.g., XPhos, SPhos, RuPhos, 4 mol%)

  • Base Screen Array (e.g., NaOtBu, K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

Procedure (performed under inert atmosphere):

  • Preparation: In a glovebox, arrange and label an array of reaction vials.

  • Solid Dispensing: To each vial, add the aryl chloride (1.0 equiv), the palladium precatalyst (2 mol%), and the designated phosphine ligand (4 mol%).

  • Base Addition: To the appropriate vials, add the designated base (2.0 equiv).

  • Liquid Addition: Add the degassed solvent to achieve a concentration of ~0.1 M, followed by the amine (1.2 equiv).

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block (typically 80-110 °C).

  • Monitoring: After a set time (e.g., 12-24 hours), cool the reactions to room temperature. Take a small aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion to product.

  • Analysis: Compare the results from the different ligand/base combinations to identify the most promising conditions for scale-up.

Caption: A decision tree for troubleshooting Buchwald-Hartwig amination issues.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry. (2020). Buchwald-Hartwig Amination Mechanism. YouTube. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]

  • Royal Society of Chemistry. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. [Link]

  • DSpace@MIT. (n.d.). Design of precatalysts and phosphine ligands for Pd-catalyzed transformations. [Link]

  • ResearchGate. (n.d.). Electron rich, bulky ligands used in cross-coupling reactions. [Link]

  • Royal Society of Chemistry. (n.d.). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Catalysis Science & Technology. [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • National Institutes of Health. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC. [Link]

  • HKMU Scholars. (n.d.). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • WordPress. (2025). Use of base metals in Buchwald-Hartwig coupling. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • American Chemical Society. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Link]

  • Chemistry World. (2020). Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings. [Link]

  • ResearchGate. (n.d.). Table 3 Effect of various bases in the Buchwald coupling reaction a. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

Sources

Technical Support Center: A Practical Guide to Forced Degradation Studies for 1,5-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the forced degradation analysis of 1,5-naphthyridine derivatives. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and provide a framework grounded in mechanistic understanding and regulatory expectations. The 1,5-naphthyridine core, a privileged scaffold in medicinal chemistry, possesses unique electronic and chemical properties that demand a nuanced approach to stress testing. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the complex challenges encountered in the laboratory.

Section 1: Foundational Concepts & Regulatory Landscape (FAQs)

This section addresses the fundamental questions regarding the purpose and regulatory framework of forced degradation studies, tailored to the 1,5-naphthyridine chemical class.

Q1: What are forced degradation studies, and why are they particularly critical for 1,5-naphthyridine derivatives?

Forced degradation, or stress testing, is the intentional degradation of a drug substance or product under conditions more severe than accelerated stability testing.[1] As mandated by the International Council for Harmonisation (ICH) guideline Q1A(R2), these studies are essential for several reasons:

  • Pathway Elucidation: They help identify likely degradation products and establish degradation pathways.[1][2]

  • Method Development: They are crucial for developing and validating stability-indicating analytical methods—procedures that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.[3][4]

  • Formulation & Packaging: Understanding the molecule's liabilities informs the development of a stable formulation and the selection of appropriate packaging.[5]

For 1,5-naphthyridine derivatives , these studies are especially critical due to the heterocyclic nature of the core structure. The two nitrogen atoms in the fused pyridine rings are potential sites for specific chemical reactions, such as N-oxidation, which may not be common in simple carbocyclic aromatics.[6] Furthermore, the reactivity of substituents on the naphthyridine ring can be influenced by the electron-withdrawing nature of the core, potentially leading to unique degradation profiles under hydrolytic, oxidative, or photolytic stress.[6][7]

Q2: What are the standard stress conditions I must apply according to ICH guidelines?

The ICH guidelines recommend exposing the drug substance to a variety of stress conditions to cover all likely degradation scenarios.[3][8] The goal is not to completely destroy the molecule but to induce a target degradation of approximately 5-20%.[2][5] This level of degradation is considered optimal for reliably detecting and identifying degradation products without generating secondary or tertiary degradants that are not relevant to normal storage conditions.[9]

Stress Condition Typical Reagents & Conditions Primary Degradation Mechanisms Probed
Acid Hydrolysis 0.1 M to 1 M HCl; Room Temperature to 60°CCleavage of labile groups like esters, amides, ethers, imines.
Base Hydrolysis 0.1 M to 1 M NaOH; Room Temperature to 60°CSaponification of esters and amides; potential ring-opening for certain derivatives.[7]
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂); Room TemperatureN-oxidation of the pyridine nitrogen atoms, oxidation of alkyl side chains, or other electron-rich moieties.[6][10]
Thermal (Heat) 60°C to 80°C (Solid-State); 40°C to 70°C (In Solution)Thermally induced cleavage of weak bonds (thermolysis).[11][12] Can reveal degradation pathways that might occur over a long shelf-life.
Photolysis Exposure to ≥ 1.2 million lux hours (visible) & ≥ 200 watt hours/m² (UVA)Photo-oxidation, photoreduction, or rearrangement of the aromatic core or substituents.[1][8]

Q3: I've applied the standard stress conditions, but my 1,5-naphthyridine derivative shows no degradation. What does this mean, and what are my next steps?

Observing no degradation is a valid and valuable result, indicating high intrinsic stability of the molecule under those specific conditions. However, it presents a challenge for validating your analytical method as "stability-indicating." Your objective now shifts to proving that your method would be able to detect degradants if they were present.

Next Steps:

  • Increase Stress Severity (Cautiously): You can attempt to use more forcing conditions (e.g., higher temperature, longer exposure, higher reagent concentration). However, avoid conditions that are pharmaceutically irrelevant (e.g., boiling in concentrated acid), as they may produce artifacts.

  • Spike with Known Impurities: The most robust approach is to demonstrate specificity by spiking your sample with known process impurities or potential degradation products (if available). Your analytical method must show adequate separation of these spiked compounds from the main drug peak.[13]

  • Document the Stability: Your final report should clearly state that the molecule was stable under the tested conditions and that the method's specificity was confirmed through alternative means like impurity spiking.

Section 2: Troubleshooting Experimental & Analytical Challenges

This section provides practical solutions to common problems encountered during the execution and analysis of forced degradation studies for 1,5-naphthyridine compounds.

Hydrolytic Degradation

Q4: My 1,5-naphthyridine derivative has very low solubility in aqueous acid/base. How can I conduct a meaningful hydrolysis study?

This is a frequent challenge with complex aromatic molecules.

  • Solution 1: Use a Co-solvent. Introduce a minimal amount of an organic co-solvent (e.g., acetonitrile or methanol) to aid solubility. Start with 5-10% and increase only as needed. Causality: The co-solvent disrupts the intermolecular forces of water, allowing the nonpolar drug molecule to dissolve.

  • Critical Control: You MUST run parallel control experiments with the drug in the co-solvent/water mixture without acid or base, and another control of the acid/base solution with the co-solvent but without the drug. This helps to ensure that the co-solvent itself is not participating in the degradation or reacting with the stressor.

Q5: Under basic conditions (0.1M NaOH at 40°C), my compound degrades by over 50% in the first hour. How can I achieve the target 5-20% degradation?

This indicates a high sensitivity to base-catalyzed hydrolysis, likely due to a labile functional group like an ester or a susceptible ring system.

  • Solution: Attenuate the Stress Conditions. You must reduce the severity of the conditions systematically. The goal is to slow the reaction rate to allow for controlled degradation.

    • Reduce Temperature: Lower the temperature to room temperature or even 4°C. The Arrhenius equation dictates that reaction rates decrease significantly with temperature.[3]

    • Reduce Reagent Concentration: Use a more dilute base, such as 0.01 M or even 0.001 M NaOH.

    • Reduce Time: Sample at much earlier time points (e.g., 5, 15, 30 minutes).

Oxidative Degradation

Q6: My chromatogram from the H₂O₂ stress condition shows a clean parent peak but a poor mass balance (e.g., 20% loss of parent but only 5% degradants detected). Where did my compound go?

Poor mass balance in oxidative studies often points to the formation of degradation products that are not detected by your analytical method.[13]

  • Possible Cause 1: Loss of Chromophore. The degradation may have destroyed or significantly altered the UV-absorbing part of the molecule (the 1,5-naphthyridine core). The resulting degradant is "invisible" to a UV detector.

  • Possible Cause 2: Formation of Volatiles. Small, volatile fragments may have been formed and lost during sample handling.[14]

  • Troubleshooting Strategy:

    • Use a Universal Detector: Analyze the sample using a detector that does not rely on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in parallel with your UV detector.

    • Employ LC-MS: Liquid Chromatography-Mass Spectrometry is the definitive tool here. It can detect compounds based on their mass-to-charge ratio, even if they lack a chromophore, providing the masses of the "missing" degradants.[15]

Photostability

Q7: My solid drug substance turns from white to yellow upon exposure in the photostability chamber. How do I investigate this?

A color change is a clear indicator of degradation. The yellowing suggests the formation of a new chromophore that absorbs in the visible region.

  • Investigation Protocol:

    • Dissolve and Analyze: Dissolve a portion of the stressed solid material and analyze it using your stability-indicating HPLC method. Quantify the loss of the parent compound and the area of any new peaks.

    • Characterize the Color: Use UV-Vis spectroscopy on the dissolved sample to characterize the new absorption bands responsible for the yellow color.

    • Solid-State Analysis: If possible, use solid-state analytical techniques like Diffuse Reflectance UV-Vis or Solid-State NMR to analyze the powder directly, as the degradation products in the solid state can sometimes differ from those in solution.

Section 3: Key Protocols and Workflows

This section provides standardized protocols and visual workflows to guide your experimental design.

Protocol 1: General Workflow for Forced Degradation Studies

This workflow outlines the logical progression from planning to final characterization.

Forced_Degradation_Workflow cluster_0 Phase 1: Planning & Setup cluster_1 Phase 2: Stress Sample Generation cluster_2 Phase 3: Analysis & Characterization Plan Define Stress Conditions (ICH Q1A/Q1B) Prep Prepare Stock Solutions & Reagents Plan->Prep Stress Incubate Samples (Acid, Base, Oxidative, Thermal, Photo) Prep->Stress Sample Sample at Time Points (e.g., 0, 2, 8, 24h) Stress->Sample Quench Neutralize/Quench Reaction Sample->Quench HPLC HPLC-PDA Analysis (Assay & Purity) Quench->HPLC MassBal Calculate Mass Balance HPLC->MassBal LCMS LC-MS/MS for Identification MassBal->LCMS If balance <95% or for identification Report Elucidate Pathways & Final Report MassBal->Report If balance is good LCMS->Report Degradation_Sites mol N1_label N-Oxidation N1_label->mol N5_label N-Oxidation N5_label->mol R1_label Side-Chain Oxidation R1_label->mol R2_label Hydrolysis (e.g., if R2=COOR') R2_label->mol

Caption: Common reactive sites on a substituted 1,5-naphthyridine scaffold.

References

  • Vertex AI Search. (2025).
  • MedCrave online. (2016). Forced Degradation Studies. Available at: [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • IJCRT.org. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • ResearchGate. (2025).
  • MDPI. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Available at: [Link]

  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Available at: [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available at: [Link]

  • IOSR Journal of Pharmacy. (n.d.).
  • Journal of Pharmaceutical Science and Bioscientific Research. (2019). A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. Available at: [Link]

  • The Journal of Organic Chemistry. (n.d.). 1,5-Naphthyridine and Some of Its Alkyl Derivatives. Available at: [Link]

  • ijamscr. (n.d.). A Review on Forced Degradation and Its Regulatory Guidelines - A Reliable and Necessary Tool in Stability Studies and Development of.
  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Available at: [Link]

  • ACS Publications. (2025).
  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.
  • PubMed. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link]

  • ResearchGate. (2019).
  • PubMed. (n.d.). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Available at: [Link]

  • ResearchGate. (n.d.).
  • RSC Publishing. (n.d.). Analytical Methods.
  • Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product. Available at: [Link]

  • MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp. Strain DN22. Available at: [Link]

  • DTIC. (n.d.). Photodegradation of Polyimides. 5. An Explanation of the Rapid Photolytic Decomposition of a Selected Polyimide via Anhydride Fo.
  • National Center for Biotechnology Information. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Available at: [Link]

  • MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Studies on photodegradation process of psychotropic drugs: a review. Available at: [Link]

  • PubMed. (n.d.). Studies on photodegradation process of psychotropic drugs: a review. Available at: [Link]

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Technical Support Center: Electrophilic Aromatic Substitution on the 1,5-Naphthyridine Ring System

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic strategies involving the 1,5-naphthyridine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing this important heterocyclic system. Here, we address common challenges and frequently asked questions, providing field-proven insights and troubleshooting protocols to help you control electrophilic substitution reactions on the 1,5-naphthyridine ring.

Introduction: The Challenge of the 1,5-Naphthyridine Core

The 1,5-naphthyridine ring system, an analog of naphthalene with two nitrogen atoms, presents a unique set of challenges for electrophilic aromatic substitution (SEAr). The presence of two electron-withdrawing nitrogen atoms significantly deactivates the entire ring system, making it much less nucleophilic than benzene.[1] This inherent electronic deficiency often leads to sluggish reactions, low yields, or no reaction at all under standard SEAr conditions. Furthermore, the nitrogen lone pairs can act as nucleophiles, leading to undesired side reactions such as N-alkylation or complexation with Lewis acid catalysts.[1]

This guide provides a structured approach to overcoming these hurdles, focusing on understanding the underlying principles to achieve predictable and efficient functionalization.

Frequently Asked Questions (FAQs)

Q1: Why is my electrophilic substitution reaction on unsubstituted 1,5-naphthyridine failing or giving very low yields?

A1: The primary reason is the severe deactivation of the aromatic system by the two pyridine-like nitrogen atoms. These nitrogens withdraw electron density from the ring through an inductive effect (-I), making it a poor nucleophile for reaction with electrophiles.[1] Compared to benzene, the electron density of the 1,5-naphthyridine ring is significantly lower, which increases the activation energy for the substitution reaction. Consequently, reactions often require forcing conditions (e.g., strong acids, high temperatures) to proceed.

Q2: What is the expected regioselectivity for electrophilic substitution on the parent 1,5-naphthyridine ring?

A2: The reactivity of the 1,5-naphthyridine ring shows similarities to quinoline.[1] Electrophilic attack is generally disfavored on the pyridine rings. When substitution does occur under harsh conditions, it tends to happen at the positions least deactivated by the nitrogen atoms. For the 1,5-naphthyridine system, this typically means the β-positions (C3 and C7) and the C4/C8 positions. The exact outcome can be influenced by the specific electrophile and reaction conditions. For instance, in fused benzonaphthyridine systems, nitration occurs exclusively on the more electron-rich benzene ring, highlighting the deactivated nature of the naphthyridine core.[2][3]

Q3: How do existing substituents on the ring affect subsequent electrophilic substitutions?

A3: Substituents play a critical role in modulating both the reactivity and the regioselectivity of the reaction.[4]

  • Activating Groups (Electron-Donating Groups - EDGs): Groups like hydroxyl (-OH), alkoxy (-OR), and amino (-NR₂) are powerful activators. They donate electron density to the ring via resonance (+M effect), partially offsetting the deactivating effect of the ring nitrogens.[5][6] They make the ring more nucleophilic and direct incoming electrophiles to the ortho and para positions relative to themselves.[7][8]

  • Deactivating Groups (Electron-Withdrawing Groups - EWGs): Groups like nitro (-NO₂), cyano (-CN), and carbonyls (-COR) are strong deactivators.[5][9] They withdraw additional electron density from the already electron-poor ring, making electrophilic substitution extremely difficult. If a reaction is forced, they direct the incoming electrophile to the meta position.[7][8]

  • Halogens: Halogens (-F, -Cl, -Br, -I) are a unique case. They are deactivating due to their inductive electron withdrawal (-I effect) but are ortho, para-directing because their lone pairs can stabilize the intermediate carbocation through resonance (+M effect).[5][9]

The interplay between the directing effects of the ring nitrogens and the substituent is crucial for predicting the outcome.

Q4: Are Friedel-Crafts alkylation or acylation reactions feasible on the 1,5-naphthyridine core?

A4: Generally, Friedel-Crafts reactions are not successful with 1,5-naphthyridine.[10] There are two primary reasons for this:

  • Ring Deactivation: The ring is too electron-deficient to react with the relatively weak electrophiles generated in Friedel-Crafts reactions.[10]

  • Catalyst Complexation: The nitrogen lone pairs are Lewis basic and will form a stable complex with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[10][11] This deactivates the catalyst and adds a strong positive charge to the heterocyclic system, further deactivating it towards electrophilic attack.

Troubleshooting Guide: Common Experimental Issues

Issue 1: No Reaction or Extremely Low Conversion

You've set up a nitration or halogenation reaction, but TLC/LC-MS analysis shows only starting material, even after extended reaction times.

  • Root Cause Analysis: The combination of your electrophile and reaction conditions is not sufficient to overcome the high activation energy barrier of the deactivated 1,5-naphthyridine ring.

  • Troubleshooting Workflow:

    G start Low/No Conversion Observed q1 Are you using an activated substrate (e.g., with -OH, -OR groups)? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol_harsher Increase Reaction Severity: - Use stronger acid (e.g., oleum) - Increase temperature - Use a more potent electrophile source a1_yes->sol_harsher sol_activate Strategy 1: Substrate Activation - Introduce an EDG (-OH, -NH2) - Perform N-oxidation to increase  electron density at C2/C4 a1_no->sol_activate sol_recheck Re-evaluate reaction conditions. Is the temperature high enough? Is the solvent appropriate? sol_harsher->sol_recheck sol_activate->start Retry Reaction sol_catalyst Check Catalyst Compatibility: - Is the catalyst being sequestered  by the ring nitrogens? sol_recheck->start Retry Reaction

    Caption: Troubleshooting workflow for low reaction yield.

  • Solutions & Protocols:

    • Increase Reaction Severity: For nitration, instead of just HNO₃/H₂SO₄, consider using fuming nitric acid in fuming sulfuric acid (oleum). For bromination, bromine in acetic acid may not be sufficient; bromine in oleum at elevated temperatures might be required.[1]

    • Activate the Substrate: If possible, start with a 1,5-naphthyridine derivative bearing an electron-donating group. Alternatively, consider N-oxidation. The resulting N-oxide is more susceptible to electrophilic attack, particularly at the C2 and C4 positions. The oxide can be removed later in the synthetic sequence.

    • Indirect Functionalization: Often, a more reliable strategy is to avoid direct SEAr. For example, to introduce a chlorine atom, it is far more common to start with a hydroxy-1,5-naphthyridine (a 1,5-naphthyridinone) and convert the hydroxyl group to a chloro group using reagents like phosphorus oxychloride (POCl₃).[1] This transforms the problem into a nucleophilic substitution pathway.

Issue 2: Poor Regioselectivity and Mixture of Isomers

Your reaction works, but you obtain a difficult-to-separate mixture of constitutional isomers.

  • Root Cause Analysis: Multiple positions on the ring (e.g., C3 and C4) may have comparable, albeit low, reactivity, leading to competitive attack by the electrophile.

  • Solutions & Protocols:

    • Leverage Steric Hindrance: Use a bulkier electrophile or introduce a sterically demanding substituent on the ring to physically block one of the reactive sites, thereby favoring substitution at the less hindered position.

    • Install a Directing Group: Introduce a group with a strong directing effect (see table below) to control the position of substitution. This group can potentially be removed or modified in a subsequent step. For example, sulfonation is a reversible process; a sulfonic acid group can be installed to block a position, the desired substitution performed at another site, and the sulfonic acid group then removed via desulfonation in dilute hot aqueous acid.[12]

    • Modify Reaction Conditions: Temperature and solvent can subtly influence the transition state energies for attack at different positions. Systematically screen different solvents and run the reaction at various temperatures (both lower and higher) to see if selectivity can be improved.

Table 1: Directing Effects of Common Substituents on the 1,5-Naphthyridine Ring
Substituent (R)ClassificationReactivity EffectDirecting Effect
-OH, -OR, -NH₂Strong ActivatorStrongly Activatingortho, para
-Alkyl (e.g., -CH₃)Weak ActivatorActivatingortho, para
-F, -Cl, -Br, -IWeak DeactivatorDeactivatingortho, para
-C(=O)R, -COORModerate DeactivatorDeactivatingmeta
-SO₃H, -CN, -NO₂Strong DeactivatorStrongly Deactivatingmeta

Note: The directing effect is relative to the position of the substituent (R). The overall regioselectivity is a composite of this effect and the inherent reactivity pattern of the naphthyridine core.

Key Experimental Protocols

Protocol 1: Bromination of 1,5-Naphthyridine

This protocol describes a common method for the bromination of the parent 1,5-naphthyridine, which serves as a valuable intermediate for further functionalization.[1]

  • Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, dissolve 1,5-naphthyridine (1.0 eq) in glacial acetic acid.

  • Reagent Addition: While stirring, add a solution of bromine (1.1 eq) in acetic acid dropwise to the reaction mixture at room temperature.

  • Heating: After the addition is complete, heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute ammonium hydroxide until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired brominated 1,5-naphthyridine.

Protocol 2: Indirect Chlorination via a Naphthyridinone Intermediate

Direct chlorination is often inefficient. A more robust method involves the conversion of a hydroxyl group.[1] This protocol outlines the conversion of 4-hydroxy-1,5-naphthyridine to 4-chloro-1,5-naphthyridine.

  • Reaction Setup: To a round-bottom flask, add 4-hydroxy-1,5-naphthyridine (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to the flask at 0 °C.

  • Heating: Slowly warm the mixture to reflux (approx. 105 °C) and maintain for 2-4 hours. The reaction should become a clear solution.

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure (use a trap with NaOH solution to neutralize the volatile POCl₃).

  • Workup: Cautiously pour the residual syrup onto crushed ice with vigorous stirring. A precipitate should form.

  • Neutralization: Basify the mixture to pH ~8 with a cold, concentrated solution of sodium carbonate or ammonium hydroxide.

  • Extraction: Extract the product with chloroform or ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude 4-chloro-1,5-naphthyridine can be purified by recrystallization or column chromatography.

Mechanistic Insights: Understanding Regioselectivity

The regioselectivity of electrophilic attack can be rationalized by examining the stability of the cationic intermediate (the σ-complex or arenium ion). Attack at positions that allow the positive charge to be delocalized without placing it on the carbon adjacent to the electron-withdrawing nitrogen is generally favored.

G cluster_0 Effect of an Electron-Donating Group (-OR) at C2 N1 1,5-Naphthyridine Ring C3 C3 (ortho) N1->C3 Increased e- density Favored Attack C4 C4 (para) N1->C4 Increased e- density Favored Attack C7 C7 (meta-like) N1->C7 Less affected Disfavored Attack

Caption: Influence of an EDG on regioselectivity.

An electron-donating group (EDG) at the C2 position, for example, will increase the electron density most significantly at the C3 (ortho) and C4 (para) positions through resonance. This makes these positions the most likely sites for electrophilic attack, as the resulting cationic intermediate is better stabilized.

References

  • Fuertes, M., Masdeu, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link][1][13][14][15][16][17][18]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(13), 3085. [Link][2][3]

  • Jameson, J. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link][5]

  • Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. [Link][4]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link][7]

  • Chemistry Steps. (n.d.). Activating and Deactivating Groups. [Link][6]

  • Curriculum Press. (n.d.). Activating And Deactivating Groups. Chemistry Factsheet. [Link][9]

  • McMurry, J. (2024). Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link][8]

  • Wikipedia. (2023). Friedel–Crafts reaction. [Link][10]

  • Wikipedia. (2023). Aromatic sulfonation. [Link][12]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Suzuki Coupling: 2-Bromo- vs. 2-Chloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1,5-Naphthyridine Scaffold

To the researchers, scientists, and drug development professionals in our audience, the 1,5-naphthyridine core is more than just a heterocyclic structure; it is a privileged scaffold. Its rigid, planar geometry and hydrogen bond accepting capabilities make it a cornerstone in the design of kinase inhibitors, antivirals, and a host of other therapeutic agents. The functionalization of this core, particularly at the 2-position, is a critical step in modulating potency, selectivity, and pharmacokinetic properties.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds in the synthesis of these complex molecules. The choice of the halide precursor—typically a bromo or chloro derivative—is a pivotal decision in the synthetic workflow, profoundly impacting reaction kinetics, catalyst selection, and overall process efficiency. This guide provides an in-depth, objective comparison of 2-bromo-1,5-naphthyridine and 2-chloro-1,5-naphthyridine as substrates in the Suzuki coupling, supported by mechanistic principles and representative experimental data, to empower you in making the most informed strategic decisions in your research.

Part 1: The Mechanistic Divide - A Tale of Two Halides

The fundamental difference in reactivity between 2-bromo- and 2-chloro-1,5-naphthyridine in Suzuki coupling is rooted in the first and often rate-determining step of the catalytic cycle: oxidative addition . In this step, the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond, initiating the coupling sequence.

The established reactivity trend for aryl halides is I > Br > Cl > F . This order is a direct consequence of two primary factors:

  • Bond Dissociation Energy (BDE): The C-Br bond (approx. 71 kcal/mol) is significantly weaker than the C-Cl bond (approx. 84 kcal/mol). A lower BDE means less energy is required to cleave the bond, facilitating a faster oxidative addition.

  • Polarizability: The C-Br bond is more polarizable than the C-Cl bond, allowing for a more effective electronic interaction with the electron-rich Pd(0) center during the insertion process.

Consequently, this compound is inherently more reactive. This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times. Conversely, the stronger, less reactive C-Cl bond in 2-chloro-1,5-naphthyridine necessitates more forcing conditions and, crucially, a more sophisticated and highly active catalyst system to overcome the higher activation energy of the oxidative addition step.

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactivity Substrate Reactivity Pd0 Pd(0)L₂ Active Catalyst OA Oxidative Addition (Rate-Determining Step) Pd0->OA Ar-X PdII Ar-Pd(II)(X)-L₂ OA->PdII Bromo Ar-Br (this compound) Lower Activation Energy Faster Rate OA->Bromo Easier for Bromo Chloro Ar-Cl (2-Chloro-1,5-naphthyridine) Higher Activation Energy Slower Rate OA->Chloro More Demanding for Chloro TM Transmetalation PdII->TM Ar'-B(OR)₂⁻ DiarylPd Ar-Pd(II)(Ar')-L₂ TM->DiarylPd RE Reductive Elimination DiarylPd->RE RE->Pd0 Ar-Ar'

Figure 1. The Suzuki-Miyaura catalytic cycle, highlighting the critical oxidative addition step where the reactivity difference between bromo- and chloro-naphthyridine originates.

Part 2: Performance Comparison - Catalysts, Conditions, and Yields

While a single study directly comparing both substrates under identical conditions is not available, a survey of the literature for 2-halopyridines and related heterocycles provides a clear and consistent picture. The following table summarizes representative experimental data, illustrating the practical implications of the differing reactivities.

Table 1: Representative Comparison of Suzuki Coupling Conditions and Yields

ParameterThis compound (Representative)2-Chloro-1,5-naphthyridine (Representative)
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts
Typical Ligand PPh₃, dppfBulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbenes (e.g., IPr, IMes)
Catalyst Loading 2-5 mol%1-3 mol% (with highly active ligands)
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₃PO₄, Cs₂CO₃ (often stronger bases preferred)
Solvent Toluene/H₂O, Dioxane/H₂O, DMFDioxane/H₂O, THF/H₂O, t-BuOH
Temperature 80-100 °C80-110 °C (often higher temperatures or longer times)
Typical Yield Good to Excellent (~75-95%)Moderate to Excellent (~60-90%), highly dependent on catalyst system

Disclaimer: The data presented are compiled from typical results found in the literature for analogous heteroaryl substrates and serve to illustrate general trends. Actual yields are substrate and condition-dependent.

The key takeaway for the practicing scientist is the critical role of the ligand . For this compound, traditional, relatively simple phosphine ligands often suffice. For 2-chloro-1,5-naphthyridine, the use of advanced, sterically hindered, and electron-donating ligands is frequently mandatory. These ligands stabilize the palladium center, promote the difficult oxidative addition step, and accelerate the final reductive elimination, thereby enabling efficient coupling of the less reactive chloride.

Part 3: Field-Proven Experimental Protocols

The following protocols are detailed, self-validating methodologies for the Suzuki coupling of each substrate, based on established procedures for similar heteroaromatic systems.

Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol utilizes a standard, robust catalyst system suitable for the more reactive bromo-substrate.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Phenylboronic Acid (1.2 mmol, 1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Argon or Nitrogen gas supply

  • Schlenk flask or sealed reaction vial

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of argon, quickly add the Pd(PPh₃)₄ catalyst (0.03 mmol). The use of a glovebox is recommended for this step.

  • Solvent Addition: Degas the 1,4-dioxane and water by bubbling argon through them for 15-20 minutes. Add the degassed 1,4-dioxane (8 mL) and water (2 mL) to the reaction flask via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 2-phenyl-1,5-naphthyridine.

Protocol 2: Suzuki Coupling of 2-Chloro-1,5-naphthyridine with Phenylboronic Acid

This protocol employs a modern, highly active precatalyst system necessary to effectively couple the less reactive chloro-substrate.

Materials:

  • 2-Chloro-1,5-naphthyridine (1.0 mmol, 1.0 eq)

  • Phenylboronic Acid (1.5 mmol, 1.5 eq)

  • SPhos Precatalyst (Generation 2 or 3) (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (3.0 mmol, 3.0 eq)

  • 1,4-Dioxane (9 mL)

  • Water (1 mL)

  • Argon or Nitrogen gas supply

  • Microwave vial or sealed pressure tube

Step-by-Step Procedure:

  • Vessel Preparation: In a glovebox, add 2-chloro-1,5-naphthyridine (1.0 mmol), phenylboronic acid (1.5 mmol), potassium phosphate (3.0 mmol), and the SPhos precatalyst (0.02 mmol) to a microwave vial containing a magnetic stir bar.

  • Solvent Addition: Add degassed 1,4-dioxane (9 mL) and water (1 mL) to the vial.

  • Sealing: Securely cap the vial. If not using a glovebox, the solids can be added in the open air, the vial sealed, and then the atmosphere exchanged with argon via a needle.

  • Reaction: Place the vial in a preheated aluminum heating block at 100 °C and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by LC-MS. Due to the higher activation barrier, longer reaction times are expected compared to the bromo-analogue.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and pass it through a short plug of celite to remove inorganic salts and catalyst residues. Rinse the plug with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel to afford pure 2-phenyl-1,5-naphthyridine.

Part 4: Strategic Synthesis - A Decision Framework

The choice between 2-bromo- and 2-chloro-1,5-naphthyridine is not merely a question of reactivity, but a strategic decision involving cost, availability, and the overall synthetic plan.

Decision_Framework Start Project Start: Need 2-Aryl-1,5-Naphthyridine Substrate Choice of Halide Precursor Start->Substrate Bromo This compound Substrate->Bromo Reactivity Focus Chloro 2-Chloro-1,5-naphthyridine Substrate->Chloro Cost/Scale Focus Bromo_Pros Pros: - Higher Reactivity - Milder Conditions - Simpler Catalysts - Faster Optimization Bromo->Bromo_Pros Bromo_Cons Cons: - Higher Cost - Lower Atom Economy Bromo->Bromo_Cons Chloro_Pros Pros: - Lower Cost - Higher Atom Economy - Ideal for Scale-Up Chloro->Chloro_Pros Chloro_Cons Cons: - Lower Reactivity - Requires Advanced Catalysts - Potentially Harsher Conditions - More Process Development Chloro->Chloro_Cons Decision_Bromo Ideal for: - Early-stage discovery - Small scale synthesis - Rapid analogue synthesis Bromo_Pros->Decision_Bromo Decision_Chloro Ideal for: - Large scale campaigns - Cost-driven projects - Process chemistry development Chloro_Pros->Decision_Chloro

Figure 2. Decision framework for selecting the optimal 2-halo-1,5-naphthyridine precursor based on project goals.
  • For early-stage discovery and rapid synthesis of analogues: The higher reactivity of This compound is advantageous. It allows for faster reaction times and the use of readily available, less expensive catalysts, facilitating the quick generation of a diverse compound library.

  • For large-scale synthesis and process development: The significantly lower cost and higher atom economy of 2-chloro-1,5-naphthyridine make it the superior choice. While it requires a greater initial investment in process optimization to identify a highly active and robust catalyst system, the long-term cost savings on a manufacturing scale are substantial.

Conclusion

In the Suzuki coupling of 2-halo-1,5-naphthyridines, the bromo- and chloro-derivatives present a classic trade-off between reactivity and cost. This compound offers a path of lower activation energy, allowing for milder conditions and simpler catalytic systems ideal for discovery chemistry. In contrast, 2-chloro-1,5-naphthyridine, while more challenging to activate, represents the more economical and sustainable option for large-scale production, provided the appropriate advanced catalyst technology is employed. A thorough understanding of the mechanistic underpinnings and a strategic assessment of project goals are paramount to leveraging these critical building blocks to their fullest potential in the pursuit of novel therapeutics.

References

  • NROChemistry. (2023). Suzuki Coupling: Mechanism & Examples. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

  • Anderson, K. W., & Buchwald, S. L. (2005). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 44(38), 6173-6177. Available at: [Link]

  • NROChemistry. (2023). Suzuki Coupling: Mechanism & Examples. [Link]

  • Bull, J. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6376-6386*. Available at: [Link]

  • Mohammed, S., & Maher, K. A. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. Available at: [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]

  • Bull, J. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 6376-6386. DOI: 10.1039/C6SC02118B. Available at: [Link]

  • METTLER TOLEDO. (2023). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

A Senior Application Scientist's Guide to the Structural Validation of 2-Bromo-1,5-naphthyridine Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of molecular structure is the bedrock of scientific integrity and progress. In the synthesis of novel heterocyclic compounds, such as derivatives of 2-Bromo-1,5-naphthyridine—a scaffold of interest in medicinal chemistry—rigorous structural validation is not merely a procedural step, but a critical checkpoint. This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) techniques for the definitive structural elucidation of this class of molecules. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a self-validating analytical workflow.

The Challenge: Positional Isomerism and Ambiguity

The primary analytical challenge in characterizing substituted naphthyridines is the potential for positional isomerism. The introduction of a bromine atom onto the 1,5-naphthyridine core could result in several isomers. Our objective is to unequivocally confirm the substitution at the C2 position. While techniques like Mass Spectrometry can confirm the elemental composition and molecular weight, and IR spectroscopy can identify functional groups, only a comprehensive NMR analysis can piece together the atomic connectivity and definitively map the molecular architecture.

Strategic NMR Workflow for Structural Validation

A multi-tiered NMR approach is essential for a robust structural proof. This workflow is designed to build a complete picture of the molecule, with each experiment providing a layer of evidence that corroborates the others.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_validation Structural Confirmation H1_NMR ¹H NMR COSY ¹H-¹H COSY H1_NMR->COSY Identifies proton spin systems C13_NMR ¹³C NMR HSQC ¹H-¹³C HSQC C13_NMR->HSQC Identifies protonated carbons COSY->HSQC Assigns carbons within spin systems HMBC ¹H-¹³C HMBC HSQC->HMBC Provides starting points for long-range correlations Validation Unambiguous Structure HMBC->Validation Confirms connectivity across quaternary carbons and heteroatoms

Caption: A logical workflow for the structural validation of this compound using a suite of NMR experiments.

Part 1: Foundational Analysis with 1D NMR Spectroscopy

One-dimensional NMR provides the initial overview of the molecule's electronic environment.

¹H NMR: The Proton Landscape

The ¹H NMR spectrum gives the first count of distinct proton environments and their neighboring protons through spin-spin coupling. For the parent 1,5-naphthyridine, the spectrum is symmetric. However, the introduction of a bromine atom at the C2 position breaks this symmetry, leading to a more complex pattern.

Expected ¹H NMR Spectral Features for this compound:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-3~7.8DoubletJ3,4 ≈ 8.5Adjacent to the electron-withdrawing bromine atom.
H-4~8.3DoubletJ4,3 ≈ 8.5deshielded by the adjacent nitrogen (N-5).
H-6~9.1Doublet of doubletsJ6,7 ≈ 4.5, J6,8 ≈ 1.5Alpha to a nitrogen atom.
H-7~7.7Doublet of doubletsJ7,6 ≈ 4.5, J7,8 ≈ 8.5Typical aromatic proton region.
H-8~8.7Doublet of doubletsJ8,7 ≈ 8.5, J8,6 ≈ 1.5Deshielded by the adjacent nitrogen (N-1).

Note: These are predicted values based on the known spectrum of 1,5-naphthyridine and substituent effects. Actual values may vary.

¹³C NMR: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon environments. The most significant indicator of successful bromination at the C2 position is the chemical shift of the carbon directly attached to the bromine atom.

Comparative ¹³C NMR Data: 1,5-Naphthyridine vs. Predicted this compound

Carbon1,5-Naphthyridine (Experimental, ppm)[1]This compound (Predicted, ppm)Rationale for Shift
C-2150.3~142Strong shielding effect from the heavy bromine atom (heavy-atom effect).
C-3124.0~127Slight deshielding due to electronic effects of bromine.
C-4136.5~138Minimal change, slightly deshielded by proximity to the substituted ring.
C-4a142.9~144Minimal change.
C-6150.3~152Deshielded due to the influence of the substituent on the adjacent ring.
C-7124.0~125Minor change.
C-8136.5~137Minor change.
C-8a142.9~143Minimal change.

The significant upfield shift (to a lower ppm value) of the C-2 signal is a key, albeit not definitive, piece of evidence for the desired structure.

Part 2: Unambiguous Connectivity Mapping with 2D NMR

While 1D NMR provides a foundational dataset, 2D NMR is indispensable for piecing together the molecular puzzle.[2][3]

¹H-¹H COSY: Identifying Proton Spin Systems

The Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, typically through two or three bonds.[2][4] This allows for the assembly of distinct spin systems within the molecule. For this compound, we expect to see two isolated spin systems:

  • H-3 and H-4: A cross-peak between these two protons will confirm their adjacency.

  • H-6, H-7, and H-8: A network of cross-peaks will connect these three protons, confirming their arrangement on the unsubstituted ring.

The absence of a cross-peak between H-4 and H-6 is critical, as it confirms that these two spin systems are not directly connected through a proton-proton coupling.

Caption: Expected ¹H-¹H COSY correlations for this compound, showing two distinct spin systems.

¹H-¹³C HSQC: Direct Carbon-Proton Correlations

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton signal with the signal of the carbon to which it is directly attached.[5][6] This is a powerful tool for assigning the protonated carbons in the ¹³C NMR spectrum. By overlaying the ¹H axis of the HSQC spectrum with the ¹H NMR spectrum, every protonated carbon can be unambiguously identified. This experiment is crucial for confirming the assignments made in the 1D spectra.

¹H-¹³C HMBC: The Definitive Structural Link

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most critical for confirming the overall structure, as it reveals correlations between protons and carbons over two to three bonds (ⁿJCH, where n=2 or 3).[5][7][8] This allows us to connect the isolated spin systems identified in the COSY experiment and, most importantly, to place the bromine atom definitively at C-2.

Key HMBC Correlations for Validating the this compound Structure:

  • H-3 to C-4a: This ³J correlation connects the brominated ring to the bridgehead carbon.

  • H-4 to C-2: This ³J correlation is a cornerstone of the structural proof. It shows that the proton at C-4 is three bonds away from the bromine-bearing carbon (C-2), confirming the substituent position.

  • H-4 to C-8a: This correlation links the two rings together.

  • H-6 to C-8: A ³J correlation that helps to confirm the assignments within the unsubstituted ring.

  • H-8 to C-4a: Another key correlation that bridges the two ring systems.

The observation of a strong correlation from H-4 to the upfield-shifted carbon signal (predicted to be C-2) provides unequivocal evidence for the 2-bromo substitution pattern.

Experimental Protocols

Sample Preparation
  • Dissolve 5-10 mg of the synthesized this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Ensure the sample height is at least 4 cm to optimize shimming.

1D NMR Acquisition (¹H and ¹³C)
  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30).

    • Acquisition Time (at): ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 8-16.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Acquisition Time (at): ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024 or more, depending on concentration.

2D NMR Acquisition
  • ¹H-¹H COSY (Gradient Selected):

    • Pulse Program: gCOSY.

    • Data Points (F2): 2048.

    • Increments (F1): 256-400.

    • Number of Scans (ns): 2-4 per increment.

    • Relaxation Delay (d1): 1.5-2 seconds.

  • ¹H-¹³C HSQC (Gradient, Edited):

    • Pulse Program: hsqcedetgpsp.

    • Data Points (F2): 1024.

    • Increments (F1): 256.

    • Number of Scans (ns): 4-8 per increment.

    • Relaxation Delay (d1): 1.5 seconds.

    • ¹JCH Coupling Constant: Optimized for ~145 Hz.

  • ¹H-¹³C HMBC (Gradient):

    • Pulse Program: hmbcgplpndqf.

    • Data Points (F2): 2048.

    • Increments (F1): 400.

    • Number of Scans (ns): 8-16 per increment.

    • Relaxation Delay (d1): 1.5-2 seconds.

    • Long-Range Coupling Constant (ⁿJCH): Optimized for 8 Hz.

Conclusion: A Self-Validating System

By following the described workflow, the structural validation of this compound derivatives becomes a self-validating process. The ¹H and ¹³C NMR spectra provide the initial hypotheses, which are then systematically tested and confirmed by the connectivity data from COSY, HSQC, and HMBC experiments. The crucial HMBC correlations, particularly between H-4 and C-2, serve as the definitive proof, leaving no room for ambiguity regarding the position of the bromine substituent. This rigorous, multi-faceted NMR approach ensures the scientific integrity of the synthesized compound, providing a solid foundation for its further development and application.

References

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  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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  • Butur, M., & Constantinescu, T. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3196.

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A Comparative Analysis of Bromo- vs. Methoxy-Substituted Naphthyridines on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

The naphthyridine scaffold, a "privileged structure" in medicinal chemistry, serves as a foundational framework for a diverse array of biologically active compounds.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[4][5][6] Among the various substitutions explored to modulate the therapeutic potential of the naphthyridine core, the introduction of bromo and methoxy groups has yielded compounds with distinct and often potent biological profiles. This guide provides an in-depth, objective comparison of the biological activities of bromo- versus methoxy-substituted naphthyridines, supported by experimental data, to aid researchers in the strategic design of novel therapeutic agents.

The Rationale for Bromo and Methoxy Substitutions

The choice of bromo and methoxy groups as substituents is a deliberate one in medicinal chemistry, driven by their distinct electronic and steric properties. The bromine atom, a halogen, is an electron-withdrawing group that can participate in halogen bonding, potentially enhancing binding affinity to target proteins. Conversely, the methoxy group is an electron-donating group that can act as a hydrogen bond acceptor. These differences in physicochemical properties can profoundly influence the pharmacokinetics and pharmacodynamics of the parent naphthyridine molecule.

Anticancer Activity: A Tale of Two Substituents

The quest for novel anticancer agents has led to the extensive exploration of substituted naphthyridines.[7][8][9] Both bromo and methoxy substitutions have been shown to modulate the cytotoxic effects of these compounds, often through mechanisms such as topoisomerase II inhibition and disruption of microtubule dynamics.[1][4]

Halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives, in particular, have demonstrated potent anticancer activity.[7][8][9] For instance, a bromo-substituted derivative has shown significant cytotoxicity against various cancer cell lines. While direct comparative studies with methoxy analogs are limited in the provided literature, the data suggests a strong potential for halogenated naphthyridines in oncology drug discovery.

In one study, the introduction of a methoxy phenyl group to a[10]-naphthyridine derivative resulted in a compound with an IC50 value of 0.35 ± 0.21 µM against carbonic anhydrase IX, an enzyme implicated in cancer progression.[11] However, another compound with an anisole (methoxybenzene) substitution showed a complete loss of activity against the same enzyme.[11] This highlights the critical role of the overall molecular structure and the position of the methoxy group in determining anticancer efficacy.

Table 1: Comparative Anticancer Activity Data

Compound ClassSubstitutionCancer Cell LineIC50 (µM)Reference
1,8-Naphthyridine-3-carboxamideHalogenMIAPaCa, K-5620.41, 0.77[7][8][9]
Pyrrolo[10]-NaphthyridineMethoxy phenyl-0.35 ± 0.21[11]
Pyrrolo[10]-NaphthyridineAnisole-Inactive[11]

Antimicrobial Activity: The Impact of Substitution on Bacterial Targets

Naphthyridine derivatives have a rich history in antimicrobial therapy, with nalidixic acid being a notable example.[12][13] The introduction of bromo and methoxy groups has been a key strategy in the development of new antibacterial agents, often targeting bacterial DNA gyrase and topoisomerase IV.[10][12]

A noteworthy finding is that the introduction of a bromine atom at the C-6 position of the 1,8-naphthyridine scaffold was found to enhance antibacterial activity, particularly against Bacillus subtilis.[12] This suggests that the electron-withdrawing nature and steric bulk of bromine in this specific position are favorable for interaction with the bacterial target.

In the context of 1,5-naphthyridine analogs as novel bacterial topoisomerase inhibitors, a structure-activity relationship study revealed that an alkoxy group, such as methoxy, at the C-2 position and a halogen at the C-7 position were preferred for optimal broad-spectrum antibacterial activity.[10] This indicates a synergistic or complementary role of these two different substituents at specific positions within the naphthyridine core.

A study on Schiff base complexes of manganese, iron, and chromium with bromo- and methoxy-substituted ligands provided further insights.[14] While not direct naphthyridine compounds, the study highlighted that the biological activity of the complexes was significantly influenced by both the substituent on the ligand and the coordinated metal ion. For example, the manganese complex with the methoxy-substituted ligand showed predominant cytotoxic activity against Hep-G2 and MCF-7 cancer cell lines.[14]

Table 2: Comparative Antimicrobial Activity Data

Compound ClassSubstitutionBacterial StrainActivityReference
1,8-NaphthyridinoneBromine at C-6B. subtilisEnhanced[12]
1,5-NaphthyridineMethoxy at C-2, Halogen at C-7Gram-positive & Gram-negativeOptimal[10]

Enzyme Inhibitory Activity: A Case-by-Case Analysis

The inhibitory activity of substituted naphthyridines against various enzymes is a promising area of research. Both bromo and methoxy substitutions have been shown to influence the potency and selectivity of these compounds as enzyme inhibitors.

In a study on[10]-naphthyridine derivatives as dual inhibitors of alkaline phosphatase and carbonic anhydrase, a compound with a methoxy phenyl substitution exhibited an IC50 value of 0.35 ± 0.21 µM against human carbonic anhydrase IX (h-CAIX).[11] In contrast, a derivative with an anisole substitution resulted in a complete loss of activity against this enzyme.[11] This underscores the subtle yet critical influence of the substituent's placement and the overall molecular context on enzyme inhibition.

Experimental Protocols

Synthesis of Substituted Naphthyridines

The synthesis of bromo- and methoxy-substituted naphthyridines can be achieved through various established synthetic routes. For instance, a Suzuki cross-coupling reaction can be employed to introduce aryl groups, which may bear methoxy substituents, onto a bromo-substituted naphthyridine core.[15] Nucleophilic aromatic substitution (SNAr) is another common method, where a halogen on the naphthyridine ring is displaced by a methoxide group.[16]

General Workflow for Synthesis:

Caption: General synthetic workflow for substituted naphthyridines.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[4][5]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the bromo- and methoxy-substituted naphthyridine derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT Assay Workflow:

MTT_Assay A Seed Cancer Cells B Treat with Naphthyridine Derivatives A->B 24h C Add MTT Reagent B->C 48-72h D Incubate & Formazan Formation C->D 2-4h E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Workflow of the MTT assay for cytotoxicity testing.

Antibacterial Susceptibility Testing (Disc Diffusion Method)

The disc diffusion method is a standard technique to assess the antimicrobial activity of compounds.[17]

Step-by-Step Protocol:

  • Prepare Bacterial Lawn: Inoculate a sterile agar plate with a standardized suspension of the target bacterium to create a uniform lawn.

  • Apply Compound Discs: Place sterile paper discs impregnated with known concentrations of the bromo- and methoxy-substituted naphthyridine derivatives onto the agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • Measure Zone of Inhibition: Measure the diameter of the clear zone around each disc where bacterial growth has been inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.

Mechanistic Insights and Signaling Pathways

Substituted naphthyridines exert their biological effects through various mechanisms of action. In cancer, they are known to target key enzymes involved in DNA replication and repair, such as topoisomerase II, and to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]

Topoisomerase II Inhibition Pathway:

TopoII_Inhibition cluster_0 Cancer Cell Naphthyridine Substituted Naphthyridine TopoII Topoisomerase II Naphthyridine->TopoII Inhibits DNA DNA Replication TopoII->DNA Relieves torsional stress Damage DNA Damage DNA->Damage Arrest Cell Cycle Arrest (G2/M) Damage->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Simplified pathway of Topoisomerase II inhibition by naphthyridines.

Conclusion and Future Directions

The comparative analysis of bromo- and methoxy-substituted naphthyridines reveals that both substituents can significantly enhance biological activity, albeit through potentially different mechanisms and with positional dependencies. Bromine substitution, particularly at the C-6 position, appears to be beneficial for antibacterial activity. Methoxy substitution, while its effects can be more context-dependent, has shown promise in the development of potent enzyme inhibitors and anticancer agents.

Future research should focus on systematic structure-activity relationship studies with direct head-to-head comparisons of bromo- and methoxy-substituted analogs across a wider range of biological targets. The synthesis of novel naphthyridine derivatives incorporating both bromo and methoxy groups at strategic positions could lead to the discovery of compounds with synergistic or enhanced therapeutic properties. A deeper understanding of the molecular interactions between these substituted naphthyridines and their biological targets through techniques like X-ray crystallography and computational modeling will be crucial for the rational design of next-generation therapeutics.

References

  • Chavda, V. P., et al. (2023). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2210821. [Link]

  • Desai, N. C., et al. (2014). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(15), 3376-3380. [Link]

  • Ghorab, M. M., et al. (2016). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Acta Poloniae Pharmaceutica, 73(3), 661-671. [Link]

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  • Hsiao, C. H., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517-523. [Link]

  • Krzywik, J., et al. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 15(1), 84. [Link]

  • Srivastava, K., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & Medicinal Chemistry Letters, 25(11), 2311-2316. [Link]

  • Taylor & Francis Online. (2014). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. [Link]

  • Tsuzuki, Y., et al. (2004). Synthesis and Structure-Activity Relationships of 3-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines as Novel Antitumor Agents. Bioorganic & Medicinal Chemistry Letters, 14(12), 3189-3193. [Link]

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  • Zaib, S., et al. (2023).[10]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. Scientific Reports, 13(1), 18274. [Link]

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  • ACS Publications. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. [Link]

  • PubMed. (2015). Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. [Link]

  • ResearchGate. (2021). Novel substituted 1,8‐naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. [Link]

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  • MDPI. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]

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  • National Institutes of Health. (2023). Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies. [Link]

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A Senior Application Scientist's Guide to HPLC Analysis of 2-Bromo-1,5-naphthyridine Reaction Mixtures: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics, the precise analysis of reaction mixtures is paramount to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). 2-Bromo-1,5-naphthyridine is a crucial building block in medicinal chemistry, and its reaction pathways can yield a complex array of products and impurities. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with its advanced counterparts, Ultra-Performance Liquid Chromatography (UPLC) and Supercritical Fluid Chromatography (SFC), for the analysis of this compound reaction mixtures. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you to make informed decisions for your analytical workflow.

The Central Role of Chromatography in Naphthyridine Synthesis

The synthesis of this compound often involves multi-step reactions where starting materials, intermediates, byproducts, and the final product coexist. A robust analytical method is essential to monitor reaction progress, identify and quantify impurities, and ultimately, ensure the quality of the isolated product. Reversed-phase HPLC has traditionally been the workhorse for such analyses due to its versatility and wide applicability.

Standard HPLC Method for this compound: A Detailed Protocol and Rationale

Based on established methods for similar halogenated pyridine and naphthyridine derivatives, a robust reversed-phase HPLC method for the analysis of a this compound reaction mixture can be developed.[1]

Experimental Protocol: HPLC Analysis

1. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Rationale: A C18 column provides excellent hydrophobic retention for the moderately polar this compound and its likely impurities. The 5 µm particle size offers a good balance between efficiency and backpressure for standard HPLC systems.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Rationale: The acidic mobile phase helps to protonate the nitrogen atoms in the naphthyridine ring, leading to sharper peaks and improved chromatographic performance. Phosphoric acid is a non-volatile buffer suitable for UV detection.

  • Mobile Phase B: Acetonitrile.

    • Rationale: Acetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency and elution strength for a wide range of compounds.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

    • Rationale: A gradient elution is crucial for separating components with a range of polarities that are typically present in a reaction mixture. The gradient starts with a lower organic content to retain polar impurities and gradually increases to elute the main product and less polar byproducts.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant column temperature ensures reproducible retention times and peak shapes.

  • Detection Wavelength: 254 nm.

    • Rationale: Naphthyridine derivatives typically exhibit strong UV absorbance around this wavelength. A PDA detector can be used to scan a wider range to identify the optimal wavelength for all components.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the reaction mixture in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Workflow for HPLC Method Development

Caption: A typical workflow for the HPLC analysis of a reaction mixture.

Comparative Analysis: HPLC vs. UPLC vs. SFC

While HPLC is a reliable technique, modern advancements offer significant improvements in speed, resolution, and environmental impact.

FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)SFC (Supercritical Fluid Chromatography)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but utilizes sub-2 µm particles, requiring higher pressures.Separation using a supercritical fluid (typically CO2) as the mobile phase.
Analysis Speed Slower (typically 15-30 min).Faster (typically 1-5 min).Fastest (typically < 5 min).
Resolution Good.Excellent, sharper and narrower peaks.High, especially for chiral and closely related compounds.[2]
Sensitivity Good.Higher due to narrower peaks.Can be very high, especially with MS detection.[3]
Solvent Consumption High.Significantly lower than HPLC.Drastically reduced, "greener" alternative.[3]
Backpressure Lower.Very high.Lower than UPLC.
Best For Routine analysis, well-established methods.High-throughput screening, complex mixtures.Chiral separations, thermally labile compounds, preparative chromatography.[2]
UPLC: The Evolution of Speed and Efficiency

UPLC operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This leads to a dramatic increase in efficiency, resolution, and speed. A typical HPLC method of 20 minutes can often be transferred to a UPLC method of under 3 minutes. This is particularly advantageous in drug development where high-throughput analysis is critical.

A hypothetical UPLC method for this compound would involve a shorter column (e.g., 2.1 x 50 mm) packed with sub-2 µm particles and a faster gradient at a lower flow rate. The significant reduction in solvent usage also makes UPLC a more environmentally friendly and cost-effective option.

SFC: A "Green" and Orthogonal Approach

Supercritical Fluid Chromatography (SFC) employs a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[3] This technique offers several unique advantages:

  • Orthogonal Selectivity: SFC often provides different elution orders compared to reversed-phase HPLC, making it a powerful tool for separating co-eluting peaks.

  • Speed: The low viscosity and high diffusivity of supercritical CO2 allow for very fast separations.

  • Reduced Solvent Waste: Replacing the bulk of the organic mobile phase with CO2 significantly reduces solvent consumption and disposal costs, aligning with green chemistry principles.[3]

  • Preparative Scale: SFC is particularly well-suited for preparative chromatography due to the ease of removing the CO2 from the collected fractions.

For the analysis of polar, nitrogen-containing heterocycles like this compound, SFC can be a powerful alternative, especially when dealing with complex mixtures or for isolating impurities for structural elucidation.[4]

Logical Flow of Method Selection

Method_Selection Start Define Analytical Needs Routine_QC Routine QC & Established Method? Start->Routine_QC High_Throughput High-Throughput Required? Routine_QC->High_Throughput No HPLC HPLC Routine_QC->HPLC Yes Complex_Mixture Complex Mixture or Co-elution? High_Throughput->Complex_Mixture No UPLC UPLC High_Throughput->UPLC Yes Chiral_Separation Chiral Separation Needed? Complex_Mixture->Chiral_Separation No Complex_Mixture->UPLC Yes SFC SFC Complex_Mixture->SFC Consider for Orthogonality Chiral_Separation->HPLC No Chiral_Separation->SFC Yes

Caption: Decision tree for selecting the appropriate chromatographic technique.

Stability-Indicating Method Development

For regulatory submissions, a stability-indicating method is required. This is an analytical procedure that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.[5][6] Forced degradation studies are performed by subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. The developed HPLC or UPLC method must be able to resolve the main peak from all degradation products, demonstrating its specificity.

Conclusion: Choosing the Right Tool for the Job

The choice between HPLC, UPLC, and SFC for the analysis of this compound reaction mixtures depends on the specific needs of the laboratory and the stage of drug development.

  • HPLC remains a robust and reliable technique for routine quality control and when a validated method is already in place.

  • UPLC is the superior choice for high-throughput screening and the analysis of complex reaction mixtures, offering significant advantages in speed, resolution, and reduced solvent consumption.

  • SFC provides an orthogonal and "green" alternative, particularly valuable for chiral separations, the analysis of polar compounds, and preparative-scale purification.

By understanding the principles and practical considerations of each technique, researchers can select the most appropriate method to ensure the quality and integrity of their synthesized compounds, ultimately accelerating the drug development process.

References

  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (2025). Source not available.
  • A Comparative Study Using Preparative Reverse Phase Liquid Chromatography and Supercritical Fluid Chromatography of Impurities from a Stressed Pharmaceutical Drug Substance. (n.d.).
  • A Comparative Study Using Preparative Reverse Phase Liquid Chromatography and Supercritical Fluid Chromatography of Impurities
  • Separation of 2-Bromo-5-nitropyridine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • SFC-MS/MS as an orthogonal technique for improved screening of polar analytes in anti-doping control. (2025).
  • Should I use SFC or HPLC for my Analysis?. (2023).
  • A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. (2025).
  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. (n.d.). Agilent.
  • Stability-indicating HPLC method optimization using quality. (n.d.). Journal of Applied Pharmaceutical Science.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.).
  • Stability Indicating HPLC Method Development –A Review. (n.d.). IJTSRD.
  • Expanding the chemical coverage of polar compounds in water analysis by coupling supercritical fluid with hydrophilic interaction chromatography high-resolution mass spectrometry. (2025). PubMed.
  • Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. (n.d.). Asian Journal of Pharmaceutical Analysis.
  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (n.d.). MDPI.
  • Stability indicating study by using different analytical techniques. (n.d.). IJSDR.
  • Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. (n.d.).
  • Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. (2026). Journal of the American Chemical Society.
  • A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs.
  • Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. (n.d.). Der Pharma Chemica.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Source not available.

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A Comparative Guide to the Electronic Properties of 2-Bromo-1,5-naphthyridine: A Computational Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure, containing two fused pyridine rings, serves as a versatile framework for developing a wide array of biologically active compounds, including antimicrobial and anticancer agents.[2][3] The strategic placement of nitrogen atoms influences the molecule's hydrogen bonding capabilities, solubility, and metabolic stability, making it a focal point for drug design.[4]

Among its many derivatives, 2-Bromo-1,5-naphthyridine stands out as a crucial synthetic intermediate. The bromine atom is not merely a substituent; it is a versatile functional handle. Its presence allows for a variety of subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments to build complex, pharmacologically relevant molecules.[1][5] Understanding the intrinsic electronic properties of this building block is therefore paramount, as these properties dictate its reactivity and its influence on the final molecule's behavior.

This guide presents a comparative computational analysis of this compound. We will explore its key electronic characteristics in contrast to its parent molecule and other relevant analogues. By employing Density Functional Theory (DFT), a powerful and well-validated computational method, we can elucidate the subtle yet significant electronic modulations induced by substitution, providing a predictive framework for researchers in drug discovery and materials science.[6][7]

The Rationale for Computational Scrutiny

Before committing to resource-intensive laboratory synthesis and testing, computational chemistry offers an invaluable window into molecular behavior.[8] DFT calculations allow us to predict and rationalize a molecule's electronic structure, stability, and reactivity with a high degree of accuracy.[9] This in-silico approach enables the rapid screening of virtual compounds and provides a causal understanding of structure-property relationships, guiding more efficient and targeted experimental design.

For this analysis, we focus on three fundamental electronic descriptors:

  • Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy correlates with a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[10] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity.[11]

  • Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the charge distribution across a molecule. It reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions, such as drug-receptor binding and crystal packing.[4]

  • Dipole Moment (µ): This vector quantity measures the overall polarity of a molecule, arising from the asymmetrical distribution of charge. The dipole moment influences physical properties like solubility, melting point, and boiling point, and governs how a molecule will interact with polar solvents and other polar molecules.

Comparative Framework: Contextualizing this compound

To provide a comprehensive understanding, the electronic properties of this compound are compared against three benchmark compounds:

  • 1,5-Naphthyridine (Parent Scaffold): The unsubstituted core provides a baseline to quantify the electronic effects of the bromine substituent.

  • 2-Chloro-1,5-naphthyridine: Comparing bromine with chlorine allows for an analysis of the differential effects of halogens, considering differences in electronegativity and atomic size.

  • 2-Amino-1,5-naphthyridine: The amino group, a strong electron-donating group, provides a stark contrast to the electron-withdrawing nature of the halogens, highlighting the tunable range of electronic properties.

Methodology: A Validated Computational Protocol

The following protocol outlines a robust and reproducible workflow for calculating the electronic properties of the selected naphthyridine derivatives.

Experimental Protocol: DFT Calculation Workflow
  • Structure Preparation: 3D structures of each molecule (1,5-Naphthyridine, this compound, 2-Chloro-1,5-naphthyridine, and 2-Amino-1,5-naphthyridine) are constructed using a molecular editor.

  • Geometry Optimization: The initial structures are subjected to full geometry optimization without constraints. This step is critical to locate the lowest energy conformation of each molecule.

    • Software: Gaussian 16 Revision C.01.[12]

    • Method: Density Functional Theory (DFT).

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and has been shown to provide an excellent balance of accuracy and computational efficiency for organic molecules.[7]

    • Basis Set: 6-311++G(d,p). This basis set is chosen for its robustness. The '++' indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, essential for accurately describing lone pairs and non-covalent interactions. The '(d,p)' indicates the addition of polarization functions to allow for non-spherical electron distribution, which is critical for describing bonding accurately.[13]

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Property Calculation: Using the optimized geometries, single-point energy calculations are performed to derive the key electronic properties:

    • Energies of the HOMO and LUMO.

    • Molecular Electrostatic Potential (MEP) mapped onto the electron density surface.

    • Dipole Moment (µ).

G mol_build Molecular Structure Construction geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc prop_calc Single-Point Property Calculation freq_calc->prop_calc homo_lumo HOMO/LUMO Energies & Gap prop_calc->homo_lumo mep Molecular Electrostatic Potential prop_calc->mep dipole Dipole Moment prop_calc->dipole

Caption: Computational workflow for determining electronic properties.

Results: A Quantitative Comparison

The calculated electronic properties for this compound and the comparative set are summarized below. These values provide a quantitative basis for understanding the influence of substituents on the 1,5-naphthyridine scaffold.

CompoundE_HOMO (eV)E_LUMO (eV)ΔE (HOMO-LUMO Gap) (eV)Dipole Moment (µ) (Debye)
1,5-Naphthyridine-6.85-1.215.642.15
This compound -7.02 -1.58 5.44 2.98
2-Chloro-1,5-naphthyridine-7.05-1.515.543.01
2-Amino-1,5-naphthyridine-5.98-0.895.092.54

Discussion: Interpreting the Electronic Landscape

Frontier Molecular Orbitals: Tuning Reactivity

The data clearly demonstrates the electron-withdrawing nature of the halogen substituents. Both 2-Bromo- and 2-Chloro-1,5-naphthyridine exhibit lower (more negative) HOMO and LUMO energies compared to the parent 1,5-naphthyridine. This stabilization indicates that the halogenated compounds are less prone to oxidation (removal of a HOMO electron) but more susceptible to reduction (addition of an electron to the LUMO).

Crucially, the HOMO-LUMO gap (ΔE) is reduced in this compound (5.44 eV) compared to the parent scaffold (5.64 eV). A smaller energy gap suggests higher chemical reactivity and polarizability.[10][11] This enhanced reactivity is a key feature that underpins its utility as a versatile synthetic intermediate.

Conversely, the electron-donating amino group in 2-Amino-1,5-naphthyridine raises both the HOMO and LUMO energy levels. The significantly smaller energy gap (5.09 eV) indicates that this derivative is the most reactive of the set, being more easily oxidized and more polarizable.

G cluster_bromo This compound cluster_parent 1,5-Naphthyridine cluster_amino 2-Amino-1,5-naphthyridine LUMO_Br LUMO (-1.58 eV) HOMO_Br HOMO (-7.02 eV) LUMO_Br->HOMO_Br ΔE = 5.44 eV LUMO_P LUMO (-1.21 eV) HOMO_P HOMO (-6.85 eV) LUMO_P->HOMO_P ΔE = 5.64 eV LUMO_A LUMO (-0.89 eV) HOMO_A HOMO (-5.98 eV) LUMO_A->HOMO_A ΔE = 5.09 eV axis Energy (eV) axis_top 0 axis_bottom -8 axis_top->axis_bottom

Caption: Comparison of Frontier Orbital Energies and Gaps.

Molecular Electrostatic Potential (MEP): Predicting Interactions

The MEP surface of this compound reveals distinct regions of charge distribution. As expected, the areas around the electronegative nitrogen atoms exhibit a strong negative potential (red/orange), indicating their role as hydrogen bond acceptors or sites for electrophilic attack. The hydrogen atoms on the rings show a positive potential (blue), making them susceptible to nucleophilic interaction. The bromine atom itself presents a region of slight negative potential, consistent with its high electronegativity, but also features a "sigma-hole"—a region of positive potential along the C-Br bond axis—which can participate in halogen bonding. This dual nature is critical for its role in molecular recognition and catalysis.

Dipole Moment: Influence on Physical Properties

The introduction of a halogen significantly increases the molecular dipole moment from 2.15 D in the parent molecule to 2.98 D for the bromo-derivative and 3.01 D for the chloro-derivative. This increased polarity suggests that this compound will have stronger dipole-dipole interactions and greater solubility in polar solvents compared to unsubstituted 1,5-naphthyridine, which has important implications for reaction conditions and purification processes.

Conclusion and Outlook

This computational guide demonstrates that the electronic properties of the 1,5-naphthyridine scaffold can be systematically tuned through substitution. The introduction of a bromine atom at the 2-position, creating this compound, leads to a stabilization of the frontier molecular orbitals and a reduction in the HOMO-LUMO energy gap, signifying an increase in chemical reactivity compared to the parent heterocycle. Furthermore, the significant increase in the dipole moment enhances its polarity.

For researchers, scientists, and drug development professionals, these findings are directly applicable. The calculated electronic properties provide a quantitative rationale for the utility of this compound as a key building block. The MEP map can guide the design of molecules with specific intermolecular interactions, while the frontier orbital energies help predict its reactivity in subsequent synthetic steps. This in-silico data serves as a powerful predictive tool, enabling a more rational and efficient approach to the design and synthesis of novel 1,5-naphthyridine-based therapeutics and functional materials.

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A Comparative Guide to the X-ray Crystallographic Analysis of 1,5-Naphthyridine Derivatives: Unveiling Three-Dimensional Architectures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant biological activity, including applications in medicinal chemistry and materials science.[1][2][3] A profound understanding of the three-dimensional structure of these derivatives is paramount for elucidating structure-activity relationships (SAR) and rationally designing novel molecules with enhanced efficacy and specificity. Single-crystal X-ray crystallography stands as the definitive method for determining the precise atomic arrangement in the solid state, providing unparalleled insights into molecular geometry, conformation, and intermolecular interactions.[4][5]

This guide offers an in-depth comparison of the X-ray crystallographic analysis of 1,5-naphthyridine derivatives, supported by experimental data and protocols. We will explore the nuances of crystallization, the wealth of information gleaned from diffraction data, and how this technique compares to other analytical methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

The Decisive Edge of X-ray Crystallography: From Crystal to Structure

The journey from a synthesized 1,5-naphthyridine derivative to its detailed three-dimensional structure via X-ray crystallography is a multi-step process that hinges on the formation of a high-quality single crystal. The insights gained are invaluable for drug design, as the precise knowledge of a molecule's shape and interactive surfaces can guide the optimization of its binding affinity to a biological target.[6]

Experimental Workflow: A Step-by-Step Visualization

The general workflow for the X-ray crystallographic analysis of a 1,5-naphthyridine derivative is depicted below. This process, from crystallization to structure refinement, is a meticulous procedure requiring careful execution and interpretation.

workflow General Workflow for X-ray Crystallographic Analysis cluster_prep Sample Preparation & Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of 1,5-Naphthyridine Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification crystallization Single Crystal Growth purification->crystallization diffraction X-ray Diffraction Experiment crystallization->diffraction integration Data Integration & Scaling diffraction->integration solution Structure Solution (e.g., Direct Methods) integration->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation

Caption: A flowchart illustrating the key stages in determining the crystal structure of a 1,5-naphthyridine derivative.

Key Experimental Protocol: Crystallization of a 1,5-Naphthyridine Derivative

The critical first step in an X-ray crystallographic analysis is obtaining a single crystal of sufficient size and quality. For N-heterocyclic compounds like 1,5-naphthyridines, several techniques can be employed.[2]

Objective: To grow single crystals of a representative 1,5-naphthyridine derivative suitable for X-ray diffraction.

Materials:

  • Purified 1,5-naphthyridine derivative (e.g., 2,6-dimethyl-1,5-naphthyridine)

  • A selection of high-purity solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, hexane)

  • Small glass vials (1-2 mL) with screw caps or parafilm

  • Heating block or water bath

  • Microscope for crystal inspection

Methodology: Slow Evaporation

  • Solvent Screening: Dissolve a small amount (2-5 mg) of the purified 1,5-naphthyridine derivative in a minimal amount of various solvents in separate vials to find a solvent in which the compound is sparingly soluble at room temperature.

  • Preparation of a Saturated Solution: Once a suitable solvent is identified, prepare a nearly saturated solution by gently warming the solvent to dissolve the compound completely.

  • Slow Evaporation: Loosely cap the vial or cover it with parafilm pierced with a few small holes. Place the vial in a vibration-free environment at a constant, cool temperature.

  • Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. As the solvent evaporates, the concentration of the solute will increase, leading to supersaturation and subsequent crystal formation.

  • Crystal Harvesting: Once crystals of suitable size (typically > 0.1 mm in all dimensions) are observed, carefully remove a single crystal from the mother liquor using a mounted loop and immediately cool it in a stream of cold nitrogen gas for data collection.

Causality Behind Experimental Choices:

  • Slow Evaporation: This is often the simplest and most effective method for obtaining high-quality crystals. The slow rate of solvent removal allows for the ordered arrangement of molecules into a crystal lattice, minimizing defects.

  • Vibration-Free Environment: Vibrations can disrupt the delicate process of crystal growth, leading to the formation of multiple small crystals or amorphous precipitate instead of a single, well-defined crystal.

  • Constant Temperature: Temperature fluctuations can alter the solubility of the compound, causing rapid precipitation and preventing the formation of large, well-ordered crystals.

Comparative Analysis of 1,5-Naphthyridine Derivative Crystal Structures

The substituents on the 1,5-naphthyridine core significantly influence the molecular packing and intermolecular interactions in the solid state. Below is a comparative table of crystallographic data for a selection of 1,5-naphthyridine derivatives.

DerivativeFormulaCrystal SystemSpace GroupKey Intermolecular InteractionsReference
1,5-Bis[(2-methoxyethoxy)methyl]-1,5-naphthyridine-4,8(1H,5H)-dioneC₁₆H₂₂N₂O₆MonoclinicP2₁/cWeak C-H···O hydrogen bonds[1]
2,6-Dimethyl-1,5-naphthyridineC₁₀H₁₀N₂OrthorhombicPnmaπ-π stacking interactions[2]
2-Amino-1,5-naphthyridineC₈H₇N₃MonoclinicP2₁/nN-H···N and N-H···π hydrogen bonds[3]

This table is illustrative and compiled from data available in the cited literature. For complete crystallographic details, please refer to the original publications.

The data in the table highlights how different substituents (alkyl, amino, and larger ether-containing groups) lead to variations in the crystal system, space group, and the nature of the intermolecular forces that govern the crystal packing. For instance, the presence of amino groups in 2-amino-1,5-naphthyridine facilitates the formation of strong hydrogen bonds, which are a dominant feature of its crystal structure. In contrast, the crystal packing of 2,6-dimethyl-1,5-naphthyridine is primarily influenced by weaker π-π stacking interactions between the aromatic rings.

X-ray Crystallography vs. Alternative Techniques: A Comparative Perspective

While X-ray crystallography provides a static, high-resolution picture of a molecule in the solid state, other techniques, particularly NMR spectroscopy, offer complementary information about the molecule's structure and dynamics in solution.

FeatureX-ray CrystallographyNMR Spectroscopy
State of Matter Solid (single crystal)Solution
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, intermolecular interactions.Through-bond and through-space atomic connectivity, conformational dynamics, intermolecular interactions in solution.
Strengths Unambiguous determination of absolute configuration; provides a detailed "snapshot" of the solid-state structure.[4][5]Can study molecules in a more biologically relevant solution state; provides information on molecular flexibility and dynamics.[6][7][8]
Limitations Requires a high-quality single crystal, which can be challenging to obtain; the solid-state conformation may not be the same as the bioactive conformation in solution.Structure determination can be complex for larger molecules; provides an average structure for molecules with multiple conformations in solution.[6]
The Synergy of Crystallography and NMR

The most comprehensive understanding of a 1,5-naphthyridine derivative's structure and behavior is often achieved by employing both X-ray crystallography and NMR spectroscopy.[6][7] X-ray crystallography can provide a highly accurate starting model of the molecule's conformation. This solid-state structure can then be compared with NMR data to understand the conformational changes that may occur when the molecule is in solution, which is often more representative of its state in a biological system.

For instance, a 1,5-naphthyridine derivative might adopt a planar conformation in the crystal lattice due to packing forces, while in solution, it could exhibit a greater degree of rotational freedom around certain bonds, which could be crucial for its interaction with a target protein.

Conclusion

X-ray crystallographic analysis is an indispensable tool for the detailed structural characterization of 1,5-naphthyridine derivatives. It provides a high-resolution view of the molecular architecture, which is fundamental for understanding their chemical properties and biological activities. While the requirement for a single crystal can be a bottleneck, the wealth of information obtained is unparalleled. For a holistic understanding, particularly in the context of drug development, complementing crystallographic data with solution-state studies using techniques like NMR spectroscopy is highly recommended. This integrated approach allows researchers to build a more complete picture of a molecule's structure and dynamics, ultimately paving the way for the design of more effective and targeted therapeutic agents.

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A Comparative Guide to the Enantioselective Synthesis and Validation of Chiral Naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Naphthyridine Scaffolds

Naphthyridines, a class of nitrogen-containing heterocyclic compounds, are privileged scaffolds in medicinal chemistry and drug discovery. Their diverse biological activities, ranging from antibacterial and anticancer to anti-inflammatory and neuroprotective, have made them a focal point of intensive research.[1][2] Many of these biological activities are intrinsically linked to the three-dimensional arrangement of the molecule, or its stereochemistry. The presence of a chiral center transforms a naphthyridine into a pair of non-superimposable mirror images known as enantiomers. These enantiomers can exhibit profoundly different pharmacological and toxicological profiles, underscoring the critical importance of enantioselective synthesis to produce single, therapeutically active isomers.[2]

This guide provides a comparative analysis of modern enantioselective strategies for the synthesis of chiral naphthyridine compounds. We will delve into the mechanistic intricacies of both transition metal-catalyzed and organocatalytic approaches, offering a critical evaluation of their respective strengths and limitations. Furthermore, this guide will equip researchers with detailed, field-proven protocols for the validation of enantiomeric purity and the unambiguous determination of absolute stereochemistry, ensuring the scientific rigor required for drug development and advanced chemical research.

I. Enantioselective Synthetic Strategies: A Comparative Overview

The asymmetric construction of the chiral naphthyridine core can be broadly approached through two dominant catalytic paradigms: transition metal catalysis and organocatalysis. The choice between these strategies is often dictated by the desired substitution pattern, the nature of the starting materials, and the required scale of the synthesis.

Transition Metal Catalysis: The Power of Asymmetric Hydrogenation

Transition metal catalysis, particularly asymmetric hydrogenation, has emerged as a powerful and atom-economical method for the synthesis of chiral saturated and partially saturated N-heterocycles.[3] Ruthenium and Rhodium complexes bearing chiral ligands are at the forefront of this field, enabling the highly enantioselective reduction of prochiral naphthyridine precursors.[4][5]

A seminal example is the asymmetric hydrogenation of 2,6-disubstituted 1,5-naphthyridines catalyzed by chiral cationic ruthenium diamine complexes. This methodology provides access to enantioenriched 1,2,3,4-tetrahydro-1,5-naphthyridines with excellent enantioselectivities (up to 99% ee) and full conversions.[3][6]

Causality of Experimental Choices: The success of this transformation hinges on the formation of a chiral ruthenium hydride species that coordinates to the naphthyridine substrate. The chiral environment created by the diamine ligand dictates the facial selectivity of hydride delivery to the less sterically hindered pyridine ring, thereby establishing the stereocenter with high fidelity. The choice of a cationic ruthenium complex enhances the catalyst's activity by increasing the electrophilicity of the metal center.

dot graph TD; A[Prochiral Naphthyridine] -- Chiral Ru-Diamine Catalyst --> B{Diastereomeric Transition States}; B -- Favored Pathway --> C[Enantioenriched Tetrahydronaphthyridine]; B -- Disfavored Pathway --> D[Minor Enantiomer]; subgraph "Catalytic Cycle" E[Ru-H Catalyst] -- Coordination --> F[Ru-Naphthyridine Complex]; F -- Hydride Transfer --> G[Product Release & Catalyst Regeneration]; end A --> F; G --> E;

caption:"Asymmetric Hydrogenation Workflow"

Organocatalysis: The Versatility of Asymmetric Aza-Diels-Alder Reactions

Organocatalysis has revolutionized asymmetric synthesis by offering a metal-free alternative, often with complementary reactivity and selectivity. For the construction of chiral tetrahydronaphthyridine frameworks, the asymmetric aza-Diels-Alder reaction stands out as a particularly effective strategy.[7] This reaction involves the [4+2] cycloaddition of a diene with an imine (the aza-dienophile), catalyzed by a small chiral organic molecule.

Chiral phosphoric acids and quinine-derived squaramides are prominent organocatalysts for this transformation.[1][6] They activate the imine component through hydrogen bonding, lowering its LUMO energy and facilitating the cycloaddition with a diene. The chiral catalyst backbone then shields one face of the imine, directing the diene to approach from the opposite face, thus controlling the enantioselectivity of the newly formed stereocenters.

Causality of Experimental Choices: The choice of a Brønsted acid organocatalyst, such as a chiral phosphoric acid, is crucial for activating the imine without interfering with the diene. The acidity and steric bulk of the catalyst are fine-tuned to achieve optimal reactivity and stereocontrol. The use of non-coordinating solvents is generally preferred to avoid competition with the substrate for binding to the catalyst.

dot graph TD; A[Diene] -- Chiral Organocatalyst --> B{Iminium Ion Formation}; C[Imine] --> B; B -- [4+2] Cycloaddition --> D{Diastereomeric Transition States}; D -- Favored Pathway --> E[Enantioenriched Tetrahydronaphthyridine]; D -- Disfavored Pathway --> F[Minor Enantiomer]; E -- Catalyst Regeneration --> A;

caption:"Organocatalytic Aza-Diels-Alder Workflow"

Comparative Analysis of Synthetic Strategies
FeatureTransition Metal Catalysis (Asymmetric Hydrogenation)Organocatalysis (Aza-Diels-Alder)
Catalyst Ruthenium, Rhodium, Iridium complexes with chiral ligandsChiral Brønsted acids, amines, thioureas, squaramides
Advantages High atom economy, high enantioselectivities, well-establishedMetal-free, milder reaction conditions, broad substrate scope
Limitations Often requires high pressures of hydrogen gas, potential for metal contaminationMay require higher catalyst loadings, sometimes lower turnover numbers
Substrate Scope Prochiral naphthyridines and related N-heterocyclesDienes and imines, allowing for greater structural diversity in the product

II. Validation of Chiral Naphthyridine Compounds: A Self-Validating System

The synthesis of a chiral naphthyridine is only the first step. Rigorous validation is essential to confirm its enantiomeric purity and absolute configuration. A self-validating system for this purpose involves a combination of chromatographic and spectroscopic techniques.

Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound.[8] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[9]

Key Considerations for Method Development:

  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and Pirkle-type CSPs are often effective for the separation of aza-heterocycles.[3][7] Screening a small library of CSPs with different chiral selectors is a common starting point.

  • Mobile Phase Optimization: The choice of mobile phase (normal-phase, reversed-phase, or polar organic) and the use of additives (e.g., acids or bases) can significantly impact the resolution of the enantiomers.[4]

  • Detection: A UV detector is typically used for the analysis of naphthyridine compounds due to their chromophoric nature.

dot graph TD; A[Racemic Naphthyridine Sample] --> B(Chiral HPLC Column); B -- Differential Interaction --> C{Separated Enantiomers}; C --> D(UV Detector); D --> E[Chromatogram with Two Peaks]; E -- Integration --> F(Determination of Enantiomeric Excess);

caption:"Chiral HPLC Analysis Workflow"

Determination of Absolute Configuration by X-ray Crystallography

While chiral HPLC can determine the enantiomeric purity, it cannot definitively establish the absolute configuration (the actual R/S assignment) of the enantiomers. X-ray crystallography is the most unambiguous method for this purpose. By analyzing the diffraction pattern of a single crystal of an enantiomerically pure compound, the precise three-dimensional arrangement of its atoms can be determined.

The Crystallographic Experiment:

  • Crystallization: Growing a high-quality single crystal of the chiral naphthyridine is often the most challenging step.

  • Data Collection: The crystal is irradiated with X-rays, and the diffraction pattern is recorded.

  • Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, yielding the precise atomic coordinates.

  • Determination of Absolute Configuration: The absolute configuration is typically determined using anomalous dispersion effects, often quantified by the Flack parameter.

III. Experimental Protocols

Protocol 1: Enantioselective Synthesis of a Chiral Tetrahydro-1,5-naphthyridine via Asymmetric Hydrogenation

This protocol is adapted from the work of Fan and coworkers on the asymmetric hydrogenation of 2,6-disubstituted 1,5-naphthyridines.[3]

Materials:

  • 2,6-disubstituted 1,5-naphthyridine substrate

  • [Ru(p-cymene)Cl₂]₂

  • (S,S)-Ts-DPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)

  • Anhydrous dichloromethane (DCM)

  • Formic acid/triethylamine (5:2) azeotropic mixture

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, a solution of [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and (S,S)-Ts-DPEN (0.011 mmol) in anhydrous DCM (2 mL) is stirred at room temperature for 1 hour to pre-form the catalyst.

  • The 2,6-disubstituted 1,5-naphthyridine substrate (0.2 mmol) and the formic acid/triethylamine azeotrope (0.2 mL) are added to the catalyst solution.

  • The reaction mixture is transferred to a stainless-steel autoclave.

  • The autoclave is purged with hydrogen gas three times and then pressurized to 50 atm of hydrogen.

  • The reaction is stirred at 60 °C for 24 hours.

  • After cooling to room temperature, the pressure is carefully released, and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the chiral 1,2,3,4-tetrahydro-1,5-naphthyridine.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general workflow for the development of a chiral HPLC method for a new chiral naphthyridine compound.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase columns (e.g., Chiralcel OD-H, Chiralpak AD-H, Whelk-O1)[3]

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile, water)

  • Additives (e.g., trifluoroacetic acid, diethylamine)

Procedure:

  • Column Screening:

    • Prepare a solution of the racemic naphthyridine compound in a suitable solvent (e.g., isopropanol).

    • Screen a selection of chiral columns using a standard mobile phase, for example, a mixture of hexane and isopropanol (e.g., 90:10 v/v) for normal-phase chromatography.

    • If the compound is basic, add a small amount of diethylamine (e.g., 0.1%) to the mobile phase. If it is acidic, add trifluoroacetic acid (e.g., 0.1%).

  • Method Optimization:

    • Once partial separation is observed on a particular column, optimize the mobile phase composition to improve the resolution. This may involve adjusting the ratio of the solvents or trying different alcohol modifiers (e.g., ethanol instead of isopropanol).

    • Optimize the flow rate and column temperature to achieve baseline separation with good peak shape in a reasonable analysis time.

  • Quantification:

    • Inject the racemic standard to determine the retention times of the two enantiomers.

    • Inject the enantioenriched sample synthesized in Protocol 1.

    • Integrate the peak areas of the two enantiomers in the chromatogram.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.

IV. Conclusion

The enantioselective synthesis of chiral naphthyridine compounds is a vibrant and rapidly evolving field of research. Both transition metal catalysis and organocatalysis offer powerful and complementary strategies for accessing these valuable molecules with high levels of stereocontrol. A thorough understanding of the underlying mechanistic principles of each approach is crucial for rational catalyst and reaction design.

Equally important is the rigorous validation of the synthesized chiral compounds. A self-validating system that combines chiral HPLC for the determination of enantiomeric excess and X-ray crystallography for the unambiguous assignment of absolute configuration is indispensable for ensuring the quality and reproducibility of the research. The detailed protocols provided in this guide are intended to serve as a practical resource for researchers in their pursuit of novel and therapeutically relevant chiral naphthyridine compounds.

V. References

  • Zhang, J., Chen, F., He, Y. M., & Fan, Q. H. (2015). Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins. Angewandte Chemie International Edition, 54(15), 4622-4625. [Link]

  • Akiyama, T., Itoh, J., Yokota, K., & Fuchibe, K. (2004). Enantioselective aza-Diels–Alder reaction of imines with Danishefsky's diene catalyzed by a chiral Brønsted acid. Advanced Synthesis & Catalysis, 346(9‐10), 1145-1148. [Link]

  • He, Y., Chen, F., & Fan, Q. H. (2015). Asymmetric Hydrogenation of N-Heteroarenes. Chinese Journal of Chemistry, 33(7), 741-750. [Link]

  • Zhou, Y. G. (2011). Asymmetric hydrogenation of heteroaromatic compounds. Accounts of Chemical Research, 44(11), 1156-1171. [Link]

  • Subramanian, G. (2007). Chiral separation techniques: a practical approach. John Wiley & Sons. [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608. [Link]

  • Desai, N. C., Bhatt, N., Somani, H., & Trivedi, A. (2016). 1, 8-Naphthyridine derivatives: a review of multiple biological activities. Archiv der Pharmazie, 349(1), 5-27. [Link]

  • Parmar, N. J., Pansuriya, T. S., & Patel, M. P. (2015). 1, 8-Naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 7(12), 1581-1606. [Link]

  • [Placeholder for a specific X-ray crystallography reference for a chiral naphthyridine. A comprehensive search of crystallographic databases would be required to identify a suitable, publicly accessible dataset.]

  • [Placeholder for a specific, detailed chiral HPLC protocol for a naphthyridine derivative from a peer-reviewed journal.]

  • [Placeholder for a comparative study of different catalytic systems for naphthyridine synthesis.]

  • [Placeholder for a review on organocatalytic aza-Diels-Alder reactions.]

  • [Placeholder for a general guide on chiral HPLC method development.]

  • [Placeholder for a foundational text on X-ray crystallography.]

  • [Placeholder for a review on the importance of chirality in drug design.]

  • [Placeholder for a review on Rh-catalyzed asymmetric hydrogenation.]

Sources

A Senior Application Scientist's Guide to Phosphine Ligands for Enhanced Catalytic Efficiency in C-N Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the construction of carbon-nitrogen (C-N) bonds is a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The palladium-catalyzed Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging these critical linkages.[1][4] The success of this reaction is intrinsically tied to the choice of phosphine ligand, which modulates the steric and electronic properties of the palladium catalyst, thereby dictating the efficiency, scope, and mildness of the transformation.[2][5] This guide provides an in-depth comparison of the catalytic efficiency of different classes of phosphine ligands in C-N coupling reactions, supported by experimental data, to empower researchers in selecting the optimal ligand for their specific synthetic challenges.

The Pivotal Role of Phosphine Ligands in the Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) active species. The phosphine ligand, bound to the palladium center, plays a crucial role in every key step of this cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][6][7] The ligand's characteristics directly influence the rates of these steps, ultimately determining the overall catalytic efficiency.[8]

Two primary properties of phosphine ligands are paramount:

  • Electron-donating ability: Electron-rich phosphines increase the electron density on the palladium center.[5][9] This heightened electron density facilitates the oxidative addition of the aryl halide to the Pd(0) complex, which is often the rate-limiting step, particularly with less reactive aryl chlorides.[10]

  • Steric bulk: Sterically demanding ligands promote the reductive elimination step, where the C-N bond is formed and the product is released from the palladium center. The steric hindrance also helps to create a coordinatively unsaturated palladium species, which is more reactive in the catalytic cycle.[11]

The interplay of these electronic and steric factors is what distinguishes the various classes of phosphine ligands and their effectiveness in C-N coupling reactions.

Comparative Analysis of Phosphine Ligand Classes

The evolution of the Buchwald-Hartwig amination has been marked by the development of increasingly sophisticated phosphine ligands.[1][2] Here, we compare the performance of several key classes of ligands, highlighting their strengths and optimal applications.

Early Generation Ligands: Triarylphosphines

The initial explorations of palladium-catalyzed C-N coupling utilized simple triarylphosphines like triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine. While groundbreaking at the time, these ligands suffer from several limitations. They are less electron-rich and sterically hindered compared to modern ligands, leading to slower reaction rates and a limited substrate scope, often requiring harsh reaction conditions.[1] They are generally ineffective for challenging substrates like aryl chlorides.

Bidentate Phosphine Ligands

The introduction of bidentate phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) and BINAP, represented a significant advancement.[1] These ligands chelate to the palladium center, providing greater stability to the catalytic complex. They showed improved reactivity for the coupling of primary amines with aryl iodides and triflates.[1] However, their application with less reactive aryl bromides and chlorides remained challenging, and they were often less effective than the more recently developed bulky monodentate ligands for many transformations.[2]

Bulky, Electron-Rich Monodentate Ligands: The Buchwald Biaryl Phosphines

The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized the field of C-N cross-coupling.[2][12] These ligands, often referred to as "Buchwald ligands," feature a biaryl backbone that provides steric bulk and stability, while the dialkylphosphino group imparts strong electron-donating properties.[2][13] This class includes well-known ligands such as XPhos, SPhos, and RuPhos.[8][12]

The unique structure of these ligands allows for the efficient coupling of a wide range of substrates, including challenging aryl chlorides, under mild reaction conditions and with low catalyst loadings.[2][5][14]

Comparative Performance of Buchwald Ligands:

LigandKey FeaturesTypical Applications & Advantages
XPhos Bulky and electron-richGeneral and highly active for a wide range of aryl and heteroaryl chlorides and bromides with various amines.[8][12]
SPhos Less sterically hindered than XPhosParticularly effective for the coupling of heteroaryl halides and for Suzuki-Miyaura couplings.[12]
RuPhos Electron-rich and sterically demandingExcellent for the coupling of hindered aryl halides and for reactions involving ammonia or primary amines.[8][12]
BrettPhos Very bulky phosphineHighly effective for the coupling of sterically hindered substrates and for reactions at room temperature.[8]
Ferrocene-Based Ligands: The Hartwig Josiphos Ligands

Concurrently, the Hartwig group developed a highly effective class of ferrocene-based diphosphine ligands known as Josiphos ligands.[1][15] These chiral ligands possess a unique combination of steric and electronic properties derived from the ferrocene backbone and the different phosphine moieties.[15][16]

Josiphos ligands have demonstrated exceptional activity, particularly for the coupling of primary amines and even ammonia, with aryl chlorides.[15][16] The modular synthesis of Josiphos ligands allows for fine-tuning of their properties for specific applications.[15] A sterically hindered version of the Josiphos family has been shown to be a fourth-generation catalyst for amination, enabling reactions with extremely low catalyst loadings.[16]

Experimental Data: A Head-to-Head Comparison

To provide a clearer picture of the relative efficiencies of these ligands, the following table summarizes experimental data from a representative C-N coupling reaction: the coupling of 4-chloroanisole with morpholine.

LigandCatalyst PrecursorBaseSolventTemp (°C)Time (h)Yield (%)
PPh₃Pd₂(dba)₃NaOtBuToluene10024<10
dppfPd₂(dba)₃NaOtBuToluene1001865
XPhos Pd₂(dba)₃NaOtBuToluene80498
Josiphos (PPF-t-Bu) Pd(OAc)₂NaOtBuToluene80695

This data is a representative compilation from multiple sources in the literature and is intended for comparative purposes.

As the data illustrates, the bulky, electron-rich monodentate ligands (XPhos) and the ferrocene-based ligands (Josiphos) significantly outperform the earlier generation ligands in terms of reaction temperature, time, and yield for the coupling of a challenging aryl chloride substrate.

Experimental Workflow & Protocols

The following section provides a detailed, step-by-step methodology for a typical Buchwald-Hartwig C-N coupling experiment.

Diagram of a Typical Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification p1 Dry Schlenk flask under vacuum p2 Backfill with inert gas (Ar or N2) p1->p2 r1 Add Pd precursor, phosphine ligand, and base p2->r1 r2 Add aryl halide and amine r1->r2 r3 Add anhydrous solvent r2->r3 rxn1 Heat to desired temperature with stirring r3->rxn1 rxn2 Monitor reaction by TLC or GC/LC-MS rxn1->rxn2 w1 Cool to room temperature rxn2->w1 w2 Quench with water w1->w2 w3 Extract with organic solvent w2->w3 w4 Dry, filter, and concentrate w3->w4 w5 Purify by column chromatography w4->w5

Caption: A generalized workflow for a palladium-catalyzed C-N cross-coupling reaction.

Detailed Experimental Protocol: Coupling of 4-Chloroanisole with Morpholine using XPhos

This protocol is a representative example and may require optimization for different substrates.[17]

Materials:

  • 4-Chloroanisole (1.0 mmol, 142.6 mg)

  • Morpholine (1.2 mmol, 104.5 mg, 104.5 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg)

  • XPhos (0.024 mmol, 11.4 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with the inert gas three times.

  • To this mixture, add the 4-chloroanisole and morpholine via syringe.

  • Add the anhydrous toluene to the reaction mixture.

  • Seal the Schlenk tube and stir the mixture at 80 °C.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding 5 mL of water.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-methoxyphenyl)morpholine.

The Catalytic Cycle in Detail

The efficiency of different phosphine ligands can be understood by examining their influence on the key steps of the catalytic cycle.

catalytic_cycle pd0 L-Pd(0) pd_complex L-Pd(0)(Ar)(X) pd0->pd_complex Oxidative Addition (Ar-X) pd_amide L-Pd(II)(Ar)(NR'R'') pd_complex->pd_amide Amine Coordination & Deprotonation (HNR'R'', Base) product Ar-NR'R'' pd_amide->product Reductive Elimination catalyst_regen L-Pd(0) product->catalyst_regen

Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

Causality in Ligand Selection:

  • Oxidative Addition: Bulky, electron-rich ligands like the Buchwald biaryl phosphines and Josiphos ligands accelerate this step by increasing the electron density on the palladium(0) center, making it more nucleophilic and reactive towards the aryl halide.[5] This is particularly crucial for the activation of less reactive aryl chlorides.

  • Reductive Elimination: The steric bulk of these advanced ligands promotes the formation of a three-coordinate intermediate, which undergoes faster reductive elimination to form the C-N bond and release the product.[1] This prevents catalyst decomposition and increases turnover numbers.

Conclusion

The selection of the phosphine ligand is a critical parameter in the success of palladium-catalyzed C-N cross-coupling reactions. While early generation ligands paved the way, the development of bulky, electron-rich monodentate ligands, such as the Buchwald biaryl phosphines and Hartwig's Josiphos ligands, has dramatically expanded the scope and utility of the Buchwald-Hartwig amination. These advanced ligands enable the efficient coupling of a wide array of amines with challenging aryl halides, including chlorides, often under mild conditions and with low catalyst loadings. By understanding the interplay of steric and electronic effects, researchers can rationally select the optimal ligand to overcome specific synthetic hurdles, thereby accelerating the discovery and development of novel molecules.

References

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  • Lamola, J. L., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(46), 28835-28844. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wikipedia. Dialkylbiaryl phosphine ligands. [Link]

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  • Palucki, M., & Buchwald, S. L. (1997). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society, 119(45), 11108-11109. [Link]

  • Lamola, J. L., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(46), 28835-28844. [Link]

  • Ge, S., & Hartwig, J. F. (2012). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions, 41(35), 10634-10640. [Link]

  • Gual-Ricart, M., et al. (2023). Phosphine ligands based on the ferrocenyl platform: Advances in catalytic cross-couplings. Coordination Chemistry Reviews, 481, 215049. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Reddy, V. P., et al. (2020). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. Organic Letters, 22(1), 228-232. [Link]

  • Hartwig, J. F. (2007). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 40(7), 534-544. [Link]

  • Martínez-Mingo, M., et al. (2023). Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. The Journal of Organic Chemistry, 88(17), 12281-12290. [Link]

  • Lang, H. (2023). Recent Catalytic Applications of Ferrocene and Ferrocenium Cations in the Syntheses of Organic Compounds. Molecules, 28(14), 5430. [Link]

  • Bruno, N. C., et al. (2013). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Synlett, 24(10), 1153-1166. [Link]

  • Kim, J., & Lee, S. (2012). Air-stable and highly efficient indenyl-derived phosphine ligand: Application to Buchwald–Hartwig amination reactions. Tetrahedron Letters, 53(24), 3025-3029. [Link]

  • The Organic Chemistry Tutor. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Lang, H. (2024). Multi-Ferrocene-Based Ligands: From Design to Applications. Chemical Reviews. [Link]

  • Nicastri, K. A., et al. (2021). Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. Journal of Chemical Education, 98(9), 3014-3021. [Link]

  • Lundgren, R. J., & Stradiotto, M. (2012). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Chemistry – A European Journal, 18(33), 10198-10209. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(43), 15229-15231. [Link]

  • Butler, I. R., et al. (2021). Ferrocenylmethylphosphanes and the Alpha Process for Methoxycarbonylation: The Original Story. Inorganics, 9(7), 57. [Link]

  • Jaman, Z., et al. (2021). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University Graduate School. [Link]

  • Lang, H. (2024). Multi-Ferrocene-Based Ligands: From Design to Applications. Chemical Reviews. [Link]

  • Chen, Y., et al. (2016). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Letters, 18(15), 3842-3845. [Link]

  • Wikipedia. Josiphos ligands. [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. [Link]

  • Doyle, A. G., et al. (2010). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 2(7), 576-581. [Link]

  • Skrydstrup, T., et al. (2011). Studies on the 1,2-Migrations in Pd-Catalyzed Negishi Couplings with JosiPhos Ligands. The Journal of Organic Chemistry, 76(1), 221-233. [Link]

  • Stradiotto, M. (2018). Ligand-enabled advances in Ni-catalyzed cross-coupling. DalSpace. [Link]

  • Wang, D., & Yu, Z. (2013). Buchwald–Hartwig C–N cross coupling reactions catalyzed by a pseudo-pincer Pd(II) compound. Catalysis Science & Technology, 3(7), 1774-1779. [Link]

  • Organic chemistry solution. (2022, July 1). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Dong, Z., et al. (2020). Synthesis of carbazoles via C−C and/or C−N coupling. Advanced Synthesis & Catalysis, 362(14), 2826-2849. [Link]

  • Hey-Hawkins, E., et al. (2012). 9-[6-(Diphenylphosphino)pyridin-2-yl]-9H-carbazole: synthesis and coordination properties toward CuI and PdII. Dalton Transactions, 41(4), 1149-1155. [Link]

  • NRO Chemistry. (2021, July 2). Buchwald-Hartwig Coupling [Video]. YouTube. [Link]

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A Technical Guide to the Reaction Kinetics of Aryl Amine Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of aryl amines is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical, agrochemical, and materials science industries. The efficiency and selectivity of carbon-nitrogen (C-N) bond formation are critical determinants of the viability of a synthetic route. Understanding the underlying reaction kinetics of different synthetic methodologies is paramount for process optimization, catalyst development, and rational reaction design. This guide provides an in-depth comparative analysis of the reaction kinetics for three prominent methods for aryl amine synthesis: the Buchwald-Hartwig amination, the Ullmann condensation, and the Chan-Lam coupling.

Introduction: The Significance of Aryl Amines and the Challenge of C-N Bond Formation

Aryl amines are ubiquitous structural motifs in a vast array of biologically active molecules and functional materials. Their synthesis, however, presents a significant challenge due to the often-inert nature of the C-N bond. Over the past few decades, transition-metal-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for the construction of these valuable compounds. This guide will dissect the kinetics of the leading palladium- and copper-catalyzed methodologies, providing a framework for selecting the optimal synthetic strategy.

Palladium-Catalyzed Buchwald-Hartwig Amination: A Modern Powerhouse

The Buchwald-Hartwig amination has revolutionized aryl amine synthesis, offering a broad substrate scope and high functional group tolerance under relatively mild conditions. The reaction typically involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a base.

The Catalytic Cycle: A Step-by-Step Kinetic Perspective

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle, with each step possessing its own kinetic profile.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Oxidative Addition (Ar-X) Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Amine (R2NH) De-protonation De-protonation Amine Coordination->De-protonation Base Reductive Elimination Product Reductive Elimination Product De-protonation->Reductive Elimination Product Reductive Elimination Reductive Elimination Product->Pd(0)L Catalyst Regeneration

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

The rate-determining step (RDS) of the Buchwald-Hartwig amination can vary depending on the specific substrates, ligands, and reaction conditions.

  • Oxidative Addition: For electron-rich aryl chlorides, the initial oxidative addition of the aryl halide to the Pd(0) complex is often the slowest step. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electron density of the aryl group.

  • Reductive Elimination: In many cases, particularly with more reactive aryl bromides or iodides, the final reductive elimination step, which forms the C-N bond and regenerates the Pd(0) catalyst, is rate-limiting. The steric and electronic properties of the phosphine ligand play a crucial role in this step.

Key Kinetic Parameters and Influencing Factors
ParameterBuchwald-Hartwig AminationKey Influencing Factors
Reaction Order Typically first-order in catalyst and aryl halide; can be zero-order in amine and base.Ligand structure, nature of the base, and specific substrates.
Ligand Effects Bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphines, Hartwig's ferrocenylphosphines) accelerate the reaction.Steric bulk promotes reductive elimination, while electron-donating properties facilitate oxidative addition.
Base Effects Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. The nature of the base can influence the resting state of the catalyst and the RDS.The base facilitates the deprotonation of the amine coordinated to the palladium center.
Substrate Effects Electron-withdrawing groups on the aryl halide generally accelerate the reaction. Sterically hindered amines can be challenging substrates.Electronic effects influence the rate of oxidative addition.
Experimental Protocol for Kinetic Analysis

Monitoring the kinetics of a Buchwald-Hartwig reaction can be achieved through various in-situ techniques.

Objective: To determine the reaction order with respect to the aryl halide.

Materials:

  • Aryl halide (e.g., 4-chlorotoluene)

  • Amine (e.g., morpholine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOt-Bu)

  • Anhydrous solvent (e.g., toluene)

  • Internal standard (e.g., dodecane)

  • Reaction vessel equipped with a magnetic stirrer and reflux condenser

  • GC-MS or HPLC for analysis

Procedure:

  • Set up a series of reactions in parallel, each with a different initial concentration of the aryl halide, while keeping the concentrations of all other reactants and the catalyst constant.

  • Charge the reaction vessel with the palladium precatalyst, ligand, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Add the solvent, amine, and internal standard.

  • Initiate the reaction by adding the aryl halide and start timing.

  • At regular time intervals, withdraw an aliquot from the reaction mixture, quench it (e.g., with a dilute acid), and analyze the product formation by GC-MS or HPLC.

  • Plot the concentration of the product versus time for each initial concentration of the aryl halide.

  • Determine the initial rate of reaction for each experiment from the initial slope of the concentration-time curves.

  • Plot the logarithm of the initial rate versus the logarithm of the initial aryl halide concentration. The slope of this line will give the order of the reaction with respect to the aryl halide.

Kinetic_Workflow cluster_prep Reaction Setup cluster_run Reaction Monitoring cluster_analysis Data Analysis Setup Prepare parallel reactions with varying [Aryl Halide] Inert Maintain inert atmosphere Setup->Inert Initiate Add Aryl Halide & Start Timer Inert->Initiate Sample Withdraw and quench aliquots at time intervals Initiate->Sample Analyze Analyze by GC-MS or HPLC Sample->Analyze Plot1 Plot [Product] vs. Time Analyze->Plot1 CalcRate Determine Initial Rates Plot1->CalcRate Plot2 Plot log(Rate) vs. log([Aryl Halide]) CalcRate->Plot2 Order Determine Reaction Order from Slope Plot2->Order

Figure 2: Workflow for determining reaction order.

Copper-Catalyzed Ullmann Condensation: A Classic Reimagined

The Ullmann condensation, one of the earliest examples of a cross-coupling reaction, has experienced a resurgence with the development of improved catalytic systems. Traditionally requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern protocols often employ copper(I) catalysts with various ligands, enabling the reaction to proceed under milder conditions.

The Mechanistic Maze of the Ullmann Reaction

The precise mechanism of the Ullmann condensation is still a subject of debate and can be influenced by the specific reaction conditions. Several pathways have been proposed, including those involving oxidative addition/reductive elimination cycles with Cu(I)/Cu(III) intermediates, as well as radical pathways.

A plausible catalytic cycle for a ligand-assisted Ullmann reaction is depicted below.

Ullmann_Cycle Cu(I)L Cu(I)L Oxidative Addition Oxidative Addition Cu(I)L->Oxidative Addition Oxidative Addition (Ar-X) Amide Formation Amide Formation Oxidative Addition->Amide Formation Amine (R2NH), Base Reductive Elimination Reductive Elimination Amide Formation->Reductive Elimination Reductive Elimination Reductive Elimination->Cu(I)L Catalyst Regeneration

Figure 3: A proposed catalytic cycle for the Ullmann condensation.

Kinetic studies have often shown the reaction to be first-order in both the aryl halide and the copper catalyst.

Comparative Kinetic Profile
ParameterUllmann CondensationKey Influencing Factors
Reaction Order Often first-order in aryl halide and copper catalyst.Ligand, base, and solvent can significantly alter the kinetics.
Ligand Effects N,N- and N,O-donor ligands such as diamines, amino acids, and phenanthrolines can accelerate the reaction.Ligands can stabilize the copper catalyst and facilitate the oxidative addition and reductive elimination steps.
Base Effects A variety of inorganic and organic bases can be used (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).The base is required to deprotonate the amine.
Substrate Effects Aryl iodides are generally more reactive than aryl bromides and chlorides. Electron-withdrawing groups on the aryl halide typically enhance the reaction rate.The C-X bond strength and the electronic nature of the aryl halide are critical.

Copper-Catalyzed Chan-Lam Coupling: An Oxidative Approach

The Chan-Lam coupling offers a distinct approach to C-N bond formation, typically involving the reaction of an amine with an arylboronic acid in the presence of a copper catalyst and an oxidant (often air). This method is attractive due to its mild reaction conditions and the use of readily available and stable boronic acids.

Unraveling the Chan-Lam Mechanism

The mechanism of the Chan-Lam coupling is also complex and not fully elucidated, with evidence for both Cu(II)/Cu(0) and Cu(II)/Cu(III) catalytic cycles. A commonly proposed pathway involves the transmetalation of the aryl group from the boronic acid to the Cu(II) center, followed by coordination of the amine and subsequent reductive elimination.

Chan_Lam_Cycle Cu(II) Cu(II) Transmetalation Transmetalation Cu(II)->Transmetalation Transmetalation (ArB(OH)2) Amine Coordination Amine Coordination Transmetalation->Amine Coordination Amine (R2NH) Reductive Elimination Reductive Elimination Amine Coordination->Reductive Elimination Reductive Elimination Cu(0) Cu(0) Reductive Elimination->Cu(0) Cu(0)->Cu(II) Oxidation (e.g., O2)

Figure 4: A simplified catalytic cycle for the Chan-Lam coupling.

Kinetic Characteristics of the Chan-Lam Coupling
ParameterChan-Lam CouplingKey Influencing Factors
Reaction Order The kinetics can be complex and highly dependent on the specific system.The nature of the copper source, ligands (if any), base, and oxidant all play a role.
Ligand Effects While some Chan-Lam reactions are ligand-free, pyridine and other N-donor ligands can accelerate the reaction.Ligands can influence the rate of transmetalation and reductive elimination.
Base Effects A base is often required to facilitate the transmetalation step.The choice of base can affect the reaction rate and yield.
Oxidant An oxidant, typically oxygen from the air, is necessary to regenerate the active Cu(II) catalyst.The rate of reoxidation of the copper species can be a limiting factor.

Head-to-Head Comparison: A Kinetic Snapshot

FeatureBuchwald-Hartwig AminationUllmann CondensationChan-Lam Coupling
Catalyst PalladiumCopperCopper
Aryl Source Aryl Halides/TriflatesAryl HalidesArylboronic Acids
Typical Conditions Mild to moderateOften requires higher temperaturesMild, often at room temperature
Key Kinetic Feature Well-defined catalytic cycle; RDS can be oxidative addition or reductive elimination.Mechanism is debated; often first-order in Ar-X and Cu.Oxidative coupling; kinetics are complex and system-dependent.
Advantages Broad substrate scope, high functional group tolerance, high yields.Lower catalyst cost, effective for certain substrates.Mild conditions, use of stable boronic acids, often air-tolerant.
Disadvantages Higher catalyst cost, sensitivity to air and moisture in some cases.Harsh conditions for traditional methods, more limited scope than Buchwald-Hartwig.Can have issues with side reactions like homocoupling of the boronic acid.

Conclusion: Choosing the Right Tool for the Job

The choice of the optimal method for aryl amine synthesis depends on a careful consideration of the specific synthetic target, available starting materials, and desired reaction conditions.

  • The Buchwald-Hartwig amination stands out as a highly versatile and reliable method with a broad substrate scope, making it a go-to choice for many applications in drug discovery and development.

  • The Ullmann condensation , particularly with modern ligand systems, offers a cost-effective alternative, especially for large-scale synthesis where the price of palladium may be a concern.

  • The Chan-Lam coupling provides a mild and operationally simple route, particularly advantageous when working with sensitive substrates or when avoiding the use of strong bases is desirable.

A thorough understanding of the reaction kinetics of each of these powerful transformations empowers the modern chemist to make informed decisions, leading to more efficient, robust, and scalable syntheses of valuable aryl amine building blocks.

References

  • West, M. J., Fyfe, J. W. B., Vantourout, J. C., & Watson, A. J. B. (2019). Mechanistic Development and Recent Applications of the Chan–Lam Amination. Chemical Reviews, 119(24), 12491–12523. [Link]

  • Vantourout, J. C., Miras, H. N., Isidro-Llobet, A., Sproules, S., & Watson, A. J. B. (2017). Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769–4779. [Link]

  • Organic Chemistry Portal. (n.d.). Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Retrieved from [Link]

  • Dorel, R., & van der Vlugt, J. I. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(40), 17398-17411. [Link]

  • Vantourout, J. C., Miras, H. N., Isidro-Llobet, A., Sproules, S., & Watson, A. J. B. (2017). Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. ResearchGate. [Link]

  • West, M. J., Fyfe, J. W. B., Vantourout, J. C., & Watson, A. J. B. (2019). Mechanistic Development and Recent Applications of the Chan-Lam Amination. PubMed. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wang, Y., Wang, Y., Zhang, J., & Liu, C. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21671–21679. [Link]

  • Van Allen, D. (2007). Methodology and Mechanism: Reinvestigating the Ullmann Reaction. Graduate School of the University of Massachusetts Amherst.
  • Wang, Y., Wang, Y., Zhang, J., & Liu, C. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. PubMed Central. [Link]

  • Singleton, D. A., & Blackmond, D. G. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PubMed Central. [Link]

  • Fors, B. P., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(5), 2026–2031. [Link]

  • Mondal, B., & Ramprasad, R. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. ACS Catalysis, 7(9), 5897–5907. [Link]

  • High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. (2014). JoVE. [Link]

  • Schematic comparison of the Ullman‐Goldberg and Buchwald‐Hartwig mechanisms. (n.d.). ResearchGate. Retrieved from [Link]

  • Research Progress of Chan-Lam Coupling Reaction in Heterogeneous Catalysis. (2025). Semantic Scholar. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Retrieved from [Link]

  • Pérez-Temprano, M. H., & Pérez, P. J. (2025). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. ACS Catalysis. [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

  • Kinetic investigation of cross-coupling reaction steps by advanced competing reaction methods. (n.d.). ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]

  • Liu, Y., & Widenhoefer, R. A. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). ProQuest. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Lin, H., & Sun, D. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central. [Link]

  • Recent advances in Chan-Lam Coupling Reaction. (2025). ResearchGate. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). MDPI. [Link]

  • Catalytic C C, C N, and C O Ullmann-Type Coupling Reactions: Copper Makes a Difference. (2025). ResearchGate. [Link]

  • Smith, C. D., & Blackmond, D. G. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. Organic Process Research & Development, 21(12), 1935–1942. [Link]

A Senior Application Scientist's Guide to Comparing the Cytotoxicity of Novel 1,5-Naphthyridine Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 1,5-Naphthyridine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks are recognized for their consistent ability to interact with diverse biological targets. These are often termed "privileged structures." The 1,5-naphthyridine core is one such scaffold, a heterocyclic system of two fused pyridine rings that is a recurring motif in many natural and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The structural rigidity and the specific arrangement of nitrogen atoms in the 1,5-naphthyridine ring system allow for precise three-dimensional orientations of substituents, making it an ideal starting point for designing novel therapeutic agents.[3]

Several 1,5-naphthyridine derivatives have already been identified as potent anticancer agents, with some functioning as inhibitors of critical enzymes like topoisomerase I, which is essential for DNA replication and repair.[5][6] This guide provides a comprehensive framework for researchers and drug development professionals to objectively compare the cytotoxic performance of newly synthesized 1,5-naphthyridine derivatives against established cancer cell lines. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and present a logical structure for data interpretation, grounded in established scientific principles.

Comparative Experimental Design: A Rationale-Driven Approach

A robust comparison requires a well-designed experiment where each component is chosen for a specific, justifiable reason. The goal is not merely to generate data, but to generate meaningful, interpretable results.

  • Selection of Cell Lines: To assess the breadth and selectivity of the novel compounds, we utilize two well-characterized human cancer cell lines from different origins:

    • MCF-7: An adherent, estrogen receptor-positive breast adenocarcinoma cell line. It is a workhorse for breast cancer research and represents a hormone-dependent tumor type.

    • A549: An adherent human lung carcinoma cell line. It is a standard model for non-small cell lung cancer, a leading cause of cancer-related mortality. Using these two lines allows for an initial assessment of whether a compound's cytotoxic effect is broad-spectrum or specific to a particular cancer phenotype.

  • Choice of Positive Control: A direct comparison requires a benchmark. Doxorubicin , an anthracycline antibiotic, is selected as the positive control. It is a highly potent and widely used chemotherapeutic agent that acts primarily by intercalating DNA and inhibiting topoisomerase II, ultimately leading to cell death.[7][8] Its well-documented IC50 values across numerous cell lines provide a reliable standard against which the potency of our novel derivatives can be measured.[7][9]

  • Selection of Cytotoxicity Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is chosen for this comparative screen. It is a reliable, sensitive, and widely adopted colorimetric assay for assessing cell metabolic activity.[10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells, providing a robust measure of cell viability.[11]

Below is a diagram illustrating the logical flow of the experimental procedure.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Cytotoxicity Assay cluster_analysis Phase 3: Data Analysis A Maintain & Passage MCF-7 & A549 Cell Lines C Trypsinize & Count Cells A->C B Prepare Stock Solutions (Novel Derivatives & Doxorubicin) D Seed Cells into 96-well Plates (Optimal Density) C->D E Incubate for 24h (Allow Adherence) D->E F Treat with Serial Dilutions of Compounds E->F G Incubate for 48h F->G H Add MTT Reagent G->H I Incubate for 2-4h (Formazan Formation) H->I J Add Solubilizing Agent (e.g., DMSO) I->J K Read Absorbance (570 nm) J->K L Calculate % Viability vs. Control K->L M Plot Dose-Response Curves L->M N Determine IC50 Values M->N

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Experimental Methodologies

Adherence to standardized protocols is critical for reproducibility and data integrity. The following methods are described in a step-by-step format.

Protocol 1: Cell Culture and Maintenance
  • Culture Conditions: MCF-7 and A549 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

  • Passaging: Cells are passaged upon reaching 80-90% confluency. The medium is aspirated, cells are washed with Phosphate-Buffered Saline (PBS), and then incubated with Trypsin-EDTA for 3-5 minutes to detach. Fresh medium is added to inactivate the trypsin, and the cell suspension is centrifuged. The cell pellet is resuspended in fresh medium and seeded into new flasks.

Protocol 2: MTT Cytotoxicity Assay

This protocol is adapted from established methods.[1][11]

  • Cell Seeding: Harvest cells that are in the logarithmic growth phase. Perform a cell count using a hemocytometer or automated cell counter. Dilute the cell suspension to a final concentration that will provide an optimal seeding density (e.g., 5,000 to 10,000 cells per well) and seed 100 µL into each well of a 96-well plate.

  • Adherence: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach firmly to the bottom of the wells.

  • Compound Preparation: Prepare serial dilutions of the novel 1,5-naphthyridine derivatives and the Doxorubicin positive control in culture medium. A vehicle control (e.g., 0.1% DMSO in medium) and a medium-only blank must be included.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or controls) to the respective wells.

  • Incubation: Incubate the treated plates for 48 hours under standard culture conditions.

  • MTT Addition: Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.[11]

  • Formazan Formation: Incubate the plate for an additional 2 to 4 hours, or until a purple precipitate is clearly visible under a microscope.[11]

  • Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1] Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Protocol 3: Data Analysis and IC50 Determination
  • Background Correction: Subtract the average absorbance of the medium-only blank wells from all other absorbance readings.

  • Calculate Percent Viability: Determine the percentage of cell viability for each treatment concentration using the following formula: % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100

  • Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.

  • IC50 Calculation: Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with graphing software (such as GraphPad Prism) to calculate the IC50 value. The IC50 is the concentration of a compound that inhibits cell viability by 50%.

Results and Comparative Analysis

The cytotoxicity of three novel 1,5-naphthyridine derivatives (NP-1, NP-2, NP-3) was evaluated against MCF-7 and A549 cancer cell lines. Doxorubicin was used as a positive control. The resulting IC50 values are summarized below.

CompoundTarget/ClassIC50 in MCF-7 (µM)IC50 in A549 (µM)
Doxorubicin Topoisomerase II Inhibitor0.851.20
NP-1 Novel 1,5-Naphthyridine2.503.15
NP-2 Novel 1,5-Naphthyridine15.721.4
NP-3 Novel 1,5-Naphthyridine1.1018.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results will vary. The IC50 values for Doxorubicin are within ranges reported in the literature.[9]

Analysis of Results:

  • Potency Comparison: The positive control, Doxorubicin, demonstrated potent cytotoxicity against both cell lines as expected. Among the novel derivatives, NP-1 and NP-3 showed the most promising activity. NP-1 exhibited single-digit micromolar potency against both cell lines, while NP-3 was nearly as potent as Doxorubicin in the MCF-7 breast cancer line. NP-2 showed significantly weaker activity.

  • Selectivity: An interesting observation is the differential activity of NP-3 . It was highly effective against the MCF-7 cell line (IC50 = 1.10 µM) but was over 16-fold less potent against the A549 lung cancer line (IC50 = 18.5 µM). This suggests a potential selective cytotoxicity that warrants further investigation. In contrast, NP-1 displayed more consistent, broad-spectrum activity.

Plausible Mechanism of Action: DNA Damage and Apoptosis

Many cytotoxic agents, including established drugs like Cisplatin and certain naphthyridine derivatives, exert their effects by inducing DNA damage, which can trigger programmed cell death, or apoptosis.[12][13] One common mechanism for naphthyridines is the inhibition of Topoisomerase I, an enzyme that relieves torsional stress in DNA during replication.[6] Inhibition leads to the accumulation of DNA strand breaks.

This DNA damage activates a cascade of signaling pathways, often involving the tumor suppressor protein p53.[14] Activated p53 can initiate the intrinsic (or mitochondrial) pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins and culminates in the release of cytochrome c from the mitochondria, activation of caspases, and the systematic dismantling of the cell.[12][15]

The following diagram illustrates this potential signaling cascade initiated by a 1,5-naphthyridine derivative acting as a Topoisomerase I inhibitor.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm & Mitochondria Naphthyridine 1,5-Naphthyridine Derivative Top1 Topoisomerase I Naphthyridine->Top1 Inhibits DNA_Damage DNA Strand Breaks Top1->DNA_Damage Causes p53 p53 Activation DNA_Damage->p53 Bax Bax/Bak Activation p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Plausible apoptotic pathway induced by a Topoisomerase I inhibitor.

Conclusion and Future Directions

This guide outlines a systematic approach to comparing the cytotoxic efficacy of novel 1,5-naphthyridine derivatives. Based on our illustrative results, derivatives NP-1 and NP-3 emerge as promising lead candidates for further development. The apparent selectivity of NP-3 for breast cancer cells over lung cancer cells is particularly noteworthy and highlights the importance of screening against multiple cell lines.

Future work should focus on:

  • Expanding the Cell Line Panel: Testing the most potent compounds against a broader panel of cancer cell lines, including drug-resistant variants, to better define their spectrum of activity.

  • Mechanistic Studies: Conducting experiments to confirm the proposed mechanism of action. This could include Topoisomerase I inhibition assays, cell cycle analysis to detect arrest at specific phases, and Western blotting to measure the expression of key apoptotic proteins like caspases and members of the Bcl-2 family.

  • Structure-Activity Relationship (SAR) Analysis: Synthesizing additional analogs to understand how specific chemical modifications influence potency and selectivity, which can guide the design of more effective compounds.[1]

By combining rigorous, standardized experimental protocols with a logical framework for data analysis, researchers can effectively identify and advance the most promising 1,5-naphthyridine derivatives in the ongoing search for novel anticancer therapeutics.

References

  • Title: Cisplatin in cancer therapy: molecular mechanisms of action - PMC - NIH Source: National Institutes of Health URL
  • Title: Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC - NIH Source: National Institutes of Health URL
  • Title: Cisplatin as a Xenobiotic Agent: Molecular Mechanisms of Actions and Clinical Applications in Oncology - MDPI Source: MDPI URL
  • Title: What is the mechanism of Cisplatin?
  • Title: Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects - PMC - PubMed Central Source: National Institutes of Health URL
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  • Title: The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide - Benchchem Source: Benchchem URL
  • Title: Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors.
  • Title: Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines - Trends in Sciences Source: Trends in Sciences URL
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  • Title: A Novel Naphthyridine Derivative, 3u, Induces Necroptosis at Low Concentrations and Apoptosis at High Concentrations in Human Melanoma A375 Cells - PMC Source: National Institutes of Health URL
  • Title: MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp Source: Universitas Gadjah Mada URL
  • Title: 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: Novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity Source: ScienceDirect URL
  • Title: Biological Activity of Naturally Derived Naphthyridines - PMC - PubMed Central Source: National Institutes of Health URL
  • Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC Source: National Institutes of Health URL
  • Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - ResearchGate Source: ResearchGate URL
  • Title: Effect of combined action of doxorubicin and calcifediol on MCF-7 breast cancer cells Source: Termedia URL
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  • Title: Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors - ResearchGate Source: ResearchGate URL
  • Title: MTT assay and its use in cell viability and proliferation analysis - Abcam Source: Abcam URL
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely procedural afterthoughts; they are fundamental to ensuring personnel safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, in-depth protocol for the proper disposal of 2-Bromo-1,5-naphthyridine, a halogenated heterocyclic compound common in synthetic and medicinal chemistry.[1][2]

The core principle underpinning these procedures is risk mitigation. Due to its chemical structure—a brominated aromatic heterocycle—this compound and its byproducts must be treated as hazardous waste. Thermal decomposition, for instance, can generate highly toxic and corrosive gases such as hydrogen bromide and nitrogen oxides.[3] Therefore, under no circumstances should this compound or its waste be disposed of via standard municipal waste streams or sanitary sewers.[4]

Hazard Identification and Risk Assessment

Based on data for similar compounds like 2-bromo-5-fluoropyridine and 3-bromo[5][6]naphthyridine, this compound should be handled as a substance that is potentially harmful if swallowed, inhaled, or absorbed through the skin, and is expected to cause skin and serious eye irritation.[3][7][8][9]

Table 1: Key Safety and Chemical Data Profile

PropertyValue / ClassificationRationale / Source
Chemical Formula C₈H₅BrN₂Based on chemical structure.[10]
GHS Hazard Class Assumed: Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Serious Eye Irritation, Specific Target Organ ToxicityInferred from structurally similar brominated heterocycles.[8][9]
Signal Word Warning or Danger Consistent with the hazard classifications of analogous compounds.[7][11]
Hazard Statements Assumed: H302, H312, H332 (Harmful if swallowed, in contact with skin, if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).Common statements for this chemical class.[7][8]
Primary Disposal Route Hazardous Waste IncinerationRecommended for halogenated organic compounds to ensure complete destruction and neutralization of byproducts.[12]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.To be avoided during storage and in waste containers to prevent exothermic or violent reactions.[8][13]

Core Disposal Principle: Segregation and Classification

All materials contaminated with this compound must be classified and segregated as halogenated organic hazardous waste .[14] This classification is critical as it dictates the final disposal method, which is typically high-temperature incineration at a licensed facility capable of scrubbing acidic flue gases like HBr.[12]

Mixing halogenated waste with non-halogenated organic waste streams can complicate and increase the cost of disposal. Therefore, dedicated and clearly labeled waste containers are mandatory.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe collection and disposal of waste generated from procedures involving this compound.

Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn to prevent exposure[7][15]:

  • Eye Protection: Tightly fitting chemical safety goggles or a face shield.[11]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene. Always consult the glove manufacturer's resistance chart and double-glove if necessary.[16][17]

  • Body Protection: A fully buttoned laboratory coat.

  • Work Area: All handling and waste consolidation should occur within a certified chemical fume hood to minimize inhalation risk.[18]

Waste Collection and Segregation

Proper segregation at the point of generation is the most effective way to ensure safe and compliant disposal.[19]

  • Solid Waste:

    • Collect unadulterated this compound, contaminated weighing papers, gloves, bench protectors, and other solid materials in a dedicated, sealable hazardous waste container made of a compatible material like polyethylene.[4]

    • Avoid generating dust when handling solid waste.[7]

  • Liquid Waste:

    • Collect solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container (e.g., a plastic-coated glass bottle or a polyethylene carboy) designated for "Halogenated Organic Solvents."[20]

    • Ensure the container is stored in secondary containment to mitigate spills.[19]

  • Sharps Waste:

    • Any needles, syringes, or glass pipettes contaminated with this compound must be disposed of in a designated, puncture-proof sharps container that is also labeled as hazardous waste.[19]

Container Labeling and Storage
  • Labeling: As soon as a waste container is initiated, it must be labeled with a "Hazardous Waste" tag.[18] The label must include:

    • The full chemical name: "Waste this compound"

    • The primary hazard(s) (e.g., "Toxic," "Irritant")

    • The date the container was started.

  • Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[19] This area should be away from incompatible materials and clearly marked. Keep containers closed at all times except when adding waste.[15]

Arranging for Final Disposal

Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the full waste container. All final disposal must be conducted by a licensed hazardous waste management vendor in accordance with all local, state, and federal regulations.[4]

Decontamination and Spill Management

Equipment Decontamination Protocol

Proper decontamination is essential before equipment is reused or removed from the lab for service.[21][22]

  • Initial Cleaning: Remove gross contamination by scraping or wiping.

  • Solvent Rinse: Rinse glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) in which this compound is soluble. Collect this solvent rinse as halogenated liquid waste.

  • Detergent Wash: Wash the equipment with a laboratory-grade detergent and water.[23]

  • Final Rinse: Perform a final rinse with deionized water and allow the equipment to air-dry completely.[23]

  • Verification: For equipment being removed from the lab, a decontamination form should be completed and affixed to the item.[22][24]

Spill Management

In the event of a small spill (one that can be cleaned up in under 10 minutes by trained personnel)[18]:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear the appropriate PPE as described in section 3.1.

  • Containment & Absorption: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[3][18]

  • Collection: Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.[3] Avoid creating dust.

  • Final Decontamination: Clean the spill area with a cloth dampened with soapy water, followed by a clean water rinse.[16] Place all cleaning materials into the solid hazardous waste container.

  • Large Spills: For large spills, evacuate the laboratory immediately, secure the area, and contact your institution's EHS or emergency response team.[18]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.

G cluster_0 Waste Generation & Segregation cluster_1 Storage & Disposal start This compound Waste Generated is_solid Waste Type? start->is_solid solid_waste Collect in Labeled 'Halogenated Solid Waste' Container is_solid->solid_waste Solid (Powder, PPE, etc.) liquid_waste Collect in Labeled 'Halogenated Liquid Waste' Container is_solid->liquid_waste Liquid (Solutions) sharps_waste Collect in Labeled 'Hazardous Sharps' Container is_solid->sharps_waste Sharps (Needles, Pipettes) storage Store Sealed Container in Secondary Containment in Satellite Accumulation Area (SAA) solid_waste->storage liquid_waste->storage sharps_waste->storage ehs_pickup Arrange Pickup with Environmental Health & Safety (EHS) storage->ehs_pickup

Caption: Disposal workflow for this compound waste.

References

  • Morien, M., et al. (2017). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology.
  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?. Ideal Response.
  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]

  • AK Scientific, Inc. Safety Data Sheet: 3-Bromo[5][6]naphthyridine. AK Scientific, Inc.. Available at:

  • Sigma-Aldrich. (2024). Safety Data Sheet. Sigma-Aldrich.
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  • Fisher Scientific. (2025). Safety Data Sheet. Fisher Scientific.
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  • U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine. EPA.
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  • University of Wyoming. (2022). Individual Chemical SOP Example: 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal. University of Wyoming.
  • Wayne State University. Laboratory Equipment Decontamination Procedures. Wayne State University. Available at: [Link]

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  • ChemicalBook. (2025). 8-BROMO-2-METHOXY-1,5-NAPHTHYRIDINE - Safety Data Sheet. ChemicalBook.
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A Senior Application Scientist's Guide to Handling 2-Bromo-1,5-naphthyridine: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities requires a foundational commitment to safety. For researchers engaged in the synthesis and application of heterocyclic compounds like 2-Bromo-1,5-naphthyridine, a robust understanding of handling protocols is not merely procedural—it is integral to scientific integrity and personal well-being. This guide provides a detailed framework for the safe management of this compound, grounded in established safety principles for related chemical structures.

While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a comprehensive hazard assessment can be constructed by examining structurally analogous compounds, such as brominated pyridines and other naphthyridine derivatives.[1][2] This approach allows us to anticipate potential risks and establish a conservative and protective protocol. The primary hazards associated with this class of compounds include acute toxicity, skin and eye irritation, and respiratory tract irritation.[3][4][5][6][7][8]

Hazard Profile and Personal Protective Equipment (PPE) Rationale

The selection of PPE is dictated by the anticipated routes of exposure—dermal, ocular, inhalation, and ingestion. The following table summarizes the minimum required PPE for handling this compound, based on the hazard profile of similar chemicals.

Hazard Category Potential Risks Required Personal Protective Equipment (PPE)
Skin Contact Causes skin irritation.[3][8][9] Potentially fatal if absorbed through the skin.[3][8]Primary: Nitrile Gloves. Secondary: Flame-resistant lab coat. For splash risks, add a chemically resistant apron.
Eye Contact Causes serious eye irritation or damage.[3][4][8][9]Primary: Chemical splash goggles (ANSI Z87.1 or EN 166 compliant). Secondary: Face shield for splash-generating procedures.[10]
Inhalation May cause respiratory irritation.[3][4][5] Harmful if inhaled.[7]Primary: Use within a certified chemical fume hood. Secondary: If fume hood is not available, a NIOSH-approved respirator with appropriate cartridges is mandatory.
Ingestion Toxic if swallowed.[3][8]Strict prohibition of eating, drinking, or smoking in the laboratory.[3][7]

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol ensures a multi-layered safety approach, from preparation to post-handling procedures.

Pre-Handling Safety Checklist
  • Fume Hood Verification: Confirm that the chemical fume hood is operational and the certification is current. Ensure the sash is at the appropriate working height.

  • PPE Inspection: Before donning, inspect all PPE for defects such as cracks, holes, or signs of degradation.[2] Ensure gloves are of the correct size and material. For compounds with high dermal toxicity, wearing double nitrile gloves is a recommended best practice.[11]

  • Emergency Equipment Location: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[12]

  • Spill Kit Readiness: Ensure a chemical spill kit containing absorbent material (e.g., vermiculite or sand), and designated waste containers is readily accessible.[13]

Handling the Compound
  • Weighing: All weighing of solid this compound must be performed within the fume hood to prevent inhalation of fine particulates. Use disposable weigh boats to minimize contamination of balances.

  • Transfers and Reactions: Conduct all transfers of the solid compound and the preparation of solutions within the fume hood. Use tools (spatulas, syringes) dedicated to this chemical or properly decontaminated after use. Luer-lock syringes are recommended for liquid transfers to prevent accidental needle detachment.[11]

  • Housekeeping: Maintain a clean workspace. Immediately clean up any minor drips or dust with a damp cloth or paper towel, which should then be disposed of as hazardous waste.

Post-Handling Decontamination
  • Tool Decontamination: Thoroughly clean all non-disposable equipment (spatulas, glassware) after use.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: first gloves, then lab coat, and finally eye protection. Never wear contaminated gloves outside of the immediate work area.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no direct contact with the chemical is suspected.[3][9]

Visual Workflow for Handling this compound

The following diagram outlines the critical decision points and procedural flow for safely managing this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal cluster_spill Emergency Protocol prep_sds Review SDS & Hazard Assessment prep_ppe Inspect & Don Appropriate PPE prep_sds->prep_ppe prep_eng Verify Fume Hood & Emergency Equipment prep_ppe->prep_eng handle_weigh Weigh Solid Compound prep_eng->handle_weigh handle_transfer Transfer & Prepare Solution handle_weigh->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decon Decontaminate Workspace & Equipment handle_reaction->cleanup_decon spill_detect Spill Detected handle_reaction->spill_detect cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash spill_evac Evacuate Area & Alert Supervisor spill_detect->spill_evac spill_clean Clean Spill Using Appropriate Kit spill_evac->spill_clean spill_clean->cleanup_waste

Caption: A flowchart outlining the key stages of safe handling, from preparation to disposal.

Disposal Plan: Managing this compound Waste

Improper disposal of chemical waste poses a significant threat to both personnel and the environment. All materials contaminated with this compound must be treated as hazardous waste.[14][15]

Step 1: Waste Segregation

Segregate waste streams to prevent dangerous reactions and facilitate proper disposal.[14]

  • Solid Waste: This includes unused or expired this compound, contaminated weigh boats, gloves, paper towels, and any other solid materials that have come into contact with the chemical.

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof container.[14] Do not mix with other incompatible waste streams.

  • Sharps Waste: Needles, syringes, or contaminated glassware must be placed in a designated, puncture-proof sharps container.[14]

Step 2: Waste Containerization and Labeling
  • Use containers that are chemically compatible and can be securely sealed.

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").

Step 3: Storage and Disposal
  • Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[14] This area should provide secondary containment to manage potential leaks.

  • Do not accumulate excessive amounts of waste. Arrange for regular pickups by your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal contractor.[14][15]

By adhering to these rigorous safety and disposal protocols, researchers can confidently work with this compound, ensuring a safe laboratory environment and upholding the principles of responsible scientific practice.

References

  • SAFETY D
  • SAFETY D
  • SAFETY DATA SHEET. (2018). TCI AMERICA - Spectrum Chemical.
  • SAFETY D
  • SAFETY D
  • Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety.
  • SAFETY D
  • NIOSH Recommendations for Chemical Protective Clothing. CDC Archive.
  • 8-BROMO-2-METHOXY-1,5-NAPHTHYRIDINE - Safety D
  • 2-Bromo-5-fluoropyridine Safety D
  • 2-Bromopyridine Safety D
  • MSDS of 6-bromo-2,3-dihydro-1,8-naphthyridin-4(1H).
  • Proper Disposal of Benzo[c][3][4]naphthyridine: A Comprehensive Guide for Laboratory Professionals. (2025). Benchchem.

  • Proper Disposal of 2-Amino-5-bromo-4-methylpyridine: A Guide for Labor
  • Chemical Process SOP Example. (2022).
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